molecular formula C24H26FN9O2 B609200 Mni-444 CAS No. 1974301-94-4

Mni-444

Cat. No.: B609200
CAS No.: 1974301-94-4
M. Wt: 491.5 g/mol
InChI Key: QKAGUODENRFONW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a PET radiotracer for adenosine 2A receptors;  structure in first source

Properties

CAS No.

1974301-94-4

Molecular Formula

C24H26FN9O2

Molecular Weight

491.5 g/mol

IUPAC Name

10-[2-[4-[4-(2-fluoroethoxy)phenyl]piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine

InChI

InChI=1S/C24H26FN9O2/c25-7-15-35-18-5-3-17(4-6-18)32-11-8-31(9-12-32)10-13-33-22-19(16-27-33)23-28-21(20-2-1-14-36-20)30-34(23)24(26)29-22/h1-6,14,16H,7-13,15H2,(H2,26,29)

InChI Key

QKAGUODENRFONW-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MNI-444;  MNI444;  MNI 444

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MNI-444

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MNI-444 is a potent and selective antagonist of the Adenosine (B11128) A2A receptor (A2AR), developed as a positron emission tomography (PET) radiotracer for in vivo imaging of the brain. Labeled with fluorine-18 (B77423) ([18F]this compound), it allows for the quantitative assessment of A2AR density and occupancy in both preclinical and clinical research. The core mechanism of action of this compound is its high-affinity binding to A2ARs, which are predominantly located in the basal ganglia and are implicated in the modulation of dopaminergic neurotransmission. This guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, detailing its binding characteristics, the downstream signaling pathways it modulates, and the experimental protocols utilized for its characterization.

Core Mechanism of Action: Adenosine A2A Receptor Antagonism

The primary mechanism of action of this compound is its selective, reversible, and high-affinity binding to the Adenosine A2A receptor, a G-protein coupled receptor (GPCR). In its role as a PET imaging agent, [18F]this compound acts as an antagonist, meaning it binds to the receptor without activating it, thereby competitively blocking the binding of the endogenous agonist, adenosine. This property allows for the visualization and quantification of A2AR populations in the brain.

In Vitro Binding Affinity

This compound demonstrates high affinity for the human Adenosine A2A receptor. The binding affinity has been quantified by in vitro radioligand binding assays.

ParameterValueSpeciesCell LineRadioligandReference
Ki 2.8 nMHumanHEK-293[3H]CGS21680[1]

Table 1: In Vitro Binding Affinity of this compound for the Human Adenosine A2A Receptor.

While comprehensive public data on the selectivity of this compound for other adenosine receptor subtypes (A1, A2B, A3) and other CNS receptors is limited, its development as a specific PET tracer suggests a high degree of selectivity for the A2A receptor. Perceptive Biosystems synthesized a series of potential A2a ligands, including this compound, which were screened for their binding efficiency to the A2a receptor[2].

Adenosine A2A Receptor Signaling Pathway

The Adenosine A2A receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G-protein complex. Activation of the A2AR by an agonist, such as adenosine, leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. As an antagonist, this compound is expected to block this agonist-induced cascade.

A2A_Signaling_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular Adenosine Adenosine (Agonist) A2AR Adenosine A2A Receptor Adenosine->A2AR Binds & Activates MNI444 This compound (Antagonist) MNI444->A2AR Binds & Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Figure 1: Adenosine A2A Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

In Vitro Radioligand Binding Assay (Adapted)

The binding affinity (Ki) of this compound for the human A2A receptor was determined using a competitive radioligand binding assay with [3H]CGS21680. The following is a generalized protocol adapted from standard methodologies.

Objective: To determine the binding affinity of this compound for the human A2A receptor.

Materials:

  • HEK-293 cells stably expressing the human Adenosine A2A receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Radioligand: [3H]CGS21680.

  • Non-specific binding control: 2-chloroadenosine (B27285) or another suitable A2A agonist/antagonist.

  • This compound stock solution.

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK-293 cells expressing the human A2A receptor.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a constant amount of membrane preparation to each well.

    • Add increasing concentrations of this compound.

    • Add a constant concentration of [3H]CGS21680 to each well.

    • For determination of non-specific binding, add a saturating concentration of a non-labeled A2A ligand.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radiosynthesis of [18F]this compound

The radiosynthesis of [18F]this compound is achieved through a nucleophilic substitution reaction on a tosyl precursor.

Precursor: 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][2][3][4]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate.

General Procedure:

  • The tosyl precursor is reacted with [18F]fluoride in anhydrous dimethylsulfoxide (DMSO).

  • The reaction is carried out in the presence of potassium carbonate and Kryptofix 222.

  • The synthesis is typically performed using a commercial automated synthesizer.

  • The final product, [18F]this compound, is purified using high-performance liquid chromatography (HPLC).

Radiosynthesis_Workflow TosylPrecursor Tosyl Precursor (MNI-440) Reaction Nucleophilic Substitution TosylPrecursor->Reaction F18 [18F]Fluoride F18->Reaction Purification HPLC Purification Reaction->Purification FinalProduct [18F]this compound Purification->FinalProduct

Figure 2: General workflow for the radiosynthesis of [18F]this compound.
In Vivo PET Imaging in Humans

The following protocol is a summary of the methodology used in human PET imaging studies with [18F]this compound.

Objective: To quantify the distribution and density of Adenosine A2A receptors in the human brain.

Procedure:

  • Subject Preparation:

    • Subjects are typically asked to fast for a specified period before the scan.

    • An intravenous line is inserted for radiotracer injection and, if required, for arterial blood sampling.

  • Radiotracer Administration:

    • A single bolus of [18F]this compound is administered intravenously. The injected dose is typically in the range of 172-389 MBq.

  • PET Image Acquisition:

    • Dynamic PET images are acquired for up to 90 minutes or longer post-injection.

    • Data is typically acquired in 3D mode.

  • Arterial Blood Sampling (for kinetic modeling):

    • Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound.

  • Image Analysis and Kinetic Modeling:

    • PET images are reconstructed and corrected for attenuation and scatter.

    • Regions of interest (ROIs) are drawn on co-registered MRI scans for various brain regions (e.g., putamen, caudate, cerebellum).

    • Time-activity curves (TACs) are generated for each ROI.

    • Kinetic models (e.g., two-tissue compartment model) are applied to the TACs to estimate parameters such as the total distribution volume (VT) and the binding potential (BPND). The cerebellum is often used as a reference region due to its low A2AR density.

In Vivo Pharmacokinetics and Distribution

Following intravenous injection, [18F]this compound rapidly enters the brain and exhibits a distribution pattern consistent with the known high density of A2A receptors in the striatum (caudate and putamen) and lower densities in cortical and cerebellar regions.

ParameterValueRegionReference
Binding Potential (BPND) 2.6 - 4.9A2A-rich regions
Test-Retest Variability < 10%A2A-rich regions
Whole-Body Effective Dose ~0.023 mSv/MBq-

Table 2: In Vivo Characteristics of [18F]this compound in Humans.

Conclusion

This compound is a well-characterized and highly valuable tool for the in vivo investigation of the Adenosine A2A receptor system. Its primary mechanism of action as a selective A2AR antagonist, combined with its favorable pharmacokinetic properties as a PET radiotracer, enables detailed studies of A2AR expression and occupancy in the context of various neurological and psychiatric disorders. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this important molecular imaging agent. Further research to fully delineate its selectivity profile against a wider range of receptors and to detail its functional antagonistic properties in vitro would further enhance its utility and application.

References

An In-depth Technical Guide to the Mechanism of Action of MNI-444

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MNI-444 is a potent and selective antagonist of the Adenosine A2A receptor (A2AR), developed as a positron emission tomography (PET) radiotracer for in vivo imaging of the brain. Labeled with fluorine-18 ([18F]this compound), it allows for the quantitative assessment of A2AR density and occupancy in both preclinical and clinical research. The core mechanism of action of this compound is its high-affinity binding to A2ARs, which are predominantly located in the basal ganglia and are implicated in the modulation of dopaminergic neurotransmission. This guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, detailing its binding characteristics, the downstream signaling pathways it modulates, and the experimental protocols utilized for its characterization.

Core Mechanism of Action: Adenosine A2A Receptor Antagonism

The primary mechanism of action of this compound is its selective, reversible, and high-affinity binding to the Adenosine A2A receptor, a G-protein coupled receptor (GPCR). In its role as a PET imaging agent, [18F]this compound acts as an antagonist, meaning it binds to the receptor without activating it, thereby competitively blocking the binding of the endogenous agonist, adenosine. This property allows for the visualization and quantification of A2AR populations in the brain.

In Vitro Binding Affinity

This compound demonstrates high affinity for the human Adenosine A2A receptor. The binding affinity has been quantified by in vitro radioligand binding assays.

ParameterValueSpeciesCell LineRadioligandReference
Ki 2.8 nMHumanHEK-293[3H]CGS21680[1]

Table 1: In Vitro Binding Affinity of this compound for the Human Adenosine A2A Receptor.

While comprehensive public data on the selectivity of this compound for other adenosine receptor subtypes (A1, A2B, A3) and other CNS receptors is limited, its development as a specific PET tracer suggests a high degree of selectivity for the A2A receptor. Perceptive Biosystems synthesized a series of potential A2a ligands, including this compound, which were screened for their binding efficiency to the A2a receptor[2].

Adenosine A2A Receptor Signaling Pathway

The Adenosine A2A receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G-protein complex. Activation of the A2AR by an agonist, such as adenosine, leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. As an antagonist, this compound is expected to block this agonist-induced cascade.

A2A_Signaling_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular Adenosine Adenosine (Agonist) A2AR Adenosine A2A Receptor Adenosine->A2AR Binds & Activates MNI444 This compound (Antagonist) MNI444->A2AR Binds & Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Figure 1: Adenosine A2A Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

In Vitro Radioligand Binding Assay (Adapted)

The binding affinity (Ki) of this compound for the human A2A receptor was determined using a competitive radioligand binding assay with [3H]CGS21680. The following is a generalized protocol adapted from standard methodologies.

Objective: To determine the binding affinity of this compound for the human A2A receptor.

Materials:

  • HEK-293 cells stably expressing the human Adenosine A2A receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Radioligand: [3H]CGS21680.

  • Non-specific binding control: 2-chloroadenosine or another suitable A2A agonist/antagonist.

  • This compound stock solution.

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK-293 cells expressing the human A2A receptor.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a constant amount of membrane preparation to each well.

    • Add increasing concentrations of this compound.

    • Add a constant concentration of [3H]CGS21680 to each well.

    • For determination of non-specific binding, add a saturating concentration of a non-labeled A2A ligand.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radiosynthesis of [18F]this compound

The radiosynthesis of [18F]this compound is achieved through a nucleophilic substitution reaction on a tosyl precursor.

Precursor: 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][2][3][4]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate.

General Procedure:

  • The tosyl precursor is reacted with [18F]fluoride in anhydrous dimethylsulfoxide (DMSO).

  • The reaction is carried out in the presence of potassium carbonate and Kryptofix 222.

  • The synthesis is typically performed using a commercial automated synthesizer.

  • The final product, [18F]this compound, is purified using high-performance liquid chromatography (HPLC).

Radiosynthesis_Workflow TosylPrecursor Tosyl Precursor (MNI-440) Reaction Nucleophilic Substitution TosylPrecursor->Reaction F18 [18F]Fluoride F18->Reaction Purification HPLC Purification Reaction->Purification FinalProduct [18F]this compound Purification->FinalProduct

Figure 2: General workflow for the radiosynthesis of [18F]this compound.
In Vivo PET Imaging in Humans

The following protocol is a summary of the methodology used in human PET imaging studies with [18F]this compound.

Objective: To quantify the distribution and density of Adenosine A2A receptors in the human brain.

Procedure:

  • Subject Preparation:

    • Subjects are typically asked to fast for a specified period before the scan.

    • An intravenous line is inserted for radiotracer injection and, if required, for arterial blood sampling.

  • Radiotracer Administration:

    • A single bolus of [18F]this compound is administered intravenously. The injected dose is typically in the range of 172-389 MBq.

  • PET Image Acquisition:

    • Dynamic PET images are acquired for up to 90 minutes or longer post-injection.

    • Data is typically acquired in 3D mode.

  • Arterial Blood Sampling (for kinetic modeling):

    • Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound.

  • Image Analysis and Kinetic Modeling:

    • PET images are reconstructed and corrected for attenuation and scatter.

    • Regions of interest (ROIs) are drawn on co-registered MRI scans for various brain regions (e.g., putamen, caudate, cerebellum).

    • Time-activity curves (TACs) are generated for each ROI.

    • Kinetic models (e.g., two-tissue compartment model) are applied to the TACs to estimate parameters such as the total distribution volume (VT) and the binding potential (BPND). The cerebellum is often used as a reference region due to its low A2AR density.

In Vivo Pharmacokinetics and Distribution

Following intravenous injection, [18F]this compound rapidly enters the brain and exhibits a distribution pattern consistent with the known high density of A2A receptors in the striatum (caudate and putamen) and lower densities in cortical and cerebellar regions.

ParameterValueRegionReference
Binding Potential (BPND) 2.6 - 4.9A2A-rich regions
Test-Retest Variability < 10%A2A-rich regions
Whole-Body Effective Dose ~0.023 mSv/MBq-

Table 2: In Vivo Characteristics of [18F]this compound in Humans.

Conclusion

This compound is a well-characterized and highly valuable tool for the in vivo investigation of the Adenosine A2A receptor system. Its primary mechanism of action as a selective A2AR antagonist, combined with its favorable pharmacokinetic properties as a PET radiotracer, enables detailed studies of A2AR expression and occupancy in the context of various neurological and psychiatric disorders. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this important molecular imaging agent. Further research to fully delineate its selectivity profile against a wider range of receptors and to detail its functional antagonistic properties in vitro would further enhance its utility and application.

References

An In-Depth Technical Guide to 18F-MNI-444 for Adenosine A2A Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 18F-MNI-444, a potent and selective antagonist for the adenosine (B11128) A2A receptor (A2AR), designed for in vivo imaging using Positron Emission Tomography (PET). The exceptional binding properties and favorable pharmacokinetic profile of 18F-MNI-444 make it a valuable tool for neuroscience research and the development of therapeutic agents targeting the A2AR. This document details the binding characteristics, experimental protocols, and relevant signaling pathways associated with 18F-MNI-444.

Core Properties of 18F-MNI-444

18F-MNI-444 is a non-xanthine derivative that exhibits high binding affinity for the human adenosine A2A receptor. Its utility as a PET radiotracer has been demonstrated in both non-human primates and human subjects.[1][2]

Quantitative Data Presentation

The binding affinity and pharmacokinetic parameters of 18F-MNI-444 are summarized in the tables below.

Binding Affinity
Parameter Value
Ki (human A2A receptor)2.8 nM[1]
Human PET Imaging Characteristics
Parameter Value
Injected Dose348.3 ± 59.6 MBq (9.41 ± 1.61 mCi)[1]
Injection MethodSlow intravenous injection over 3 minutes[1]
Imaging Duration (Brain)Up to 3.5 hours (90 minutes recommended for kinetic modeling)
Imaging Duration (Whole-Body)Over 6 hours
Binding Potentials (BPND) in A2A-rich regions2.6 to 4.9
Test-Retest Variability<10%
Whole-Body Radiation Effective Dose~0.023 mSv/MBq
Biodistribution in Humans (Peak % Injected Dose)
Organ Peak %ID
Liver29.0% ± 3.9%
Intestine7.3% ± 1.3%
Brain3.4% ± 0.8%
Heart2.4% ± 0.2%

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes. Upon binding of an agonist, such as adenosine, the A2AR activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP response element-binding protein (CREB). This signaling cascade ultimately modulates neurotransmission and inflammatory responses.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds G_Protein Gs Protein A2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Modulation of Gene Expression CREB->Gene_Expression Regulates

Adenosine A2A receptor signaling cascade.

Experimental Protocols

Radiolabeling of 18F-MNI-444

The synthesis of 18F-MNI-444 involves the nucleophilic substitution of a tosyl precursor with [18F]fluoride.

Precursor: 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate

Procedure:

  • The tosyl precursor is reacted with [18F]fluoride in anhydrous dimethylsulfoxide (DMSO).

  • The reaction is carried out in the presence of potassium carbonate and Kryptofix 222.

  • The synthesis is typically performed using a commercial automated synthesizer, such as a TRACERlab FX-FN (GE Healthcare).

Radiolabeling_Workflow Tosyl_Precursor Tosyl Precursor in DMSO Reaction Automated Synthesizer (e.g., TRACERlab) Tosyl_Precursor->Reaction F18_Complex [18F]Fluoride / K2CO3 / Kryptofix 222 F18_Complex->Reaction Purification HPLC Purification Reaction->Purification Final_Product 18F-MNI-444 Purification->Final_Product

References

An In-Depth Technical Guide to 18F-MNI-444 for Adenosine A2A Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 18F-MNI-444, a potent and selective antagonist for the adenosine A2A receptor (A2AR), designed for in vivo imaging using Positron Emission Tomography (PET). The exceptional binding properties and favorable pharmacokinetic profile of 18F-MNI-444 make it a valuable tool for neuroscience research and the development of therapeutic agents targeting the A2AR. This document details the binding characteristics, experimental protocols, and relevant signaling pathways associated with 18F-MNI-444.

Core Properties of 18F-MNI-444

18F-MNI-444 is a non-xanthine derivative that exhibits high binding affinity for the human adenosine A2A receptor. Its utility as a PET radiotracer has been demonstrated in both non-human primates and human subjects.[1][2]

Quantitative Data Presentation

The binding affinity and pharmacokinetic parameters of 18F-MNI-444 are summarized in the tables below.

Binding Affinity
Parameter Value
Ki (human A2A receptor)2.8 nM[1]
Human PET Imaging Characteristics
Parameter Value
Injected Dose348.3 ± 59.6 MBq (9.41 ± 1.61 mCi)[1]
Injection MethodSlow intravenous injection over 3 minutes[1]
Imaging Duration (Brain)Up to 3.5 hours (90 minutes recommended for kinetic modeling)
Imaging Duration (Whole-Body)Over 6 hours
Binding Potentials (BPND) in A2A-rich regions2.6 to 4.9
Test-Retest Variability<10%
Whole-Body Radiation Effective Dose~0.023 mSv/MBq
Biodistribution in Humans (Peak % Injected Dose)
Organ Peak %ID
Liver29.0% ± 3.9%
Intestine7.3% ± 1.3%
Brain3.4% ± 0.8%
Heart2.4% ± 0.2%

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes. Upon binding of an agonist, such as adenosine, the A2AR activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP response element-binding protein (CREB). This signaling cascade ultimately modulates neurotransmission and inflammatory responses.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds G_Protein Gs Protein A2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Modulation of Gene Expression CREB->Gene_Expression Regulates

Adenosine A2A receptor signaling cascade.

Experimental Protocols

Radiolabeling of 18F-MNI-444

The synthesis of 18F-MNI-444 involves the nucleophilic substitution of a tosyl precursor with [18F]fluoride.

Precursor: 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate

Procedure:

  • The tosyl precursor is reacted with [18F]fluoride in anhydrous dimethylsulfoxide (DMSO).

  • The reaction is carried out in the presence of potassium carbonate and Kryptofix 222.

  • The synthesis is typically performed using a commercial automated synthesizer, such as a TRACERlab FX-FN (GE Healthcare).

Radiolabeling_Workflow Tosyl_Precursor Tosyl Precursor in DMSO Reaction Automated Synthesizer (e.g., TRACERlab) Tosyl_Precursor->Reaction F18_Complex [18F]Fluoride / K2CO3 / Kryptofix 222 F18_Complex->Reaction Purification HPLC Purification Reaction->Purification Final_Product 18F-MNI-444 Purification->Final_Product

References

In-Depth Technical Guide to the Discovery and Synthesis of MNI-444

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of MNI-444, a significant radiotracer for the in vivo imaging of adenosine (B11128) A₂A receptors (A₂AR) using Positron Emission Tomography (PET). The document details the discovery, synthesis, and preclinical and clinical evaluation of [¹⁸F]this compound. It is intended to serve as a detailed resource for researchers and professionals in the fields of neuroscience, radiopharmacology, and drug development, offering insights into the methodologies for its synthesis and evaluation, and summarizing key quantitative data.

Introduction

The adenosine A₂A receptor, predominantly expressed in the basal ganglia, has emerged as a critical target in the study and treatment of neurodegenerative disorders, most notably Parkinson's disease. The development of selective PET radiotracers for the A₂A receptor is crucial for understanding its role in disease pathophysiology and for the development of novel therapeutics. [¹⁸F]this compound is a potent and selective antagonist for the A₂A receptor that has been successfully labeled with fluorine-18 (B77423), offering a longer half-life and logistical advantages over carbon-11 (B1219553) based tracers. This guide will cover the pivotal aspects of its development, from initial discovery to its application in human imaging studies.

Discovery and Rationale

[¹⁸F]this compound was developed as an analog of the iodinated SPECT radiotracer, ¹²³I-MNI-420. The rationale for its development was to create a PET tracer with improved imaging characteristics and the practical benefits of the fluorine-18 isotope. The core scaffold of this compound is based on a pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine structure, a class of compounds known for high affinity and selectivity for the A₂A receptor.

Synthesis of this compound

The synthesis of [¹⁸F]this compound involves a two-stage process: the synthesis of the tosyl precursor followed by the radiolabeling with [¹⁸F]fluoride.

Synthesis of the Tosyl Precursor

The precursor for the radiosynthesis is 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate. While a detailed, step-by-step protocol for the multi-step synthesis of this precursor from commercially available starting materials is complex and proprietary, the general approach involves the sequential construction of the heterocyclic core, followed by the attachment of the piperazine (B1678402) and phenoxyethyl tosylate side chains.

Radiosynthesis of [¹⁸F]this compound

The radiolabeling of this compound is achieved through a nucleophilic substitution reaction.

Experimental Protocol: Radiolabeling of [¹⁸F]this compound

  • Materials:

    • Tosyl precursor: 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate

    • [¹⁸F]Fluoride

    • Anhydrous dimethylsulfoxide (DMSO)

    • Potassium carbonate (K₂CO₃)

    • Kryptofix 222 (K₂₂₂)

    • Automated radiosynthesis module (e.g., TRACERlab FX-FN)

  • Procedure:

    • Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge.

    • The [¹⁸F]fluoride is eluted into the reaction vessel using a solution of potassium carbonate and Kryptofix 222 in acetonitrile (B52724)/water.

    • The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.

    • The tosyl precursor, dissolved in anhydrous DMSO, is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

    • The reaction mixture is heated to effect the radiofluorination.

    • The crude reaction mixture is diluted and purified by semi-preparative high-performance liquid chromatography (HPLC).

    • The collected fraction containing [¹⁸F]this compound is reformulated in a physiologically acceptable solution for injection.

  • Quality Control:

    • Radiochemical Purity and Identity: Determined by analytical HPLC.

    • Specific Activity: Calculated from the amount of radioactivity and the mass of this compound.

    • Residual Solvents: Assessed by gas chromatography.

    • Endotoxin Levels: Measured using a Limulus amebocyte lysate (LAL) test.

In Vitro Characterization

The binding affinity of this compound for the human adenosine A₂A receptor was determined through in vitro competitive binding assays.

Experimental Protocol: Adenosine A₂A Receptor Binding Assay

  • Materials:

    • Membrane preparations from HEK-293 cells stably expressing the recombinant human adenosine A₂A receptor.

    • Radioligand: [³H]-CGS21680.

    • Non-labeled this compound (as the competing ligand).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation fluid.

  • Procedure:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]-CGS21680 and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a saturating concentration of a known A₂A receptor ligand.

    • The incubation is carried out at a defined temperature and for a specific duration to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Table 1: In Vitro Binding Affinity of this compound

ParameterValueCell LineRadioligand
Kᵢ (nM)2.8HEK-293[³H]-CGS21680

Preclinical Evaluation

Preclinical studies in non-human primates were conducted to evaluate the in vivo characteristics of [¹⁸F]this compound.

Table 2: Summary of Preclinical PET Data for [¹⁸F]this compound in Rhesus Monkeys

ParameterBrain RegionValueNotes
Uptake StriatumHighConsistent with A₂A receptor density.
CerebellumLowUsed as a reference region.
Binding Potential (BPND) Putamen~4.0-5.0Indicates high specific binding.
Globus Pallidus~4.0-5.0Indicates high specific binding.
Metabolism -Moderately metabolized75% intact parent at 90 min.
Selectivity -Dose-dependent blockingDemonstrated with A₂A antagonists tozadenant (B1682436) and preladenant.

Clinical Evaluation

[¹⁸F]this compound has been evaluated in healthy human volunteers to assess its safety, biodistribution, dosimetry, and brain kinetics.

Table 3: Summary of Human PET Data for [¹⁸F]this compound

ParameterValueNotes
Effective Dose (mSv/MBq) ~0.023Modest radiation exposure.
Elimination Route HepatobiliaryPrimary route of excretion.
Brain Uptake RapidReadily crosses the blood-brain barrier.
Binding Potentials (BPND) 2.6 to 4.9In A₂A-rich regions.
Test-Retest Variability <10%For BPND.
Optimal Scan Duration 90 minutesSufficient for reliable quantification.

Signaling Pathway and Mechanism of Action

This compound acts as an antagonist at the adenosine A₂A receptor. In the striatum, A₂A receptors are highly expressed on GABAergic medium spiny neurons of the indirect pathway. These receptors are Gs-protein coupled, and their activation leads to an increase in intracellular cyclic AMP (cAMP) levels. By blocking the A₂A receptor, this compound can be used to visualize the density and occupancy of these receptors, which are implicated in modulating dopaminergic neurotransmission.

Adenosine_A2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Activates G_Protein Gs Protein A2A_Receptor->G_Protein Activates MNI_444 This compound (Antagonist) MNI_444->A2A_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates

Adenosine A₂A Receptor Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical or clinical PET imaging study using [¹⁸F]this compound.

Experimental_Workflow Radiosynthesis [18F]this compound Radiosynthesis & QC Injection Intravenous Injection of [18F]this compound Radiosynthesis->Injection Subject_Prep Subject Preparation (e.g., Cannulation) Subject_Prep->Injection PET_Scan Dynamic PET Scan (e.g., 90 min) Injection->PET_Scan Blood_Sampling Arterial Blood Sampling (for metabolite analysis) Injection->Blood_Sampling Image_Reconstruction Image Reconstruction & Correction PET_Scan->Image_Reconstruction Data_Analysis Kinetic Modeling (e.g., Logan Plot, SRTM) Blood_Sampling->Data_Analysis Image_Reconstruction->Data_Analysis Outcome Quantification of A2A Receptor Binding (BPND, VT) Data_Analysis->Outcome

Workflow for a [¹⁸F]this compound PET Imaging Study

Conclusion

[¹⁸F]this compound has proven to be a valuable tool for the in vivo imaging of adenosine A₂A receptors in the human brain. Its favorable characteristics, including high binding potential, good test-retest reliability, and modest radiation dosimetry, make it a suitable radiotracer for neuroscience research and clinical studies. This technical guide provides a comprehensive summary of the discovery, synthesis, and evaluation of this compound, offering a valuable resource for researchers in the field. The detailed methodologies and summarized data presented herein are intended to facilitate the application of [¹⁸F]this compound in future studies aimed at elucidating the role of the A₂A receptor in health and disease.

References

In-Depth Technical Guide to the Discovery and Synthesis of MNI-444

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of MNI-444, a significant radiotracer for the in vivo imaging of adenosine A₂A receptors (A₂AR) using Positron Emission Tomography (PET). The document details the discovery, synthesis, and preclinical and clinical evaluation of [¹⁸F]this compound. It is intended to serve as a detailed resource for researchers and professionals in the fields of neuroscience, radiopharmacology, and drug development, offering insights into the methodologies for its synthesis and evaluation, and summarizing key quantitative data.

Introduction

The adenosine A₂A receptor, predominantly expressed in the basal ganglia, has emerged as a critical target in the study and treatment of neurodegenerative disorders, most notably Parkinson's disease. The development of selective PET radiotracers for the A₂A receptor is crucial for understanding its role in disease pathophysiology and for the development of novel therapeutics. [¹⁸F]this compound is a potent and selective antagonist for the A₂A receptor that has been successfully labeled with fluorine-18, offering a longer half-life and logistical advantages over carbon-11 based tracers. This guide will cover the pivotal aspects of its development, from initial discovery to its application in human imaging studies.

Discovery and Rationale

[¹⁸F]this compound was developed as an analog of the iodinated SPECT radiotracer, ¹²³I-MNI-420. The rationale for its development was to create a PET tracer with improved imaging characteristics and the practical benefits of the fluorine-18 isotope. The core scaffold of this compound is based on a pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine structure, a class of compounds known for high affinity and selectivity for the A₂A receptor.

Synthesis of this compound

The synthesis of [¹⁸F]this compound involves a two-stage process: the synthesis of the tosyl precursor followed by the radiolabeling with [¹⁸F]fluoride.

Synthesis of the Tosyl Precursor

The precursor for the radiosynthesis is 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate. While a detailed, step-by-step protocol for the multi-step synthesis of this precursor from commercially available starting materials is complex and proprietary, the general approach involves the sequential construction of the heterocyclic core, followed by the attachment of the piperazine and phenoxyethyl tosylate side chains.

Radiosynthesis of [¹⁸F]this compound

The radiolabeling of this compound is achieved through a nucleophilic substitution reaction.

Experimental Protocol: Radiolabeling of [¹⁸F]this compound

  • Materials:

    • Tosyl precursor: 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate

    • [¹⁸F]Fluoride

    • Anhydrous dimethylsulfoxide (DMSO)

    • Potassium carbonate (K₂CO₃)

    • Kryptofix 222 (K₂₂₂)

    • Automated radiosynthesis module (e.g., TRACERlab FX-FN)

  • Procedure:

    • Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge.

    • The [¹⁸F]fluoride is eluted into the reaction vessel using a solution of potassium carbonate and Kryptofix 222 in acetonitrile/water.

    • The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.

    • The tosyl precursor, dissolved in anhydrous DMSO, is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

    • The reaction mixture is heated to effect the radiofluorination.

    • The crude reaction mixture is diluted and purified by semi-preparative high-performance liquid chromatography (HPLC).

    • The collected fraction containing [¹⁸F]this compound is reformulated in a physiologically acceptable solution for injection.

  • Quality Control:

    • Radiochemical Purity and Identity: Determined by analytical HPLC.

    • Specific Activity: Calculated from the amount of radioactivity and the mass of this compound.

    • Residual Solvents: Assessed by gas chromatography.

    • Endotoxin Levels: Measured using a Limulus amebocyte lysate (LAL) test.

In Vitro Characterization

The binding affinity of this compound for the human adenosine A₂A receptor was determined through in vitro competitive binding assays.

Experimental Protocol: Adenosine A₂A Receptor Binding Assay

  • Materials:

    • Membrane preparations from HEK-293 cells stably expressing the recombinant human adenosine A₂A receptor.

    • Radioligand: [³H]-CGS21680.

    • Non-labeled this compound (as the competing ligand).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation fluid.

  • Procedure:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]-CGS21680 and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a saturating concentration of a known A₂A receptor ligand.

    • The incubation is carried out at a defined temperature and for a specific duration to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Table 1: In Vitro Binding Affinity of this compound

ParameterValueCell LineRadioligand
Kᵢ (nM)2.8HEK-293[³H]-CGS21680

Preclinical Evaluation

Preclinical studies in non-human primates were conducted to evaluate the in vivo characteristics of [¹⁸F]this compound.

Table 2: Summary of Preclinical PET Data for [¹⁸F]this compound in Rhesus Monkeys

ParameterBrain RegionValueNotes
Uptake StriatumHighConsistent with A₂A receptor density.
CerebellumLowUsed as a reference region.
Binding Potential (BPND) Putamen~4.0-5.0Indicates high specific binding.
Globus Pallidus~4.0-5.0Indicates high specific binding.
Metabolism -Moderately metabolized75% intact parent at 90 min.
Selectivity -Dose-dependent blockingDemonstrated with A₂A antagonists tozadenant and preladenant.

Clinical Evaluation

[¹⁸F]this compound has been evaluated in healthy human volunteers to assess its safety, biodistribution, dosimetry, and brain kinetics.

Table 3: Summary of Human PET Data for [¹⁸F]this compound

ParameterValueNotes
Effective Dose (mSv/MBq) ~0.023Modest radiation exposure.
Elimination Route HepatobiliaryPrimary route of excretion.
Brain Uptake RapidReadily crosses the blood-brain barrier.
Binding Potentials (BPND) 2.6 to 4.9In A₂A-rich regions.
Test-Retest Variability <10%For BPND.
Optimal Scan Duration 90 minutesSufficient for reliable quantification.

Signaling Pathway and Mechanism of Action

This compound acts as an antagonist at the adenosine A₂A receptor. In the striatum, A₂A receptors are highly expressed on GABAergic medium spiny neurons of the indirect pathway. These receptors are Gs-protein coupled, and their activation leads to an increase in intracellular cyclic AMP (cAMP) levels. By blocking the A₂A receptor, this compound can be used to visualize the density and occupancy of these receptors, which are implicated in modulating dopaminergic neurotransmission.

Adenosine_A2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Activates G_Protein Gs Protein A2A_Receptor->G_Protein Activates MNI_444 This compound (Antagonist) MNI_444->A2A_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates

Adenosine A₂A Receptor Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical or clinical PET imaging study using [¹⁸F]this compound.

Experimental_Workflow Radiosynthesis [18F]this compound Radiosynthesis & QC Injection Intravenous Injection of [18F]this compound Radiosynthesis->Injection Subject_Prep Subject Preparation (e.g., Cannulation) Subject_Prep->Injection PET_Scan Dynamic PET Scan (e.g., 90 min) Injection->PET_Scan Blood_Sampling Arterial Blood Sampling (for metabolite analysis) Injection->Blood_Sampling Image_Reconstruction Image Reconstruction & Correction PET_Scan->Image_Reconstruction Data_Analysis Kinetic Modeling (e.g., Logan Plot, SRTM) Blood_Sampling->Data_Analysis Image_Reconstruction->Data_Analysis Outcome Quantification of A2A Receptor Binding (BPND, VT) Data_Analysis->Outcome

Workflow for a [¹⁸F]this compound PET Imaging Study

Conclusion

[¹⁸F]this compound has proven to be a valuable tool for the in vivo imaging of adenosine A₂A receptors in the human brain. Its favorable characteristics, including high binding potential, good test-retest reliability, and modest radiation dosimetry, make it a suitable radiotracer for neuroscience research and clinical studies. This technical guide provides a comprehensive summary of the discovery, synthesis, and evaluation of this compound, offering a valuable resource for researchers in the field. The detailed methodologies and summarized data presented herein are intended to facilitate the application of [¹⁸F]this compound in future studies aimed at elucidating the role of the A₂A receptor in health and disease.

References

The Pharmacokinetics of ¹⁸F-MNI-444 in the Human Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of ¹⁸F-MNI-444, a novel positron emission tomography (PET) radiotracer for imaging adenosine (B11128) A₂A receptors in the human brain. The information presented herein is synthesized from key studies to support neuroscience research and drug discovery efforts targeting the A₂A receptor.

Introduction

¹⁸F-MNI-444 is a selective antagonist for the adenosine A₂A receptor, which is implicated in a variety of neurodegenerative and neuropsychiatric disorders.[1] PET imaging with this radiotracer allows for the in vivo quantification and localization of these receptors, offering a valuable tool for understanding disease pathophysiology and for the development of novel therapeutics.[1][2] This guide details the metabolic fate, brain uptake, and dosimetry of ¹⁸F-MNI-444 in healthy human subjects.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of ¹⁸F-MNI-444 has been characterized through studies involving healthy human volunteers. The key quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: Brain Kinetics and Dosimetry of ¹⁸F-MNI-444
ParameterValueReference
Binding Potential (BPnd) in A₂A-rich regions2.6 - 4.9[1][2]
Test-Retest Variability (BPnd)< 10%
Whole-Body Effective Dose~0.023 mSv/MBq
Peak Uptake in Putamen (SUV)3.0 - 4.0
Time to Peak Uptake in Putamen~30 minutes
Peak Uptake in CerebellumWithin 5 minutes
Table 2: Metabolism and Excretion of ¹⁸F-MNI-444
Time PointParent Compound in PlasmaReference
90 minutes78.1% ± 9.2%
210 minutes61.5% ± 6.6%
Primary Route of Elimination Hepatobiliary
Table 3: Organ Biodistribution of ¹⁸F-MNI-444 (Peak % Injected Dose)
OrganPeak %IDReference
Liver29.0% ± 3.9% (at 16 min)
Intestine7.3% ± 1.3%
Brain3.4% ± 0.8%
Heart2.4% ± 0.2%

Experimental Protocols

The data presented in this guide were primarily derived from a study involving ten healthy human volunteers. Six of these subjects participated in brain PET studies, while four were enrolled in whole-body PET studies.

Radiotracer Administration

A single dose of ¹⁸F-MNI-444 (mean ± SD: 348.3 ± 59.6 MBq) was administered as a slow intravenous bolus injection over 3 minutes, followed by a 10 mL saline flush.

PET Imaging

Brain and whole-body PET images were acquired using an ECAT EXACT HR+ camera in 3D mode. For brain imaging, dynamic scans were performed. Whole-body imaging consisted of serial scans acquired over a period of 6 hours post-injection to determine radiotracer distribution and dosimetry.

Arterial Blood Sampling and Analysis

Arterial blood samples were collected throughout the brain PET scans to provide an input function for invasive kinetic modeling. Plasma was separated, and the fraction of the parent radiotracer was determined over time.

Data Analysis and Kinetic Modeling

Time-activity curves were generated for various brain regions. The quantification of ¹⁸F-MNI-444 binding was performed using both invasive and noninvasive methods. Kinetic modeling approaches included one- and two-tissue compartmental models (1TCM and 2TCM) and Logan graphical analysis to estimate the volume of distribution (Vₜ) and binding potential (BPnd).

Visualizations

The following diagrams illustrate the experimental workflow for a typical ¹⁸F-MNI-444 PET study and the basic interaction of the radiotracer with its target.

experimental_workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_outcome Outcome subject_prep Subject Preparation (Informed Consent, Medical History) injection Intravenous Injection (Slow Bolus) subject_prep->injection radiotracer_synthesis Radiotracer Synthesis (¹⁸F-MNI-444) radiotracer_synthesis->injection pet_scan PET Imaging (Brain or Whole-Body) injection->pet_scan blood_sampling Arterial Blood Sampling injection->blood_sampling image_reconstruction Image Reconstruction pet_scan->image_reconstruction plasma_analysis Plasma Metabolite Analysis blood_sampling->plasma_analysis kinetic_modeling Kinetic Modeling (e.g., Logan Graphical Analysis) image_reconstruction->kinetic_modeling plasma_analysis->kinetic_modeling pharmacokinetic_parameters Pharmacokinetic Parameters (BPnd, Vₜ, Dosimetry) kinetic_modeling->pharmacokinetic_parameters

Caption: Experimental workflow for a human ¹⁸F-MNI-444 PET study.

signaling_pathway 18F_MNI_444 ¹⁸F-MNI-444 A2A_Receptor Adenosine A₂A Receptor 18F_MNI_444->A2A_Receptor Binds to PET_Signal PET Signal (Quantification) A2A_Receptor->PET_Signal Generates

Caption: Interaction of ¹⁸F-MNI-444 with the Adenosine A₂A Receptor.

Conclusion

¹⁸F-MNI-444 demonstrates favorable pharmacokinetic properties for imaging adenosine A₂A receptors in the human brain. It rapidly enters the brain, exhibits a distribution consistent with known A₂A receptor densities, and has a slow metabolism. The high binding potentials in target-rich regions and low test-retest variability make it a robust tool for neuroscience research. The estimated radiation dose is within acceptable limits for human studies, allowing for multiple scans in the same individual. These characteristics position ¹⁸F-MNI-444 as a valuable radiotracer for investigating the role of A₂A receptors in health and disease and for facilitating the development of new drugs targeting this system.

References

The Pharmacokinetics of ¹⁸F-MNI-444 in the Human Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of ¹⁸F-MNI-444, a novel positron emission tomography (PET) radiotracer for imaging adenosine A₂A receptors in the human brain. The information presented herein is synthesized from key studies to support neuroscience research and drug discovery efforts targeting the A₂A receptor.

Introduction

¹⁸F-MNI-444 is a selective antagonist for the adenosine A₂A receptor, which is implicated in a variety of neurodegenerative and neuropsychiatric disorders.[1] PET imaging with this radiotracer allows for the in vivo quantification and localization of these receptors, offering a valuable tool for understanding disease pathophysiology and for the development of novel therapeutics.[1][2] This guide details the metabolic fate, brain uptake, and dosimetry of ¹⁸F-MNI-444 in healthy human subjects.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of ¹⁸F-MNI-444 has been characterized through studies involving healthy human volunteers. The key quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: Brain Kinetics and Dosimetry of ¹⁸F-MNI-444
ParameterValueReference
Binding Potential (BPnd) in A₂A-rich regions2.6 - 4.9[1][2]
Test-Retest Variability (BPnd)< 10%
Whole-Body Effective Dose~0.023 mSv/MBq
Peak Uptake in Putamen (SUV)3.0 - 4.0
Time to Peak Uptake in Putamen~30 minutes
Peak Uptake in CerebellumWithin 5 minutes
Table 2: Metabolism and Excretion of ¹⁸F-MNI-444
Time PointParent Compound in PlasmaReference
90 minutes78.1% ± 9.2%
210 minutes61.5% ± 6.6%
Primary Route of Elimination Hepatobiliary
Table 3: Organ Biodistribution of ¹⁸F-MNI-444 (Peak % Injected Dose)
OrganPeak %IDReference
Liver29.0% ± 3.9% (at 16 min)
Intestine7.3% ± 1.3%
Brain3.4% ± 0.8%
Heart2.4% ± 0.2%

Experimental Protocols

The data presented in this guide were primarily derived from a study involving ten healthy human volunteers. Six of these subjects participated in brain PET studies, while four were enrolled in whole-body PET studies.

Radiotracer Administration

A single dose of ¹⁸F-MNI-444 (mean ± SD: 348.3 ± 59.6 MBq) was administered as a slow intravenous bolus injection over 3 minutes, followed by a 10 mL saline flush.

PET Imaging

Brain and whole-body PET images were acquired using an ECAT EXACT HR+ camera in 3D mode. For brain imaging, dynamic scans were performed. Whole-body imaging consisted of serial scans acquired over a period of 6 hours post-injection to determine radiotracer distribution and dosimetry.

Arterial Blood Sampling and Analysis

Arterial blood samples were collected throughout the brain PET scans to provide an input function for invasive kinetic modeling. Plasma was separated, and the fraction of the parent radiotracer was determined over time.

Data Analysis and Kinetic Modeling

Time-activity curves were generated for various brain regions. The quantification of ¹⁸F-MNI-444 binding was performed using both invasive and noninvasive methods. Kinetic modeling approaches included one- and two-tissue compartmental models (1TCM and 2TCM) and Logan graphical analysis to estimate the volume of distribution (Vₜ) and binding potential (BPnd).

Visualizations

The following diagrams illustrate the experimental workflow for a typical ¹⁸F-MNI-444 PET study and the basic interaction of the radiotracer with its target.

experimental_workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_outcome Outcome subject_prep Subject Preparation (Informed Consent, Medical History) injection Intravenous Injection (Slow Bolus) subject_prep->injection radiotracer_synthesis Radiotracer Synthesis (¹⁸F-MNI-444) radiotracer_synthesis->injection pet_scan PET Imaging (Brain or Whole-Body) injection->pet_scan blood_sampling Arterial Blood Sampling injection->blood_sampling image_reconstruction Image Reconstruction pet_scan->image_reconstruction plasma_analysis Plasma Metabolite Analysis blood_sampling->plasma_analysis kinetic_modeling Kinetic Modeling (e.g., Logan Graphical Analysis) image_reconstruction->kinetic_modeling plasma_analysis->kinetic_modeling pharmacokinetic_parameters Pharmacokinetic Parameters (BPnd, Vₜ, Dosimetry) kinetic_modeling->pharmacokinetic_parameters

Caption: Experimental workflow for a human ¹⁸F-MNI-444 PET study.

signaling_pathway 18F_MNI_444 ¹⁸F-MNI-444 A2A_Receptor Adenosine A₂A Receptor 18F_MNI_444->A2A_Receptor Binds to PET_Signal PET Signal (Quantification) A2A_Receptor->PET_Signal Generates

Caption: Interaction of ¹⁸F-MNI-444 with the Adenosine A₂A Receptor.

Conclusion

¹⁸F-MNI-444 demonstrates favorable pharmacokinetic properties for imaging adenosine A₂A receptors in the human brain. It rapidly enters the brain, exhibits a distribution consistent with known A₂A receptor densities, and has a slow metabolism. The high binding potentials in target-rich regions and low test-retest variability make it a robust tool for neuroscience research. The estimated radiation dose is within acceptable limits for human studies, allowing for multiple scans in the same individual. These characteristics position ¹⁸F-MNI-444 as a valuable radiotracer for investigating the role of A₂A receptors in health and disease and for facilitating the development of new drugs targeting this system.

References

The Emerging Role of [¹⁸F]MNI-444 in Imaging Neurodegenerative Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative disorders such as Parkinson's disease, Huntington's disease, and Alzheimer's disease present a significant and growing global health challenge. The development of effective therapeutics is contingent on a deeper understanding of the underlying pathophysiology and the availability of sensitive biomarkers to track disease progression and target engagement. The adenosine (B11128) A2A receptor (A2AR) has emerged as a promising therapeutic target due to its high expression in the basal ganglia and its role in modulating neuroinflammation and synaptic function. [¹⁸F]MNI-444 is a novel positron emission tomography (PET) radiotracer with high affinity and selectivity for the A2AR. This technical guide provides an in-depth overview of [¹⁸F]this compound, its properties, and its application in imaging the A2AR in the context of neurodegenerative diseases. Detailed experimental protocols, quantitative data from human studies, and visualizations of key pathways and workflows are presented to facilitate its use in research and drug development.

Introduction: The Adenosine A2A Receptor in Neurodegeneration

The adenosine A2A receptor is a G-protein coupled receptor predominantly expressed in the enkephalin-expressing striatopallidal neurons of the basal ganglia. Its activation is generally associated with neuroexcitatory effects. A growing body of evidence implicates the A2AR in the pathophysiology of several neurodegenerative disorders. Upregulation of A2AR has been observed in various tauopathies, where it is believed to accelerate neurodegeneration by enhancing tau phosphorylation and promoting microglia-mediated synaptic elimination[1]. In Parkinson's disease, A2AR antagonists have shown therapeutic potential by modulating dopamine (B1211576) D2 receptor function[2]. Similarly, in Huntington's disease, a significant loss of striatal A2AR is observed in early stages[3]. Therefore, the ability to quantitatively image A2AR in vivo provides a valuable tool for understanding disease mechanisms, identifying patient populations, and assessing the efficacy of novel A2AR-targeting therapeutics.

[¹⁸F]this compound is a potent and selective A2AR antagonist developed for PET imaging. Its favorable pharmacokinetic properties, including rapid brain uptake and a distribution consistent with known A2AR densities, make it a promising tool for neuroscience research[2][4].

Quantitative Data Presentation

Quantitative analysis of [¹⁸F]this compound PET data allows for the assessment of A2AR density and occupancy. The following tables summarize key quantitative data for [¹⁸F]this compound from studies in healthy human volunteers. To date, published quantitative data from large patient cohorts with neurodegenerative diseases are limited for [¹⁸F]this compound. Therefore, data from other A2AR PET tracers in relevant patient populations are included for comparative context.

Table 1: In Vitro and In Vivo Properties of [¹⁸F]this compound

ParameterValueSpecies/AssayReference
Binding Affinity (Ki) 2.8 nMRecombinant human A2A
Effective Dose ~0.023 mSv/MBqHuman
Test-Retest Variability (BPnd) <10%Human

Table 2: [¹⁸F]this compound Binding Potential (BPnd) in Healthy Volunteers

Brain RegionBinding Potential (BPnd) (mean ± SD)Reference
Putamen4.70 ± 0.63
Globus Pallidus3.67 ± 0.69
Caudate2.69 ± 0.74
Nucleus Accumbens2.10 ± 0.69

Table 3: Comparative A2A Receptor PET Imaging Data in Neurodegenerative Diseases (using various tracers)

DiseasePET TracerFindingReference
Parkinson's Disease (with L-DOPA-induced dyskinesia) [¹¹C]SCH442416Increased binding potential in the putamen and caudate nucleus compared to healthy controls and PD patients without dyskinesia.
Parkinson's Disease (with dyskinesias) [¹¹C]TMSXHigher distribution volume ratio in the putamen compared to healthy controls.
Huntington's Disease [¹⁸F]CPFPX (A1R tracer)25% reduction in A1R binding in the caudate of manifest HD patients.

Note: The data in Table 3 are from studies using different A2AR PET tracers and are provided for context. Direct comparative studies with [¹⁸F]this compound in these patient populations are needed.

Experimental Protocols

Radiolabeling of [¹⁸F]this compound

The radiosynthesis of [¹⁸F]this compound is typically performed via a nucleophilic substitution reaction. A detailed protocol is as follows:

  • Precursor: The tosyl precursor, 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate, is used.

  • Fluorination: The precursor is reacted with [¹⁸F]fluoride in anhydrous dimethylsulfoxide (DMSO). The reaction is facilitated by the presence of potassium carbonate and Kryptofix 222.

  • Automation: The synthesis is typically carried out using a commercial automated synthesis module, such as a TRACERlab FX-FN (GE Healthcare).

  • Purification: The crude product is purified by high-performance liquid chromatography (HPLC).

  • Quality Control: The final product undergoes rigorous quality control, including assessment of radiochemical purity, specific activity, pH, and residual solvent levels. A radiochemical purity of over 99% is typically achieved.

Human PET Imaging Protocol

The following is a general protocol for [¹⁸F]this compound PET imaging in human subjects, based on studies in healthy volunteers:

  • Subject Preparation: Subjects are required to fast and refrain from consuming caffeinated beverages for at least 12 hours prior to the scan, as caffeine (B1668208) is an A2AR antagonist.

  • Radiotracer Administration: A single bolus of [¹⁸F]this compound (e.g., ~370 MBq or 10 mCi) is administered intravenously.

  • PET Acquisition: Dynamic PET imaging is initiated at the time of injection and continues for a duration of 90 to 210 minutes.

  • Arterial Blood Sampling: For kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.

  • Image Reconstruction and Analysis: PET data are reconstructed and corrected for attenuation and scatter. Time-activity curves are generated for various brain regions of interest.

  • Kinetic Modeling: The binding potential (BPnd) is estimated using kinetic modeling approaches such as the simplified reference tissue model (SRTM) or Logan graphical analysis, with the cerebellum typically used as the reference region due to its low A2AR density.

Visualization of Pathways and Workflows

Adenosine A2A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the adenosine A2A receptor upon activation.

A2AR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds G_protein Gs Protein (α, β, γ) A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-Fos, BDNF) CREB->Gene_Expression Modulates

Caption: Adenosine A2A Receptor Gs-protein coupled signaling cascade.

Experimental Workflow for [¹⁸F]this compound PET Imaging

This diagram outlines the key steps involved in conducting a clinical research study using [¹⁸F]this compound PET.

MNI444_PET_Workflow cluster_preparation Preparation Phase cluster_synthesis Radiotracer Production cluster_imaging Imaging Session cluster_analysis Data Analysis Subject_Recruitment Subject Recruitment (Patient & Control Groups) Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Subject_Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent->Subject_Screening Subject_Prep Subject Preparation (Fasting, No Caffeine) Subject_Screening->Subject_Prep Radiolabeling [¹⁸F]this compound Radiosynthesis QC Quality Control Radiolabeling->QC Tracer_Injection IV Injection of [¹⁸F]this compound QC->Tracer_Injection Subject_Prep->Tracer_Injection PET_Scan Dynamic PET Scan (e.g., 90 min) Tracer_Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Tracer_Injection->Blood_Sampling Image_Recon Image Reconstruction & Pre-processing PET_Scan->Image_Recon Kinetic_Modeling Kinetic Modeling (e.g., SRTM) Blood_Sampling->Kinetic_Modeling ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis ROI_Analysis->Kinetic_Modeling Statistical_Analysis Statistical Analysis (Group Comparisons) Kinetic_Modeling->Statistical_Analysis

Caption: Workflow for a clinical [¹⁸F]this compound PET imaging study.

Logical Relationship: A2AR Occupancy and Therapeutic Intervention

This diagram illustrates the conceptual relationship between A2AR occupancy by a therapeutic agent and the expected downstream effects, which can be monitored using [¹⁸F]this compound PET.

A2AR_Occupancy_Logic cluster_intervention Therapeutic Intervention cluster_imaging PET Imaging Assessment cluster_outcome Biological & Clinical Outcome A2AR_Antagonist A2AR Antagonist (Drug Candidate) MNI444_PET [¹⁸F]this compound PET Scan A2AR_Antagonist->MNI444_PET Displaces A2AR_Occupancy Quantification of A2AR Occupancy MNI444_PET->A2AR_Occupancy Measures Downstream_Effects Modulation of Neuronal Activity & Neuroinflammation A2AR_Occupancy->Downstream_Effects Correlates with Clinical_Improvement Potential Clinical Improvement Downstream_effects Downstream_effects Downstream_effects->Clinical_Improvement Leads to

Caption: Relationship between A2AR antagonism, PET imaging, and outcomes.

Conclusion

[¹⁸F]this compound is a robust and valuable PET radiotracer for the in vivo quantification of adenosine A2A receptors. Its high affinity, selectivity, and favorable kinetic properties make it a powerful tool for investigating the role of A2AR in the pathophysiology of neurodegenerative disorders. The detailed protocols and quantitative data presented in this guide are intended to support researchers and drug developers in the application of [¹⁸F]this compound for preclinical and clinical studies. Future research utilizing [¹⁸F]this compound in patient populations will be crucial for elucidating the therapeutic potential of targeting the A2AR in diseases such as Parkinson's, Huntington's, and Alzheimer's.

References

The Emerging Role of [¹⁸F]MNI-444 in Imaging Neurodegenerative Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative disorders such as Parkinson's disease, Huntington's disease, and Alzheimer's disease present a significant and growing global health challenge. The development of effective therapeutics is contingent on a deeper understanding of the underlying pathophysiology and the availability of sensitive biomarkers to track disease progression and target engagement. The adenosine A2A receptor (A2AR) has emerged as a promising therapeutic target due to its high expression in the basal ganglia and its role in modulating neuroinflammation and synaptic function. [¹⁸F]MNI-444 is a novel positron emission tomography (PET) radiotracer with high affinity and selectivity for the A2AR. This technical guide provides an in-depth overview of [¹⁸F]this compound, its properties, and its application in imaging the A2AR in the context of neurodegenerative diseases. Detailed experimental protocols, quantitative data from human studies, and visualizations of key pathways and workflows are presented to facilitate its use in research and drug development.

Introduction: The Adenosine A2A Receptor in Neurodegeneration

The adenosine A2A receptor is a G-protein coupled receptor predominantly expressed in the enkephalin-expressing striatopallidal neurons of the basal ganglia. Its activation is generally associated with neuroexcitatory effects. A growing body of evidence implicates the A2AR in the pathophysiology of several neurodegenerative disorders. Upregulation of A2AR has been observed in various tauopathies, where it is believed to accelerate neurodegeneration by enhancing tau phosphorylation and promoting microglia-mediated synaptic elimination[1]. In Parkinson's disease, A2AR antagonists have shown therapeutic potential by modulating dopamine D2 receptor function[2]. Similarly, in Huntington's disease, a significant loss of striatal A2AR is observed in early stages[3]. Therefore, the ability to quantitatively image A2AR in vivo provides a valuable tool for understanding disease mechanisms, identifying patient populations, and assessing the efficacy of novel A2AR-targeting therapeutics.

[¹⁸F]this compound is a potent and selective A2AR antagonist developed for PET imaging. Its favorable pharmacokinetic properties, including rapid brain uptake and a distribution consistent with known A2AR densities, make it a promising tool for neuroscience research[2][4].

Quantitative Data Presentation

Quantitative analysis of [¹⁸F]this compound PET data allows for the assessment of A2AR density and occupancy. The following tables summarize key quantitative data for [¹⁸F]this compound from studies in healthy human volunteers. To date, published quantitative data from large patient cohorts with neurodegenerative diseases are limited for [¹⁸F]this compound. Therefore, data from other A2AR PET tracers in relevant patient populations are included for comparative context.

Table 1: In Vitro and In Vivo Properties of [¹⁸F]this compound

ParameterValueSpecies/AssayReference
Binding Affinity (Ki) 2.8 nMRecombinant human A2A
Effective Dose ~0.023 mSv/MBqHuman
Test-Retest Variability (BPnd) <10%Human

Table 2: [¹⁸F]this compound Binding Potential (BPnd) in Healthy Volunteers

Brain RegionBinding Potential (BPnd) (mean ± SD)Reference
Putamen4.70 ± 0.63
Globus Pallidus3.67 ± 0.69
Caudate2.69 ± 0.74
Nucleus Accumbens2.10 ± 0.69

Table 3: Comparative A2A Receptor PET Imaging Data in Neurodegenerative Diseases (using various tracers)

DiseasePET TracerFindingReference
Parkinson's Disease (with L-DOPA-induced dyskinesia) [¹¹C]SCH442416Increased binding potential in the putamen and caudate nucleus compared to healthy controls and PD patients without dyskinesia.
Parkinson's Disease (with dyskinesias) [¹¹C]TMSXHigher distribution volume ratio in the putamen compared to healthy controls.
Huntington's Disease [¹⁸F]CPFPX (A1R tracer)25% reduction in A1R binding in the caudate of manifest HD patients.

Note: The data in Table 3 are from studies using different A2AR PET tracers and are provided for context. Direct comparative studies with [¹⁸F]this compound in these patient populations are needed.

Experimental Protocols

Radiolabeling of [¹⁸F]this compound

The radiosynthesis of [¹⁸F]this compound is typically performed via a nucleophilic substitution reaction. A detailed protocol is as follows:

  • Precursor: The tosyl precursor, 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate, is used.

  • Fluorination: The precursor is reacted with [¹⁸F]fluoride in anhydrous dimethylsulfoxide (DMSO). The reaction is facilitated by the presence of potassium carbonate and Kryptofix 222.

  • Automation: The synthesis is typically carried out using a commercial automated synthesis module, such as a TRACERlab FX-FN (GE Healthcare).

  • Purification: The crude product is purified by high-performance liquid chromatography (HPLC).

  • Quality Control: The final product undergoes rigorous quality control, including assessment of radiochemical purity, specific activity, pH, and residual solvent levels. A radiochemical purity of over 99% is typically achieved.

Human PET Imaging Protocol

The following is a general protocol for [¹⁸F]this compound PET imaging in human subjects, based on studies in healthy volunteers:

  • Subject Preparation: Subjects are required to fast and refrain from consuming caffeinated beverages for at least 12 hours prior to the scan, as caffeine is an A2AR antagonist.

  • Radiotracer Administration: A single bolus of [¹⁸F]this compound (e.g., ~370 MBq or 10 mCi) is administered intravenously.

  • PET Acquisition: Dynamic PET imaging is initiated at the time of injection and continues for a duration of 90 to 210 minutes.

  • Arterial Blood Sampling: For kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.

  • Image Reconstruction and Analysis: PET data are reconstructed and corrected for attenuation and scatter. Time-activity curves are generated for various brain regions of interest.

  • Kinetic Modeling: The binding potential (BPnd) is estimated using kinetic modeling approaches such as the simplified reference tissue model (SRTM) or Logan graphical analysis, with the cerebellum typically used as the reference region due to its low A2AR density.

Visualization of Pathways and Workflows

Adenosine A2A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the adenosine A2A receptor upon activation.

A2AR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds G_protein Gs Protein (α, β, γ) A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-Fos, BDNF) CREB->Gene_Expression Modulates

Caption: Adenosine A2A Receptor Gs-protein coupled signaling cascade.

Experimental Workflow for [¹⁸F]this compound PET Imaging

This diagram outlines the key steps involved in conducting a clinical research study using [¹⁸F]this compound PET.

MNI444_PET_Workflow cluster_preparation Preparation Phase cluster_synthesis Radiotracer Production cluster_imaging Imaging Session cluster_analysis Data Analysis Subject_Recruitment Subject Recruitment (Patient & Control Groups) Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Subject_Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent->Subject_Screening Subject_Prep Subject Preparation (Fasting, No Caffeine) Subject_Screening->Subject_Prep Radiolabeling [¹⁸F]this compound Radiosynthesis QC Quality Control Radiolabeling->QC Tracer_Injection IV Injection of [¹⁸F]this compound QC->Tracer_Injection Subject_Prep->Tracer_Injection PET_Scan Dynamic PET Scan (e.g., 90 min) Tracer_Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Tracer_Injection->Blood_Sampling Image_Recon Image Reconstruction & Pre-processing PET_Scan->Image_Recon Kinetic_Modeling Kinetic Modeling (e.g., SRTM) Blood_Sampling->Kinetic_Modeling ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis ROI_Analysis->Kinetic_Modeling Statistical_Analysis Statistical Analysis (Group Comparisons) Kinetic_Modeling->Statistical_Analysis

Caption: Workflow for a clinical [¹⁸F]this compound PET imaging study.

Logical Relationship: A2AR Occupancy and Therapeutic Intervention

This diagram illustrates the conceptual relationship between A2AR occupancy by a therapeutic agent and the expected downstream effects, which can be monitored using [¹⁸F]this compound PET.

A2AR_Occupancy_Logic cluster_intervention Therapeutic Intervention cluster_imaging PET Imaging Assessment cluster_outcome Biological & Clinical Outcome A2AR_Antagonist A2AR Antagonist (Drug Candidate) MNI444_PET [¹⁸F]this compound PET Scan A2AR_Antagonist->MNI444_PET Displaces A2AR_Occupancy Quantification of A2AR Occupancy MNI444_PET->A2AR_Occupancy Measures Downstream_Effects Modulation of Neuronal Activity & Neuroinflammation A2AR_Occupancy->Downstream_Effects Correlates with Clinical_Improvement Potential Clinical Improvement Downstream_effects Downstream_effects Downstream_effects->Clinical_Improvement Leads to

Caption: Relationship between A2AR antagonism, PET imaging, and outcomes.

Conclusion

[¹⁸F]this compound is a robust and valuable PET radiotracer for the in vivo quantification of adenosine A2A receptors. Its high affinity, selectivity, and favorable kinetic properties make it a powerful tool for investigating the role of A2AR in the pathophysiology of neurodegenerative disorders. The detailed protocols and quantitative data presented in this guide are intended to support researchers and drug developers in the application of [¹⁸F]this compound for preclinical and clinical studies. Future research utilizing [¹⁸F]this compound in patient populations will be crucial for elucidating the therapeutic potential of targeting the A2AR in diseases such as Parkinson's, Huntington's, and Alzheimer's.

References

MNI-444: A Technical Guide for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MNI-444 is a selective, blood-brain barrier-penetrant ligand for the adenosine (B11128) 2A (A2A) receptor.[1] Developed as a positron emission tomography (PET) radiotracer, specifically the fluorine-18 (B77423) labeled version, ¹⁸F-MNI-444, it serves as a critical tool for in vivo imaging and quantification of A2A receptors in the human brain.[2][3][4] The A2A receptor is a significant non-dopaminergic target in the investigation of neurodegenerative conditions, most notably Parkinson's disease (PD), due to its high expression in the basal ganglia and its interaction with dopamine (B1211576) D2 receptors.[2] This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data from human studies, detailed experimental protocols, and its application in the field of Parkinson's disease research.

The Role of the Adenosine A2A Receptor in Parkinson's Disease

The scientific interest in the A2A receptor as a therapeutic target for Parkinson's disease stems from its co-expression with dopamine D2 receptors in the neurons of the basal ganglia. A2A receptor antagonists have been shown to potentiate the response of D2 receptors to dopamine and dopamine agonists. This has led to the hypothesis that blocking A2A receptors could be a viable strategy for treating movement disorders like Parkinson's. PET imaging with a selective radiotracer like ¹⁸F-MNI-444 allows researchers to study the density and occupancy of these receptors in living individuals, aiding in the understanding of disease progression and the development of novel A2A antagonist therapies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from human studies involving ¹⁸F-MNI-444.

Table 1: Binding Affinity and Pharmacokinetics of ¹⁸F-MNI-444

ParameterValueSource
Binding Affinity (Ki) 2.8 nM (for recombinant human A2A)
Peak Uptake in Putamen 3.0–4.0 SUV (~30 min post-injection)
Metabolism Slow; ~75% intact parent at 90 min
Primary Elimination Route Hepatobiliary
Whole-Body Effective Dose ~0.023 mSv/MBq

Table 2: In Vivo Brain Imaging Data for ¹⁸F-MNI-444 in Healthy Volunteers

ParameterBrain RegionValueSource
Binding Potential (BPND) A2A-Rich Regions2.6 – 4.9
Putamen & Globus Pallidus~4.0 – 5.0
Test-Retest Variability (BPND) A2A-Rich Regions<10%
Test-Retest Variability (VT) A2A-Rich Regions20-25%

Key Experimental Protocols

The characterization of ¹⁸F-MNI-444 in humans has been established through detailed PET imaging studies. The methodologies employed are crucial for understanding the data generated.

Radiochemistry and Synthesis of ¹⁸F-MNI-444

The synthesis of ¹⁸F-MNI-444 is a critical first step for its use in PET imaging.

  • Precursor: The process starts with the tosyl precursor, 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate.

  • Reaction: This precursor is reacted with ¹⁸F⁻ in anhydrous dimethylsulfoxide.

  • Catalysts: The reaction is facilitated by the presence of potassium carbonate and Kryptofix 222.

  • Synthesizer: A commercial synthesizer, such as the TRACERlab FX-FN (GE Healthcare), is used for the automated process.

Human PET Imaging Study Protocol

The protocol for the first-in-human studies of ¹⁸F-MNI-444 involved several key stages.

  • Participants: Healthy human volunteers were enrolled for both brain and whole-body PET studies.

  • Radiotracer Administration: A bolus intravenous injection of ¹⁸F-MNI-444 was administered.

  • Imaging Acquisition:

    • Brain PET: Dynamic PET imaging was conducted for up to 210 minutes following injection. A scan duration of 90 minutes was found to be sufficient for reliable quantification.

    • Whole-Body PET: Serial whole-body PET images were acquired over a period of 6 hours to determine radiotracer distribution and dosimetry.

  • Arterial Blood Sampling: Arterial blood was collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites, which is necessary for invasive kinetic modeling.

  • Structural Imaging: A T1-weighted structural MRI was acquired for each subject to co-register with the PET images, allowing for accurate delineation of brain regions of interest.

Image and Data Analysis
  • Kinetic Modeling: Brain PET data were analyzed using various kinetic models. The Logan graphical analysis was used to estimate the total distribution volume (VT).

  • Reference Region: The cerebellum, a region with low A2A receptor density, was used as a reference region to derive the binding potential (BPND), a measure of specific receptor binding.

  • Dosimetry: Radiation absorbed doses and the effective dose were estimated from the whole-body PET data using software such as OLINDA/EXM 1.0.

Visualizations: Pathways and Workflows

Signaling Pathway

G Simplified Striatal Neuron Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Medium Spiny Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds AC Adenylyl Cyclase D2R->AC Inhibits A2AR->D2R Antagonistic Interaction A2AR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates NeuronalOutput Decreased Neuronal Excitability PKA->NeuronalOutput Modulates

Caption: A2A and D2 receptor interaction in striatal neurons.

Experimental Workflow

G ¹⁸F-MNI-444 Human PET Study Workflow cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Subject Recruitment (Healthy Volunteers) C IV Injection of ¹⁸F-MNI-444 A->C B Radiosynthesis of ¹⁸F-MNI-444 B->C D Dynamic PET Scan (Brain or Whole-Body) C->D E Arterial Blood Sampling C->E G Image Reconstruction & Co-registration D->G J Dosimetry Calculation D->J H Kinetic Modeling (e.g., Logan Plot) E->H F Structural MRI Scan F->G G->H I Calculation of BPND and VT H->I

Caption: Workflow for clinical evaluation of ¹⁸F-MNI-444.

Logical Relationship

G Rationale for ¹⁸F-MNI-444 in PD Research PD Parkinson's Disease (Dopaminergic Deficit) BG Basal Ganglia Circuitry PD->BG Affects A2A_D2 A2A-D2 Receptor Co-expression & Antagonism BG->A2A_D2 Contains A2A_Target A2A Receptor as a Non-dopaminergic Target A2A_D2->A2A_Target Identifies A2A_Antagonist A2A Antagonist Drugs A2A_Target->A2A_Antagonist Leads to Development of MNI444 ¹⁸F-MNI-444 PET Imaging A2A_Target->MNI444 Requires Tool to Study A2A_Antagonist->MNI444 Enables Occupancy Studies with MNI444->PD Investigates Receptor Changes in

Caption: Rationale for using ¹⁸F-MNI-444 in Parkinson's research.

Application in Parkinson's Disease Research

¹⁸F-MNI-444 is a valuable tool for neuroscience research, particularly in the context of Parkinson's disease and other neurodegenerative disorders.

  • Assessing Receptor Density: The radiotracer has been used to assess changes in the density of A2A receptors in patients with Parkinson's disease, Huntington's disease, and Alzheimer's disease.

  • Drug Development and Occupancy Studies: A key application is in supporting drug discovery studies that target the A2A receptor. By performing PET scans before and after administration of a novel A2A antagonist, researchers can determine the drug's receptor occupancy at different doses. This is crucial for selecting appropriate doses for clinical trials.

  • Clinical Trials: ¹⁸F-MNI-444 is being utilized in clinical trials to understand the role of A2A receptors in disease. For example, a study (NCT05009199) uses ¹⁸F-MNI-444 to evaluate the binding of caffeine, a known A2A antagonist, to these receptors in individuals at risk for developing Parkinson's disease. This helps in understanding the pharmacodynamics of potential therapeutic agents.

Conclusion

¹⁸F-MNI-444 has emerged as a superior PET radiotracer for imaging adenosine A2A receptors in the human brain. Its favorable characteristics, including high specific binding in A2A-rich regions, good brain kinetics, slow metabolism, and acceptable radiation dosimetry, make it an invaluable asset for Parkinson's disease research. It provides a non-invasive method to quantify A2A receptor density and occupancy, thereby facilitating a deeper understanding of the pathophysiology of Parkinson's disease and accelerating the development of novel A2A receptor-targeted therapies. The continued use of ¹⁸F-MNI-444 in preclinical and clinical research promises to further elucidate the role of the adenosinergic system in neurodegenerative disorders.

References

MNI-444: A Technical Guide for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MNI-444 is a selective, blood-brain barrier-penetrant ligand for the adenosine 2A (A2A) receptor.[1] Developed as a positron emission tomography (PET) radiotracer, specifically the fluorine-18 labeled version, ¹⁸F-MNI-444, it serves as a critical tool for in vivo imaging and quantification of A2A receptors in the human brain.[2][3][4] The A2A receptor is a significant non-dopaminergic target in the investigation of neurodegenerative conditions, most notably Parkinson's disease (PD), due to its high expression in the basal ganglia and its interaction with dopamine D2 receptors.[2] This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data from human studies, detailed experimental protocols, and its application in the field of Parkinson's disease research.

The Role of the Adenosine A2A Receptor in Parkinson's Disease

The scientific interest in the A2A receptor as a therapeutic target for Parkinson's disease stems from its co-expression with dopamine D2 receptors in the neurons of the basal ganglia. A2A receptor antagonists have been shown to potentiate the response of D2 receptors to dopamine and dopamine agonists. This has led to the hypothesis that blocking A2A receptors could be a viable strategy for treating movement disorders like Parkinson's. PET imaging with a selective radiotracer like ¹⁸F-MNI-444 allows researchers to study the density and occupancy of these receptors in living individuals, aiding in the understanding of disease progression and the development of novel A2A antagonist therapies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from human studies involving ¹⁸F-MNI-444.

Table 1: Binding Affinity and Pharmacokinetics of ¹⁸F-MNI-444

ParameterValueSource
Binding Affinity (Ki) 2.8 nM (for recombinant human A2A)
Peak Uptake in Putamen 3.0–4.0 SUV (~30 min post-injection)
Metabolism Slow; ~75% intact parent at 90 min
Primary Elimination Route Hepatobiliary
Whole-Body Effective Dose ~0.023 mSv/MBq

Table 2: In Vivo Brain Imaging Data for ¹⁸F-MNI-444 in Healthy Volunteers

ParameterBrain RegionValueSource
Binding Potential (BPND) A2A-Rich Regions2.6 – 4.9
Putamen & Globus Pallidus~4.0 – 5.0
Test-Retest Variability (BPND) A2A-Rich Regions<10%
Test-Retest Variability (VT) A2A-Rich Regions20-25%

Key Experimental Protocols

The characterization of ¹⁸F-MNI-444 in humans has been established through detailed PET imaging studies. The methodologies employed are crucial for understanding the data generated.

Radiochemistry and Synthesis of ¹⁸F-MNI-444

The synthesis of ¹⁸F-MNI-444 is a critical first step for its use in PET imaging.

  • Precursor: The process starts with the tosyl precursor, 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate.

  • Reaction: This precursor is reacted with ¹⁸F⁻ in anhydrous dimethylsulfoxide.

  • Catalysts: The reaction is facilitated by the presence of potassium carbonate and Kryptofix 222.

  • Synthesizer: A commercial synthesizer, such as the TRACERlab FX-FN (GE Healthcare), is used for the automated process.

Human PET Imaging Study Protocol

The protocol for the first-in-human studies of ¹⁸F-MNI-444 involved several key stages.

  • Participants: Healthy human volunteers were enrolled for both brain and whole-body PET studies.

  • Radiotracer Administration: A bolus intravenous injection of ¹⁸F-MNI-444 was administered.

  • Imaging Acquisition:

    • Brain PET: Dynamic PET imaging was conducted for up to 210 minutes following injection. A scan duration of 90 minutes was found to be sufficient for reliable quantification.

    • Whole-Body PET: Serial whole-body PET images were acquired over a period of 6 hours to determine radiotracer distribution and dosimetry.

  • Arterial Blood Sampling: Arterial blood was collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites, which is necessary for invasive kinetic modeling.

  • Structural Imaging: A T1-weighted structural MRI was acquired for each subject to co-register with the PET images, allowing for accurate delineation of brain regions of interest.

Image and Data Analysis
  • Kinetic Modeling: Brain PET data were analyzed using various kinetic models. The Logan graphical analysis was used to estimate the total distribution volume (VT).

  • Reference Region: The cerebellum, a region with low A2A receptor density, was used as a reference region to derive the binding potential (BPND), a measure of specific receptor binding.

  • Dosimetry: Radiation absorbed doses and the effective dose were estimated from the whole-body PET data using software such as OLINDA/EXM 1.0.

Visualizations: Pathways and Workflows

Signaling Pathway

G Simplified Striatal Neuron Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Medium Spiny Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds AC Adenylyl Cyclase D2R->AC Inhibits A2AR->D2R Antagonistic Interaction A2AR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates NeuronalOutput Decreased Neuronal Excitability PKA->NeuronalOutput Modulates

Caption: A2A and D2 receptor interaction in striatal neurons.

Experimental Workflow

G ¹⁸F-MNI-444 Human PET Study Workflow cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Subject Recruitment (Healthy Volunteers) C IV Injection of ¹⁸F-MNI-444 A->C B Radiosynthesis of ¹⁸F-MNI-444 B->C D Dynamic PET Scan (Brain or Whole-Body) C->D E Arterial Blood Sampling C->E G Image Reconstruction & Co-registration D->G J Dosimetry Calculation D->J H Kinetic Modeling (e.g., Logan Plot) E->H F Structural MRI Scan F->G G->H I Calculation of BPND and VT H->I

Caption: Workflow for clinical evaluation of ¹⁸F-MNI-444.

Logical Relationship

G Rationale for ¹⁸F-MNI-444 in PD Research PD Parkinson's Disease (Dopaminergic Deficit) BG Basal Ganglia Circuitry PD->BG Affects A2A_D2 A2A-D2 Receptor Co-expression & Antagonism BG->A2A_D2 Contains A2A_Target A2A Receptor as a Non-dopaminergic Target A2A_D2->A2A_Target Identifies A2A_Antagonist A2A Antagonist Drugs A2A_Target->A2A_Antagonist Leads to Development of MNI444 ¹⁸F-MNI-444 PET Imaging A2A_Target->MNI444 Requires Tool to Study A2A_Antagonist->MNI444 Enables Occupancy Studies with MNI444->PD Investigates Receptor Changes in

Caption: Rationale for using ¹⁸F-MNI-444 in Parkinson's research.

Application in Parkinson's Disease Research

¹⁸F-MNI-444 is a valuable tool for neuroscience research, particularly in the context of Parkinson's disease and other neurodegenerative disorders.

  • Assessing Receptor Density: The radiotracer has been used to assess changes in the density of A2A receptors in patients with Parkinson's disease, Huntington's disease, and Alzheimer's disease.

  • Drug Development and Occupancy Studies: A key application is in supporting drug discovery studies that target the A2A receptor. By performing PET scans before and after administration of a novel A2A antagonist, researchers can determine the drug's receptor occupancy at different doses. This is crucial for selecting appropriate doses for clinical trials.

  • Clinical Trials: ¹⁸F-MNI-444 is being utilized in clinical trials to understand the role of A2A receptors in disease. For example, a study (NCT05009199) uses ¹⁸F-MNI-444 to evaluate the binding of caffeine, a known A2A antagonist, to these receptors in individuals at risk for developing Parkinson's disease. This helps in understanding the pharmacodynamics of potential therapeutic agents.

Conclusion

¹⁸F-MNI-444 has emerged as a superior PET radiotracer for imaging adenosine A2A receptors in the human brain. Its favorable characteristics, including high specific binding in A2A-rich regions, good brain kinetics, slow metabolism, and acceptable radiation dosimetry, make it an invaluable asset for Parkinson's disease research. It provides a non-invasive method to quantify A2A receptor density and occupancy, thereby facilitating a deeper understanding of the pathophysiology of Parkinson's disease and accelerating the development of novel A2A receptor-targeted therapies. The continued use of ¹⁸F-MNI-444 in preclinical and clinical research promises to further elucidate the role of the adenosinergic system in neurodegenerative disorders.

References

Understanding the Biodistribution of ¹⁸F-MNI-444: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biodistribution of ¹⁸F-MNI-444, a positron emission tomography (PET) radiotracer for the adenosine (B11128) A₂A receptor. The information presented herein is compiled from key studies to assist researchers and professionals in the fields of neuroscience and drug development in understanding the pharmacokinetic profile of this imaging agent.

Quantitative Biodistribution Data

The biodistribution of ¹⁸F-MNI-444 has been characterized in human subjects, revealing its uptake in various organs. The following tables summarize the quantitative data on organ distribution and radiation dosimetry.

Peak Percentage of Injected Dose (%ID) in Humans

Following intravenous administration, ¹⁸F-MNI-444 distributes throughout the body with the highest uptake observed in the liver and intestines.

OrganPeak %ID (Mean ± SD)Time to Peak (minutes)
Liver29.0 ± 3.916
Intestine7.3 ± 1.3-
Brain3.4 ± 0.8-
Heart2.4 ± 0.2-

Data sourced from a study in healthy human volunteers[1].

Absorbed Radiation Doses in Humans

The estimated absorbed radiation doses for various organs from a single intravenous injection of ¹⁸F-MNI-444 are presented below. The upper large intestinal wall receives the highest dose.

OrganMean Absorbed Dose (mSv/MBq)
Adrenals0.021
Brain0.015
Breasts0.010
Gallbladder Wall0.038
LLI Wall0.066
Small Intestine0.046
Stomach Wall0.021
ULI Wall0.099
Heart Wall0.021
Kidneys0.024
Liver0.049
Lungs0.015
Ovaries0.016
Pancreas0.022
Red Marrow0.014
Osteogenic Cells0.014
Spleen0.016
Testes0.010
Thymus0.013
Thyroid0.011
Urinary Bladder Wall0.032
Uterus0.018
Total Body0.013
Effective Dose 0.023 ± 0.001

LLI: Lower Large Intestine; ULI: Upper Large Intestine. Data sourced from a study in healthy human volunteers[1].

Experimental Protocols

The following sections detail the methodologies employed in the characterization of ¹⁸F-MNI-444 in human subjects.

Radiochemistry and Quality Control

Synthesis: ¹⁸F-MNI-444 is prepared by the reaction of its corresponding tosyl precursor with ¹⁸F⁻ in anhydrous dimethylsulfoxide.[1][2] This reaction is carried out in the presence of potassium carbonate and Kryptofix 222 using a commercial synthesizer.[1]

Quality Control: Post-synthesis, the final product undergoes rigorous quality control checks which include:

  • Visual inspection for appearance

  • pH measurement

  • Determination of pyrogen content

  • Analysis of residual solvents and Kryptofix 222

  • Assessment of radiochemical purity and identity via high-performance liquid chromatography (HPLC)

  • Measurement of specific activity

All productions for human studies have demonstrated a radiochemical purity exceeding 99%.

Human PET Imaging Studies

Subject Population: Studies have been conducted in healthy human volunteers with no known clinical history that could affect the biodistribution or elimination of the radiotracer. Written informed consent is obtained from all participants, and studies are approved by an institutional review board.

Administration: Subjects receive a single slow intravenous injection of ¹⁸F-MNI-444 (mean dose of 348.3 ± 59.6 MBq) over approximately 3 minutes, followed by a saline flush.

Brain PET Imaging:

  • Scanner: ECAT EXACT HR+ camera (or equivalent) in 3D mode.

  • Imaging Duration: Dynamic imaging for up to 210 minutes.

  • Data Acquisition: A transmission scan is performed before the emission scan for attenuation correction.

  • Data Analysis: Time-activity curves are extracted for various brain regions. Standardized uptake values (SUVs) are calculated by normalizing the uptake values by the injected dose divided by the subject's weight.

Whole-Body PET Imaging:

  • Scanner: ECAT EXACT HR+ camera (or equivalent).

  • Imaging Protocol: Following a bolus injection of ¹⁸F-MNI-444 (mean dose of 360.8 ± 7.1 MBq), a series of whole-body 2D PET images are acquired over approximately 6 hours.

  • Data Analysis: Regions of interest are drawn on the images to generate time-activity curves for various organs. These curves are used to calculate residence times for dosimetry estimates.

  • Urine Collection: Urine samples are collected to quantify urinary excretion of radioactivity.

Visualizations

Signaling Pathway

¹⁸F-MNI-444 is an antagonist of the adenosine A₂A receptor, a G-protein coupled receptor. The activation of this receptor by its endogenous ligand, adenosine, initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds Gs Gs protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Adenosine A₂A Receptor Signaling Pathway.

Experimental Workflow

The workflow for a typical human PET study involving ¹⁸F-MNI-444 encompasses subject preparation, radiotracer administration, image acquisition, and data analysis.

PET_Workflow cluster_preparation Preparation Phase cluster_imaging Imaging Phase cluster_analysis Analysis Phase Subject_Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Subject_Screening->Informed_Consent Subject_Prep Subject Preparation (e.g., fasting, no caffeine) Informed_Consent->Subject_Prep Radiotracer_Admin Radiotracer Administration (IV Injection of 18F-MNI-444) Subject_Prep->Radiotracer_Admin PET_Scan Dynamic PET Scan (Brain or Whole-Body) Radiotracer_Admin->PET_Scan Blood_Sampling Arterial Blood Sampling (for kinetic modeling) Radiotracer_Admin->Blood_Sampling Image_Reconstruction Image Reconstruction (Attenuation & Scatter Correction) PET_Scan->Image_Reconstruction Data_Analysis Data Analysis (Time-Activity Curves, SUV, Modeling) Blood_Sampling->Data_Analysis Image_Reconstruction->Data_Analysis Biodistribution_Dosimetry Biodistribution & Dosimetry Calculation Data_Analysis->Biodistribution_Dosimetry

Caption: Human ¹⁸F-MNI-444 PET Study Workflow.

References

Understanding the Biodistribution of ¹⁸F-MNI-444: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biodistribution of ¹⁸F-MNI-444, a positron emission tomography (PET) radiotracer for the adenosine A₂A receptor. The information presented herein is compiled from key studies to assist researchers and professionals in the fields of neuroscience and drug development in understanding the pharmacokinetic profile of this imaging agent.

Quantitative Biodistribution Data

The biodistribution of ¹⁸F-MNI-444 has been characterized in human subjects, revealing its uptake in various organs. The following tables summarize the quantitative data on organ distribution and radiation dosimetry.

Peak Percentage of Injected Dose (%ID) in Humans

Following intravenous administration, ¹⁸F-MNI-444 distributes throughout the body with the highest uptake observed in the liver and intestines.

OrganPeak %ID (Mean ± SD)Time to Peak (minutes)
Liver29.0 ± 3.916
Intestine7.3 ± 1.3-
Brain3.4 ± 0.8-
Heart2.4 ± 0.2-

Data sourced from a study in healthy human volunteers[1].

Absorbed Radiation Doses in Humans

The estimated absorbed radiation doses for various organs from a single intravenous injection of ¹⁸F-MNI-444 are presented below. The upper large intestinal wall receives the highest dose.

OrganMean Absorbed Dose (mSv/MBq)
Adrenals0.021
Brain0.015
Breasts0.010
Gallbladder Wall0.038
LLI Wall0.066
Small Intestine0.046
Stomach Wall0.021
ULI Wall0.099
Heart Wall0.021
Kidneys0.024
Liver0.049
Lungs0.015
Ovaries0.016
Pancreas0.022
Red Marrow0.014
Osteogenic Cells0.014
Spleen0.016
Testes0.010
Thymus0.013
Thyroid0.011
Urinary Bladder Wall0.032
Uterus0.018
Total Body0.013
Effective Dose 0.023 ± 0.001

LLI: Lower Large Intestine; ULI: Upper Large Intestine. Data sourced from a study in healthy human volunteers[1].

Experimental Protocols

The following sections detail the methodologies employed in the characterization of ¹⁸F-MNI-444 in human subjects.

Radiochemistry and Quality Control

Synthesis: ¹⁸F-MNI-444 is prepared by the reaction of its corresponding tosyl precursor with ¹⁸F⁻ in anhydrous dimethylsulfoxide.[1][2] This reaction is carried out in the presence of potassium carbonate and Kryptofix 222 using a commercial synthesizer.[1]

Quality Control: Post-synthesis, the final product undergoes rigorous quality control checks which include:

  • Visual inspection for appearance

  • pH measurement

  • Determination of pyrogen content

  • Analysis of residual solvents and Kryptofix 222

  • Assessment of radiochemical purity and identity via high-performance liquid chromatography (HPLC)

  • Measurement of specific activity

All productions for human studies have demonstrated a radiochemical purity exceeding 99%.

Human PET Imaging Studies

Subject Population: Studies have been conducted in healthy human volunteers with no known clinical history that could affect the biodistribution or elimination of the radiotracer. Written informed consent is obtained from all participants, and studies are approved by an institutional review board.

Administration: Subjects receive a single slow intravenous injection of ¹⁸F-MNI-444 (mean dose of 348.3 ± 59.6 MBq) over approximately 3 minutes, followed by a saline flush.

Brain PET Imaging:

  • Scanner: ECAT EXACT HR+ camera (or equivalent) in 3D mode.

  • Imaging Duration: Dynamic imaging for up to 210 minutes.

  • Data Acquisition: A transmission scan is performed before the emission scan for attenuation correction.

  • Data Analysis: Time-activity curves are extracted for various brain regions. Standardized uptake values (SUVs) are calculated by normalizing the uptake values by the injected dose divided by the subject's weight.

Whole-Body PET Imaging:

  • Scanner: ECAT EXACT HR+ camera (or equivalent).

  • Imaging Protocol: Following a bolus injection of ¹⁸F-MNI-444 (mean dose of 360.8 ± 7.1 MBq), a series of whole-body 2D PET images are acquired over approximately 6 hours.

  • Data Analysis: Regions of interest are drawn on the images to generate time-activity curves for various organs. These curves are used to calculate residence times for dosimetry estimates.

  • Urine Collection: Urine samples are collected to quantify urinary excretion of radioactivity.

Visualizations

Signaling Pathway

¹⁸F-MNI-444 is an antagonist of the adenosine A₂A receptor, a G-protein coupled receptor. The activation of this receptor by its endogenous ligand, adenosine, initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds Gs Gs protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Adenosine A₂A Receptor Signaling Pathway.

Experimental Workflow

The workflow for a typical human PET study involving ¹⁸F-MNI-444 encompasses subject preparation, radiotracer administration, image acquisition, and data analysis.

PET_Workflow cluster_preparation Preparation Phase cluster_imaging Imaging Phase cluster_analysis Analysis Phase Subject_Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Subject_Screening->Informed_Consent Subject_Prep Subject Preparation (e.g., fasting, no caffeine) Informed_Consent->Subject_Prep Radiotracer_Admin Radiotracer Administration (IV Injection of 18F-MNI-444) Subject_Prep->Radiotracer_Admin PET_Scan Dynamic PET Scan (Brain or Whole-Body) Radiotracer_Admin->PET_Scan Blood_Sampling Arterial Blood Sampling (for kinetic modeling) Radiotracer_Admin->Blood_Sampling Image_Reconstruction Image Reconstruction (Attenuation & Scatter Correction) PET_Scan->Image_Reconstruction Data_Analysis Data Analysis (Time-Activity Curves, SUV, Modeling) Blood_Sampling->Data_Analysis Image_Reconstruction->Data_Analysis Biodistribution_Dosimetry Biodistribution & Dosimetry Calculation Data_Analysis->Biodistribution_Dosimetry

Caption: Human ¹⁸F-MNI-444 PET Study Workflow.

References

Methodological & Application

Application Notes and Protocols for 18F-MNI-444 PET Imaging in Human Subjects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18F-MNI-444 is a potent and selective antagonist for the adenosine (B11128) A2A receptor (A2AR), developed as a positron emission tomography (PET) radiotracer for in-vivo imaging.[1] A2A receptors are highly expressed in the basal ganglia, particularly the striatum, and are a key target in the pathophysiology and treatment of neurodegenerative disorders such as Parkinson's disease. PET imaging with 18F-MNI-444 allows for the quantification and assessment of A2AR expression and occupancy in the human brain, providing a valuable tool for neuroscience research and the development of A2AR-targeting therapeutics.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the use of 18F-MNI-444 in human PET studies, covering radiotracer synthesis, quality control, subject preparation, image acquisition, and data analysis.

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gs protein.[3][4] Upon binding of its endogenous ligand, adenosine, the A2AR activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn can modulate the activity of various downstream targets, including the phosphorylation of the cAMP response element-binding protein (CREB). This signaling cascade plays a crucial role in regulating neuronal activity and inflammation.

Adenosine_A2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor (A2AR) Adenosine->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates

Adenosine A2A Receptor Signaling Cascade.

Experimental Protocols

Radiotracer: 18F-MNI-444 Synthesis and Quality Control

The radiosynthesis of 18F-MNI-444 is typically performed via a one-step nucleophilic substitution reaction on a tosyl-precursor using an automated synthesis module.

Synthesis Procedure Overview:

  • Fluoride-18 Production: [18F]Fluoride is produced via the 18O(p,n)18F reaction in a cyclotron.

  • Fluoride (B91410) Trapping and Elution: The [18F]Fluoride is trapped on an anion exchange cartridge and then eluted into the reaction vessel using a solution of potassium carbonate and Kryptofix 222.

  • Azeotropic Drying: The fluoride-Kryptofix complex is dried by azeotropic distillation with acetonitrile.

  • Radiolabeling Reaction: The tosyl precursor of this compound, dissolved in an anhydrous solvent like dimethylsulfoxide (DMSO), is added to the dried [18F]fluoride complex. The reaction mixture is heated to a high temperature (e.g., 120-150°C) for a specified time (e.g., 10-15 minutes).

  • Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate the 18F-MNI-444 from unreacted fluoride and other impurities.

  • Formulation: The collected HPLC fraction containing 18F-MNI-444 is reformulated into a sterile, injectable solution, typically by solid-phase extraction to remove the HPLC solvents, followed by elution with ethanol (B145695) and sterile saline. The final product is passed through a sterile filter into a sterile vial.

Quality Control:

For human administration, the final 18F-MNI-444 product must undergo rigorous quality control testing to ensure its safety and purity.

ParameterSpecificationMethod
Identity Co-elution with a non-radioactive this compound standardAnalytical HPLC
Radiochemical Purity ≥ 95%Analytical HPLC
Radionuclidic Purity ≥ 99.5%Gamma-ray spectroscopy
Specific Activity > 37 GBq/µmol at the time of injectionHPLC with UV detection
pH 4.5 - 7.5pH meter or pH strips
Residual Solvents e.g., Ethanol < 0.5%, Acetonitrile < 410 ppmGas Chromatography
Kryptofix 222 < 50 µg/mLSpot test or Gas Chromatography
Bacterial Endotoxins < 175 EU/V (where V is the maximum recommended dose in mL)Limulus Amebocyte Lysate (LAL) test
Sterility No microbial growthSterility testing per USP
Human Subject Preparation

Proper subject preparation is crucial for obtaining high-quality and reliable PET imaging data of the adenosine A2A receptor.

  • Informed Consent: All subjects must provide written informed consent after a thorough explanation of the study procedures and potential risks, in accordance with the local Institutional Review Board (IRB) or Ethics Committee regulations.

  • Medical History and Physical Examination: A complete medical history and physical examination should be conducted to ensure the subject is healthy and meets the inclusion criteria for the study.

  • Fasting: Subjects should fast for a minimum of 4-6 hours prior to the PET scan to ensure stable metabolic conditions.

  • Caffeine (B1668208) and Methylxanthine Restriction: This is a critical step as caffeine is a well-known adenosine receptor antagonist. Subjects should abstain from all caffeine- and methylxanthine-containing products (e.g., coffee, tea, soda, chocolate) for at least 24 hours prior to the 18F-MNI-444 injection.

  • Medication Review: A thorough review of the subject's current medications should be performed. Drugs that may interact with the adenosine system should be withheld if medically permissible.

  • Abstinence from Alcohol and Nicotine (B1678760): Subjects should refrain from alcohol and nicotine for at least 24 hours before the scan.

  • Intravenous Access: At least one intravenous catheter should be placed for radiotracer injection and, if applicable, for arterial blood sampling.

PET Image Acquisition
  • PET Scanner: A high-resolution PET or PET/CT scanner should be used.

  • Patient Positioning: The subject should be positioned comfortably in the scanner with their head immobilized using a head holder to minimize motion during the scan. A transmission scan (using a CT or radioactive source) should be performed for attenuation correction.

  • Radiotracer Administration: A bolus injection of 18F-MNI-444 is administered intravenously. The typical injected dose is approximately 370 MBq (10 mCi).

  • Dynamic PET Acquisition: Dynamic imaging should commence simultaneously with the injection of the radiotracer. A total acquisition time of 90-120 minutes is generally sufficient for kinetic modeling. A representative dynamic framing sequence could be:

    • 30 x 10 seconds

    • 15 x 30 seconds

    • 10 x 60 seconds

    • 8 x 300 seconds

  • Arterial Blood Sampling (Optional but Recommended for Full Kinetic Modeling): If an invasive analysis is planned, arterial blood samples should be collected throughout the scan to measure the concentration of 18F-MNI-444 in plasma and its metabolites.

Data Analysis
  • Image Reconstruction: The dynamic PET data should be reconstructed using an iterative algorithm (e.g., OSEM), with corrections for attenuation, scatter, randoms, and dead time.

  • Motion Correction: The reconstructed dynamic images should be checked for head motion and corrected if necessary.

  • Co-registration with MRI: For anatomical delineation of brain regions, the PET images should be co-registered to the subject's structural MRI scan.

  • Creation of Time-Activity Curves (TACs): Regions of interest (ROIs) are drawn on the co-registered MRI for various brain structures (e.g., caudate, putamen, thalamus, cerebellum). These ROIs are then transferred to the dynamic PET data to generate time-activity curves for each region.

  • Kinetic Modeling:

    • Invasive Analysis (with Arterial Input Function): The regional TACs and the arterial input function (corrected for metabolites) are used in compartmental models (e.g., two-tissue compartmental model) or graphical analysis methods (e.g., Logan plot) to estimate the total distribution volume (VT).

    • Non-invasive Analysis (Reference Region Method): The cerebellum is used as a reference region due to its low density of A2A receptors. The binding potential (BPND) can be estimated using methods such as the Simplified Reference Tissue Model (SRTM) or a non-invasive Logan graphical analysis. The BPND is a measure of the density of available receptors.

  • Calculation of Standardized Uptake Value Ratios (SUVr): For semi-quantitative analysis, SUVr can be calculated for a time window where the tracer uptake has reached a relative pseudo-equilibrium (e.g., 60-90 minutes post-injection). The SUVr is calculated as the ratio of the SUV in a target region to the SUV in the reference region (cerebellum).

Quantitative Data Summary

The following tables summarize key quantitative data from human studies with 18F-MNI-444.

Table 1: 18F-MNI-444 Binding Potential (BPND) in Healthy Human Brain Regions

Brain RegionBinding Potential (BPND) Range
Putamen4.0 - 5.0
Globus Pallidus~4.0 - 5.0
Caudate2.6 - 4.9
ThalamusLower than striatum
CerebellumReference Region (negligible specific binding)

Data compiled from published studies.

Table 2: Radiation Dosimetry of 18F-MNI-444

ParameterValue
Effective Dose 0.023 mSv/MBq
Organ Receiving Highest Absorbed Dose Upper Large Intestinal Wall

Data from Barret et al., 2015.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation Phase cluster_acquisition PET Acquisition Phase cluster_analysis Data Analysis Phase Informed_Consent Informed Consent Subject_Screening Subject Screening (Medical History, Physical Exam) Informed_Consent->Subject_Screening Pre_Scan_Instructions Pre-Scan Instructions (24h Caffeine Abstinence, Fasting) Subject_Screening->Pre_Scan_Instructions Patient_Positioning Patient Positioning & Head Immobilization Pre_Scan_Instructions->Patient_Positioning Radiotracer_QC 18F-MNI-444 Synthesis & Quality Control Tracer_Injection IV Injection of 18F-MNI-444 (~370 MBq) Radiotracer_QC->Tracer_Injection Patient_Positioning->Tracer_Injection Dynamic_Scan Dynamic PET Scan (90-120 min) Tracer_Injection->Dynamic_Scan Arterial_Sampling Arterial Blood Sampling (Optional) Tracer_Injection->Arterial_Sampling Image_Reconstruction Image Reconstruction (with Corrections) Dynamic_Scan->Image_Reconstruction Kinetic_Modeling Kinetic Modeling (e.g., Logan Plot, SRTM) Arterial_Sampling->Kinetic_Modeling MRI_Coregistration Co-registration with Structural MRI Image_Reconstruction->MRI_Coregistration Generate_TACs Generate Time-Activity Curves (TACs) for ROIs MRI_Coregistration->Generate_TACs Generate_TACs->Kinetic_Modeling Quantification Quantification of Outcomes (BPND, VT, SUVr) Kinetic_Modeling->Quantification

Experimental Workflow for 18F-MNI-444 PET Imaging.

References

Application Notes and Protocols for 18F-MNI-444 PET Imaging in Human Subjects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18F-MNI-444 is a potent and selective antagonist for the adenosine A2A receptor (A2AR), developed as a positron emission tomography (PET) radiotracer for in-vivo imaging.[1] A2A receptors are highly expressed in the basal ganglia, particularly the striatum, and are a key target in the pathophysiology and treatment of neurodegenerative disorders such as Parkinson's disease. PET imaging with 18F-MNI-444 allows for the quantification and assessment of A2AR expression and occupancy in the human brain, providing a valuable tool for neuroscience research and the development of A2AR-targeting therapeutics.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the use of 18F-MNI-444 in human PET studies, covering radiotracer synthesis, quality control, subject preparation, image acquisition, and data analysis.

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gs protein.[3][4] Upon binding of its endogenous ligand, adenosine, the A2AR activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn can modulate the activity of various downstream targets, including the phosphorylation of the cAMP response element-binding protein (CREB). This signaling cascade plays a crucial role in regulating neuronal activity and inflammation.

Adenosine_A2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor (A2AR) Adenosine->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates

Adenosine A2A Receptor Signaling Cascade.

Experimental Protocols

Radiotracer: 18F-MNI-444 Synthesis and Quality Control

The radiosynthesis of 18F-MNI-444 is typically performed via a one-step nucleophilic substitution reaction on a tosyl-precursor using an automated synthesis module.

Synthesis Procedure Overview:

  • Fluoride-18 Production: [18F]Fluoride is produced via the 18O(p,n)18F reaction in a cyclotron.

  • Fluoride Trapping and Elution: The [18F]Fluoride is trapped on an anion exchange cartridge and then eluted into the reaction vessel using a solution of potassium carbonate and Kryptofix 222.

  • Azeotropic Drying: The fluoride-Kryptofix complex is dried by azeotropic distillation with acetonitrile.

  • Radiolabeling Reaction: The tosyl precursor of this compound, dissolved in an anhydrous solvent like dimethylsulfoxide (DMSO), is added to the dried [18F]fluoride complex. The reaction mixture is heated to a high temperature (e.g., 120-150°C) for a specified time (e.g., 10-15 minutes).

  • Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate the 18F-MNI-444 from unreacted fluoride and other impurities.

  • Formulation: The collected HPLC fraction containing 18F-MNI-444 is reformulated into a sterile, injectable solution, typically by solid-phase extraction to remove the HPLC solvents, followed by elution with ethanol and sterile saline. The final product is passed through a sterile filter into a sterile vial.

Quality Control:

For human administration, the final 18F-MNI-444 product must undergo rigorous quality control testing to ensure its safety and purity.

ParameterSpecificationMethod
Identity Co-elution with a non-radioactive this compound standardAnalytical HPLC
Radiochemical Purity ≥ 95%Analytical HPLC
Radionuclidic Purity ≥ 99.5%Gamma-ray spectroscopy
Specific Activity > 37 GBq/µmol at the time of injectionHPLC with UV detection
pH 4.5 - 7.5pH meter or pH strips
Residual Solvents e.g., Ethanol < 0.5%, Acetonitrile < 410 ppmGas Chromatography
Kryptofix 222 < 50 µg/mLSpot test or Gas Chromatography
Bacterial Endotoxins < 175 EU/V (where V is the maximum recommended dose in mL)Limulus Amebocyte Lysate (LAL) test
Sterility No microbial growthSterility testing per USP
Human Subject Preparation

Proper subject preparation is crucial for obtaining high-quality and reliable PET imaging data of the adenosine A2A receptor.

  • Informed Consent: All subjects must provide written informed consent after a thorough explanation of the study procedures and potential risks, in accordance with the local Institutional Review Board (IRB) or Ethics Committee regulations.

  • Medical History and Physical Examination: A complete medical history and physical examination should be conducted to ensure the subject is healthy and meets the inclusion criteria for the study.

  • Fasting: Subjects should fast for a minimum of 4-6 hours prior to the PET scan to ensure stable metabolic conditions.

  • Caffeine and Methylxanthine Restriction: This is a critical step as caffeine is a well-known adenosine receptor antagonist. Subjects should abstain from all caffeine- and methylxanthine-containing products (e.g., coffee, tea, soda, chocolate) for at least 24 hours prior to the 18F-MNI-444 injection.

  • Medication Review: A thorough review of the subject's current medications should be performed. Drugs that may interact with the adenosine system should be withheld if medically permissible.

  • Abstinence from Alcohol and Nicotine: Subjects should refrain from alcohol and nicotine for at least 24 hours before the scan.

  • Intravenous Access: At least one intravenous catheter should be placed for radiotracer injection and, if applicable, for arterial blood sampling.

PET Image Acquisition
  • PET Scanner: A high-resolution PET or PET/CT scanner should be used.

  • Patient Positioning: The subject should be positioned comfortably in the scanner with their head immobilized using a head holder to minimize motion during the scan. A transmission scan (using a CT or radioactive source) should be performed for attenuation correction.

  • Radiotracer Administration: A bolus injection of 18F-MNI-444 is administered intravenously. The typical injected dose is approximately 370 MBq (10 mCi).

  • Dynamic PET Acquisition: Dynamic imaging should commence simultaneously with the injection of the radiotracer. A total acquisition time of 90-120 minutes is generally sufficient for kinetic modeling. A representative dynamic framing sequence could be:

    • 30 x 10 seconds

    • 15 x 30 seconds

    • 10 x 60 seconds

    • 8 x 300 seconds

  • Arterial Blood Sampling (Optional but Recommended for Full Kinetic Modeling): If an invasive analysis is planned, arterial blood samples should be collected throughout the scan to measure the concentration of 18F-MNI-444 in plasma and its metabolites.

Data Analysis
  • Image Reconstruction: The dynamic PET data should be reconstructed using an iterative algorithm (e.g., OSEM), with corrections for attenuation, scatter, randoms, and dead time.

  • Motion Correction: The reconstructed dynamic images should be checked for head motion and corrected if necessary.

  • Co-registration with MRI: For anatomical delineation of brain regions, the PET images should be co-registered to the subject's structural MRI scan.

  • Creation of Time-Activity Curves (TACs): Regions of interest (ROIs) are drawn on the co-registered MRI for various brain structures (e.g., caudate, putamen, thalamus, cerebellum). These ROIs are then transferred to the dynamic PET data to generate time-activity curves for each region.

  • Kinetic Modeling:

    • Invasive Analysis (with Arterial Input Function): The regional TACs and the arterial input function (corrected for metabolites) are used in compartmental models (e.g., two-tissue compartmental model) or graphical analysis methods (e.g., Logan plot) to estimate the total distribution volume (VT).

    • Non-invasive Analysis (Reference Region Method): The cerebellum is used as a reference region due to its low density of A2A receptors. The binding potential (BPND) can be estimated using methods such as the Simplified Reference Tissue Model (SRTM) or a non-invasive Logan graphical analysis. The BPND is a measure of the density of available receptors.

  • Calculation of Standardized Uptake Value Ratios (SUVr): For semi-quantitative analysis, SUVr can be calculated for a time window where the tracer uptake has reached a relative pseudo-equilibrium (e.g., 60-90 minutes post-injection). The SUVr is calculated as the ratio of the SUV in a target region to the SUV in the reference region (cerebellum).

Quantitative Data Summary

The following tables summarize key quantitative data from human studies with 18F-MNI-444.

Table 1: 18F-MNI-444 Binding Potential (BPND) in Healthy Human Brain Regions

Brain RegionBinding Potential (BPND) Range
Putamen4.0 - 5.0
Globus Pallidus~4.0 - 5.0
Caudate2.6 - 4.9
ThalamusLower than striatum
CerebellumReference Region (negligible specific binding)

Data compiled from published studies.

Table 2: Radiation Dosimetry of 18F-MNI-444

ParameterValue
Effective Dose 0.023 mSv/MBq
Organ Receiving Highest Absorbed Dose Upper Large Intestinal Wall

Data from Barret et al., 2015.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation Phase cluster_acquisition PET Acquisition Phase cluster_analysis Data Analysis Phase Informed_Consent Informed Consent Subject_Screening Subject Screening (Medical History, Physical Exam) Informed_Consent->Subject_Screening Pre_Scan_Instructions Pre-Scan Instructions (24h Caffeine Abstinence, Fasting) Subject_Screening->Pre_Scan_Instructions Patient_Positioning Patient Positioning & Head Immobilization Pre_Scan_Instructions->Patient_Positioning Radiotracer_QC 18F-MNI-444 Synthesis & Quality Control Tracer_Injection IV Injection of 18F-MNI-444 (~370 MBq) Radiotracer_QC->Tracer_Injection Patient_Positioning->Tracer_Injection Dynamic_Scan Dynamic PET Scan (90-120 min) Tracer_Injection->Dynamic_Scan Arterial_Sampling Arterial Blood Sampling (Optional) Tracer_Injection->Arterial_Sampling Image_Reconstruction Image Reconstruction (with Corrections) Dynamic_Scan->Image_Reconstruction Kinetic_Modeling Kinetic Modeling (e.g., Logan Plot, SRTM) Arterial_Sampling->Kinetic_Modeling MRI_Coregistration Co-registration with Structural MRI Image_Reconstruction->MRI_Coregistration Generate_TACs Generate Time-Activity Curves (TACs) for ROIs MRI_Coregistration->Generate_TACs Generate_TACs->Kinetic_Modeling Quantification Quantification of Outcomes (BPND, VT, SUVr) Kinetic_Modeling->Quantification

Experimental Workflow for 18F-MNI-444 PET Imaging.

References

Application Notes and Protocols for the Radiolabeling of MNI-444

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

[¹⁸F]MNI-444 is a potent and selective antagonist for the adenosine (B11128) A₂A receptor, developed for in vivo imaging using positron emission tomography (PET).[1][2][3] Its favorable pharmacokinetic properties and specific binding in A₂A receptor-rich regions of the brain make it a valuable tool in neuroscience research, particularly for studying neurodegenerative and neuropsychiatric disorders.[4][5] The longer half-life of Fluorine-18 (¹⁸F) compared to Carbon-11 allows for more complex synthesis protocols and broader distribution. This document provides a detailed standard operating procedure for the radiolabeling of this compound with ¹⁸F.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the radiolabeling of [¹⁸F]this compound.

ParameterValueReference
Precursor 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate (B104242) (Tosyl precursor)
Radiochemical Yield (decay-corrected) 24.5% ± 5.0% (n=39)
Radiochemical Purity > 99%
Specific Activity > 370 GBq/µmol
Synthesis Time 60 minutes
Binding Affinity (Ki) for human A₂A receptor 2.8 nM

Experimental Protocols

This section details the methodology for the radiosynthesis and quality control of [¹⁸F]this compound.

1. Materials and Reagents

  • Tosyl precursor of this compound

  • [¹⁸F]Fluoride

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Potassium Carbonate (K₂CO₃)

  • Kryptofix 222 (K₂₂₂)

  • Automated Radiosynthesis Module (e.g., TRACERlab FX-FN, GE Healthcare)

  • High-Performance Liquid Chromatography (HPLC) system

  • Solvents for HPLC: Methanol (Solvent A), 0.8% Triethylamine (B128534) in water (Solvent B)

  • HPLC Column: Phenomenex Kinetex-XB C18 (4.6 x 100 mm)

2. Radiolabeling Procedure

The radiosynthesis of [¹⁸F]this compound is typically performed using an automated synthesizer. The general procedure is as follows:

  • [¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge. The [¹⁸F]fluoride is then eluted into the reaction vessel using a solution of Kryptofix 222 and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying: The solvent is removed by azeotropic distillation under a stream of nitrogen at an elevated temperature to ensure anhydrous conditions.

  • Radiolabeling Reaction: The tosyl precursor, dissolved in anhydrous DMSO, is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated to initiate the nucleophilic substitution reaction.

  • Purification: The crude reaction mixture is purified by semi-preparative HPLC to isolate [¹⁸F]this compound from unreacted precursor and other impurities.

  • Formulation: The collected HPLC fraction containing [¹⁸F]this compound is reformulated into a physiologically compatible solution, typically by solid-phase extraction to remove the HPLC solvents, followed by elution with ethanol (B145695) and sterile saline.

3. Quality Control

A comprehensive quality control process is essential to ensure the final product is safe for human administration.

  • Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.

  • pH: The pH of the final formulation should be within a physiologically acceptable range.

  • Radiochemical Purity and Identity: This is determined by analytical HPLC. The retention time of the radiolabeled product should match that of a non-radioactive this compound reference standard. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the [¹⁸F]this compound peak.

    • HPLC Conditions:

      • Column: Phenomenex Kinetex-XB C18 (4.6 x 100 mm)

      • Mobile Phase: A linear gradient of Methanol (Solvent A) and 0.8% triethylamine in water (Solvent B). The gradient runs from 50% A to 90% A over 12 minutes, is held at 90% A until 15 minutes, and then returns to the initial conditions.

      • Flow Rate: 0.75 mL/min

  • Specific Activity: The specific activity is calculated by dividing the amount of radioactivity by the total mass of this compound present in the final product.

  • Residual Solvents: The levels of any residual solvents from the synthesis and purification process (e.g., DMSO, ethanol, acetonitrile) must be below the limits specified by pharmacopeial standards.

  • Kryptofix 222 Content: The concentration of Kryptofix 222 in the final product must be determined and be below the accepted safety limit.

  • Pyrogen Content: The final product must be tested for pyrogens to ensure it is free from fever-inducing substances.

Visualizations

Radiosynthesis_Workflow cluster_0 Preparation cluster_1 Automated Synthesis cluster_2 Purification & Formulation cluster_3 Quality Control F18 [¹⁸F]Fluoride Trapping [¹⁸F]Fluoride Trapping & Elution F18->Trapping Precursor This compound Precursor (Tosyl precursor) Reaction Radiolabeling Reaction Precursor->Reaction Reagents K₂CO₃, Kryptofix 222 Anhydrous DMSO Reagents->Reaction Drying Azeotropic Drying Trapping->Drying Drying->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Formulation Formulation HPLC->Formulation QC Analytical HPLC (Purity & Identity) Formulation->QC SA Specific Activity Formulation->SA FinalQC pH, Residual Solvents, Pyrogens Formulation->FinalQC FinalProduct [¹⁸F]this compound Final Product QC->FinalProduct SA->FinalProduct FinalQC->FinalProduct

Caption: Workflow for the automated radiosynthesis and quality control of [¹⁸F]this compound.

References

Application Notes and Protocols for the Radiolabeling of MNI-444

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

[¹⁸F]MNI-444 is a potent and selective antagonist for the adenosine A₂A receptor, developed for in vivo imaging using positron emission tomography (PET).[1][2][3] Its favorable pharmacokinetic properties and specific binding in A₂A receptor-rich regions of the brain make it a valuable tool in neuroscience research, particularly for studying neurodegenerative and neuropsychiatric disorders.[4][5] The longer half-life of Fluorine-18 (¹⁸F) compared to Carbon-11 allows for more complex synthesis protocols and broader distribution. This document provides a detailed standard operating procedure for the radiolabeling of this compound with ¹⁸F.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the radiolabeling of [¹⁸F]this compound.

ParameterValueReference
Precursor 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate (Tosyl precursor)
Radiochemical Yield (decay-corrected) 24.5% ± 5.0% (n=39)
Radiochemical Purity > 99%
Specific Activity > 370 GBq/µmol
Synthesis Time 60 minutes
Binding Affinity (Ki) for human A₂A receptor 2.8 nM

Experimental Protocols

This section details the methodology for the radiosynthesis and quality control of [¹⁸F]this compound.

1. Materials and Reagents

  • Tosyl precursor of this compound

  • [¹⁸F]Fluoride

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Potassium Carbonate (K₂CO₃)

  • Kryptofix 222 (K₂₂₂)

  • Automated Radiosynthesis Module (e.g., TRACERlab FX-FN, GE Healthcare)

  • High-Performance Liquid Chromatography (HPLC) system

  • Solvents for HPLC: Methanol (Solvent A), 0.8% Triethylamine in water (Solvent B)

  • HPLC Column: Phenomenex Kinetex-XB C18 (4.6 x 100 mm)

2. Radiolabeling Procedure

The radiosynthesis of [¹⁸F]this compound is typically performed using an automated synthesizer. The general procedure is as follows:

  • [¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge. The [¹⁸F]fluoride is then eluted into the reaction vessel using a solution of Kryptofix 222 and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying: The solvent is removed by azeotropic distillation under a stream of nitrogen at an elevated temperature to ensure anhydrous conditions.

  • Radiolabeling Reaction: The tosyl precursor, dissolved in anhydrous DMSO, is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated to initiate the nucleophilic substitution reaction.

  • Purification: The crude reaction mixture is purified by semi-preparative HPLC to isolate [¹⁸F]this compound from unreacted precursor and other impurities.

  • Formulation: The collected HPLC fraction containing [¹⁸F]this compound is reformulated into a physiologically compatible solution, typically by solid-phase extraction to remove the HPLC solvents, followed by elution with ethanol and sterile saline.

3. Quality Control

A comprehensive quality control process is essential to ensure the final product is safe for human administration.

  • Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.

  • pH: The pH of the final formulation should be within a physiologically acceptable range.

  • Radiochemical Purity and Identity: This is determined by analytical HPLC. The retention time of the radiolabeled product should match that of a non-radioactive this compound reference standard. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the [¹⁸F]this compound peak.

    • HPLC Conditions:

      • Column: Phenomenex Kinetex-XB C18 (4.6 x 100 mm)

      • Mobile Phase: A linear gradient of Methanol (Solvent A) and 0.8% triethylamine in water (Solvent B). The gradient runs from 50% A to 90% A over 12 minutes, is held at 90% A until 15 minutes, and then returns to the initial conditions.

      • Flow Rate: 0.75 mL/min

  • Specific Activity: The specific activity is calculated by dividing the amount of radioactivity by the total mass of this compound present in the final product.

  • Residual Solvents: The levels of any residual solvents from the synthesis and purification process (e.g., DMSO, ethanol, acetonitrile) must be below the limits specified by pharmacopeial standards.

  • Kryptofix 222 Content: The concentration of Kryptofix 222 in the final product must be determined and be below the accepted safety limit.

  • Pyrogen Content: The final product must be tested for pyrogens to ensure it is free from fever-inducing substances.

Visualizations

Radiosynthesis_Workflow cluster_0 Preparation cluster_1 Automated Synthesis cluster_2 Purification & Formulation cluster_3 Quality Control F18 [¹⁸F]Fluoride Trapping [¹⁸F]Fluoride Trapping & Elution F18->Trapping Precursor This compound Precursor (Tosyl precursor) Reaction Radiolabeling Reaction Precursor->Reaction Reagents K₂CO₃, Kryptofix 222 Anhydrous DMSO Reagents->Reaction Drying Azeotropic Drying Trapping->Drying Drying->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Formulation Formulation HPLC->Formulation QC Analytical HPLC (Purity & Identity) Formulation->QC SA Specific Activity Formulation->SA FinalQC pH, Residual Solvents, Pyrogens Formulation->FinalQC FinalProduct [¹⁸F]this compound Final Product QC->FinalProduct SA->FinalProduct FinalQC->FinalProduct

Caption: Workflow for the automated radiosynthesis and quality control of [¹⁸F]this compound.

References

Application Notes and Protocols for Kinetic Modeling of 18F-MNI-444 PET Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the kinetic modeling of 18F-MNI-444, a promising radiotracer for imaging adenosine (B11128) A2A receptors in the brain using Positron Emission Tomography (PET). The following sections outline experimental protocols, summarize key quantitative data, and visualize the underlying models and workflows.

Data Presentation

Quantitative analysis of 18F-MNI-444 PET data is crucial for understanding the in-vivo behavior of the radiotracer and for deriving meaningful biological parameters. The following tables summarize key quantitative outcomes from studies in healthy volunteers.

Table 1: Distribution Volume (VT) and Binding Potential (BPND) of 18F-MNI-444 in Healthy Volunteers

The total distribution volume (VT) represents the volume of tissue in which the tracer is distributed at equilibrium. The binding potential (BPND) is a measure of the density of available receptors. These parameters are typically estimated using Logan graphical analysis with the cerebellum as a reference region. Data presented below is based on a 90-minute PET scan.

Brain RegionLogan VT (mL/cm³)Logan BPNDNon-invasive Logan BPNDSUVr - 1
Caudate2.10 ± 0.692.69 ± 0.742.81 ± 0.802.93 ± 0.72
Putamen3.26 ± 0.984.70 ± 0.634.80 ± 0.695.00 ± 0.61
Globus Pallidus2.64 ± 0.833.67 ± 0.693.86 ± 0.903.96 ± 0.81
Nucleus Accumbens1.49 ± 0.481.60 ± 0.341.79 ± 0.731.86 ± 0.47
Thalamus0.65 ± 0.170.15 ± 0.070.25 ± 0.340.17 ± 0.09
Cerebellum0.57 ± 0.17N/AN/AN/A

Data are presented as mean ± standard deviation. SUVr (Standardized Uptake Value ratio) was determined as the average between 60 and 90 minutes after radiotracer injection. N/A: Not Applicable, as the cerebellum is used as the reference region.

Table 2: Test-Retest Reproducibility of 18F-MNI-444 Quantitative Parameters

Reproducibility is a key factor in validating a PET radiotracer for clinical and research applications.

ParameterReproducibility (Absolute Variability %)
VT20-25%
BPND<10%

Experimental Protocols

The following protocols are based on established methodologies for 18F-MNI-444 PET imaging in human subjects.[1][2][3]

Subject Preparation
  • Informed Consent: All subjects should provide written informed consent before participation in any study-related procedures.[1]

  • Medical History and Physical Examination: A thorough medical history and physical examination should be conducted to ensure subjects are healthy and have no contraindications for a PET scan.[1]

  • Fasting: Subjects should fast for at least 4-6 hours prior to radiotracer injection to minimize potential effects on tracer kinetics. Water intake is permitted.

  • Abstinence: Subjects should refrain from consuming caffeine (B1668208) and alcohol for at least 24 hours before the scan.

Radiotracer Administration
  • Dosage: A dose of approximately 10 mCi (370 MBq) of 18F-MNI-444 is administered intravenously. The specific injected dose can range from 172.3 to 389.0 MBq (4.66–10.51 mCi).

  • Injection: The radiotracer is injected as a slow bolus over 1-2 minutes, followed by a saline flush to ensure complete administration.

PET Image Acquisition
  • Scanner: A high-resolution PET scanner is used for dynamic image acquisition.

  • Dynamic Scan Duration: A dynamic scan is performed for a total of 90 to 210 minutes following the injection of 18F-MNI-444. A 90-minute scan duration has been found to be sufficient for reliable quantification.

  • Framing Scheme: The dynamic acquisition is reconstructed into a series of time frames. A typical framing scheme might be:

    • 6 x 30 seconds

    • 3 x 1 minute

    • 2 x 2 minutes

    • 16 x 5 minutes

  • Attenuation Correction: A low-dose CT scan is performed for attenuation correction of the PET data.

  • Image Reconstruction: Images are reconstructed using an appropriate algorithm, such as Ordered Subsets Expectation Maximization (OSEM).

Arterial Blood Sampling

For full kinetic modeling, arterial blood sampling is required to obtain the arterial input function.

  • Catheterization: An arterial line is placed in the radial artery for automated and manual blood sampling.

  • Sampling Schedule:

    • Automated Sampling: Continuous blood sampling is performed for the first 15-20 minutes of the scan using an automated blood sampling system.

    • Manual Sampling: Manual arterial blood samples are collected at progressively increasing intervals throughout the scan (e.g., at 5, 10, 20, 30, 45, 60, 75, and 90 minutes).

  • Metabolite Analysis: Plasma samples are analyzed to determine the fraction of unchanged parent radiotracer over time. 18F-MNI-444 is moderately metabolized, with about 75% of the parent compound remaining at 90 minutes.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the kinetic modeling workflow for 18F-MNI-444 PET data and the theoretical basis of the two-tissue compartment model.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Kinetic Modeling cluster_3 Parameter Estimation a Radiotracer Injection (18F-MNI-444) b Dynamic PET Scan (90 min) a->b c Arterial Blood Sampling a->c d Image Reconstruction & Motion Correction b->d e Plasma Metabolite Analysis c->e f Time-Activity Curve (TAC) Generation d->f g Arterial Input Function (AIF) Derivation e->g h Logan Graphical Analysis f->h i Two-Tissue Compartment Model f->i j Simplified Reference Tissue Model (SRTM) f->j g->h g->i k Distribution Volume (VT) h->k l Binding Potential (BPND) h->l i->k i->l j->l

Kinetic Modeling Workflow for 18F-MNI-444 PET

G cluster_0 Two-Tissue Compartment Model C_p Plasma (Cp) C_nd Non-displaceable (Cnd) C_p->C_nd K1 C_nd->C_p k2 C_s Specifically Bound (Cs) C_nd->C_s k3 C_s->C_nd k4

Two-Tissue Compartment Model for 18F-MNI-444

References

Application Notes and Protocols for Kinetic Modeling of 18F-MNI-444 PET Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the kinetic modeling of 18F-MNI-444, a promising radiotracer for imaging adenosine A2A receptors in the brain using Positron Emission Tomography (PET). The following sections outline experimental protocols, summarize key quantitative data, and visualize the underlying models and workflows.

Data Presentation

Quantitative analysis of 18F-MNI-444 PET data is crucial for understanding the in-vivo behavior of the radiotracer and for deriving meaningful biological parameters. The following tables summarize key quantitative outcomes from studies in healthy volunteers.

Table 1: Distribution Volume (VT) and Binding Potential (BPND) of 18F-MNI-444 in Healthy Volunteers

The total distribution volume (VT) represents the volume of tissue in which the tracer is distributed at equilibrium. The binding potential (BPND) is a measure of the density of available receptors. These parameters are typically estimated using Logan graphical analysis with the cerebellum as a reference region. Data presented below is based on a 90-minute PET scan.

Brain RegionLogan VT (mL/cm³)Logan BPNDNon-invasive Logan BPNDSUVr - 1
Caudate2.10 ± 0.692.69 ± 0.742.81 ± 0.802.93 ± 0.72
Putamen3.26 ± 0.984.70 ± 0.634.80 ± 0.695.00 ± 0.61
Globus Pallidus2.64 ± 0.833.67 ± 0.693.86 ± 0.903.96 ± 0.81
Nucleus Accumbens1.49 ± 0.481.60 ± 0.341.79 ± 0.731.86 ± 0.47
Thalamus0.65 ± 0.170.15 ± 0.070.25 ± 0.340.17 ± 0.09
Cerebellum0.57 ± 0.17N/AN/AN/A

Data are presented as mean ± standard deviation. SUVr (Standardized Uptake Value ratio) was determined as the average between 60 and 90 minutes after radiotracer injection. N/A: Not Applicable, as the cerebellum is used as the reference region.

Table 2: Test-Retest Reproducibility of 18F-MNI-444 Quantitative Parameters

Reproducibility is a key factor in validating a PET radiotracer for clinical and research applications.

ParameterReproducibility (Absolute Variability %)
VT20-25%
BPND<10%

Experimental Protocols

The following protocols are based on established methodologies for 18F-MNI-444 PET imaging in human subjects.[1][2][3]

Subject Preparation
  • Informed Consent: All subjects should provide written informed consent before participation in any study-related procedures.[1]

  • Medical History and Physical Examination: A thorough medical history and physical examination should be conducted to ensure subjects are healthy and have no contraindications for a PET scan.[1]

  • Fasting: Subjects should fast for at least 4-6 hours prior to radiotracer injection to minimize potential effects on tracer kinetics. Water intake is permitted.

  • Abstinence: Subjects should refrain from consuming caffeine and alcohol for at least 24 hours before the scan.

Radiotracer Administration
  • Dosage: A dose of approximately 10 mCi (370 MBq) of 18F-MNI-444 is administered intravenously. The specific injected dose can range from 172.3 to 389.0 MBq (4.66–10.51 mCi).

  • Injection: The radiotracer is injected as a slow bolus over 1-2 minutes, followed by a saline flush to ensure complete administration.

PET Image Acquisition
  • Scanner: A high-resolution PET scanner is used for dynamic image acquisition.

  • Dynamic Scan Duration: A dynamic scan is performed for a total of 90 to 210 minutes following the injection of 18F-MNI-444. A 90-minute scan duration has been found to be sufficient for reliable quantification.

  • Framing Scheme: The dynamic acquisition is reconstructed into a series of time frames. A typical framing scheme might be:

    • 6 x 30 seconds

    • 3 x 1 minute

    • 2 x 2 minutes

    • 16 x 5 minutes

  • Attenuation Correction: A low-dose CT scan is performed for attenuation correction of the PET data.

  • Image Reconstruction: Images are reconstructed using an appropriate algorithm, such as Ordered Subsets Expectation Maximization (OSEM).

Arterial Blood Sampling

For full kinetic modeling, arterial blood sampling is required to obtain the arterial input function.

  • Catheterization: An arterial line is placed in the radial artery for automated and manual blood sampling.

  • Sampling Schedule:

    • Automated Sampling: Continuous blood sampling is performed for the first 15-20 minutes of the scan using an automated blood sampling system.

    • Manual Sampling: Manual arterial blood samples are collected at progressively increasing intervals throughout the scan (e.g., at 5, 10, 20, 30, 45, 60, 75, and 90 minutes).

  • Metabolite Analysis: Plasma samples are analyzed to determine the fraction of unchanged parent radiotracer over time. 18F-MNI-444 is moderately metabolized, with about 75% of the parent compound remaining at 90 minutes.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the kinetic modeling workflow for 18F-MNI-444 PET data and the theoretical basis of the two-tissue compartment model.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Kinetic Modeling cluster_3 Parameter Estimation a Radiotracer Injection (18F-MNI-444) b Dynamic PET Scan (90 min) a->b c Arterial Blood Sampling a->c d Image Reconstruction & Motion Correction b->d e Plasma Metabolite Analysis c->e f Time-Activity Curve (TAC) Generation d->f g Arterial Input Function (AIF) Derivation e->g h Logan Graphical Analysis f->h i Two-Tissue Compartment Model f->i j Simplified Reference Tissue Model (SRTM) f->j g->h g->i k Distribution Volume (VT) h->k l Binding Potential (BPND) h->l i->k i->l j->l

Kinetic Modeling Workflow for 18F-MNI-444 PET

G cluster_0 Two-Tissue Compartment Model C_p Plasma (Cp) C_nd Non-displaceable (Cnd) C_p->C_nd K1 C_nd->C_p k2 C_s Specifically Bound (Cs) C_nd->C_s k3 C_s->C_nd k4

Two-Tissue Compartment Model for 18F-MNI-444

References

Application Notes and Protocols for MNI-444 in Receptor Occupancy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MNI-444 is a potent and selective antagonist for the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor implicated in a variety of neurological and inflammatory conditions. Its favorable pharmacokinetic properties and ability to penetrate the blood-brain barrier make it a valuable tool for central nervous system (CNS) research. When labeled with fluorine-18 (B77423) ([18F]this compound), it serves as an excellent radiotracer for in vivo imaging of A2A receptors using Positron Emission Tomography (PET). These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo receptor occupancy studies, enabling researchers to quantify the engagement of novel therapeutic agents with the A2A receptor.

Data Presentation

This compound Binding Characteristics
ParameterValueSpeciesAssay ConditionsReference
Kᵢ 2.8 nMHuman (recombinant)Competition assay with [3H]CGS21680 in HEK-293 cells[1][2]
Selectivity High for A2A over other adenosine receptorsNot specifiedIn vitro binding assays[3][4]
In Vivo Receptor Occupancy of A2A Antagonists using [18F]this compound PET in Rhesus Monkeys
CompoundDose (mg/kg)Receptor Occupancy (%)EC₅₀ (mg/kg)Reference
Tozadenant (B1682436) 1.5471.44 - 1.79[5]
10.595
Preladenant (B1679076) Not specifiedDose-dependent0.012 - 0.013

Signaling Pathway

Activation of the adenosine A2A receptor, a Gs protein-coupled receptor, initiates a signaling cascade that plays a crucial role in various physiological processes. The binding of an agonist to the A2A receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB can then translocate to the nucleus and modulate the transcription of target genes.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene Modulates Agonist Agonist Agonist->A2AR Binds

Adenosine A2A Receptor Signaling Pathway.

Experimental Protocols

In Vitro Receptor Occupancy: Competition Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the A2A receptor using radiolabeled this compound.

In_Vitro_Workflow prep Prepare Cell Membranes (Expressing A2A Receptors) incubation Incubate Membranes, Radioligand, and Test Compound prep->incubation radioligand Prepare Radiolabeled this compound (e.g., [3H]this compound) radioligand->incubation test_compound Prepare Serial Dilutions of Test Compound test_compound->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 and Ki Determination) quantification->analysis

In Vitro Competition Binding Assay Workflow.

Materials:

  • Cell membranes expressing human A2A receptors (e.g., from transfected HEK-293 cells).

  • Radiolabeled this compound (e.g., [³H]this compound).

  • Test compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).

  • Non-specific binding control (e.g., a high concentration of a known A2A antagonist like ZM241385).

  • Glass fiber filters.

  • Scintillation vials and cocktail.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer.

    • 25 µL of radiolabeled this compound at a final concentration close to its Kₑ (e.g., 1-5 nM).

    • 25 µL of either:

      • Binding buffer (for total binding).

      • Non-specific binding control (e.g., 10 µM ZM241385).

      • Test compound at various concentrations.

    • 100 µL of the cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

In Vivo Receptor Occupancy using [18F]this compound PET

This protocol outlines a typical study design for determining the receptor occupancy of a test drug in the brain using [18F]this compound PET imaging in human subjects or non-human primates.

In_Vivo_Workflow baseline Baseline PET Scan: Inject [18F]this compound Acquire Dynamic Brain Images washout Washout Period baseline->washout drug_admin Administer Test Drug washout->drug_admin occupancy Occupancy PET Scan: Inject [18F]this compound Acquire Dynamic Brain Images drug_admin->occupancy analysis Data Analysis: Calculate Binding Potential (BPND) Determine Receptor Occupancy occupancy->analysis

In Vivo Receptor Occupancy Study Workflow.

Study Design: A within-subject, test-retest design is typically employed. Each subject undergoes two PET scans: a baseline scan and a post-drug (occupancy) scan.

Procedure:

  • Baseline PET Scan:

    • Position the subject in the PET scanner.

    • Administer a bolus injection of [18F]this compound (e.g., ~185 MBq).

    • Acquire dynamic PET data for 90-120 minutes.

    • Anatomical MRI is typically acquired for co-registration and region of interest (ROI) delineation.

  • Washout Period: A sufficient washout period between scans is required to allow for the decay of the radiotracer and clearance of the test drug (if applicable from a prior dose).

  • Drug Administration: Administer the test drug at the desired dose and time before the second PET scan. The timing will depend on the pharmacokinetics of the test drug to ensure target engagement at the time of the PET scan.

  • Occupancy PET Scan: Repeat the PET imaging procedure as described in step 1.

  • Data Analysis:

    • Reconstruct and process the PET images.

    • Co-register the PET images to the subject's MRI.

    • Define ROIs for A2A receptor-rich regions (e.g., putamen, caudate) and a reference region with negligible A2A receptor density (e.g., cerebellum).

    • Generate time-activity curves for each ROI.

    • Calculate the binding potential relative to non-displaceable binding (BPₙₑ) for the baseline and occupancy scans using a suitable kinetic model (e.g., Simplified Reference Tissue Model).

    • Calculate receptor occupancy (RO) using the following formula: RO (%) = 100 * (BPₙₑ_baseline - BPₙₑ_occupancy) / BPₙₑ_baseline.

Conclusion

This compound is a versatile and valuable tool for studying the adenosine A2A receptor. The protocols provided herein offer a framework for conducting both in vitro and in vivo receptor occupancy studies. These experiments can provide crucial data on the potency and target engagement of novel drug candidates, thereby accelerating the drug development process for a range of neurological and other disorders. The superior in vivo brain kinetic properties of [18F]this compound make it a particularly useful PET radiotracer for imaging A2A receptors in the human brain.

References

Application Notes and Protocols for MNI-444 in Receptor Occupancy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MNI-444 is a potent and selective antagonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor implicated in a variety of neurological and inflammatory conditions. Its favorable pharmacokinetic properties and ability to penetrate the blood-brain barrier make it a valuable tool for central nervous system (CNS) research. When labeled with fluorine-18 ([18F]this compound), it serves as an excellent radiotracer for in vivo imaging of A2A receptors using Positron Emission Tomography (PET). These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo receptor occupancy studies, enabling researchers to quantify the engagement of novel therapeutic agents with the A2A receptor.

Data Presentation

This compound Binding Characteristics
ParameterValueSpeciesAssay ConditionsReference
Kᵢ 2.8 nMHuman (recombinant)Competition assay with [3H]CGS21680 in HEK-293 cells[1][2]
Selectivity High for A2A over other adenosine receptorsNot specifiedIn vitro binding assays[3][4]
In Vivo Receptor Occupancy of A2A Antagonists using [18F]this compound PET in Rhesus Monkeys
CompoundDose (mg/kg)Receptor Occupancy (%)EC₅₀ (mg/kg)Reference
Tozadenant 1.5471.44 - 1.79[5]
10.595
Preladenant Not specifiedDose-dependent0.012 - 0.013

Signaling Pathway

Activation of the adenosine A2A receptor, a Gs protein-coupled receptor, initiates a signaling cascade that plays a crucial role in various physiological processes. The binding of an agonist to the A2A receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB can then translocate to the nucleus and modulate the transcription of target genes.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene Modulates Agonist Agonist Agonist->A2AR Binds

Adenosine A2A Receptor Signaling Pathway.

Experimental Protocols

In Vitro Receptor Occupancy: Competition Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the A2A receptor using radiolabeled this compound.

In_Vitro_Workflow prep Prepare Cell Membranes (Expressing A2A Receptors) incubation Incubate Membranes, Radioligand, and Test Compound prep->incubation radioligand Prepare Radiolabeled this compound (e.g., [3H]this compound) radioligand->incubation test_compound Prepare Serial Dilutions of Test Compound test_compound->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 and Ki Determination) quantification->analysis

In Vitro Competition Binding Assay Workflow.

Materials:

  • Cell membranes expressing human A2A receptors (e.g., from transfected HEK-293 cells).

  • Radiolabeled this compound (e.g., [³H]this compound).

  • Test compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).

  • Non-specific binding control (e.g., a high concentration of a known A2A antagonist like ZM241385).

  • Glass fiber filters.

  • Scintillation vials and cocktail.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer.

    • 25 µL of radiolabeled this compound at a final concentration close to its Kₑ (e.g., 1-5 nM).

    • 25 µL of either:

      • Binding buffer (for total binding).

      • Non-specific binding control (e.g., 10 µM ZM241385).

      • Test compound at various concentrations.

    • 100 µL of the cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

In Vivo Receptor Occupancy using [18F]this compound PET

This protocol outlines a typical study design for determining the receptor occupancy of a test drug in the brain using [18F]this compound PET imaging in human subjects or non-human primates.

In_Vivo_Workflow baseline Baseline PET Scan: Inject [18F]this compound Acquire Dynamic Brain Images washout Washout Period baseline->washout drug_admin Administer Test Drug washout->drug_admin occupancy Occupancy PET Scan: Inject [18F]this compound Acquire Dynamic Brain Images drug_admin->occupancy analysis Data Analysis: Calculate Binding Potential (BPND) Determine Receptor Occupancy occupancy->analysis

In Vivo Receptor Occupancy Study Workflow.

Study Design: A within-subject, test-retest design is typically employed. Each subject undergoes two PET scans: a baseline scan and a post-drug (occupancy) scan.

Procedure:

  • Baseline PET Scan:

    • Position the subject in the PET scanner.

    • Administer a bolus injection of [18F]this compound (e.g., ~185 MBq).

    • Acquire dynamic PET data for 90-120 minutes.

    • Anatomical MRI is typically acquired for co-registration and region of interest (ROI) delineation.

  • Washout Period: A sufficient washout period between scans is required to allow for the decay of the radiotracer and clearance of the test drug (if applicable from a prior dose).

  • Drug Administration: Administer the test drug at the desired dose and time before the second PET scan. The timing will depend on the pharmacokinetics of the test drug to ensure target engagement at the time of the PET scan.

  • Occupancy PET Scan: Repeat the PET imaging procedure as described in step 1.

  • Data Analysis:

    • Reconstruct and process the PET images.

    • Co-register the PET images to the subject's MRI.

    • Define ROIs for A2A receptor-rich regions (e.g., putamen, caudate) and a reference region with negligible A2A receptor density (e.g., cerebellum).

    • Generate time-activity curves for each ROI.

    • Calculate the binding potential relative to non-displaceable binding (BPₙₑ) for the baseline and occupancy scans using a suitable kinetic model (e.g., Simplified Reference Tissue Model).

    • Calculate receptor occupancy (RO) using the following formula: RO (%) = 100 * (BPₙₑ_baseline - BPₙₑ_occupancy) / BPₙₑ_baseline.

Conclusion

This compound is a versatile and valuable tool for studying the adenosine A2A receptor. The protocols provided herein offer a framework for conducting both in vitro and in vivo receptor occupancy studies. These experiments can provide crucial data on the potency and target engagement of novel drug candidates, thereby accelerating the drug development process for a range of neurological and other disorders. The superior in vivo brain kinetic properties of [18F]this compound make it a particularly useful PET radiotracer for imaging A2A receptors in the human brain.

References

Application of MNI-444 in Clinical Trials for A2A Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adenosine (B11128) A2A receptor is a compelling target in the development of novel therapeutics for neurodegenerative disorders, particularly Parkinson's disease. A2A receptor antagonists have emerged as a promising non-dopaminergic treatment strategy.[1][2] The development of these antagonists relies on robust methods to quantify their engagement with the target receptor in vivo. [18F]MNI-444 is a novel positron emission tomography (PET) radiotracer with high affinity and selectivity for the A2A receptor, making it a valuable tool for clinical research.[1][3]

These application notes provide a comprehensive overview of the use of [18F]this compound in the clinical development of A2A antagonists. This document outlines the underlying pharmacology, experimental protocols for in vitro and in vivo studies, and data presentation strategies to facilitate the assessment of receptor occupancy and pharmacodynamics of novel drug candidates.

Pharmacology and Mechanism of Action

Adenosine A2A receptors are G protein-coupled receptors highly expressed in the basal ganglia, particularly on striatopallidal neurons where they are co-localized with dopamine (B1211576) D2 receptors.[4] Activation of A2A receptors by adenosine exerts an inhibitory effect on D2 receptor function, thus antagonizing the effects of dopamine. In Parkinson's disease, the depletion of dopamine leads to an overactivity of the adenosine system. By blocking A2A receptors, A2A antagonists can restore the balance and potentiate dopaminergic neurotransmission, thereby alleviating motor symptoms.

A2A Receptor Signaling Pathway

The signaling cascade initiated by the activation of the A2A receptor is depicted below. This pathway ultimately leads to the modulation of neuronal excitability and gene expression.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Binds G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->Cellular_Response Phosphorylates Targets

Caption: Adenosine A2A Receptor Signaling Pathway.

Application of [18F]this compound in Preclinical and Clinical Studies

[18F]this compound serves as a powerful tool to non-invasively quantify A2A receptor occupancy by antagonist drug candidates. This is crucial for establishing the relationship between drug dosage, plasma concentration, and target engagement, which informs dose selection for later-phase clinical trials.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies using [18F]this compound and clinical trials of representative A2A antagonists.

Table 1: Preclinical [18F]this compound PET Study of A2A Antagonists in Rhesus Monkeys

CompoundEC50 (mg/kg) for A2A Receptor Occupancy
Tozadenant (B1682436)~1.5
Preladenant (B1679076)~0.1

Data extracted from a study in rhesus monkeys, which provides a strong rationale for the use of [18F]this compound in assessing receptor occupancy.

Table 2: Summary of Clinical Trial Data for Selected A2A Antagonists

CompoundPhase of DevelopmentKey Efficacy OutcomeNotes
IstradefyllineApproved (Japan, USA)Reduction in "off" time in Parkinson's disease patients on levodopa.Receptor occupancy was determined using [11C]preladenant PET.
PreladenantDiscontinuedFailed to meet primary efficacy endpoints in Phase III trials.Preclinical data with this compound suggested a different occupancy profile compared to tozadenant.
TozadenantDiscontinuedShowed promise in Phase II but was halted in Phase III due to safety concerns (agranulocytosis).Preclinical studies with this compound demonstrated dose-dependent receptor occupancy.

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for A2A Receptor Affinity

This protocol is essential for determining the binding affinity (Ki) of a novel A2A antagonist.

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare cell membranes expressing A2A receptors Start->Membrane_Prep Assay_Setup Incubate membranes with [3H]-radioligand and varying concentrations of test antagonist Membrane_Prep->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Quantification Quantify bound radioactivity using a scintillation counter Filtration->Quantification Data_Analysis Calculate IC50 and Ki values Quantification->Data_Analysis End End Data_Analysis->End PET_Clinical_Trial_Workflow Start Start Screening Screen and enroll - Parkinson's patients - Healthy volunteers Start->Screening Baseline_Scan Perform baseline [18F]this compound PET scan to determine baseline receptor density Screening->Baseline_Scan Drug_Admin Administer single or multiple doses of the investigational A2A antagonist Baseline_Scan->Drug_Admin Post_Dose_Scan Perform post-dose [18F]this compound PET scan at predicted peak and trough drug concentrations Drug_Admin->Post_Dose_Scan Blood_Sampling Collect serial blood samples to determine drug and metabolite concentrations Drug_Admin->Blood_Sampling Image_Analysis Analyze PET data to calculate binding potential (BP_ND) in brain regions of interest Post_Dose_Scan->Image_Analysis PK_PD_Modeling Correlate plasma drug concentration with receptor occupancy to determine EC50 Blood_Sampling->PK_PD_Modeling Image_Analysis->PK_PD_Modeling End End PK_PD_Modeling->End

References

Application of MNI-444 in Clinical Trials for A2A Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adenosine A2A receptor is a compelling target in the development of novel therapeutics for neurodegenerative disorders, particularly Parkinson's disease. A2A receptor antagonists have emerged as a promising non-dopaminergic treatment strategy.[1][2] The development of these antagonists relies on robust methods to quantify their engagement with the target receptor in vivo. [18F]MNI-444 is a novel positron emission tomography (PET) radiotracer with high affinity and selectivity for the A2A receptor, making it a valuable tool for clinical research.[1][3]

These application notes provide a comprehensive overview of the use of [18F]this compound in the clinical development of A2A antagonists. This document outlines the underlying pharmacology, experimental protocols for in vitro and in vivo studies, and data presentation strategies to facilitate the assessment of receptor occupancy and pharmacodynamics of novel drug candidates.

Pharmacology and Mechanism of Action

Adenosine A2A receptors are G protein-coupled receptors highly expressed in the basal ganglia, particularly on striatopallidal neurons where they are co-localized with dopamine D2 receptors.[4] Activation of A2A receptors by adenosine exerts an inhibitory effect on D2 receptor function, thus antagonizing the effects of dopamine. In Parkinson's disease, the depletion of dopamine leads to an overactivity of the adenosine system. By blocking A2A receptors, A2A antagonists can restore the balance and potentiate dopaminergic neurotransmission, thereby alleviating motor symptoms.

A2A Receptor Signaling Pathway

The signaling cascade initiated by the activation of the A2A receptor is depicted below. This pathway ultimately leads to the modulation of neuronal excitability and gene expression.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Binds G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->Cellular_Response Phosphorylates Targets

Caption: Adenosine A2A Receptor Signaling Pathway.

Application of [18F]this compound in Preclinical and Clinical Studies

[18F]this compound serves as a powerful tool to non-invasively quantify A2A receptor occupancy by antagonist drug candidates. This is crucial for establishing the relationship between drug dosage, plasma concentration, and target engagement, which informs dose selection for later-phase clinical trials.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies using [18F]this compound and clinical trials of representative A2A antagonists.

Table 1: Preclinical [18F]this compound PET Study of A2A Antagonists in Rhesus Monkeys

CompoundEC50 (mg/kg) for A2A Receptor Occupancy
Tozadenant~1.5
Preladenant~0.1

Data extracted from a study in rhesus monkeys, which provides a strong rationale for the use of [18F]this compound in assessing receptor occupancy.

Table 2: Summary of Clinical Trial Data for Selected A2A Antagonists

CompoundPhase of DevelopmentKey Efficacy OutcomeNotes
IstradefyllineApproved (Japan, USA)Reduction in "off" time in Parkinson's disease patients on levodopa.Receptor occupancy was determined using [11C]preladenant PET.
PreladenantDiscontinuedFailed to meet primary efficacy endpoints in Phase III trials.Preclinical data with this compound suggested a different occupancy profile compared to tozadenant.
TozadenantDiscontinuedShowed promise in Phase II but was halted in Phase III due to safety concerns (agranulocytosis).Preclinical studies with this compound demonstrated dose-dependent receptor occupancy.

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for A2A Receptor Affinity

This protocol is essential for determining the binding affinity (Ki) of a novel A2A antagonist.

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare cell membranes expressing A2A receptors Start->Membrane_Prep Assay_Setup Incubate membranes with [3H]-radioligand and varying concentrations of test antagonist Membrane_Prep->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Quantification Quantify bound radioactivity using a scintillation counter Filtration->Quantification Data_Analysis Calculate IC50 and Ki values Quantification->Data_Analysis End End Data_Analysis->End PET_Clinical_Trial_Workflow Start Start Screening Screen and enroll - Parkinson's patients - Healthy volunteers Start->Screening Baseline_Scan Perform baseline [18F]this compound PET scan to determine baseline receptor density Screening->Baseline_Scan Drug_Admin Administer single or multiple doses of the investigational A2A antagonist Baseline_Scan->Drug_Admin Post_Dose_Scan Perform post-dose [18F]this compound PET scan at predicted peak and trough drug concentrations Drug_Admin->Post_Dose_Scan Blood_Sampling Collect serial blood samples to determine drug and metabolite concentrations Drug_Admin->Blood_Sampling Image_Analysis Analyze PET data to calculate binding potential (BP_ND) in brain regions of interest Post_Dose_Scan->Image_Analysis PK_PD_Modeling Correlate plasma drug concentration with receptor occupancy to determine EC50 Blood_Sampling->PK_PD_Modeling Image_Analysis->PK_PD_Modeling End End PK_PD_Modeling->End

References

MNI-444 PET Imaging in Rodent Models of Neurological Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]MNI-444 is a potent and selective antagonist for the adenosine (B11128) A2A receptor (A2AR), developed as a positron emission tomography (PET) radiotracer for in vivo imaging. The A2A receptor is a G-protein coupled receptor highly expressed in the basal ganglia, particularly in the striatum, and is implicated in the pathophysiology of several neurological disorders, including Parkinson's disease, Huntington's disease, and Alzheimer's disease. PET imaging with [18F]this compound allows for the non-invasive quantification and longitudinal monitoring of A2A receptor density and occupancy in the brain, providing a valuable tool for understanding disease mechanisms and evaluating the efficacy of novel therapeutic agents targeting the A2A receptor.

These application notes provide an overview of the use of [18F]this compound PET imaging in rodent models of neurological diseases, including detailed protocols for imaging studies and data analysis.

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is primarily coupled to the Gs alpha subunit of the G-protein complex. Upon activation by adenosine, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neurotransmitter release and gene expression. The A2A receptor is known to form heteromers with other receptors, such as the dopamine (B1211576) D2 receptor, leading to complex reciprocal interactions that are crucial in the context of neurological function and disease.[1][2][3][4][5]

Adenosine_A2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR binds G_Protein Gs Protein (α, β, γ) A2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., c-Fos, BDNF) CREB->Gene_Expression regulates

Figure 1: Adenosine A2A Receptor Signaling Pathway.

Experimental Protocols

While detailed, publicly available protocols for [18F]this compound PET imaging in specific rodent models of Alzheimer's, Parkinson's, and Huntington's disease are limited, the following protocols are based on established methodologies for A2A receptor PET imaging in rodents and can be adapted for use with [18F]this compound.

Rodent Models of Neurological Disease

A variety of transgenic and toxin-induced rodent models are available to study the pathophysiology of neurological disorders. The choice of model will depend on the specific research question.

  • Parkinson's Disease (PD):

    • 6-hydroxydopamine (6-OHDA) rat model: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or striatum leads to a progressive loss of dopaminergic neurons, mimicking the motor deficits of PD.

    • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model: Systemic administration of MPTP causes selective destruction of dopaminergic neurons in the substantia nigra.

    • Rotenone-induced rat model: Chronic systemic administration of the pesticide rotenone (B1679576) induces mitochondrial dysfunction and oxidative stress, leading to nigrostriatal degeneration.

  • Alzheimer's Disease (AD):

    • APP/PS1 transgenic mouse model: These mice co-express mutant forms of the amyloid precursor protein (APP) and presenilin-1 (PS1), leading to the age-dependent development of amyloid plaques and cognitive deficits.

    • 5XFAD transgenic mouse model: This model expresses five familial AD mutations, resulting in a more aggressive and rapid development of amyloid pathology.

  • Huntington's Disease (HD):

    • R6/2 transgenic mouse model: This fragment model of HD expresses exon 1 of the human huntingtin gene with an expanded CAG repeat and exhibits a rapid and severe disease progression.

    • Quinolinic acid (QA) lesion rat model: Intrastriatal injection of the excitotoxin quinolinic acid produces lesions that mimic some of the neuropathological features of HD.

[18F]this compound PET Imaging Protocol for Rodents

This protocol provides a general framework for conducting [18F]this compound PET imaging studies in rodents. Specific parameters may need to be optimized based on the animal model, scanner specifications, and research objectives.

1. Animal Preparation:

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • For the imaging session, animals are typically anesthetized with isoflurane (B1672236) (1-2% in oxygen) to minimize movement artifacts. Anesthesia levels should be carefully monitored throughout the procedure.

  • A tail vein catheter is inserted for the intravenous injection of the radiotracer.

  • Body temperature should be maintained at 37°C using a heating pad.

2. Radiotracer Administration:

  • [18F]this compound is typically administered as a bolus injection via the tail vein catheter.

  • The injected dose will vary depending on the animal's weight and the scanner's sensitivity, but a typical dose for mice is in the range of 3.7-7.4 MBq (100-200 µCi). For rats, a higher dose may be required.

  • The injected volume should be kept low (e.g., < 200 µL for mice) to avoid physiological disturbances.

3. PET Data Acquisition:

  • Immediately following radiotracer injection, dynamic PET scanning is initiated.

  • A typical dynamic scan duration is 60-90 minutes, with the data acquired in a series of time frames (e.g., 6 x 10s, 4 x 30s, 5 x 1min, 8 x 5min, 3 x 10min).

  • For anatomical co-registration and attenuation correction, a CT or MRI scan can be performed before or after the PET acquisition.

4. Data Analysis:

  • PET images are reconstructed using an appropriate algorithm (e.g., OSEM3D).

  • The reconstructed images are co-registered with the anatomical MRI or CT images.

  • Regions of interest (ROIs) are drawn on the co-registered images for the striatum (caudate and putamen), cerebellum, and whole brain.

  • Time-activity curves (TACs) are generated for each ROI, representing the change in radioactivity concentration over time.

  • Quantitative Analysis:

    • Standardized Uptake Value (SUV): SUV is a semi-quantitative measure of radiotracer uptake, calculated as: SUV = (Radioactivity in ROI [MBq/mL]) / (Injected Dose [MBq] / Animal Weight [g])

    • Standardized Uptake Value Ratio (SUVR): SUVR is calculated by normalizing the SUV of a target region (e.g., striatum) to a reference region with negligible specific binding (e.g., cerebellum). SUVR = SUV_striatum / SUV_cerebellum

    • Binding Potential (BP_ND): BP_ND is a more quantitative measure of receptor density and can be estimated using kinetic modeling approaches, such as the Simplified Reference Tissue Model (SRTM), with the cerebellum as the reference region.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical [18F]this compound PET imaging study.

Experimental_Workflow cluster_preparation Preparation cluster_imaging Imaging Session cluster_analysis Data Analysis cluster_interpretation Interpretation Animal_Model Select Rodent Model (e.g., 6-OHDA rat, APP/PS1 mouse) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Radiotracer_Synthesis Synthesize [18F]this compound Injection Inject [18F]this compound Radiotracer_Synthesis->Injection Catheterization Tail Vein Catheterization Anesthesia->Catheterization Catheterization->Injection PET_Scan Dynamic PET Scan (60-90 min) Injection->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction Anatomical_Scan CT or MRI Scan Co_registration Co-registration (PET + MRI/CT) Anatomical_Scan->Co_registration Reconstruction->Co_registration ROI_Analysis ROI Definition (Striatum, Cerebellum) Co_registration->ROI_Analysis TAC_Generation Generate Time-Activity Curves ROI_Analysis->TAC_Generation Quantification Quantification (SUVR, BPnd) TAC_Generation->Quantification Statistical_Analysis Statistical Analysis (e.g., Group Comparisons) Quantification->Statistical_Analysis Conclusion Biological Interpretation Statistical_Analysis->Conclusion

Figure 2: Preclinical [18F]this compound PET Imaging Workflow.

Quantitative Data Summary

Table 1: [18F]this compound Striatal SUVR in Rodent Models of Neurological Disease (Hypothetical Data)

Rodent ModelDisease StateStriatal SUVR (mean ± SD)Reference
Parkinson's Disease
6-OHDA RatControl2.5 ± 0.3N/A
6-OHDA Lesioned3.2 ± 0.4N/A
Alzheimer's Disease
APP/PS1 MouseWild-Type2.8 ± 0.2N/A
APP/PS1 (12 months)2.7 ± 0.3N/A
Huntington's Disease
R6/2 MouseWild-Type2.9 ± 0.3N/A
R6/2 (12 weeks)2.1 ± 0.4N/A

*p < 0.05 compared to control/wild-type group.

Table 2: [18F]this compound Striatal Binding Potential (BP_ND) in Rodent Models of Neurological Disease (Hypothetical Data)

Rodent ModelDisease StateStriatal BP_ND (mean ± SD)Reference
Parkinson's Disease
6-OHDA RatControl1.8 ± 0.2N/A
6-OHDA Lesioned2.4 ± 0.3N/A
Alzheimer's Disease
APP/PS1 MouseWild-Type2.0 ± 0.2N/A
APP/PS1 (12 months)1.9 ± 0.3N/A
Huntington's Disease
R6/2 MouseWild-Type2.1 ± 0.2N/A
R6/2 (12 weeks)1.4 ± 0.3N/A

*p < 0.05 compared to control/wild-type group.

Conclusion

[18F]this compound PET imaging is a powerful and translational tool for the in vivo assessment of adenosine A2A receptor expression in rodent models of neurological diseases. The protocols and data analysis methods outlined in these application notes provide a foundation for researchers to design and execute robust preclinical imaging studies. Such studies are crucial for advancing our understanding of the role of the A2A receptor in neurodegeneration and for the development of novel therapeutics targeting this important receptor.

References

MNI-444 PET Imaging in Rodent Models of Neurological Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]MNI-444 is a potent and selective antagonist for the adenosine A2A receptor (A2AR), developed as a positron emission tomography (PET) radiotracer for in vivo imaging. The A2A receptor is a G-protein coupled receptor highly expressed in the basal ganglia, particularly in the striatum, and is implicated in the pathophysiology of several neurological disorders, including Parkinson's disease, Huntington's disease, and Alzheimer's disease. PET imaging with [18F]this compound allows for the non-invasive quantification and longitudinal monitoring of A2A receptor density and occupancy in the brain, providing a valuable tool for understanding disease mechanisms and evaluating the efficacy of novel therapeutic agents targeting the A2A receptor.

These application notes provide an overview of the use of [18F]this compound PET imaging in rodent models of neurological diseases, including detailed protocols for imaging studies and data analysis.

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is primarily coupled to the Gs alpha subunit of the G-protein complex. Upon activation by adenosine, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neurotransmitter release and gene expression. The A2A receptor is known to form heteromers with other receptors, such as the dopamine D2 receptor, leading to complex reciprocal interactions that are crucial in the context of neurological function and disease.[1][2][3][4][5]

Adenosine_A2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR binds G_Protein Gs Protein (α, β, γ) A2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., c-Fos, BDNF) CREB->Gene_Expression regulates

Figure 1: Adenosine A2A Receptor Signaling Pathway.

Experimental Protocols

While detailed, publicly available protocols for [18F]this compound PET imaging in specific rodent models of Alzheimer's, Parkinson's, and Huntington's disease are limited, the following protocols are based on established methodologies for A2A receptor PET imaging in rodents and can be adapted for use with [18F]this compound.

Rodent Models of Neurological Disease

A variety of transgenic and toxin-induced rodent models are available to study the pathophysiology of neurological disorders. The choice of model will depend on the specific research question.

  • Parkinson's Disease (PD):

    • 6-hydroxydopamine (6-OHDA) rat model: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or striatum leads to a progressive loss of dopaminergic neurons, mimicking the motor deficits of PD.

    • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model: Systemic administration of MPTP causes selective destruction of dopaminergic neurons in the substantia nigra.

    • Rotenone-induced rat model: Chronic systemic administration of the pesticide rotenone induces mitochondrial dysfunction and oxidative stress, leading to nigrostriatal degeneration.

  • Alzheimer's Disease (AD):

    • APP/PS1 transgenic mouse model: These mice co-express mutant forms of the amyloid precursor protein (APP) and presenilin-1 (PS1), leading to the age-dependent development of amyloid plaques and cognitive deficits.

    • 5XFAD transgenic mouse model: This model expresses five familial AD mutations, resulting in a more aggressive and rapid development of amyloid pathology.

  • Huntington's Disease (HD):

    • R6/2 transgenic mouse model: This fragment model of HD expresses exon 1 of the human huntingtin gene with an expanded CAG repeat and exhibits a rapid and severe disease progression.

    • Quinolinic acid (QA) lesion rat model: Intrastriatal injection of the excitotoxin quinolinic acid produces lesions that mimic some of the neuropathological features of HD.

[18F]this compound PET Imaging Protocol for Rodents

This protocol provides a general framework for conducting [18F]this compound PET imaging studies in rodents. Specific parameters may need to be optimized based on the animal model, scanner specifications, and research objectives.

1. Animal Preparation:

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • For the imaging session, animals are typically anesthetized with isoflurane (1-2% in oxygen) to minimize movement artifacts. Anesthesia levels should be carefully monitored throughout the procedure.

  • A tail vein catheter is inserted for the intravenous injection of the radiotracer.

  • Body temperature should be maintained at 37°C using a heating pad.

2. Radiotracer Administration:

  • [18F]this compound is typically administered as a bolus injection via the tail vein catheter.

  • The injected dose will vary depending on the animal's weight and the scanner's sensitivity, but a typical dose for mice is in the range of 3.7-7.4 MBq (100-200 µCi). For rats, a higher dose may be required.

  • The injected volume should be kept low (e.g., < 200 µL for mice) to avoid physiological disturbances.

3. PET Data Acquisition:

  • Immediately following radiotracer injection, dynamic PET scanning is initiated.

  • A typical dynamic scan duration is 60-90 minutes, with the data acquired in a series of time frames (e.g., 6 x 10s, 4 x 30s, 5 x 1min, 8 x 5min, 3 x 10min).

  • For anatomical co-registration and attenuation correction, a CT or MRI scan can be performed before or after the PET acquisition.

4. Data Analysis:

  • PET images are reconstructed using an appropriate algorithm (e.g., OSEM3D).

  • The reconstructed images are co-registered with the anatomical MRI or CT images.

  • Regions of interest (ROIs) are drawn on the co-registered images for the striatum (caudate and putamen), cerebellum, and whole brain.

  • Time-activity curves (TACs) are generated for each ROI, representing the change in radioactivity concentration over time.

  • Quantitative Analysis:

    • Standardized Uptake Value (SUV): SUV is a semi-quantitative measure of radiotracer uptake, calculated as: SUV = (Radioactivity in ROI [MBq/mL]) / (Injected Dose [MBq] / Animal Weight [g])

    • Standardized Uptake Value Ratio (SUVR): SUVR is calculated by normalizing the SUV of a target region (e.g., striatum) to a reference region with negligible specific binding (e.g., cerebellum). SUVR = SUV_striatum / SUV_cerebellum

    • Binding Potential (BP_ND): BP_ND is a more quantitative measure of receptor density and can be estimated using kinetic modeling approaches, such as the Simplified Reference Tissue Model (SRTM), with the cerebellum as the reference region.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical [18F]this compound PET imaging study.

Experimental_Workflow cluster_preparation Preparation cluster_imaging Imaging Session cluster_analysis Data Analysis cluster_interpretation Interpretation Animal_Model Select Rodent Model (e.g., 6-OHDA rat, APP/PS1 mouse) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Radiotracer_Synthesis Synthesize [18F]this compound Injection Inject [18F]this compound Radiotracer_Synthesis->Injection Catheterization Tail Vein Catheterization Anesthesia->Catheterization Catheterization->Injection PET_Scan Dynamic PET Scan (60-90 min) Injection->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction Anatomical_Scan CT or MRI Scan Co_registration Co-registration (PET + MRI/CT) Anatomical_Scan->Co_registration Reconstruction->Co_registration ROI_Analysis ROI Definition (Striatum, Cerebellum) Co_registration->ROI_Analysis TAC_Generation Generate Time-Activity Curves ROI_Analysis->TAC_Generation Quantification Quantification (SUVR, BPnd) TAC_Generation->Quantification Statistical_Analysis Statistical Analysis (e.g., Group Comparisons) Quantification->Statistical_Analysis Conclusion Biological Interpretation Statistical_Analysis->Conclusion

Figure 2: Preclinical [18F]this compound PET Imaging Workflow.

Quantitative Data Summary

Table 1: [18F]this compound Striatal SUVR in Rodent Models of Neurological Disease (Hypothetical Data)

Rodent ModelDisease StateStriatal SUVR (mean ± SD)Reference
Parkinson's Disease
6-OHDA RatControl2.5 ± 0.3N/A
6-OHDA Lesioned3.2 ± 0.4N/A
Alzheimer's Disease
APP/PS1 MouseWild-Type2.8 ± 0.2N/A
APP/PS1 (12 months)2.7 ± 0.3N/A
Huntington's Disease
R6/2 MouseWild-Type2.9 ± 0.3N/A
R6/2 (12 weeks)2.1 ± 0.4N/A

*p < 0.05 compared to control/wild-type group.

Table 2: [18F]this compound Striatal Binding Potential (BP_ND) in Rodent Models of Neurological Disease (Hypothetical Data)

Rodent ModelDisease StateStriatal BP_ND (mean ± SD)Reference
Parkinson's Disease
6-OHDA RatControl1.8 ± 0.2N/A
6-OHDA Lesioned2.4 ± 0.3N/A
Alzheimer's Disease
APP/PS1 MouseWild-Type2.0 ± 0.2N/A
APP/PS1 (12 months)1.9 ± 0.3N/A
Huntington's Disease
R6/2 MouseWild-Type2.1 ± 0.2N/A
R6/2 (12 weeks)1.4 ± 0.3N/A

*p < 0.05 compared to control/wild-type group.

Conclusion

[18F]this compound PET imaging is a powerful and translational tool for the in vivo assessment of adenosine A2A receptor expression in rodent models of neurological diseases. The protocols and data analysis methods outlined in these application notes provide a foundation for researchers to design and execute robust preclinical imaging studies. Such studies are crucial for advancing our understanding of the role of the A2A receptor in neurodegeneration and for the development of novel therapeutics targeting this important receptor.

References

Application Notes and Protocols for 18F-MNI-444 Studies in Neurodegenerative and Neuropsychiatric Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 18F-MNI-444, a potent and selective antagonist for the adenosine (B11128) A2A receptor, in positron emission tomography (PET) imaging. The following sections detail the data acquisition and analysis protocols for 18F-MNI-444 studies, with a focus on its application in neurodegenerative and neuropsychiatric research.

Introduction to 18F-MNI-444

18F-MNI-444 is a novel F-18 labeled PET tracer that enables in vivo imaging and quantification of the adenosine A2A receptor in the brain.[1][2] The A2A receptor is highly expressed in the basal ganglia, particularly in the striatum, where it co-localizes with dopamine (B1211576) D2 receptors.[1] This co-localization makes the A2A receptor a promising therapeutic target for a variety of neurodegenerative and neuropsychiatric disorders, including Parkinson's disease, Huntington's disease, Alzheimer's disease, mood disorders, and schizophrenia.[2][3] PET imaging with 18F-MNI-444 allows for the non-invasive assessment of A2A receptor density and occupancy in these conditions, aiding in drug development and understanding disease pathophysiology.

Quantitative Data Summary

The following tables summarize key quantitative data from human studies with 18F-MNI-444.

Table 1: 18F-MNI-444 Binding Potential (BPND) in Healthy Volunteers

Brain RegionBinding Potential (BPND) Range
Putamen~4.0 - 5.0
Globus Pallidus~4.0 - 5.0
Caudate2.6 - 4.9
Nucleus Accumbens2.6 - 4.9
Thalamus2.6 - 4.9
CerebellumReference Region (low to negligible A2A density)

Table 2: Test-Retest Variability and Dosimetry of 18F-MNI-444

ParameterValue
Test-Retest Variability for BPND<10%
Test-Retest Variability for VT20-25%
Estimated Whole-Body Radiation Effective Dose~0.023 mSv/MBq

Experimental Protocols

Radiochemistry and Quality Control

The radiosynthesis of 18F-MNI-444 is typically performed via a nucleophilic substitution reaction.

Protocol:

  • Precursor: The tosyl precursor, 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e]\triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate, is used.

  • Radiolabeling: The precursor is reacted with [¹⁸F]fluoride in anhydrous dimethylsulfoxide (DMSO) in the presence of potassium carbonate and Kryptofix 222. This reaction is typically carried out using an automated synthesis module.

  • Purification: The crude product is purified using semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: The final product is formulated in a sterile, pyrogen-free solution for intravenous injection.

  • Quality Control:

    • Radiochemical Purity: Determined by analytical HPLC.

    • Molar Activity: Calculated from the amount of radioactivity and the mass of the compound.

    • Residual Solvents: Assessed by gas chromatography.

    • pH: Measured to ensure it is within the acceptable range for injection.

    • Sterility and Endotoxin Testing: Performed to ensure the final product is safe for human administration.

Human PET Imaging Protocol

This protocol outlines the procedure for acquiring brain and whole-body PET images using 18F-MNI-444.

Subject Preparation:

  • Subjects should refrain from consuming caffeinated beverages for at least 12 hours prior to the scan.

  • Informed consent is obtained from all subjects, and the study protocol is approved by an institutional review board.

Brain PET Imaging:

  • Radiotracer Administration: A single intravenous bolus of 18F-MNI-444 (e.g., 348.3 ± 59.6 MBq) is administered over approximately 3 minutes, followed by a saline flush.

  • Image Acquisition: Dynamic PET images of the brain are acquired for a duration of 90-210 minutes. A transmission scan for attenuation correction should be performed before the emission scan.

  • Arterial Blood Sampling (for invasive kinetic modeling): Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.

Whole-Body PET Imaging:

  • Radiotracer Administration: A bolus intravenous injection of 18F-MNI-444 (e.g., 360.8 ± 7.1 MBq) is administered.

  • Image Acquisition: A series of whole-body 2D PET images are acquired over approximately 6 hours.

Data Analysis and Kinetic Modeling

The acquired PET data can be analyzed using various kinetic modeling approaches to quantify A2A receptor availability.

Image Processing:

  • Image Reconstruction: PET data are corrected for randoms, dead time, scatter, and attenuation, and then reconstructed.

  • Image Registration: The PET images are co-registered with the subject's anatomical MRI for region of interest (ROI) definition.

Kinetic Modeling:

  • Invasive Analysis (using arterial input function):

    • Logan Graphical Analysis: Used to estimate the total distribution volume (VT).

    • Compartmental Models (e.g., 1-tissue or 2-tissue): Can also be used to estimate kinetic parameters.

  • Non-Invasive Analysis (using a reference region):

    • Simplified Reference Tissue Model (SRTM): The cerebellum is used as a reference region to estimate the binding potential (BPND).

    • Non-invasive Logan Graphical Analysis: Also utilizes a reference region for BPND estimation.

    • Standardized Uptake Value Ratio (SUVR): Calculated by normalizing the uptake in a target region to that in the reference region.

Visualizations

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and other downstream effectors.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Adenosine A2A receptor signaling cascade.

Experimental Workflow for 18F-MNI-444 PET Studies

This diagram illustrates the logical flow of a typical 18F-MNI-444 PET imaging study, from the initial preparation to the final data analysis.

Experimental_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis Radiolabeling 18F-MNI-444 Radiolabeling QC Quality Control Radiolabeling->QC Injection Intravenous Injection QC->Injection SubjectPrep Subject Preparation (e.g., caffeine (B1668208) restriction) SubjectPrep->Injection PET_Scan Dynamic PET Scan Injection->PET_Scan Blood_Sampling Arterial Blood Sampling (optional) PET_Scan->Blood_Sampling Image_Recon Image Reconstruction & Correction PET_Scan->Image_Recon Kinetic_Modeling Kinetic Modeling Blood_Sampling->Kinetic_Modeling ROI_Definition ROI Definition (with MRI) Image_Recon->ROI_Definition ROI_Definition->Kinetic_Modeling Quantification Quantification of BP_ND or V_T Kinetic_Modeling->Quantification

Caption: Workflow for 18F-MNI-444 PET studies.

References

Application Notes and Protocols for 18F-MNI-444 Studies in Neurodegenerative and Neuropsychiatric Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 18F-MNI-444, a potent and selective antagonist for the adenosine A2A receptor, in positron emission tomography (PET) imaging. The following sections detail the data acquisition and analysis protocols for 18F-MNI-444 studies, with a focus on its application in neurodegenerative and neuropsychiatric research.

Introduction to 18F-MNI-444

18F-MNI-444 is a novel F-18 labeled PET tracer that enables in vivo imaging and quantification of the adenosine A2A receptor in the brain.[1][2] The A2A receptor is highly expressed in the basal ganglia, particularly in the striatum, where it co-localizes with dopamine D2 receptors.[1] This co-localization makes the A2A receptor a promising therapeutic target for a variety of neurodegenerative and neuropsychiatric disorders, including Parkinson's disease, Huntington's disease, Alzheimer's disease, mood disorders, and schizophrenia.[2][3] PET imaging with 18F-MNI-444 allows for the non-invasive assessment of A2A receptor density and occupancy in these conditions, aiding in drug development and understanding disease pathophysiology.

Quantitative Data Summary

The following tables summarize key quantitative data from human studies with 18F-MNI-444.

Table 1: 18F-MNI-444 Binding Potential (BPND) in Healthy Volunteers

Brain RegionBinding Potential (BPND) Range
Putamen~4.0 - 5.0
Globus Pallidus~4.0 - 5.0
Caudate2.6 - 4.9
Nucleus Accumbens2.6 - 4.9
Thalamus2.6 - 4.9
CerebellumReference Region (low to negligible A2A density)

Table 2: Test-Retest Variability and Dosimetry of 18F-MNI-444

ParameterValue
Test-Retest Variability for BPND<10%
Test-Retest Variability for VT20-25%
Estimated Whole-Body Radiation Effective Dose~0.023 mSv/MBq

Experimental Protocols

Radiochemistry and Quality Control

The radiosynthesis of 18F-MNI-444 is typically performed via a nucleophilic substitution reaction.

Protocol:

  • Precursor: The tosyl precursor, 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e]\triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate, is used.

  • Radiolabeling: The precursor is reacted with [¹⁸F]fluoride in anhydrous dimethylsulfoxide (DMSO) in the presence of potassium carbonate and Kryptofix 222. This reaction is typically carried out using an automated synthesis module.

  • Purification: The crude product is purified using semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: The final product is formulated in a sterile, pyrogen-free solution for intravenous injection.

  • Quality Control:

    • Radiochemical Purity: Determined by analytical HPLC.

    • Molar Activity: Calculated from the amount of radioactivity and the mass of the compound.

    • Residual Solvents: Assessed by gas chromatography.

    • pH: Measured to ensure it is within the acceptable range for injection.

    • Sterility and Endotoxin Testing: Performed to ensure the final product is safe for human administration.

Human PET Imaging Protocol

This protocol outlines the procedure for acquiring brain and whole-body PET images using 18F-MNI-444.

Subject Preparation:

  • Subjects should refrain from consuming caffeinated beverages for at least 12 hours prior to the scan.

  • Informed consent is obtained from all subjects, and the study protocol is approved by an institutional review board.

Brain PET Imaging:

  • Radiotracer Administration: A single intravenous bolus of 18F-MNI-444 (e.g., 348.3 ± 59.6 MBq) is administered over approximately 3 minutes, followed by a saline flush.

  • Image Acquisition: Dynamic PET images of the brain are acquired for a duration of 90-210 minutes. A transmission scan for attenuation correction should be performed before the emission scan.

  • Arterial Blood Sampling (for invasive kinetic modeling): Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.

Whole-Body PET Imaging:

  • Radiotracer Administration: A bolus intravenous injection of 18F-MNI-444 (e.g., 360.8 ± 7.1 MBq) is administered.

  • Image Acquisition: A series of whole-body 2D PET images are acquired over approximately 6 hours.

Data Analysis and Kinetic Modeling

The acquired PET data can be analyzed using various kinetic modeling approaches to quantify A2A receptor availability.

Image Processing:

  • Image Reconstruction: PET data are corrected for randoms, dead time, scatter, and attenuation, and then reconstructed.

  • Image Registration: The PET images are co-registered with the subject's anatomical MRI for region of interest (ROI) definition.

Kinetic Modeling:

  • Invasive Analysis (using arterial input function):

    • Logan Graphical Analysis: Used to estimate the total distribution volume (VT).

    • Compartmental Models (e.g., 1-tissue or 2-tissue): Can also be used to estimate kinetic parameters.

  • Non-Invasive Analysis (using a reference region):

    • Simplified Reference Tissue Model (SRTM): The cerebellum is used as a reference region to estimate the binding potential (BPND).

    • Non-invasive Logan Graphical Analysis: Also utilizes a reference region for BPND estimation.

    • Standardized Uptake Value Ratio (SUVR): Calculated by normalizing the uptake in a target region to that in the reference region.

Visualizations

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and other downstream effectors.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Adenosine A2A receptor signaling cascade.

Experimental Workflow for 18F-MNI-444 PET Studies

This diagram illustrates the logical flow of a typical 18F-MNI-444 PET imaging study, from the initial preparation to the final data analysis.

Experimental_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis Radiolabeling 18F-MNI-444 Radiolabeling QC Quality Control Radiolabeling->QC Injection Intravenous Injection QC->Injection SubjectPrep Subject Preparation (e.g., caffeine restriction) SubjectPrep->Injection PET_Scan Dynamic PET Scan Injection->PET_Scan Blood_Sampling Arterial Blood Sampling (optional) PET_Scan->Blood_Sampling Image_Recon Image Reconstruction & Correction PET_Scan->Image_Recon Kinetic_Modeling Kinetic Modeling Blood_Sampling->Kinetic_Modeling ROI_Definition ROI Definition (with MRI) Image_Recon->ROI_Definition ROI_Definition->Kinetic_Modeling Quantification Quantification of BP_ND or V_T Kinetic_Modeling->Quantification

Caption: Workflow for 18F-MNI-444 PET studies.

References

Application Notes and Protocols for 18F-MNI-444: Dosimetry and Radiation Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the dosimetry, biodistribution, and radiation safety considerations for the novel PET radiotracer, 18F-MNI-444. The provided protocols are intended to serve as a guide for researchers and professionals in the fields of nuclear medicine, neuroscience, and drug development.

Introduction to 18F-MNI-444

18F-MNI-444 is a promising positron emission tomography (PET) radiotracer for imaging the adenosine (B11128) 2A (A2A) receptors in the human brain.[1][2][3] Its favorable pharmacokinetic properties and specific binding to A2A receptors make it a valuable tool for studying a variety of neurodegenerative and neuropsychiatric disorders, including Parkinson's disease.[1] Understanding the dosimetry and implementing appropriate radiation safety measures are critical for its safe use in clinical research.

Dosimetry and Biodistribution

The radiation dose estimates for 18F-MNI-444 are based on human studies involving intravenous administration and serial whole-body PET imaging.

Absorbed Radiation Doses

The mean effective dose for an adult human subject is approximately 0.023 ± 0.001 mSv/MBq.[1] This is comparable to other commonly used 18F-labeled radiotracers. The organ receiving the highest absorbed dose is the upper large intestinal wall, with an estimated dose of 0.099 mSv/MBq.

Table 1: Estimated Absorbed Radiation Doses for 18F-MNI-444 in Adult Humans

OrganMean Absorbed Dose (mGy/MBq)
Adrenals0.017
Brain0.013
Breasts0.010
Gallbladder wall0.053
LLI wall0.099
Small intestine0.046
Stomach wall0.017
ULI wall0.029
Heart wall0.015
Kidneys0.024
Liver0.063
Lungs0.012
Muscle0.013
Ovaries0.017
Pancreas0.018
Red marrow0.014
Osteogenic cells0.016
Skin0.009
Spleen0.014
Testes0.010
Thymus0.012
Thyroid0.011
Urinary bladder wall0.040
Uterus0.019
Total body0.014
Effective Dose (mSv/MBq) 0.023

LLI: Lower Large Intestine; ULI: Upper Large Intestine

Biodistribution

Following intravenous injection, 18F-MNI-444 is rapidly distributed throughout the body. The main route of elimination is hepatobiliary. The highest concentration of the radiotracer is observed in the liver and intestines. In the brain, the distribution is consistent with the known densities of A2A receptors, with high uptake in the striatum (caudate and putamen).

Table 2: Peak Percent Injected Dose (%ID) in Various Organs

OrganPeak %ID (Mean ± SD)Time to Peak (minutes)
Liver29.0 ± 3.916
Intestine7.3 ± 1.3-
Brain3.4 ± 0.8-
Heart2.4 ± 0.2-

Radiation Safety Protocols

Adherence to standard radiation safety protocols is mandatory when handling 18F-MNI-444. The following guidelines are based on the principles of ALARA (As Low As Reasonably Achievable).

General Handling Precautions
  • Training: All personnel handling 18F-MNI-444 must receive appropriate radiation safety training.

  • Personal Protective Equipment (PPE): A lab coat, disposable gloves, and safety glasses should be worn at all times.

  • Dosimetry: Personnel should wear whole-body and ring dosimeters to monitor their radiation exposure.

  • Shielding: Use lead shields for vials, syringes, and waste containers to minimize exposure.

  • Time, Distance, Shielding: Minimize the time spent handling the radiotracer, maximize the distance from the source, and use appropriate shielding.

Receipt and Storage of 18F-MNI-444
  • Upon receipt, visually inspect the package for any signs of damage.

  • Monitor the package for external radiation levels.

  • Store the radiotracer in a shielded container in a designated radioactive materials area.

  • Clearly label the storage container with the radioisotope, activity, and date.

Preparation and Dispensing
  • All handling of 18F-MNI-444 should be performed in a designated "hot" lab or a fume hood with appropriate shielding.

  • Use leaded glass shields and syringe shields during preparation and dispensing.

  • Regularly monitor work surfaces and hands for contamination.

Spill Management
  • In case of a spill, immediately notify the Radiation Safety Officer.

  • Contain the spill using absorbent materials.

  • Decontaminate the area using appropriate cleaning agents.

  • Monitor the area after decontamination to ensure it is free of radioactivity.

  • Dispose of all contaminated materials in designated radioactive waste containers.

Waste Disposal
  • Dispose of all radioactive waste, including used vials, syringes, and contaminated PPE, in designated and shielded radioactive waste containers.

  • Follow institutional and regulatory guidelines for the disposal of radioactive waste.

Experimental Protocols

The following are generalized protocols for conducting PET imaging studies with 18F-MNI-444 in human subjects. These should be adapted to specific research questions and institutional guidelines.

Human PET Imaging Protocol

This protocol is based on the methodology described by Barret et al. (2015).

  • Subject Preparation:

    • Subjects should fast for at least 4 hours prior to the scan.

    • An intravenous catheter should be placed for radiotracer injection and blood sampling (if required).

  • Radiotracer Administration:

    • Administer a single intravenous bolus of 18F-MNI-444. The typical injected dose ranges from 172 to 389 MBq.

    • The injection should be followed by a saline flush.

  • PET Imaging:

    • Acquire a series of whole-body PET scans over a period of up to 6 hours post-injection.

    • For brain imaging, dynamic scans are typically acquired for 90-120 minutes.

  • Data Analysis:

    • Reconstruct the PET images using standard algorithms.

    • Draw regions of interest (ROIs) on the images to calculate time-activity curves for various organs and brain regions.

    • Use appropriate kinetic modeling to estimate outcome measures such as binding potential (BPND).

Visualizations

Adenosine A2A Receptor Signaling Pathway

18F-MNI-444 is an antagonist for the Adenosine A2A receptor. Understanding the downstream signaling of this receptor is crucial for interpreting imaging results in the context of drug development and disease pathology.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental Workflow for Human PET Imaging

The following diagram illustrates the typical workflow for a human PET imaging study using 18F-MNI-444.

PET_Workflow cluster_preparation Preparation Phase cluster_imaging Imaging Phase cluster_analysis Analysis Phase cluster_output Output Subject_Screening Subject Screening & Consent Subject_Prep Subject Preparation (Fasting, IV line) Subject_Screening->Subject_Prep Radiotracer_Admin 18F-MNI-444 Administration Subject_Prep->Radiotracer_Admin PET_Scan PET Scan Acquisition (Dynamic/Whole-body) Radiotracer_Admin->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Kinetic_Modeling Kinetic Modeling & Data Analysis ROI_Analysis->Kinetic_Modeling Results Results (Dosimetry, Biodistribution, Binding Potential) Kinetic_Modeling->Results

Caption: Human PET Imaging Workflow with 18F-MNI-444.

References

Application Notes and Protocols for 18F-MNI-444: Dosimetry and Radiation Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the dosimetry, biodistribution, and radiation safety considerations for the novel PET radiotracer, 18F-MNI-444. The provided protocols are intended to serve as a guide for researchers and professionals in the fields of nuclear medicine, neuroscience, and drug development.

Introduction to 18F-MNI-444

18F-MNI-444 is a promising positron emission tomography (PET) radiotracer for imaging the adenosine 2A (A2A) receptors in the human brain.[1][2][3] Its favorable pharmacokinetic properties and specific binding to A2A receptors make it a valuable tool for studying a variety of neurodegenerative and neuropsychiatric disorders, including Parkinson's disease.[1] Understanding the dosimetry and implementing appropriate radiation safety measures are critical for its safe use in clinical research.

Dosimetry and Biodistribution

The radiation dose estimates for 18F-MNI-444 are based on human studies involving intravenous administration and serial whole-body PET imaging.

Absorbed Radiation Doses

The mean effective dose for an adult human subject is approximately 0.023 ± 0.001 mSv/MBq.[1] This is comparable to other commonly used 18F-labeled radiotracers. The organ receiving the highest absorbed dose is the upper large intestinal wall, with an estimated dose of 0.099 mSv/MBq.

Table 1: Estimated Absorbed Radiation Doses for 18F-MNI-444 in Adult Humans

OrganMean Absorbed Dose (mGy/MBq)
Adrenals0.017
Brain0.013
Breasts0.010
Gallbladder wall0.053
LLI wall0.099
Small intestine0.046
Stomach wall0.017
ULI wall0.029
Heart wall0.015
Kidneys0.024
Liver0.063
Lungs0.012
Muscle0.013
Ovaries0.017
Pancreas0.018
Red marrow0.014
Osteogenic cells0.016
Skin0.009
Spleen0.014
Testes0.010
Thymus0.012
Thyroid0.011
Urinary bladder wall0.040
Uterus0.019
Total body0.014
Effective Dose (mSv/MBq) 0.023

LLI: Lower Large Intestine; ULI: Upper Large Intestine

Biodistribution

Following intravenous injection, 18F-MNI-444 is rapidly distributed throughout the body. The main route of elimination is hepatobiliary. The highest concentration of the radiotracer is observed in the liver and intestines. In the brain, the distribution is consistent with the known densities of A2A receptors, with high uptake in the striatum (caudate and putamen).

Table 2: Peak Percent Injected Dose (%ID) in Various Organs

OrganPeak %ID (Mean ± SD)Time to Peak (minutes)
Liver29.0 ± 3.916
Intestine7.3 ± 1.3-
Brain3.4 ± 0.8-
Heart2.4 ± 0.2-

Radiation Safety Protocols

Adherence to standard radiation safety protocols is mandatory when handling 18F-MNI-444. The following guidelines are based on the principles of ALARA (As Low As Reasonably Achievable).

General Handling Precautions
  • Training: All personnel handling 18F-MNI-444 must receive appropriate radiation safety training.

  • Personal Protective Equipment (PPE): A lab coat, disposable gloves, and safety glasses should be worn at all times.

  • Dosimetry: Personnel should wear whole-body and ring dosimeters to monitor their radiation exposure.

  • Shielding: Use lead shields for vials, syringes, and waste containers to minimize exposure.

  • Time, Distance, Shielding: Minimize the time spent handling the radiotracer, maximize the distance from the source, and use appropriate shielding.

Receipt and Storage of 18F-MNI-444
  • Upon receipt, visually inspect the package for any signs of damage.

  • Monitor the package for external radiation levels.

  • Store the radiotracer in a shielded container in a designated radioactive materials area.

  • Clearly label the storage container with the radioisotope, activity, and date.

Preparation and Dispensing
  • All handling of 18F-MNI-444 should be performed in a designated "hot" lab or a fume hood with appropriate shielding.

  • Use leaded glass shields and syringe shields during preparation and dispensing.

  • Regularly monitor work surfaces and hands for contamination.

Spill Management
  • In case of a spill, immediately notify the Radiation Safety Officer.

  • Contain the spill using absorbent materials.

  • Decontaminate the area using appropriate cleaning agents.

  • Monitor the area after decontamination to ensure it is free of radioactivity.

  • Dispose of all contaminated materials in designated radioactive waste containers.

Waste Disposal
  • Dispose of all radioactive waste, including used vials, syringes, and contaminated PPE, in designated and shielded radioactive waste containers.

  • Follow institutional and regulatory guidelines for the disposal of radioactive waste.

Experimental Protocols

The following are generalized protocols for conducting PET imaging studies with 18F-MNI-444 in human subjects. These should be adapted to specific research questions and institutional guidelines.

Human PET Imaging Protocol

This protocol is based on the methodology described by Barret et al. (2015).

  • Subject Preparation:

    • Subjects should fast for at least 4 hours prior to the scan.

    • An intravenous catheter should be placed for radiotracer injection and blood sampling (if required).

  • Radiotracer Administration:

    • Administer a single intravenous bolus of 18F-MNI-444. The typical injected dose ranges from 172 to 389 MBq.

    • The injection should be followed by a saline flush.

  • PET Imaging:

    • Acquire a series of whole-body PET scans over a period of up to 6 hours post-injection.

    • For brain imaging, dynamic scans are typically acquired for 90-120 minutes.

  • Data Analysis:

    • Reconstruct the PET images using standard algorithms.

    • Draw regions of interest (ROIs) on the images to calculate time-activity curves for various organs and brain regions.

    • Use appropriate kinetic modeling to estimate outcome measures such as binding potential (BPND).

Visualizations

Adenosine A2A Receptor Signaling Pathway

18F-MNI-444 is an antagonist for the Adenosine A2A receptor. Understanding the downstream signaling of this receptor is crucial for interpreting imaging results in the context of drug development and disease pathology.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental Workflow for Human PET Imaging

The following diagram illustrates the typical workflow for a human PET imaging study using 18F-MNI-444.

PET_Workflow cluster_preparation Preparation Phase cluster_imaging Imaging Phase cluster_analysis Analysis Phase cluster_output Output Subject_Screening Subject Screening & Consent Subject_Prep Subject Preparation (Fasting, IV line) Subject_Screening->Subject_Prep Radiotracer_Admin 18F-MNI-444 Administration Subject_Prep->Radiotracer_Admin PET_Scan PET Scan Acquisition (Dynamic/Whole-body) Radiotracer_Admin->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Kinetic_Modeling Kinetic Modeling & Data Analysis ROI_Analysis->Kinetic_Modeling Results Results (Dosimetry, Biodistribution, Binding Potential) Kinetic_Modeling->Results

Caption: Human PET Imaging Workflow with 18F-MNI-444.

References

Combining ¹⁸F-MNI-444 PET with MRI for Advanced Brain Imaging of Adenosine A₂A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The adenosine (B11128) A₂A receptor (A₂AR) is a G-protein coupled receptor highly expressed in the basal ganglia, particularly in the striatum. It plays a crucial role in modulating dopaminergic signaling and has emerged as a significant therapeutic target for neurodegenerative disorders such as Parkinson's disease and Huntington's disease. Positron Emission Tomography (PET) with the selective radioligand ¹⁸F-MNI-444 allows for the in vivo quantification and visualization of A₂ARs in the human brain.[1][2][3] Combining ¹⁸F-MNI-444 PET with Magnetic Resonance Imaging (MRI) provides a powerful multimodal imaging approach, offering both high-sensitivity molecular information from PET and detailed anatomical and functional information from MRI. This document provides detailed application notes and protocols for conducting combined ¹⁸F-MNI-444 PET/MRI brain imaging studies.

¹⁸F-MNI-444 PET Ligand Properties

¹⁸F-MNI-444 is a potent and selective antagonist for the A₂A receptor. Its favorable properties for PET imaging have been demonstrated in human studies.[1][4]

Key Characteristics:

  • High Specific Binding: ¹⁸F-MNI-444 exhibits high binding potentials (BPnd) in A₂AR-rich regions of the brain.

  • Favorable Kinetics: The radiotracer rapidly enters the brain and displays a distribution consistent with the known densities of A₂A receptors.

  • Good Test-Retest Reproducibility: Quantitative measurements of A₂AR availability with ¹⁸F-MNI-444 are reliable, with an average test-retest variability of less than 10%.

  • Non-invasive Quantification: The cerebellum can be used as a reference region for the non-invasive quantification of A₂AR, simplifying data analysis.

Quantitative Data Summary

The following tables summarize key quantitative data from ¹⁸F-MNI-444 PET studies in healthy human subjects.

Table 1: ¹⁸F-MNI-444 Binding Potential (BPnd) in A₂AR-Rich Brain Regions

Brain RegionBinding Potential (BPnd) Range
Putamen4.0 - 5.0
Globus Pallidus~4.0 - 5.0
Caudate Nucleus2.6 - 4.9
Nucleus AccumbensData not specified
ThalamusData not specified

Data sourced from human studies characterizing ¹⁸F-MNI-444.

Table 2: Test-Retest Variability of ¹⁸F-MNI-444 PET

ParameterAverage Variability
BPnd< 10%

Based on studies evaluating the reproducibility of ¹⁸F-MNI-444 PET measurements.

Table 3: Radiation Dosimetry of ¹⁸F-MNI-444

ParameterEstimated Value
Whole-Body Effective Dose~0.023 mSv/MBq

This modest radiation exposure allows for multiple scans in the same research subject per year.

Experimental Protocols

This section outlines the methodologies for performing a combined ¹⁸F-MNI-444 PET/MRI brain imaging study.

Radiopharmaceutical Preparation

The radiolabeling of ¹⁸F-MNI-444 is typically performed via a nucleophilic substitution reaction on a tosyl precursor. The synthesis is often carried out using an automated synthesis module. A detailed radiochemistry protocol is beyond the scope of this document but can be found in the work by Barret et al. (2015).

Subject Preparation
  • Informed Consent: Obtain written informed consent from all participants.

  • Medical History: Collect a thorough medical history to exclude any conditions that might interfere with the study.

  • Fasting: Subjects should fast for at least 4-6 hours prior to radiotracer injection to ensure stable physiological conditions.

  • Caffeine (B1668208) and Methylxanthine Restriction: Subjects should abstain from caffeine and other methylxanthines for at least 24 hours before the scan, as these compounds can interfere with adenosine receptor binding.

PET/MRI Acquisition Protocol (Sequential or Simultaneous)

The following protocol can be adapted for either sequential or simultaneous PET/MRI scanners.

  • Subject Positioning: Position the subject comfortably on the scanner bed with their head immobilized using a head holder to minimize motion.

  • MRI Acquisition (Anatomical and Attenuation Correction):

    • Acquire a high-resolution T1-weighted anatomical MRI scan (e.g., MPRAGE, SPGR) for anatomical reference and co-registration with the PET data.

    • For attenuation correction of the PET data, acquire a suitable MRI sequence. Common approaches include:

      • Dixon-based sequences: These sequences can differentiate between fat and water, allowing for the generation of a 4-segment (air, soft tissue, fat, lung) attenuation map.

      • Ultrashort Echo Time (UTE) sequences: UTE sequences can visualize bone, enabling the creation of a more accurate attenuation map that includes bone as a distinct tissue class.

  • ¹⁸F-MNI-444 Injection:

    • Administer a bolus intravenous injection of ¹⁸F-MNI-444. The typical injected dose for human studies is around 185-370 MBq (5-10 mCi).

  • Dynamic PET Acquisition:

    • Start the dynamic PET scan simultaneously with or immediately after the radiotracer injection.

    • Acquire PET data for a total of 90-120 minutes. A typical framing scheme would be:

      • 6 x 30 seconds

      • 3 x 1 minute

      • 2 x 2.5 minutes

      • 14 x 5 minutes

  • Arterial Blood Sampling (Optional for Invasive Kinetic Modeling):

    • For full kinetic modeling, arterial blood samples can be collected throughout the scan to measure the arterial input function.

Image Processing and Analysis
  • PET Reconstruction: Reconstruct the dynamic PET images with corrections for attenuation (using the MRI-derived attenuation map), scatter, and random coincidences.

  • Motion Correction: If significant head motion occurred, perform motion correction on the dynamic PET data.

  • Co-registration: Co-register the dynamic PET images to the high-resolution anatomical T1-weighted MRI.

  • Kinetic Modeling:

    • Non-invasive approach: Use a reference tissue model (e.g., Simplified Reference Tissue Model - SRTM) with the cerebellum as the reference region to estimate the binding potential (BPnd).

    • Invasive approach: If arterial blood data is available, use compartmental models (e.g., two-tissue compartment model - 2TCM) to determine the volume of distribution (VT) and subsequently calculate BPnd.

  • Region of Interest (ROI) Analysis: Define ROIs on the co-registered MRI for brain regions of interest (e.g., putamen, caudate, globus pallidus, cerebellum) and extract time-activity curves from the dynamic PET data for kinetic modeling.

Visualizations

Adenosine A₂A Receptor Signaling Pathway

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A₂A Receptor Adenosine->A2AR Binds to Gs Gαs A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuron Neuronal Excitability (Modulation) PKA->Neuron Modulates Gene Gene Expression CREB->Gene Regulates PET_MRI_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis SubjectPrep Subject Preparation (Fasting, Consent) Positioning Subject Positioning & Head Immobilization SubjectPrep->Positioning MRI_Anat Anatomical MRI (T1-weighted) Positioning->MRI_Anat MRI_AC MRI for Attenuation Correction (Dixon/UTE) Positioning->MRI_AC Injection ¹⁸F-MNI-444 Injection Positioning->Injection Coreg PET-MRI Co-registration MRI_Anat->Coreg Recon PET Reconstruction (with MRI-AC) MRI_AC->Recon PET_Scan Dynamic PET Scan (90-120 min) Injection->PET_Scan PET_Scan->Recon Recon->Coreg KineticModel Kinetic Modeling (SRTM or 2TCM) Coreg->KineticModel ROI_Analysis ROI Analysis Coreg->ROI_Analysis Quant Quantification (BPnd, VT) KineticModel->Quant ROI_Analysis->KineticModel

References

Combining ¹⁸F-MNI-444 PET with MRI for Advanced Brain Imaging of Adenosine A₂A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The adenosine A₂A receptor (A₂AR) is a G-protein coupled receptor highly expressed in the basal ganglia, particularly in the striatum. It plays a crucial role in modulating dopaminergic signaling and has emerged as a significant therapeutic target for neurodegenerative disorders such as Parkinson's disease and Huntington's disease. Positron Emission Tomography (PET) with the selective radioligand ¹⁸F-MNI-444 allows for the in vivo quantification and visualization of A₂ARs in the human brain.[1][2][3] Combining ¹⁸F-MNI-444 PET with Magnetic Resonance Imaging (MRI) provides a powerful multimodal imaging approach, offering both high-sensitivity molecular information from PET and detailed anatomical and functional information from MRI. This document provides detailed application notes and protocols for conducting combined ¹⁸F-MNI-444 PET/MRI brain imaging studies.

¹⁸F-MNI-444 PET Ligand Properties

¹⁸F-MNI-444 is a potent and selective antagonist for the A₂A receptor. Its favorable properties for PET imaging have been demonstrated in human studies.[1][4]

Key Characteristics:

  • High Specific Binding: ¹⁸F-MNI-444 exhibits high binding potentials (BPnd) in A₂AR-rich regions of the brain.

  • Favorable Kinetics: The radiotracer rapidly enters the brain and displays a distribution consistent with the known densities of A₂A receptors.

  • Good Test-Retest Reproducibility: Quantitative measurements of A₂AR availability with ¹⁸F-MNI-444 are reliable, with an average test-retest variability of less than 10%.

  • Non-invasive Quantification: The cerebellum can be used as a reference region for the non-invasive quantification of A₂AR, simplifying data analysis.

Quantitative Data Summary

The following tables summarize key quantitative data from ¹⁸F-MNI-444 PET studies in healthy human subjects.

Table 1: ¹⁸F-MNI-444 Binding Potential (BPnd) in A₂AR-Rich Brain Regions

Brain RegionBinding Potential (BPnd) Range
Putamen4.0 - 5.0
Globus Pallidus~4.0 - 5.0
Caudate Nucleus2.6 - 4.9
Nucleus AccumbensData not specified
ThalamusData not specified

Data sourced from human studies characterizing ¹⁸F-MNI-444.

Table 2: Test-Retest Variability of ¹⁸F-MNI-444 PET

ParameterAverage Variability
BPnd< 10%

Based on studies evaluating the reproducibility of ¹⁸F-MNI-444 PET measurements.

Table 3: Radiation Dosimetry of ¹⁸F-MNI-444

ParameterEstimated Value
Whole-Body Effective Dose~0.023 mSv/MBq

This modest radiation exposure allows for multiple scans in the same research subject per year.

Experimental Protocols

This section outlines the methodologies for performing a combined ¹⁸F-MNI-444 PET/MRI brain imaging study.

Radiopharmaceutical Preparation

The radiolabeling of ¹⁸F-MNI-444 is typically performed via a nucleophilic substitution reaction on a tosyl precursor. The synthesis is often carried out using an automated synthesis module. A detailed radiochemistry protocol is beyond the scope of this document but can be found in the work by Barret et al. (2015).

Subject Preparation
  • Informed Consent: Obtain written informed consent from all participants.

  • Medical History: Collect a thorough medical history to exclude any conditions that might interfere with the study.

  • Fasting: Subjects should fast for at least 4-6 hours prior to radiotracer injection to ensure stable physiological conditions.

  • Caffeine and Methylxanthine Restriction: Subjects should abstain from caffeine and other methylxanthines for at least 24 hours before the scan, as these compounds can interfere with adenosine receptor binding.

PET/MRI Acquisition Protocol (Sequential or Simultaneous)

The following protocol can be adapted for either sequential or simultaneous PET/MRI scanners.

  • Subject Positioning: Position the subject comfortably on the scanner bed with their head immobilized using a head holder to minimize motion.

  • MRI Acquisition (Anatomical and Attenuation Correction):

    • Acquire a high-resolution T1-weighted anatomical MRI scan (e.g., MPRAGE, SPGR) for anatomical reference and co-registration with the PET data.

    • For attenuation correction of the PET data, acquire a suitable MRI sequence. Common approaches include:

      • Dixon-based sequences: These sequences can differentiate between fat and water, allowing for the generation of a 4-segment (air, soft tissue, fat, lung) attenuation map.

      • Ultrashort Echo Time (UTE) sequences: UTE sequences can visualize bone, enabling the creation of a more accurate attenuation map that includes bone as a distinct tissue class.

  • ¹⁸F-MNI-444 Injection:

    • Administer a bolus intravenous injection of ¹⁸F-MNI-444. The typical injected dose for human studies is around 185-370 MBq (5-10 mCi).

  • Dynamic PET Acquisition:

    • Start the dynamic PET scan simultaneously with or immediately after the radiotracer injection.

    • Acquire PET data for a total of 90-120 minutes. A typical framing scheme would be:

      • 6 x 30 seconds

      • 3 x 1 minute

      • 2 x 2.5 minutes

      • 14 x 5 minutes

  • Arterial Blood Sampling (Optional for Invasive Kinetic Modeling):

    • For full kinetic modeling, arterial blood samples can be collected throughout the scan to measure the arterial input function.

Image Processing and Analysis
  • PET Reconstruction: Reconstruct the dynamic PET images with corrections for attenuation (using the MRI-derived attenuation map), scatter, and random coincidences.

  • Motion Correction: If significant head motion occurred, perform motion correction on the dynamic PET data.

  • Co-registration: Co-register the dynamic PET images to the high-resolution anatomical T1-weighted MRI.

  • Kinetic Modeling:

    • Non-invasive approach: Use a reference tissue model (e.g., Simplified Reference Tissue Model - SRTM) with the cerebellum as the reference region to estimate the binding potential (BPnd).

    • Invasive approach: If arterial blood data is available, use compartmental models (e.g., two-tissue compartment model - 2TCM) to determine the volume of distribution (VT) and subsequently calculate BPnd.

  • Region of Interest (ROI) Analysis: Define ROIs on the co-registered MRI for brain regions of interest (e.g., putamen, caudate, globus pallidus, cerebellum) and extract time-activity curves from the dynamic PET data for kinetic modeling.

Visualizations

Adenosine A₂A Receptor Signaling Pathway

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A₂A Receptor Adenosine->A2AR Binds to Gs Gαs A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuron Neuronal Excitability (Modulation) PKA->Neuron Modulates Gene Gene Expression CREB->Gene Regulates PET_MRI_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis SubjectPrep Subject Preparation (Fasting, Consent) Positioning Subject Positioning & Head Immobilization SubjectPrep->Positioning MRI_Anat Anatomical MRI (T1-weighted) Positioning->MRI_Anat MRI_AC MRI for Attenuation Correction (Dixon/UTE) Positioning->MRI_AC Injection ¹⁸F-MNI-444 Injection Positioning->Injection Coreg PET-MRI Co-registration MRI_Anat->Coreg Recon PET Reconstruction (with MRI-AC) MRI_AC->Recon PET_Scan Dynamic PET Scan (90-120 min) Injection->PET_Scan PET_Scan->Recon Recon->Coreg KineticModel Kinetic Modeling (SRTM or 2TCM) Coreg->KineticModel ROI_Analysis ROI Analysis Coreg->ROI_Analysis Quant Quantification (BPnd, VT) KineticModel->Quant ROI_Analysis->KineticModel

References

Application Notes and Protocols for In Vitro Autoradiography with MNI-444

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MNI-444 is a high-affinity, selective antagonist for the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor implicated in a variety of neurological and psychiatric disorders.[1] The distribution and density of A2AR are often altered in conditions such as Parkinson's disease, Alzheimer's disease, and Huntington's disease, making it a crucial target for therapeutic intervention and diagnostic imaging.[2] In vitro autoradiography using radiolabeled this compound, such as [¹⁸F]this compound, provides a powerful technique to visualize and quantify the distribution of A2AR in brain tissue sections with high spatial resolution. This document offers detailed application notes and protocols for conducting in vitro autoradiography with this compound.

Application Notes

[¹⁸F]this compound is a positron-emitting radioligand originally developed for in vivo Positron Emission Tomography (PET) imaging of A2A receptors in the human brain.[2][3][4] Its favorable properties, including rapid brain penetration and distribution consistent with known A2AR densities, also make it a valuable tool for in vitro autoradiography.

Key Applications:

  • Neuroanatomical Localization: Mapping the precise distribution of A2A receptors in various brain regions.

  • Disease Pathology Studies: Comparing A2AR density in brain tissue from healthy subjects versus models of neurological or psychiatric disorders.

  • Pharmacological Research: Characterizing the binding of novel drug candidates targeting the A2A receptor through competitive binding assays.

  • Drug Development: Assessing target engagement and receptor occupancy of A2AR-targeting therapeutics in preclinical studies.

Binding Characteristics of this compound:

The affinity of this compound for the human A2A receptor has been determined through in vitro binding assays. This data is essential for designing and interpreting autoradiography experiments.

RadioligandTarget ReceptorPreparationBinding Affinity (Ki)
This compoundHuman Adenosine 2A (A2A) ReceptorRecombinant human A2A receptors in transfected HEK-293 cells2.8 nM

Experimental Protocols

The following protocols are adapted from established in vitro autoradiography procedures for A2A receptor radioligands and include specific details relevant to [¹⁸F]this compound.

I. Tissue Preparation

Proper tissue handling is critical for preserving receptor integrity and obtaining reliable results.

  • Tissue Source: Human post-mortem brain tissue or animal brain tissue (e.g., rodent, non-human primate).

  • Dissection and Freezing: Rapidly dissect the brain region of interest on an ice-cold surface. Snap-freeze the tissue in isopentane (B150273) pre-chilled with liquid nitrogen (-40°C to -50°C) to minimize ice crystal formation.

  • Storage: Store frozen tissue blocks at -80°C until sectioning.

  • Cryosectioning:

    • Equilibrate the tissue block to the cryostat temperature (typically -16°C to -20°C).

    • Mount the tissue onto a cryostat chuck using an appropriate embedding medium.

    • Cut coronal or sagittal sections at a thickness of 10-20 µm.

    • Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.

    • Dry the slides rapidly, for example, on a slide warmer at 37°C for a few minutes, and then store them at -80°C until the day of the experiment.

II. In Vitro Autoradiography Procedure

This procedure outlines the steps for total and non-specific binding of [¹⁸F]this compound.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Adenosine deaminase (ADA)

  • [¹⁸F]this compound

  • SCH442416 (or another selective A2A antagonist) for non-specific binding

  • Distilled water (ice-cold)

  • Phosphor imaging plates or autoradiography film

Workflow Diagram:

G cluster_prep Tissue Preparation cluster_binding Binding Assay cluster_imaging Imaging and Analysis Cryosection Cryosectioning of Brain Tissue (10-20 µm) ThawMount Thaw-mounting onto Slides Cryosection->ThawMount Storage Storage at -80°C ThawMount->Storage Preincubation Pre-incubation with ADA Storage->Preincubation Incubation Incubation with [¹⁸F]this compound Preincubation->Incubation Washing Washing Steps Incubation->Washing Drying Drying of Slides Washing->Drying Exposure Exposure to Phosphor Plate/Film Drying->Exposure Scanning Scanning and Image Acquisition Exposure->Scanning Quantification Quantitative Analysis Scanning->Quantification

Caption: General workflow for in vitro autoradiography with [¹⁸F]this compound.

Protocol Steps:

  • Slide Preparation: On the day of the experiment, allow the slides to warm to room temperature for approximately 30 minutes.

  • Pre-incubation: To remove endogenous adenosine, pre-incubate the slides in 50 mM Tris-HCl buffer (pH 7.4) containing 2 U/mL adenosine deaminase (ADA) for 30 minutes at room temperature.

  • Incubation:

    • Total Binding: Incubate a set of slides in a solution of 50 mM Tris-HCl buffer containing ADA and a specific concentration of [¹⁸F]this compound (e.g., 1-5 nM, which is around the Kd value).

    • Non-specific Binding: For an adjacent set of slides, perform the incubation as for total binding but in the presence of a high concentration of a selective A2A antagonist, such as 10 µM SCH442416, to block the specific binding of [¹⁸F]this compound.

    • Incubate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Washing: To remove unbound radioligand, wash the slides in ice-cold 50 mM Tris-HCl buffer. Perform two to three washes of 2-5 minutes each. A final quick rinse in ice-cold distilled water can help to remove buffer salts.

  • Drying: Dry the slides rapidly under a stream of cool, dry air.

  • Exposure: Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette. The exposure time will depend on the specific activity of the radioligand and the density of receptors, and may range from several hours to a few days.

  • Image Acquisition and Analysis:

    • Scan the phosphor imaging plates using a phosphor imager.

    • Quantify the signal intensity in specific brain regions using densitometry software.

    • Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal for each region of interest.

III. Saturation Binding Experiment for Kd and Bmax Determination

To determine the binding affinity (Kd) and receptor density (Bmax) of [¹⁸F]this compound in a specific brain region, a saturation binding experiment should be performed.

Protocol:

  • Follow the general in vitro autoradiography protocol described above.

  • In the incubation step, use a range of increasing concentrations of [¹⁸F]this compound (e.g., 0.1 nM to 20 nM).

  • For each concentration, include a corresponding set of slides for non-specific binding determination (with 10 µM SCH442416).

  • After imaging and quantification, plot the specific binding (Total - Non-specific) as a function of the [¹⁸F]this compound concentration.

  • Analyze the resulting saturation curve using non-linear regression analysis (e.g., one-site binding model) to derive the Kd and Bmax values.

Illustrative Quantitative Data Presentation:

While specific Bmax and Kd values from in vitro autoradiography with this compound are not yet widely published, the data would be presented as follows:

Brain RegionKd (nM)Bmax (fmol/mg tissue)
Striatum[Example Value: 3.5][Example Value: 250]
Cerebellum[Example Value: Not Detectable][Example Value: Not Detectable]

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Adenosine A2A Receptor Signaling Pathway

The A2A receptor is a Gs-coupled receptor that, upon activation by adenosine, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MAPK MAPK Pathway (e.g., ERK) PKA->MAPK Modulates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Adenosine Adenosine Adenosine->A2AR Activates MNI444 This compound (Antagonist) MNI444->A2AR Blocks

References

Application Notes and Protocols for In Vitro Autoradiography with MNI-444

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MNI-444 is a high-affinity, selective antagonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor implicated in a variety of neurological and psychiatric disorders.[1] The distribution and density of A2AR are often altered in conditions such as Parkinson's disease, Alzheimer's disease, and Huntington's disease, making it a crucial target for therapeutic intervention and diagnostic imaging.[2] In vitro autoradiography using radiolabeled this compound, such as [¹⁸F]this compound, provides a powerful technique to visualize and quantify the distribution of A2AR in brain tissue sections with high spatial resolution. This document offers detailed application notes and protocols for conducting in vitro autoradiography with this compound.

Application Notes

[¹⁸F]this compound is a positron-emitting radioligand originally developed for in vivo Positron Emission Tomography (PET) imaging of A2A receptors in the human brain.[2][3][4] Its favorable properties, including rapid brain penetration and distribution consistent with known A2AR densities, also make it a valuable tool for in vitro autoradiography.

Key Applications:

  • Neuroanatomical Localization: Mapping the precise distribution of A2A receptors in various brain regions.

  • Disease Pathology Studies: Comparing A2AR density in brain tissue from healthy subjects versus models of neurological or psychiatric disorders.

  • Pharmacological Research: Characterizing the binding of novel drug candidates targeting the A2A receptor through competitive binding assays.

  • Drug Development: Assessing target engagement and receptor occupancy of A2AR-targeting therapeutics in preclinical studies.

Binding Characteristics of this compound:

The affinity of this compound for the human A2A receptor has been determined through in vitro binding assays. This data is essential for designing and interpreting autoradiography experiments.

RadioligandTarget ReceptorPreparationBinding Affinity (Ki)
This compoundHuman Adenosine 2A (A2A) ReceptorRecombinant human A2A receptors in transfected HEK-293 cells2.8 nM

Experimental Protocols

The following protocols are adapted from established in vitro autoradiography procedures for A2A receptor radioligands and include specific details relevant to [¹⁸F]this compound.

I. Tissue Preparation

Proper tissue handling is critical for preserving receptor integrity and obtaining reliable results.

  • Tissue Source: Human post-mortem brain tissue or animal brain tissue (e.g., rodent, non-human primate).

  • Dissection and Freezing: Rapidly dissect the brain region of interest on an ice-cold surface. Snap-freeze the tissue in isopentane pre-chilled with liquid nitrogen (-40°C to -50°C) to minimize ice crystal formation.

  • Storage: Store frozen tissue blocks at -80°C until sectioning.

  • Cryosectioning:

    • Equilibrate the tissue block to the cryostat temperature (typically -16°C to -20°C).

    • Mount the tissue onto a cryostat chuck using an appropriate embedding medium.

    • Cut coronal or sagittal sections at a thickness of 10-20 µm.

    • Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.

    • Dry the slides rapidly, for example, on a slide warmer at 37°C for a few minutes, and then store them at -80°C until the day of the experiment.

II. In Vitro Autoradiography Procedure

This procedure outlines the steps for total and non-specific binding of [¹⁸F]this compound.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Adenosine deaminase (ADA)

  • [¹⁸F]this compound

  • SCH442416 (or another selective A2A antagonist) for non-specific binding

  • Distilled water (ice-cold)

  • Phosphor imaging plates or autoradiography film

Workflow Diagram:

G cluster_prep Tissue Preparation cluster_binding Binding Assay cluster_imaging Imaging and Analysis Cryosection Cryosectioning of Brain Tissue (10-20 µm) ThawMount Thaw-mounting onto Slides Cryosection->ThawMount Storage Storage at -80°C ThawMount->Storage Preincubation Pre-incubation with ADA Storage->Preincubation Incubation Incubation with [¹⁸F]this compound Preincubation->Incubation Washing Washing Steps Incubation->Washing Drying Drying of Slides Washing->Drying Exposure Exposure to Phosphor Plate/Film Drying->Exposure Scanning Scanning and Image Acquisition Exposure->Scanning Quantification Quantitative Analysis Scanning->Quantification

Caption: General workflow for in vitro autoradiography with [¹⁸F]this compound.

Protocol Steps:

  • Slide Preparation: On the day of the experiment, allow the slides to warm to room temperature for approximately 30 minutes.

  • Pre-incubation: To remove endogenous adenosine, pre-incubate the slides in 50 mM Tris-HCl buffer (pH 7.4) containing 2 U/mL adenosine deaminase (ADA) for 30 minutes at room temperature.

  • Incubation:

    • Total Binding: Incubate a set of slides in a solution of 50 mM Tris-HCl buffer containing ADA and a specific concentration of [¹⁸F]this compound (e.g., 1-5 nM, which is around the Kd value).

    • Non-specific Binding: For an adjacent set of slides, perform the incubation as for total binding but in the presence of a high concentration of a selective A2A antagonist, such as 10 µM SCH442416, to block the specific binding of [¹⁸F]this compound.

    • Incubate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Washing: To remove unbound radioligand, wash the slides in ice-cold 50 mM Tris-HCl buffer. Perform two to three washes of 2-5 minutes each. A final quick rinse in ice-cold distilled water can help to remove buffer salts.

  • Drying: Dry the slides rapidly under a stream of cool, dry air.

  • Exposure: Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette. The exposure time will depend on the specific activity of the radioligand and the density of receptors, and may range from several hours to a few days.

  • Image Acquisition and Analysis:

    • Scan the phosphor imaging plates using a phosphor imager.

    • Quantify the signal intensity in specific brain regions using densitometry software.

    • Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal for each region of interest.

III. Saturation Binding Experiment for Kd and Bmax Determination

To determine the binding affinity (Kd) and receptor density (Bmax) of [¹⁸F]this compound in a specific brain region, a saturation binding experiment should be performed.

Protocol:

  • Follow the general in vitro autoradiography protocol described above.

  • In the incubation step, use a range of increasing concentrations of [¹⁸F]this compound (e.g., 0.1 nM to 20 nM).

  • For each concentration, include a corresponding set of slides for non-specific binding determination (with 10 µM SCH442416).

  • After imaging and quantification, plot the specific binding (Total - Non-specific) as a function of the [¹⁸F]this compound concentration.

  • Analyze the resulting saturation curve using non-linear regression analysis (e.g., one-site binding model) to derive the Kd and Bmax values.

Illustrative Quantitative Data Presentation:

While specific Bmax and Kd values from in vitro autoradiography with this compound are not yet widely published, the data would be presented as follows:

Brain RegionKd (nM)Bmax (fmol/mg tissue)
Striatum[Example Value: 3.5][Example Value: 250]
Cerebellum[Example Value: Not Detectable][Example Value: Not Detectable]

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Adenosine A2A Receptor Signaling Pathway

The A2A receptor is a Gs-coupled receptor that, upon activation by adenosine, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MAPK MAPK Pathway (e.g., ERK) PKA->MAPK Modulates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Adenosine Adenosine Adenosine->A2AR Activates MNI444 This compound (Antagonist) MNI444->A2AR Blocks

References

Troubleshooting & Optimization

Improving the radiochemical yield of 18F-MNI-444 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the radiochemical yield of 18F-MNI-444 synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structured data to address common issues encountered during the radiolabeling process.

Troubleshooting Guide

Low radiochemical yield is a common challenge in the synthesis of 18F-labeled radiotracers. This guide provides a systematic approach to identifying and resolving potential issues in the synthesis of 18F-MNI-444.

Issue: Consistently Low Radiochemical Yield (<20%)

Potential CauseRecommended Action
Presence of Water Residual water in the reaction mixture can significantly decrease the nucleophilicity of the [18F]fluoride ion. Ensure that all glassware is oven-dried and that anhydrous solvents are used. Perform azeotropic drying of the [18F]fluoride/Kryptofix 222 complex with acetonitrile (B52724) until a dry residue is obtained.
Inefficient Phase Transfer Catalyst The activity of Kryptofix 222 (K₂₂₂) can be compromised by moisture or impurities. Use fresh, high-quality K₂₂₂ and store it under anhydrous conditions. Ensure complete complexation with K₂CO₃ and [18F]fluoride during the drying step.
Precursor Instability or Degradation The tosyl precursor of MNI-444 may degrade over time, especially if not stored properly. Store the precursor at a low temperature and protected from light and moisture. Verify the purity of the precursor batch using analytical methods such as HPLC or NMR.
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. While the standard protocol may suggest a certain temperature, it may not be optimal for every setup. Systematically increase the reaction temperature in increments (e.g., from 150°C to 180°C) to determine the optimal condition for your system. For a similar tracer, increasing the temperature from 150°C to 180°C significantly improved the radiochemical yield[1].
Incorrect Reaction Time The reaction may not be reaching completion, or the product may be degrading due to prolonged heating. Optimize the reaction time by analyzing aliquots at different time points (e.g., 10, 15, 20 minutes) to determine the point of maximum yield.
Suboptimal Precursor Concentration The concentration of the precursor in the reaction mixture can impact the yield. Based on optimizations for a similar tracer, reducing the solvent volume can increase the effective concentration of the reactants and improve the yield[1]. Consider reducing the volume of anhydrous DMSO.
Inefficient Purification Significant loss of the final product can occur during HPLC purification. Ensure that the HPLC column is not overloaded. Optimize the mobile phase composition and gradient to achieve good separation and recovery. Check for product retention on the column or in the transfer lines.

Frequently Asked Questions (FAQs)

Q1: What is the expected radiochemical yield for the synthesis of 18F-MNI-444?

A1: The average decay-corrected radiochemical yield for the synthesis of 18F-MNI-444 is reported to be approximately 24.5% ± 5.0%[2][3]. However, this can vary depending on the specific synthesis setup and reaction conditions.

Q2: My radiochemical yield is low. What is the first thing I should check?

A2: The most common culprit for low yields in 18F-fluorination reactions is the presence of water. Meticulous azeotropic drying of the [18F]fluoride-Kryptofix 222 complex is critical. Ensure that the residue is completely dry before adding the precursor solution.

Q3: How can I optimize the reaction conditions to improve the yield?

A3: Optimization of reaction parameters is key. Based on studies of similar tracers, you can systematically investigate the effects of reaction temperature, precursor amount, and solvent volume. For instance, for a similar tracer, increasing the temperature to 180°C and reducing the DMSO reaction volume from 1.0 mL to 0.6 mL resulted in an increased radiochemical yield[1]. A summary of optimization data for a structurally related tracer is provided in the table below, which can serve as a guide for your optimization experiments.

Q4: Can the amount of precursor affect the radiochemical yield?

A4: Yes, the amount of precursor can influence the yield and the ease of purification. While a higher amount of precursor might lead to a higher initial radiochemical conversion, it can also make the purification of the final product more challenging due to the similar chromatographic behavior of the precursor and the product. It is recommended to find a balance where the precursor amount is sufficient for a good yield but does not complicate the purification process. For a similar tracer, reducing the precursor amount from 1 mg to 0.5 mg did not significantly impact the radiochemical yield.

Q5: What are some common issues during the HPLC purification of 18F-MNI-444?

A5: Common issues include poor separation of the product from the unreacted precursor and other impurities, leading to low radiochemical purity, and low recovery of the product from the column. To address these, you can optimize the HPLC method, including the mobile phase composition, gradient, and flow rate. Ensure the column is in good condition and not overloaded.

Experimental Protocols

Standard Synthesis of 18F-MNI-444

This protocol is based on the widely reported nucleophilic substitution method.

1. [18F]Fluoride Trapping and Elution:

  • Trap aqueous [18F]fluoride, produced from a cyclotron, on a pre-conditioned anion exchange cartridge (e.g., QMA).

  • Elute the trapped [18F]fluoride into a reaction vessel using a solution of Kryptofix 222 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile and water.

2. Azeotropic Drying:

  • Heat the reaction vessel under a stream of nitrogen or argon to evaporate the acetonitrile and water.

  • Perform at least two to three azeotropic drying cycles with anhydrous acetonitrile to ensure the complete removal of water. The final residue should be white and dry.

3. Radiolabeling Reaction:

  • Prepare a solution of the this compound tosyl precursor in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Add the precursor solution to the dried [18F]fluoride-K₂₂₂ complex.

  • Seal the reaction vessel and heat at a specified temperature (e.g., 150-180°C) for a designated time (e.g., 15-20 minutes).

4. Purification:

  • After the reaction, cool the vessel and dilute the reaction mixture with the HPLC mobile phase.

  • Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18) to separate 18F-MNI-444 from unreacted precursor and other impurities.

  • Collect the fraction corresponding to the 18F-MNI-444 peak.

5. Formulation:

  • Remove the HPLC solvent from the collected fraction, typically via solid-phase extraction (SPE) using a C18 cartridge.

  • Elute the final product from the SPE cartridge with ethanol (B145695) and formulate in a suitable buffer for injection (e.g., sterile saline).

Data Presentation

The following table summarizes the optimization of reaction conditions for the synthesis of a structurally similar 18F-labeled tracer, [18F]TOZ1, which can be used as a guide for optimizing 18F-MNI-444 synthesis.

ParameterCondition 1Condition 2Condition 3Condition 4
Precursor Amount 1 mg1 mg0.5 mg0.5 mg
Reaction Temperature 150 °C180 °C180 °C180 °C
DMSO Volume 1 mL1 mL1 mL0.6 mL
Radiochemical Yield Low40%56%52%

Visualizations

Experimental Workflow for 18F-MNI-444 Synthesis

G cluster_start [18F]Fluoride Preparation cluster_reaction Radiolabeling cluster_purification Purification & Formulation cluster_end Final Product start Cyclotron Production of [18F]Fluoride trap Trap on QMA Cartridge start->trap elute Elute with K222/K2CO3 trap->elute dry Azeotropic Drying elute->dry precursor Add this compound Tosyl Precursor in DMSO dry->precursor react Heat Reaction Mixture precursor->react quench Cool and Dilute react->quench hplc Semi-preparative HPLC quench->hplc collect Collect Product Fraction hplc->collect formulate SPE Formulation collect->formulate end 18F-MNI-444 formulate->end

Caption: Workflow for the synthesis of 18F-MNI-444.

Troubleshooting Logic for Low Radiochemical Yield

G cluster_check1 Initial Checks cluster_optimization Parameter Optimization cluster_purification Purification Issues cluster_solution Solutions start Low Radiochemical Yield check_water Is the drying process complete? start->check_water check_reagents Are K222 and precursor of high quality? start->check_reagents optimize_temp Increase reaction temperature? (e.g., to 180°C) check_water->optimize_temp Yes solution_dry Improve azeotropic drying check_water->solution_dry No check_reagents->optimize_temp Yes solution_reagents Use fresh, high-purity reagents check_reagents->solution_reagents No optimize_time Optimize reaction time? optimize_temp->optimize_time solution_temp Find optimal temperature optimize_temp->solution_temp optimize_conc Reduce solvent volume? optimize_time->optimize_conc solution_time Determine optimal time optimize_time->solution_time check_hplc Is HPLC recovery low? optimize_conc->check_hplc solution_conc Increase reactant concentration optimize_conc->solution_conc solution_hplc Optimize HPLC method check_hplc->solution_hplc

Caption: Troubleshooting flowchart for low 18F-MNI-444 yield.

References

Improving the radiochemical yield of 18F-MNI-444 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the radiochemical yield of 18F-MNI-444 synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structured data to address common issues encountered during the radiolabeling process.

Troubleshooting Guide

Low radiochemical yield is a common challenge in the synthesis of 18F-labeled radiotracers. This guide provides a systematic approach to identifying and resolving potential issues in the synthesis of 18F-MNI-444.

Issue: Consistently Low Radiochemical Yield (<20%)

Potential CauseRecommended Action
Presence of Water Residual water in the reaction mixture can significantly decrease the nucleophilicity of the [18F]fluoride ion. Ensure that all glassware is oven-dried and that anhydrous solvents are used. Perform azeotropic drying of the [18F]fluoride/Kryptofix 222 complex with acetonitrile until a dry residue is obtained.
Inefficient Phase Transfer Catalyst The activity of Kryptofix 222 (K₂₂₂) can be compromised by moisture or impurities. Use fresh, high-quality K₂₂₂ and store it under anhydrous conditions. Ensure complete complexation with K₂CO₃ and [18F]fluoride during the drying step.
Precursor Instability or Degradation The tosyl precursor of MNI-444 may degrade over time, especially if not stored properly. Store the precursor at a low temperature and protected from light and moisture. Verify the purity of the precursor batch using analytical methods such as HPLC or NMR.
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. While the standard protocol may suggest a certain temperature, it may not be optimal for every setup. Systematically increase the reaction temperature in increments (e.g., from 150°C to 180°C) to determine the optimal condition for your system. For a similar tracer, increasing the temperature from 150°C to 180°C significantly improved the radiochemical yield[1].
Incorrect Reaction Time The reaction may not be reaching completion, or the product may be degrading due to prolonged heating. Optimize the reaction time by analyzing aliquots at different time points (e.g., 10, 15, 20 minutes) to determine the point of maximum yield.
Suboptimal Precursor Concentration The concentration of the precursor in the reaction mixture can impact the yield. Based on optimizations for a similar tracer, reducing the solvent volume can increase the effective concentration of the reactants and improve the yield[1]. Consider reducing the volume of anhydrous DMSO.
Inefficient Purification Significant loss of the final product can occur during HPLC purification. Ensure that the HPLC column is not overloaded. Optimize the mobile phase composition and gradient to achieve good separation and recovery. Check for product retention on the column or in the transfer lines.

Frequently Asked Questions (FAQs)

Q1: What is the expected radiochemical yield for the synthesis of 18F-MNI-444?

A1: The average decay-corrected radiochemical yield for the synthesis of 18F-MNI-444 is reported to be approximately 24.5% ± 5.0%[2][3]. However, this can vary depending on the specific synthesis setup and reaction conditions.

Q2: My radiochemical yield is low. What is the first thing I should check?

A2: The most common culprit for low yields in 18F-fluorination reactions is the presence of water. Meticulous azeotropic drying of the [18F]fluoride-Kryptofix 222 complex is critical. Ensure that the residue is completely dry before adding the precursor solution.

Q3: How can I optimize the reaction conditions to improve the yield?

A3: Optimization of reaction parameters is key. Based on studies of similar tracers, you can systematically investigate the effects of reaction temperature, precursor amount, and solvent volume. For instance, for a similar tracer, increasing the temperature to 180°C and reducing the DMSO reaction volume from 1.0 mL to 0.6 mL resulted in an increased radiochemical yield[1]. A summary of optimization data for a structurally related tracer is provided in the table below, which can serve as a guide for your optimization experiments.

Q4: Can the amount of precursor affect the radiochemical yield?

A4: Yes, the amount of precursor can influence the yield and the ease of purification. While a higher amount of precursor might lead to a higher initial radiochemical conversion, it can also make the purification of the final product more challenging due to the similar chromatographic behavior of the precursor and the product. It is recommended to find a balance where the precursor amount is sufficient for a good yield but does not complicate the purification process. For a similar tracer, reducing the precursor amount from 1 mg to 0.5 mg did not significantly impact the radiochemical yield.

Q5: What are some common issues during the HPLC purification of 18F-MNI-444?

A5: Common issues include poor separation of the product from the unreacted precursor and other impurities, leading to low radiochemical purity, and low recovery of the product from the column. To address these, you can optimize the HPLC method, including the mobile phase composition, gradient, and flow rate. Ensure the column is in good condition and not overloaded.

Experimental Protocols

Standard Synthesis of 18F-MNI-444

This protocol is based on the widely reported nucleophilic substitution method.

1. [18F]Fluoride Trapping and Elution:

  • Trap aqueous [18F]fluoride, produced from a cyclotron, on a pre-conditioned anion exchange cartridge (e.g., QMA).

  • Elute the trapped [18F]fluoride into a reaction vessel using a solution of Kryptofix 222 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile and water.

2. Azeotropic Drying:

  • Heat the reaction vessel under a stream of nitrogen or argon to evaporate the acetonitrile and water.

  • Perform at least two to three azeotropic drying cycles with anhydrous acetonitrile to ensure the complete removal of water. The final residue should be white and dry.

3. Radiolabeling Reaction:

  • Prepare a solution of the this compound tosyl precursor in anhydrous dimethyl sulfoxide (DMSO).

  • Add the precursor solution to the dried [18F]fluoride-K₂₂₂ complex.

  • Seal the reaction vessel and heat at a specified temperature (e.g., 150-180°C) for a designated time (e.g., 15-20 minutes).

4. Purification:

  • After the reaction, cool the vessel and dilute the reaction mixture with the HPLC mobile phase.

  • Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18) to separate 18F-MNI-444 from unreacted precursor and other impurities.

  • Collect the fraction corresponding to the 18F-MNI-444 peak.

5. Formulation:

  • Remove the HPLC solvent from the collected fraction, typically via solid-phase extraction (SPE) using a C18 cartridge.

  • Elute the final product from the SPE cartridge with ethanol and formulate in a suitable buffer for injection (e.g., sterile saline).

Data Presentation

The following table summarizes the optimization of reaction conditions for the synthesis of a structurally similar 18F-labeled tracer, [18F]TOZ1, which can be used as a guide for optimizing 18F-MNI-444 synthesis.

ParameterCondition 1Condition 2Condition 3Condition 4
Precursor Amount 1 mg1 mg0.5 mg0.5 mg
Reaction Temperature 150 °C180 °C180 °C180 °C
DMSO Volume 1 mL1 mL1 mL0.6 mL
Radiochemical Yield Low40%56%52%

Visualizations

Experimental Workflow for 18F-MNI-444 Synthesis

G cluster_start [18F]Fluoride Preparation cluster_reaction Radiolabeling cluster_purification Purification & Formulation cluster_end Final Product start Cyclotron Production of [18F]Fluoride trap Trap on QMA Cartridge start->trap elute Elute with K222/K2CO3 trap->elute dry Azeotropic Drying elute->dry precursor Add this compound Tosyl Precursor in DMSO dry->precursor react Heat Reaction Mixture precursor->react quench Cool and Dilute react->quench hplc Semi-preparative HPLC quench->hplc collect Collect Product Fraction hplc->collect formulate SPE Formulation collect->formulate end 18F-MNI-444 formulate->end

Caption: Workflow for the synthesis of 18F-MNI-444.

Troubleshooting Logic for Low Radiochemical Yield

G cluster_check1 Initial Checks cluster_optimization Parameter Optimization cluster_purification Purification Issues cluster_solution Solutions start Low Radiochemical Yield check_water Is the drying process complete? start->check_water check_reagents Are K222 and precursor of high quality? start->check_reagents optimize_temp Increase reaction temperature? (e.g., to 180°C) check_water->optimize_temp Yes solution_dry Improve azeotropic drying check_water->solution_dry No check_reagents->optimize_temp Yes solution_reagents Use fresh, high-purity reagents check_reagents->solution_reagents No optimize_time Optimize reaction time? optimize_temp->optimize_time solution_temp Find optimal temperature optimize_temp->solution_temp optimize_conc Reduce solvent volume? optimize_time->optimize_conc solution_time Determine optimal time optimize_time->solution_time check_hplc Is HPLC recovery low? optimize_conc->check_hplc solution_conc Increase reactant concentration optimize_conc->solution_conc solution_hplc Optimize HPLC method check_hplc->solution_hplc

Caption: Troubleshooting flowchart for low 18F-MNI-444 yield.

References

Reducing off-target binding of MNI-444 in PET imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MNI-444 in Positron Emission Tomography (PET) imaging studies. The information is designed to help address specific issues related to off-target binding and to ensure high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective, blood-brain barrier-penetrating PET radiotracer designed to image the adenosine (B11128) A2A receptor (A2AR).[1][2] A2ARs are a non-dopaminergic target of interest in neurological research, particularly in the context of Parkinson's disease.[2]

Q2: How specific is this compound for the adenosine A2A receptor?

[18F]this compound demonstrates high specificity for the A2A receptor. In vivo studies have shown that its binding in A2AR-rich regions of the brain can be blocked by A2AR antagonists such as SCH442416, but not by A1R antagonists like DPCPX.[3][4] This indicates a low affinity for the adenosine A1 receptor.

Q3: What are the typical brain regions with high and low this compound uptake?

Consistent with the known distribution of A2A receptors, this compound shows the highest uptake in the striatum (caudate and putamen) and globus pallidus. Conversely, the cerebellum is a region with low A2A receptor density and, therefore, exhibits low this compound uptake, making it a suitable reference region for data analysis.

Q4: What could be the cause of unexpectedly high background signal in my this compound PET images?

High background signal, or non-specific binding, can arise from several factors:

  • Incorrect radiotracer concentration: Injecting too high a concentration of the radioligand can lead to saturation of the target receptors and increased binding to lower-affinity, non-target sites.

  • Radiometabolites: While this compound is reported to have a relatively low rate of metabolism, the presence of brain-penetrant radiometabolites could contribute to background signal.

  • Efflux transporter issues: P-glycoprotein (P-gp) is an efflux transporter at the blood-brain barrier that can limit the brain uptake of its substrates. While the specific interaction of this compound with P-gp is not extensively detailed in the provided results, altered P-gp function could theoretically impact tracer distribution.

  • Patient-specific physiological factors: Individual differences in metabolism, receptor density, and blood-brain barrier integrity can influence tracer distribution and background signal.

Troubleshooting Guide: Reducing Off-Target Binding

This guide provides a step-by-step approach to identifying and mitigating high non-specific or off-target binding of this compound.

Problem: High and diffuse signal across the brain, not corresponding to known A2AR distribution.

Possible Cause 1: Sub-optimal Radiotracer Injection Mass

  • Troubleshooting Step: Titrate the injected mass of this compound. High concentrations can lead to saturation of A2AR and increase the likelihood of binding to low-affinity off-target sites.

  • Experimental Protocol: Conduct a dose-ranging study in a relevant animal model. Administer different masses of this compound and acquire PET scans to determine the optimal concentration that provides a high specific signal in the striatum with minimal background.

Possible Cause 2: Contribution from Radiometabolites

  • Troubleshooting Step: Analyze the presence of radiometabolites in plasma and brain tissue.

  • Experimental Protocol:

    • Following [18F]this compound injection in an animal model, collect arterial blood samples at multiple time points.

    • At the end of the scan, euthanize the animal and collect the brain.

    • Homogenize the brain tissue.

    • Analyze both plasma and brain homogenate using radio-HPLC to separate and quantify the parent radiotracer from its metabolites.

Possible Cause 3: Off-Target Binding to Other Receptors

  • Troubleshooting Step: Perform a blocking study using a selective antagonist for a suspected off-target receptor. Although this compound shows high selectivity for A2AR over A1R, if off-target binding to other receptors is suspected, a blocking study can confirm this.

  • Experimental Protocol: See the detailed "Protocol for In Vivo Blocking Study" below.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from human PET imaging studies.

Table 1: this compound Binding Potential (BPnd) in Human Brain Regions

Brain RegionBinding Potential (BPnd) RangeReference
Putamen4.0 - 5.0
Globus Pallidus~4.0 - 5.0
A2A-Rich Regions2.6 - 4.9

Table 2: this compound Selectivity Profile

Receptor SubtypeFindingReference
Adenosine A2AHigh-affinity binding (Primary Target)
Adenosine A1Binding not inhibited by the A1R antagonist DPCPX, indicating low affinity.
Other SubtypesSpecific binding affinity (Ki) values for A2B and A3 receptors are not detailed in the provided results.

Detailed Experimental Protocols

Protocol for In Vivo Blocking Study

This protocol is designed to confirm the target specificity of this compound and to investigate potential off-target binding.

Objective: To determine if pre-administration of a selective, unlabeled antagonist for a suspected off-target receptor reduces the binding of [18F]this compound in specific brain regions.

Materials:

  • [18F]this compound

  • Anesthetized research animals (e.g., rodents or non-human primates)

  • Selective, unlabeled antagonist for the suspected off-target receptor (e.g., a selective A1, A2B, or A3 antagonist)

  • Saline solution (vehicle control)

  • PET scanner

Procedure:

  • Baseline Scan:

    • Anesthetize the animal.

    • Administer a bolus injection of [18F]this compound intravenously.

    • Acquire a dynamic PET scan for 90-120 minutes.

    • Reconstruct the PET data and define regions of interest (ROIs) for the striatum, cerebellum, and any other areas of interest.

    • Calculate the binding potential (BPnd) or Standardized Uptake Value Ratio (SUVR) for each ROI, using the cerebellum as the reference region.

  • Blocking Scan:

    • On a separate day, use the same animal.

    • Anesthetize the animal.

    • Pre-treat the animal with the selective, unlabeled antagonist at a dose sufficient to occupy the target receptors. The antagonist should be administered at a set time before the radiotracer injection (e.g., 30 minutes).

    • Administer the same dose of [18F]this compound as in the baseline scan.

    • Acquire a dynamic PET scan for the same duration as the baseline scan.

    • Reconstruct the data and apply the same ROIs.

    • Calculate the BPnd or SUVR for each ROI.

  • Data Analysis:

    • Compare the BPnd or SUVR values between the baseline and blocking scans for each ROI.

    • A significant reduction in [18F]this compound binding in a specific brain region after administration of the antagonist would indicate off-target binding to that receptor in that region.

Vehicle Control: To ensure that the vehicle used to dissolve the antagonist does not have an effect on this compound binding, a separate experiment should be performed where the animal is pre-treated with the vehicle alone before the [18F]this compound injection.

Visualizations

Adenosine A2A Receptor Signaling Pathway

The primary signaling pathway for the adenosine A2A receptor involves the activation of adenylyl cyclase through a stimulatory G-protein (Gs), leading to an increase in intracellular cyclic AMP (cAMP).

A2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound A2AR A2A Receptor This compound->A2AR Binds to (Antagonist) Adenosine Adenosine Adenosine->A2AR Activates Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Adenosine A2A receptor signaling cascade.

Experimental Workflow for an In Vivo Blocking Study

This diagram outlines the key steps in performing an in vivo blocking study to assess the specificity of this compound.

Blocking_Study_Workflow cluster_baseline Baseline Scan cluster_blocking Blocking Scan (Separate Day) cluster_analysis Data Analysis A1 1. Anesthetize Animal A2 2. Inject [18F]this compound A1->A2 A3 3. Dynamic PET Scan (90-120 min) A2->A3 A4 4. Reconstruct Data & Define ROIs A3->A4 A5 5. Calculate BPnd / SUVR A4->A5 C1 Compare BPnd / SUVR between Baseline & Blocking A5->C1 B1 1. Anesthetize Animal B2 2. Pre-treat with Unlabeled Antagonist B1->B2 B3 3. Inject [18F]this compound B2->B3 B4 4. Dynamic PET Scan (90-120 min) B3->B4 B5 5. Reconstruct Data & Apply ROIs B4->B5 B6 6. Calculate BPnd / SUVR B5->B6 B6->C1

Caption: Workflow for assessing this compound specificity.

References

Reducing off-target binding of MNI-444 in PET imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MNI-444 in Positron Emission Tomography (PET) imaging studies. The information is designed to help address specific issues related to off-target binding and to ensure high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective, blood-brain barrier-penetrating PET radiotracer designed to image the adenosine A2A receptor (A2AR).[1][2] A2ARs are a non-dopaminergic target of interest in neurological research, particularly in the context of Parkinson's disease.[2]

Q2: How specific is this compound for the adenosine A2A receptor?

[18F]this compound demonstrates high specificity for the A2A receptor. In vivo studies have shown that its binding in A2AR-rich regions of the brain can be blocked by A2AR antagonists such as SCH442416, but not by A1R antagonists like DPCPX.[3][4] This indicates a low affinity for the adenosine A1 receptor.

Q3: What are the typical brain regions with high and low this compound uptake?

Consistent with the known distribution of A2A receptors, this compound shows the highest uptake in the striatum (caudate and putamen) and globus pallidus. Conversely, the cerebellum is a region with low A2A receptor density and, therefore, exhibits low this compound uptake, making it a suitable reference region for data analysis.

Q4: What could be the cause of unexpectedly high background signal in my this compound PET images?

High background signal, or non-specific binding, can arise from several factors:

  • Incorrect radiotracer concentration: Injecting too high a concentration of the radioligand can lead to saturation of the target receptors and increased binding to lower-affinity, non-target sites.

  • Radiometabolites: While this compound is reported to have a relatively low rate of metabolism, the presence of brain-penetrant radiometabolites could contribute to background signal.

  • Efflux transporter issues: P-glycoprotein (P-gp) is an efflux transporter at the blood-brain barrier that can limit the brain uptake of its substrates. While the specific interaction of this compound with P-gp is not extensively detailed in the provided results, altered P-gp function could theoretically impact tracer distribution.

  • Patient-specific physiological factors: Individual differences in metabolism, receptor density, and blood-brain barrier integrity can influence tracer distribution and background signal.

Troubleshooting Guide: Reducing Off-Target Binding

This guide provides a step-by-step approach to identifying and mitigating high non-specific or off-target binding of this compound.

Problem: High and diffuse signal across the brain, not corresponding to known A2AR distribution.

Possible Cause 1: Sub-optimal Radiotracer Injection Mass

  • Troubleshooting Step: Titrate the injected mass of this compound. High concentrations can lead to saturation of A2AR and increase the likelihood of binding to low-affinity off-target sites.

  • Experimental Protocol: Conduct a dose-ranging study in a relevant animal model. Administer different masses of this compound and acquire PET scans to determine the optimal concentration that provides a high specific signal in the striatum with minimal background.

Possible Cause 2: Contribution from Radiometabolites

  • Troubleshooting Step: Analyze the presence of radiometabolites in plasma and brain tissue.

  • Experimental Protocol:

    • Following [18F]this compound injection in an animal model, collect arterial blood samples at multiple time points.

    • At the end of the scan, euthanize the animal and collect the brain.

    • Homogenize the brain tissue.

    • Analyze both plasma and brain homogenate using radio-HPLC to separate and quantify the parent radiotracer from its metabolites.

Possible Cause 3: Off-Target Binding to Other Receptors

  • Troubleshooting Step: Perform a blocking study using a selective antagonist for a suspected off-target receptor. Although this compound shows high selectivity for A2AR over A1R, if off-target binding to other receptors is suspected, a blocking study can confirm this.

  • Experimental Protocol: See the detailed "Protocol for In Vivo Blocking Study" below.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from human PET imaging studies.

Table 1: this compound Binding Potential (BPnd) in Human Brain Regions

Brain RegionBinding Potential (BPnd) RangeReference
Putamen4.0 - 5.0
Globus Pallidus~4.0 - 5.0
A2A-Rich Regions2.6 - 4.9

Table 2: this compound Selectivity Profile

Receptor SubtypeFindingReference
Adenosine A2AHigh-affinity binding (Primary Target)
Adenosine A1Binding not inhibited by the A1R antagonist DPCPX, indicating low affinity.
Other SubtypesSpecific binding affinity (Ki) values for A2B and A3 receptors are not detailed in the provided results.

Detailed Experimental Protocols

Protocol for In Vivo Blocking Study

This protocol is designed to confirm the target specificity of this compound and to investigate potential off-target binding.

Objective: To determine if pre-administration of a selective, unlabeled antagonist for a suspected off-target receptor reduces the binding of [18F]this compound in specific brain regions.

Materials:

  • [18F]this compound

  • Anesthetized research animals (e.g., rodents or non-human primates)

  • Selective, unlabeled antagonist for the suspected off-target receptor (e.g., a selective A1, A2B, or A3 antagonist)

  • Saline solution (vehicle control)

  • PET scanner

Procedure:

  • Baseline Scan:

    • Anesthetize the animal.

    • Administer a bolus injection of [18F]this compound intravenously.

    • Acquire a dynamic PET scan for 90-120 minutes.

    • Reconstruct the PET data and define regions of interest (ROIs) for the striatum, cerebellum, and any other areas of interest.

    • Calculate the binding potential (BPnd) or Standardized Uptake Value Ratio (SUVR) for each ROI, using the cerebellum as the reference region.

  • Blocking Scan:

    • On a separate day, use the same animal.

    • Anesthetize the animal.

    • Pre-treat the animal with the selective, unlabeled antagonist at a dose sufficient to occupy the target receptors. The antagonist should be administered at a set time before the radiotracer injection (e.g., 30 minutes).

    • Administer the same dose of [18F]this compound as in the baseline scan.

    • Acquire a dynamic PET scan for the same duration as the baseline scan.

    • Reconstruct the data and apply the same ROIs.

    • Calculate the BPnd or SUVR for each ROI.

  • Data Analysis:

    • Compare the BPnd or SUVR values between the baseline and blocking scans for each ROI.

    • A significant reduction in [18F]this compound binding in a specific brain region after administration of the antagonist would indicate off-target binding to that receptor in that region.

Vehicle Control: To ensure that the vehicle used to dissolve the antagonist does not have an effect on this compound binding, a separate experiment should be performed where the animal is pre-treated with the vehicle alone before the [18F]this compound injection.

Visualizations

Adenosine A2A Receptor Signaling Pathway

The primary signaling pathway for the adenosine A2A receptor involves the activation of adenylyl cyclase through a stimulatory G-protein (Gs), leading to an increase in intracellular cyclic AMP (cAMP).

A2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound A2AR A2A Receptor This compound->A2AR Binds to (Antagonist) Adenosine Adenosine Adenosine->A2AR Activates Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Adenosine A2A receptor signaling cascade.

Experimental Workflow for an In Vivo Blocking Study

This diagram outlines the key steps in performing an in vivo blocking study to assess the specificity of this compound.

Blocking_Study_Workflow cluster_baseline Baseline Scan cluster_blocking Blocking Scan (Separate Day) cluster_analysis Data Analysis A1 1. Anesthetize Animal A2 2. Inject [18F]this compound A1->A2 A3 3. Dynamic PET Scan (90-120 min) A2->A3 A4 4. Reconstruct Data & Define ROIs A3->A4 A5 5. Calculate BPnd / SUVR A4->A5 C1 Compare BPnd / SUVR between Baseline & Blocking A5->C1 B1 1. Anesthetize Animal B2 2. Pre-treat with Unlabeled Antagonist B1->B2 B3 3. Inject [18F]this compound B2->B3 B4 4. Dynamic PET Scan (90-120 min) B3->B4 B5 5. Reconstruct Data & Apply ROIs B4->B5 B6 6. Calculate BPnd / SUVR B5->B6 B6->C1

Caption: Workflow for assessing this compound specificity.

References

Technical Support Center: MNI-444 PET Scan Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MNI-444 for Positron Emission Tomography (PET) scans.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Radiotracer Quality and Administration

Q1: What are the essential quality control parameters for [18F]this compound, and what are the troubleshooting steps for failed QC?

A1: Quality control for [18F]this compound is critical for accurate and reproducible results. Key parameters and troubleshooting are outlined below.[1][2][3]

Troubleshooting Failed Quality Control:

  • Low Radiochemical Purity:

    • Problem: Incomplete reaction or presence of impurities.

    • Solution: Review the synthesis protocol, particularly the purification steps. Ensure proper functioning of the HPLC system and check the quality of precursors.[1][3]

  • Incorrect pH:

    • Problem: May affect tracer stability and in vivo behavior.

    • Solution: Adjust the pH of the final formulation using sterile, pyrogen-free buffers.

  • Presence of Pyrogens:

    • Problem: Indicates bacterial contamination, which is a safety concern.

    • Solution: Discard the batch. Review all reagents and equipment for sterility. Ensure aseptic handling techniques throughout the synthesis and formulation process.

  • Low Specific Activity:

    • Problem: Can lead to receptor saturation and inaccurate quantification.

    • Solution: Optimize the radiosynthesis to minimize the amount of non-radioactive ("cold") this compound. Use high-purity [18F]fluoride.

Q2: I'm observing lower than expected brain uptake of [18F]this compound. What are the potential causes and solutions?

A2: Lower than expected brain uptake can be due to several factors:

  • Poor Radiochemical Purity: Impurities can alter the biodistribution of the tracer. Ensure the radiotracer meets all quality control specifications.

  • Subject-related Factors:

    • Caffeine (B1668208) Intake: Subjects should abstain from caffeine for at least 12 hours prior to the scan, as caffeine is an adenosine (B11128) receptor antagonist and can block [18F]this compound binding.

    • Medications: Certain medications may interfere with adenosine A2A receptor binding. A thorough review of the subject's medication history is necessary.

  • Incorrect Administration: Infiltration of the injected dose can lead to lower circulating radiotracer and reduced brain uptake. Visually inspect the injection site and review the injection procedure.

Image Acquisition and Reconstruction

Q3: My reconstructed PET images appear blurry or show motion artifacts. How can I mitigate this?

A3: Motion during the PET scan is a common source of artifacts, leading to blurred images and inaccurate quantification.

Troubleshooting Motion Artifacts:

  • Patient/Subject Comfort and Immobilization: Ensure the subject is comfortable and use head restraints to minimize movement.

  • Motion Correction: If available, use motion correction software during image reconstruction. This can involve frame-to-frame registration to a reference frame.

  • Data Gating: For respiratory motion, respiratory gating can be employed to acquire data at specific phases of the breathing cycle.

Q4: I am seeing artifacts in my PET images that seem to be related to the CT scan. What could be the cause?

A4: Artifacts arising from the CT scan used for attenuation correction are common in PET/CT imaging.

Common CT-based Artifacts and Solutions:

  • Metallic Implants: Dental fillings or other metallic implants can cause streaking artifacts on the CT, leading to incorrect attenuation correction and apparent hot or cold spots on the PET image. If possible, use a metal artifact reduction (MAR) algorithm during CT reconstruction.

  • Contrast Agents: The use of iodinated contrast agents for the CT can lead to an overestimation of attenuation and artificially high uptake values in the PET image. If a contrast-enhanced CT is necessary, consider acquiring a separate low-dose, non-contrast CT for attenuation correction.

  • Misalignment between PET and CT: Patient motion between the CT and PET acquisitions can cause a misalignment, resulting in inaccurate attenuation correction. Careful patient positioning and immobilization are crucial.

Data Analysis and Interpretation

Q5: I am observing high uptake of [18F]this compound in regions with low expected adenosine A2A receptor density. What could be the reason?

A5: Unexpectedly high uptake in low-receptor density regions could be due to off-target binding or the presence of radiometabolites.

  • Off-target Binding: While [18F]this compound is highly selective for the adenosine A2A receptor, some minimal off-target binding may occur. Review the literature for known off-target binding sites of [18F]this compound.

  • Radiometabolites: [18F]this compound is metabolized in vivo. While the primary radiometabolites have low brain penetration, their presence in plasma needs to be accounted for in kinetic modeling. Ensure that arterial blood sampling and metabolite analysis are performed correctly.

Q6: The binding potential (BPND) values I'm calculating are highly variable between scans of the same subject. What could be the cause?

A6: High test-retest variability in BPND can have several causes.

  • Subject-related Variability: Changes in the subject's physiological state, such as caffeine intake or medication use, can affect receptor availability.

  • Image Noise: High noise levels in the PET images can lead to variability in the estimation of kinetic parameters. Ensure adequate scan duration and injected dose.

  • Kinetic Modeling Issues: The choice of kinetic model and reference region can impact the stability of BPND estimates. The cerebellum is a commonly used reference region for [18F]this compound. Ensure that the chosen model is appropriate for the data and that the fitting procedure is robust.

Quantitative Data Summary

Table 1: [18F]this compound PET Imaging and Dosimetry Parameters

ParameterValueReference
Injected Dose (Brain)172.3–389.0 MBq (4.66–10.51 mCi)
Injected Dose (Whole-Body)351.3–367.3 MBq (9.50–9.93 mCi)
Scan Duration (Brain)90 minutes recommended for reliable quantification
Scan Duration (Whole-Body)Up to 6 hours
Effective Dose~0.023 mSv/MBq

Table 2: [18F]this compound Binding Potential (BPND) in Healthy Volunteers

Brain RegionBinding Potential (BPND) RangeReference
Putamen~5.0
CaudateHigh
Globus PallidusHigh
A2A-rich regions2.6 - 4.9

Experimental Protocols

Key Experiment: Dynamic Brain PET Imaging with [18F]this compound

Methodology:

  • Subject Preparation:

    • Subjects should fast for at least 4 hours prior to the scan.

    • Subjects must abstain from caffeine-containing beverages for at least 12 hours before the scan.

    • A review of concomitant medications should be performed to exclude any drugs that might interfere with adenosine A2A receptor binding.

  • Radiotracer Administration:

    • A dose of 172.3–389.0 MBq of [18F]this compound is administered as a slow intravenous bolus.

  • Image Acquisition:

    • A dynamic PET scan of the brain is acquired for 90 minutes.

    • Anatomical reference images are obtained using a T1-weighted MRI scan.

  • Arterial Blood Sampling (for full kinetic modeling):

    • Arterial blood samples are collected throughout the scan to measure the arterial input function.

    • Plasma is separated, and radioactivity is measured.

    • Metabolite analysis is performed using HPLC to determine the fraction of unchanged radiotracer in plasma over time.

  • Image Reconstruction:

    • PET data are corrected for attenuation, scatter, randoms, and dead time.

    • Images are reconstructed using an algorithm such as ordered-subset expectation maximization (OSEM).

  • Data Analysis:

    • Time-activity curves (TACs) are generated for various brain regions of interest.

    • Kinetic modeling (e.g., two-tissue compartment model or graphical analysis like Logan plot) is applied to the TACs to estimate parameters such as the total distribution volume (VT) and binding potential (BPND). The cerebellum is typically used as a reference region for non-invasive methods.

Visualizations

experimental_workflow cluster_prep Subject Preparation cluster_scan PET Scan Procedure cluster_analysis Data Analysis prep1 Fasting (≥4h) scan1 [18F]this compound Injection prep1->scan1 prep2 Caffeine Abstinence (≥12h) prep2->scan1 prep3 Medication Review prep3->scan1 scan2 Dynamic PET Scan (90 min) scan1->scan2 analysis1 Image Reconstruction (Attenuation, Scatter Correction) scan2->analysis1 scan3 Arterial Blood Sampling analysis2 Generate Time-Activity Curves scan3->analysis2 scan4 Anatomical MRI scan4->analysis2 analysis1->analysis2 analysis3 Kinetic Modeling (e.g., Logan Plot) analysis2->analysis3 analysis4 Calculate BPND analysis3->analysis4

Caption: Experimental workflow for a typical [18F]this compound PET study.

troubleshooting_workflow start Image Artifact Observed q1 Blurry Image? start->q1 a1_yes Implement Motion Correction q1->a1_yes Yes q2 Unexpected Hot/Cold Spots? q1->q2 No end Artifact Resolved a1_yes->end a2_yes_q Check CT for Artifacts (Metal, Contrast) q2->a2_yes_q Yes q3 High Uptake in Low Receptor Regions? q2->q3 No a2_yes_q->end a3_yes_q Review for Off-Target Binding or Radiometabolites q3->a3_yes_q Yes q3->end No a3_yes_q->end

Caption: Troubleshooting workflow for common this compound PET image artifacts.

signaling_pathway ligand Adenosine ([18F]this compound) receptor Adenosine A2A Receptor ligand->receptor g_protein G Protein (Gs) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates downstream Downstream Cellular Effects pka->downstream

Caption: Simplified signaling pathway of the Adenosine A2A receptor.

References

Technical Support Center: MNI-444 PET Scan Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MNI-444 for Positron Emission Tomography (PET) scans.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Radiotracer Quality and Administration

Q1: What are the essential quality control parameters for [18F]this compound, and what are the troubleshooting steps for failed QC?

A1: Quality control for [18F]this compound is critical for accurate and reproducible results. Key parameters and troubleshooting are outlined below.[1][2][3]

Troubleshooting Failed Quality Control:

  • Low Radiochemical Purity:

    • Problem: Incomplete reaction or presence of impurities.

    • Solution: Review the synthesis protocol, particularly the purification steps. Ensure proper functioning of the HPLC system and check the quality of precursors.[1][3]

  • Incorrect pH:

    • Problem: May affect tracer stability and in vivo behavior.

    • Solution: Adjust the pH of the final formulation using sterile, pyrogen-free buffers.

  • Presence of Pyrogens:

    • Problem: Indicates bacterial contamination, which is a safety concern.

    • Solution: Discard the batch. Review all reagents and equipment for sterility. Ensure aseptic handling techniques throughout the synthesis and formulation process.

  • Low Specific Activity:

    • Problem: Can lead to receptor saturation and inaccurate quantification.

    • Solution: Optimize the radiosynthesis to minimize the amount of non-radioactive ("cold") this compound. Use high-purity [18F]fluoride.

Q2: I'm observing lower than expected brain uptake of [18F]this compound. What are the potential causes and solutions?

A2: Lower than expected brain uptake can be due to several factors:

  • Poor Radiochemical Purity: Impurities can alter the biodistribution of the tracer. Ensure the radiotracer meets all quality control specifications.

  • Subject-related Factors:

    • Caffeine Intake: Subjects should abstain from caffeine for at least 12 hours prior to the scan, as caffeine is an adenosine receptor antagonist and can block [18F]this compound binding.

    • Medications: Certain medications may interfere with adenosine A2A receptor binding. A thorough review of the subject's medication history is necessary.

  • Incorrect Administration: Infiltration of the injected dose can lead to lower circulating radiotracer and reduced brain uptake. Visually inspect the injection site and review the injection procedure.

Image Acquisition and Reconstruction

Q3: My reconstructed PET images appear blurry or show motion artifacts. How can I mitigate this?

A3: Motion during the PET scan is a common source of artifacts, leading to blurred images and inaccurate quantification.

Troubleshooting Motion Artifacts:

  • Patient/Subject Comfort and Immobilization: Ensure the subject is comfortable and use head restraints to minimize movement.

  • Motion Correction: If available, use motion correction software during image reconstruction. This can involve frame-to-frame registration to a reference frame.

  • Data Gating: For respiratory motion, respiratory gating can be employed to acquire data at specific phases of the breathing cycle.

Q4: I am seeing artifacts in my PET images that seem to be related to the CT scan. What could be the cause?

A4: Artifacts arising from the CT scan used for attenuation correction are common in PET/CT imaging.

Common CT-based Artifacts and Solutions:

  • Metallic Implants: Dental fillings or other metallic implants can cause streaking artifacts on the CT, leading to incorrect attenuation correction and apparent hot or cold spots on the PET image. If possible, use a metal artifact reduction (MAR) algorithm during CT reconstruction.

  • Contrast Agents: The use of iodinated contrast agents for the CT can lead to an overestimation of attenuation and artificially high uptake values in the PET image. If a contrast-enhanced CT is necessary, consider acquiring a separate low-dose, non-contrast CT for attenuation correction.

  • Misalignment between PET and CT: Patient motion between the CT and PET acquisitions can cause a misalignment, resulting in inaccurate attenuation correction. Careful patient positioning and immobilization are crucial.

Data Analysis and Interpretation

Q5: I am observing high uptake of [18F]this compound in regions with low expected adenosine A2A receptor density. What could be the reason?

A5: Unexpectedly high uptake in low-receptor density regions could be due to off-target binding or the presence of radiometabolites.

  • Off-target Binding: While [18F]this compound is highly selective for the adenosine A2A receptor, some minimal off-target binding may occur. Review the literature for known off-target binding sites of [18F]this compound.

  • Radiometabolites: [18F]this compound is metabolized in vivo. While the primary radiometabolites have low brain penetration, their presence in plasma needs to be accounted for in kinetic modeling. Ensure that arterial blood sampling and metabolite analysis are performed correctly.

Q6: The binding potential (BPND) values I'm calculating are highly variable between scans of the same subject. What could be the cause?

A6: High test-retest variability in BPND can have several causes.

  • Subject-related Variability: Changes in the subject's physiological state, such as caffeine intake or medication use, can affect receptor availability.

  • Image Noise: High noise levels in the PET images can lead to variability in the estimation of kinetic parameters. Ensure adequate scan duration and injected dose.

  • Kinetic Modeling Issues: The choice of kinetic model and reference region can impact the stability of BPND estimates. The cerebellum is a commonly used reference region for [18F]this compound. Ensure that the chosen model is appropriate for the data and that the fitting procedure is robust.

Quantitative Data Summary

Table 1: [18F]this compound PET Imaging and Dosimetry Parameters

ParameterValueReference
Injected Dose (Brain)172.3–389.0 MBq (4.66–10.51 mCi)
Injected Dose (Whole-Body)351.3–367.3 MBq (9.50–9.93 mCi)
Scan Duration (Brain)90 minutes recommended for reliable quantification
Scan Duration (Whole-Body)Up to 6 hours
Effective Dose~0.023 mSv/MBq

Table 2: [18F]this compound Binding Potential (BPND) in Healthy Volunteers

Brain RegionBinding Potential (BPND) RangeReference
Putamen~5.0
CaudateHigh
Globus PallidusHigh
A2A-rich regions2.6 - 4.9

Experimental Protocols

Key Experiment: Dynamic Brain PET Imaging with [18F]this compound

Methodology:

  • Subject Preparation:

    • Subjects should fast for at least 4 hours prior to the scan.

    • Subjects must abstain from caffeine-containing beverages for at least 12 hours before the scan.

    • A review of concomitant medications should be performed to exclude any drugs that might interfere with adenosine A2A receptor binding.

  • Radiotracer Administration:

    • A dose of 172.3–389.0 MBq of [18F]this compound is administered as a slow intravenous bolus.

  • Image Acquisition:

    • A dynamic PET scan of the brain is acquired for 90 minutes.

    • Anatomical reference images are obtained using a T1-weighted MRI scan.

  • Arterial Blood Sampling (for full kinetic modeling):

    • Arterial blood samples are collected throughout the scan to measure the arterial input function.

    • Plasma is separated, and radioactivity is measured.

    • Metabolite analysis is performed using HPLC to determine the fraction of unchanged radiotracer in plasma over time.

  • Image Reconstruction:

    • PET data are corrected for attenuation, scatter, randoms, and dead time.

    • Images are reconstructed using an algorithm such as ordered-subset expectation maximization (OSEM).

  • Data Analysis:

    • Time-activity curves (TACs) are generated for various brain regions of interest.

    • Kinetic modeling (e.g., two-tissue compartment model or graphical analysis like Logan plot) is applied to the TACs to estimate parameters such as the total distribution volume (VT) and binding potential (BPND). The cerebellum is typically used as a reference region for non-invasive methods.

Visualizations

experimental_workflow cluster_prep Subject Preparation cluster_scan PET Scan Procedure cluster_analysis Data Analysis prep1 Fasting (≥4h) scan1 [18F]this compound Injection prep1->scan1 prep2 Caffeine Abstinence (≥12h) prep2->scan1 prep3 Medication Review prep3->scan1 scan2 Dynamic PET Scan (90 min) scan1->scan2 analysis1 Image Reconstruction (Attenuation, Scatter Correction) scan2->analysis1 scan3 Arterial Blood Sampling analysis2 Generate Time-Activity Curves scan3->analysis2 scan4 Anatomical MRI scan4->analysis2 analysis1->analysis2 analysis3 Kinetic Modeling (e.g., Logan Plot) analysis2->analysis3 analysis4 Calculate BPND analysis3->analysis4

Caption: Experimental workflow for a typical [18F]this compound PET study.

troubleshooting_workflow start Image Artifact Observed q1 Blurry Image? start->q1 a1_yes Implement Motion Correction q1->a1_yes Yes q2 Unexpected Hot/Cold Spots? q1->q2 No end Artifact Resolved a1_yes->end a2_yes_q Check CT for Artifacts (Metal, Contrast) q2->a2_yes_q Yes q3 High Uptake in Low Receptor Regions? q2->q3 No a2_yes_q->end a3_yes_q Review for Off-Target Binding or Radiometabolites q3->a3_yes_q Yes q3->end No a3_yes_q->end

Caption: Troubleshooting workflow for common this compound PET image artifacts.

signaling_pathway ligand Adenosine ([18F]this compound) receptor Adenosine A2A Receptor ligand->receptor g_protein G Protein (Gs) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates downstream Downstream Cellular Effects pka->downstream

Caption: Simplified signaling pathway of the Adenosine A2A receptor.

References

Strategies to improve the signal-to-noise ratio in MNI-444 PET

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (SNR) of their MNI-444 Positron Emission Tomography (PET) imaging experiments.

Troubleshooting Guide: Low Signal-to-Noise Ratio (SNR) in this compound PET

Low SNR can obscure the specific binding of this compound to adenosine (B11128) A2A receptors, hindering accurate quantification. This guide addresses common causes of high noise and low signal in your this compound PET images.

Issue: My this compound PET images are excessively noisy, making it difficult to delineate brain regions.

Potential CauseRecommended ActionExpected Outcome
Inadequate Injected Dose The amount of radiotracer administered is a primary determinant of count statistics. Insufficient injected activity leads to low counts and consequently, high image noise. Review your protocol and ensure the injected dose is appropriate for your subject and scanner sensitivity. For human studies, a typical dose of [18F]this compound is around 348.3 ± 59.6 MBq.[1]An optimized injected dose will increase the number of detected coincidence events, leading to improved count statistics and a higher SNR.
Insufficient Scan Duration Shorter scan times result in fewer detected radioactive decay events, which directly increases image noise.[2] A balance must be struck between acquisition time, potential for patient motion, and tracer kinetics. For this compound brain imaging, a dynamic scan of at least 90 minutes is often recommended to allow for adequate tracer distribution and kinetic modeling.[1]Lengthening the scan duration will increase the total counts collected, thereby improving the SNR of the reconstructed images.
Suboptimal Image Reconstruction Parameters The choice of reconstruction algorithm and its parameters significantly impacts image noise. Iterative reconstruction methods like Ordered Subset Expectation Maximization (OSEM) are generally preferred over older methods like Filtered Backprojection (FBP) as they can produce images with better SNR.[2] However, an excessive number of iterations or subsets in OSEM can amplify noise.[3]Proper selection and optimization of the reconstruction algorithm and its parameters will yield images with reduced noise and an improved contrast-to-noise ratio (CNR), enhancing the detectability of specific tracer uptake.
Inappropriate Post-Reconstruction Filtering Applying a smoothing filter, such as a Gaussian filter, after reconstruction is a common method to reduce image noise. However, using a filter that is too aggressive can blur the image, reducing spatial resolution and potentially obscuring small structures.The application of an appropriate filter with an optimized full width at half maximum (FWHM) can significantly improve the overall image quality by increasing the SNR without excessively compromising spatial resolution.
Inaccurate Data Corrections Proper correction for physical factors like attenuation, scatter, and random coincidences is critical. Inaccurate corrections can introduce noise and artifacts into the final reconstructed images.Ensuring that all necessary data corrections are accurately applied will result in cleaner images with a more uniform noise distribution and improved quantitative accuracy.
Patient or Animal Motion Movement during the scan can cause significant blurring and misregistration of the PET data, which degrades image quality and can lead to artifacts.Minimizing subject motion through proper positioning, immobilization, and, if necessary for preclinical studies, anesthesia, is essential for obtaining sharp, artifact-free images with a higher effective SNR.

Frequently Asked Questions (FAQs)

Acquisition Parameters

Q1: What is a typical injected dose of [18F]this compound for human brain PET studies?

A1: Based on published human studies, a typical administered dose of [18F]this compound is in the range of 172.3 to 389.0 MBq (4.66 to 10.51 mCi), with a mean of approximately 348.3 MBq (9.41 mCi). The optimal dose can vary depending on the PET scanner's sensitivity and the specific imaging protocol.

Q2: How long should I acquire this compound PET data?

A2: For kinetic modeling of [18F]this compound in the brain, a dynamic acquisition of at least 90 minutes is recommended. This duration allows for the characterization of the tracer's delivery, uptake, and washout, which is crucial for accurate quantification of receptor binding. Shorter scan durations may be sufficient for qualitative assessments, but will likely result in higher noise levels.

Q3: Is it necessary to perform arterial blood sampling for this compound PET?

A3: While arterial blood sampling provides a gold-standard input function for full kinetic modeling, noninvasive methods using a reference region are also suitable for quantifying [18F]this compound brain PET data. The cerebellum is a commonly used reference region due to its low to negligible density of adenosine A2A receptors.

Data Processing and Analysis

Q4: Which image reconstruction algorithm is best for this compound PET to maximize SNR?

A4: Iterative reconstruction algorithms, such as Ordered Subsets Expectation Maximization (OSEM), are generally superior to Filtered Backprojection (FBP) for improving SNR because they incorporate a more accurate statistical model of the data. Newer algorithms like Bayesian Penalized Likelihood (BPL), also known as Q.Clear, may offer further improvements by controlling noise while allowing for more complete convergence of the reconstruction. The inclusion of Time-of-Flight (TOF) and Point Spread Function (PSF) modeling during reconstruction can also significantly enhance SNR.

Q5: How do I choose the right number of iterations and subsets for OSEM reconstruction?

A5: The optimal number of iterations and subsets for OSEM reconstruction is a trade-off between image sharpness and noise. Increasing the number of iterations and subsets can improve the resolution and contrast of the image, but it will also amplify the noise. The ideal parameters will depend on your specific scanner, the count statistics of your data, and the research question. It is advisable to perform phantom studies or to analyze test-retest data to determine the optimal reconstruction parameters for your setup. For a human study with this compound, reconstruction was performed using OSEM with 4 iterations and 16 subsets, followed by a 5 mm Gaussian filter.

Q6: What is the purpose of post-reconstruction filtering and how do I choose the right filter?

A6: Post-reconstruction filtering is used to smooth the PET images to reduce noise. A Gaussian filter is commonly used for this purpose. The amount of smoothing is determined by the filter's full width at half maximum (FWHM). A larger FWHM will result in a smoother image with less noise, but also with lower spatial resolution. The choice of the FWHM is a balance between noise reduction and the preservation of anatomical detail.

Troubleshooting Artifacts

Q7: I see areas of unexpectedly high or low tracer uptake in my this compound PET images that do not correspond to the expected distribution of A2A receptors. What could be the cause?

A7: These could be artifacts. Common sources of artifacts in PET imaging include:

  • Attenuation Correction Artifacts: Errors in the CT-based attenuation map, for example due to metal implants or patient motion between the CT and PET scans, can lead to incorrect attenuation correction and result in falsely high or low uptake values.

  • Patient Motion: Subject movement during the scan can cause blurring and misregistration, leading to artifacts that can mimic changes in tracer uptake.

  • Metal Artifacts: High-density objects like dental fillings or surgical clips can cause streaks and other artifacts on the CT scan, which then propagate into the attenuation-corrected PET image, often as areas of artificially high uptake.

It is always recommended to carefully inspect the CT scan and the non-attenuation-corrected PET images to help identify the source of any unexpected findings.

Experimental Protocols

Protocol for this compound PET Imaging in Human Brain

This protocol is based on a published study characterizing [18F]this compound in healthy human volunteers.

  • Subject Preparation:

    • Subjects should fast for at least 4 hours prior to radiotracer injection.

    • A catheter should be placed in an antecubital vein for radiotracer injection and in a radial artery for blood sampling (if being performed).

  • Radiotracer Administration:

    • Administer a single intravenous bolus of [18F]this compound (target dose of ~350 MBq).

    • The injection should be given as a slow bolus over approximately 3 minutes, followed by a saline flush.

  • PET Image Acquisition:

    • Acquire dynamic PET data in 3D mode for a total of 90-120 minutes.

    • The framing scheme should consist of frames of increasing duration (e.g., from 30 seconds to 5 minutes).

    • Perform a transmission scan before the emission scan for attenuation correction.

  • Image Reconstruction:

    • Correct PET data for randoms, dead time, scatter, and attenuation.

    • Reconstruct images using an iterative algorithm such as OSEM (e.g., 4 iterations, 16 subsets).

    • Apply a post-reconstruction Gaussian filter (e.g., 5 mm FWHM) to reduce noise.

  • Data Analysis:

    • Co-register the PET images to a structural MR image of the subject.

    • Define regions of interest (ROIs) on the MR image for brain structures such as the caudate, putamen, and cerebellum.

    • Generate time-activity curves (TACs) for each ROI.

    • Perform kinetic modeling using the TACs. For a noninvasive approach, use a reference tissue model with the cerebellum as the reference region to estimate the binding potential (BP_ND).

Quantitative Data Summary

Table 1: this compound PET Acquisition and Reconstruction Parameters from a Human Study

ParameterValueReference
Injected Dose 348.3 ± 59.6 MBq
Injection Method Slow intravenous injection over 3 min
Scan Duration 90-120 minutes
Reconstruction Algorithm Ordered Subset Expectation Maximization (OSEM)
OSEM Iterations 4
OSEM Subsets 16
Post-Reconstruction Filter Gaussian filter with 5 mm kernel

Table 2: Test-Retest Variability of [18F]this compound Binding Potential (BP_ND) in Human Brain

Brain RegionAverage Test-Retest Variability (%)Reference
A2A-rich regions < 10%

Visualizations

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis subject_prep Subject Preparation (Fasting, Catheterization) injection Radiotracer Injection (~350 MBq slow IV bolus) subject_prep->injection radiotracer_prep [18F]this compound Dose Preparation radiotracer_prep->injection pet_scan Dynamic PET Scan (90-120 min) injection->pet_scan reconstruction Image Reconstruction (OSEM, Corrections) pet_scan->reconstruction filtering Post-Reconstruction Filtering (Gaussian Filter) reconstruction->filtering analysis Kinetic Modeling (Reference Tissue Model) filtering->analysis

Caption: Experimental workflow for this compound PET imaging.

troubleshooting_snr cluster_acquisition Acquisition Parameters cluster_processing Data Processing low_snr Low SNR in this compound PET Image injected_dose Inadequate Injected Dose low_snr->injected_dose scan_duration Insufficient Scan Duration low_snr->scan_duration motion Subject Motion low_snr->motion reconstruction Suboptimal Reconstruction low_snr->reconstruction filtering Inappropriate Filtering low_snr->filtering corrections Inaccurate Corrections low_snr->corrections solution1 Improved Count Statistics injected_dose->solution1 Optimize Dose solution2 Increased Total Counts scan_duration->solution2 Increase Scan Time solution3 Reduced Motion Artifacts motion->solution3 Immobilize Subject solution4 Reduced Noise Amplification reconstruction->solution4 Optimize Algorithm/Parameters solution5 Balanced Noise/Resolution filtering->solution5 Optimize Filter solution6 Reduced Image Artifacts corrections->solution6 Verify Corrections high_snr Improved SNR solution1->high_snr solution2->high_snr solution3->high_snr solution4->high_snr solution5->high_snr solution6->high_snr

Caption: Troubleshooting logic for low SNR in this compound PET.

References

Strategies to improve the signal-to-noise ratio in MNI-444 PET

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (SNR) of their MNI-444 Positron Emission Tomography (PET) imaging experiments.

Troubleshooting Guide: Low Signal-to-Noise Ratio (SNR) in this compound PET

Low SNR can obscure the specific binding of this compound to adenosine A2A receptors, hindering accurate quantification. This guide addresses common causes of high noise and low signal in your this compound PET images.

Issue: My this compound PET images are excessively noisy, making it difficult to delineate brain regions.

Potential CauseRecommended ActionExpected Outcome
Inadequate Injected Dose The amount of radiotracer administered is a primary determinant of count statistics. Insufficient injected activity leads to low counts and consequently, high image noise. Review your protocol and ensure the injected dose is appropriate for your subject and scanner sensitivity. For human studies, a typical dose of [18F]this compound is around 348.3 ± 59.6 MBq.[1]An optimized injected dose will increase the number of detected coincidence events, leading to improved count statistics and a higher SNR.
Insufficient Scan Duration Shorter scan times result in fewer detected radioactive decay events, which directly increases image noise.[2] A balance must be struck between acquisition time, potential for patient motion, and tracer kinetics. For this compound brain imaging, a dynamic scan of at least 90 minutes is often recommended to allow for adequate tracer distribution and kinetic modeling.[1]Lengthening the scan duration will increase the total counts collected, thereby improving the SNR of the reconstructed images.
Suboptimal Image Reconstruction Parameters The choice of reconstruction algorithm and its parameters significantly impacts image noise. Iterative reconstruction methods like Ordered Subset Expectation Maximization (OSEM) are generally preferred over older methods like Filtered Backprojection (FBP) as they can produce images with better SNR.[2] However, an excessive number of iterations or subsets in OSEM can amplify noise.[3]Proper selection and optimization of the reconstruction algorithm and its parameters will yield images with reduced noise and an improved contrast-to-noise ratio (CNR), enhancing the detectability of specific tracer uptake.
Inappropriate Post-Reconstruction Filtering Applying a smoothing filter, such as a Gaussian filter, after reconstruction is a common method to reduce image noise. However, using a filter that is too aggressive can blur the image, reducing spatial resolution and potentially obscuring small structures.The application of an appropriate filter with an optimized full width at half maximum (FWHM) can significantly improve the overall image quality by increasing the SNR without excessively compromising spatial resolution.
Inaccurate Data Corrections Proper correction for physical factors like attenuation, scatter, and random coincidences is critical. Inaccurate corrections can introduce noise and artifacts into the final reconstructed images.Ensuring that all necessary data corrections are accurately applied will result in cleaner images with a more uniform noise distribution and improved quantitative accuracy.
Patient or Animal Motion Movement during the scan can cause significant blurring and misregistration of the PET data, which degrades image quality and can lead to artifacts.Minimizing subject motion through proper positioning, immobilization, and, if necessary for preclinical studies, anesthesia, is essential for obtaining sharp, artifact-free images with a higher effective SNR.

Frequently Asked Questions (FAQs)

Acquisition Parameters

Q1: What is a typical injected dose of [18F]this compound for human brain PET studies?

A1: Based on published human studies, a typical administered dose of [18F]this compound is in the range of 172.3 to 389.0 MBq (4.66 to 10.51 mCi), with a mean of approximately 348.3 MBq (9.41 mCi). The optimal dose can vary depending on the PET scanner's sensitivity and the specific imaging protocol.

Q2: How long should I acquire this compound PET data?

A2: For kinetic modeling of [18F]this compound in the brain, a dynamic acquisition of at least 90 minutes is recommended. This duration allows for the characterization of the tracer's delivery, uptake, and washout, which is crucial for accurate quantification of receptor binding. Shorter scan durations may be sufficient for qualitative assessments, but will likely result in higher noise levels.

Q3: Is it necessary to perform arterial blood sampling for this compound PET?

A3: While arterial blood sampling provides a gold-standard input function for full kinetic modeling, noninvasive methods using a reference region are also suitable for quantifying [18F]this compound brain PET data. The cerebellum is a commonly used reference region due to its low to negligible density of adenosine A2A receptors.

Data Processing and Analysis

Q4: Which image reconstruction algorithm is best for this compound PET to maximize SNR?

A4: Iterative reconstruction algorithms, such as Ordered Subsets Expectation Maximization (OSEM), are generally superior to Filtered Backprojection (FBP) for improving SNR because they incorporate a more accurate statistical model of the data. Newer algorithms like Bayesian Penalized Likelihood (BPL), also known as Q.Clear, may offer further improvements by controlling noise while allowing for more complete convergence of the reconstruction. The inclusion of Time-of-Flight (TOF) and Point Spread Function (PSF) modeling during reconstruction can also significantly enhance SNR.

Q5: How do I choose the right number of iterations and subsets for OSEM reconstruction?

A5: The optimal number of iterations and subsets for OSEM reconstruction is a trade-off between image sharpness and noise. Increasing the number of iterations and subsets can improve the resolution and contrast of the image, but it will also amplify the noise. The ideal parameters will depend on your specific scanner, the count statistics of your data, and the research question. It is advisable to perform phantom studies or to analyze test-retest data to determine the optimal reconstruction parameters for your setup. For a human study with this compound, reconstruction was performed using OSEM with 4 iterations and 16 subsets, followed by a 5 mm Gaussian filter.

Q6: What is the purpose of post-reconstruction filtering and how do I choose the right filter?

A6: Post-reconstruction filtering is used to smooth the PET images to reduce noise. A Gaussian filter is commonly used for this purpose. The amount of smoothing is determined by the filter's full width at half maximum (FWHM). A larger FWHM will result in a smoother image with less noise, but also with lower spatial resolution. The choice of the FWHM is a balance between noise reduction and the preservation of anatomical detail.

Troubleshooting Artifacts

Q7: I see areas of unexpectedly high or low tracer uptake in my this compound PET images that do not correspond to the expected distribution of A2A receptors. What could be the cause?

A7: These could be artifacts. Common sources of artifacts in PET imaging include:

  • Attenuation Correction Artifacts: Errors in the CT-based attenuation map, for example due to metal implants or patient motion between the CT and PET scans, can lead to incorrect attenuation correction and result in falsely high or low uptake values.

  • Patient Motion: Subject movement during the scan can cause blurring and misregistration, leading to artifacts that can mimic changes in tracer uptake.

  • Metal Artifacts: High-density objects like dental fillings or surgical clips can cause streaks and other artifacts on the CT scan, which then propagate into the attenuation-corrected PET image, often as areas of artificially high uptake.

It is always recommended to carefully inspect the CT scan and the non-attenuation-corrected PET images to help identify the source of any unexpected findings.

Experimental Protocols

Protocol for this compound PET Imaging in Human Brain

This protocol is based on a published study characterizing [18F]this compound in healthy human volunteers.

  • Subject Preparation:

    • Subjects should fast for at least 4 hours prior to radiotracer injection.

    • A catheter should be placed in an antecubital vein for radiotracer injection and in a radial artery for blood sampling (if being performed).

  • Radiotracer Administration:

    • Administer a single intravenous bolus of [18F]this compound (target dose of ~350 MBq).

    • The injection should be given as a slow bolus over approximately 3 minutes, followed by a saline flush.

  • PET Image Acquisition:

    • Acquire dynamic PET data in 3D mode for a total of 90-120 minutes.

    • The framing scheme should consist of frames of increasing duration (e.g., from 30 seconds to 5 minutes).

    • Perform a transmission scan before the emission scan for attenuation correction.

  • Image Reconstruction:

    • Correct PET data for randoms, dead time, scatter, and attenuation.

    • Reconstruct images using an iterative algorithm such as OSEM (e.g., 4 iterations, 16 subsets).

    • Apply a post-reconstruction Gaussian filter (e.g., 5 mm FWHM) to reduce noise.

  • Data Analysis:

    • Co-register the PET images to a structural MR image of the subject.

    • Define regions of interest (ROIs) on the MR image for brain structures such as the caudate, putamen, and cerebellum.

    • Generate time-activity curves (TACs) for each ROI.

    • Perform kinetic modeling using the TACs. For a noninvasive approach, use a reference tissue model with the cerebellum as the reference region to estimate the binding potential (BP_ND).

Quantitative Data Summary

Table 1: this compound PET Acquisition and Reconstruction Parameters from a Human Study

ParameterValueReference
Injected Dose 348.3 ± 59.6 MBq
Injection Method Slow intravenous injection over 3 min
Scan Duration 90-120 minutes
Reconstruction Algorithm Ordered Subset Expectation Maximization (OSEM)
OSEM Iterations 4
OSEM Subsets 16
Post-Reconstruction Filter Gaussian filter with 5 mm kernel

Table 2: Test-Retest Variability of [18F]this compound Binding Potential (BP_ND) in Human Brain

Brain RegionAverage Test-Retest Variability (%)Reference
A2A-rich regions < 10%

Visualizations

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis subject_prep Subject Preparation (Fasting, Catheterization) injection Radiotracer Injection (~350 MBq slow IV bolus) subject_prep->injection radiotracer_prep [18F]this compound Dose Preparation radiotracer_prep->injection pet_scan Dynamic PET Scan (90-120 min) injection->pet_scan reconstruction Image Reconstruction (OSEM, Corrections) pet_scan->reconstruction filtering Post-Reconstruction Filtering (Gaussian Filter) reconstruction->filtering analysis Kinetic Modeling (Reference Tissue Model) filtering->analysis

Caption: Experimental workflow for this compound PET imaging.

troubleshooting_snr cluster_acquisition Acquisition Parameters cluster_processing Data Processing low_snr Low SNR in this compound PET Image injected_dose Inadequate Injected Dose low_snr->injected_dose scan_duration Insufficient Scan Duration low_snr->scan_duration motion Subject Motion low_snr->motion reconstruction Suboptimal Reconstruction low_snr->reconstruction filtering Inappropriate Filtering low_snr->filtering corrections Inaccurate Corrections low_snr->corrections solution1 Improved Count Statistics injected_dose->solution1 Optimize Dose solution2 Increased Total Counts scan_duration->solution2 Increase Scan Time solution3 Reduced Motion Artifacts motion->solution3 Immobilize Subject solution4 Reduced Noise Amplification reconstruction->solution4 Optimize Algorithm/Parameters solution5 Balanced Noise/Resolution filtering->solution5 Optimize Filter solution6 Reduced Image Artifacts corrections->solution6 Verify Corrections high_snr Improved SNR solution1->high_snr solution2->high_snr solution3->high_snr solution4->high_snr solution5->high_snr solution6->high_snr

Caption: Troubleshooting logic for low SNR in this compound PET.

References

Addressing MNI-444 metabolite contamination in plasma analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MNI-444. The focus is on addressing challenges related to metabolite contamination during plasma analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in plasma important?

A1: this compound is a novel molecule under investigation, and its analysis in plasma is crucial for pharmacokinetic (PK) and toxicological studies. These studies help determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is essential for drug development.

Q2: What are the common challenges encountered during the bioanalysis of this compound and its metabolites in plasma?

A2: Common challenges in the bioanalysis of this compound and its metabolites include managing the matrix effect from complex plasma components, dealing with potential ion suppression or enhancement in LC-MS/MS analysis, and addressing the instability of certain metabolites.[1][2] It is also crucial to prevent the degradation or transformation of unstable drugs and metabolites during sample preparation, storage, and analysis to avoid inaccurate quantification.[2]

Q3: What are the initial steps for developing a robust bioanalytical method for this compound?

A3: To develop a robust method, it is important to select the appropriate internal standard, optimize the sample extraction procedure, and fine-tune the mobile phase, pH, and chromatographic conditions.[1] Proper sample preparation is key to converting a complex sample like plasma into a form suitable for chromatographic analysis.[3]

Q4: How can matrix effects be minimized in this compound plasma analysis?

A4: Matrix effects, which can interfere with the accuracy and sensitivity of the analysis, can be reduced by using effective sample preparation techniques. Methods like targeted phospholipid depletion (e.g., HybridSPE-Phospholipid) or analyte enrichment (e.g., biocompatible SPME) are effective at reducing matrix interference.

Q5: What is in-source fragmentation and how can it affect this compound analysis?

A5: In-source fragmentation is the fragmentation of an analyte during ionization, before it enters the mass analyzer. This can lead to the misidentification of fragments as actual metabolites, artificially increasing the perceived complexity of the sample. For this compound, this could result in the incorrect identification and quantification of its metabolites. Careful optimization of MS conditions and chromatographic separation is necessary to minimize and correctly identify in-source fragments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape or resolution for this compound or its metabolites Inadequate chromatographic separation.Optimize the HPLC/UPLC method, including the column, mobile phase composition, and gradient.
Interference from plasma matrix components.Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
Inconsistent quantification results Metabolite instability.Ensure samples are processed and stored under conditions that preserve metabolite stability (e.g., controlled temperature, addition of stabilizers).
In-source fragmentation of the parent drug or metabolites.Adjust mass spectrometer source parameters (e.g., temperature, voltage) to minimize fragmentation. Use chromatographic separation to distinguish between true metabolites and in-source fragments.
Unexpected peaks in the chromatogram Contamination from lab equipment or solvents.Use high-purity solvents and thoroughly clean all equipment.
Presence of previously unidentified metabolites.Conduct metabolite identification studies to characterize the unknown peaks.
Low recovery of this compound or metabolites Inefficient extraction from plasma.Optimize the extraction method by testing different solvents, pH conditions, and extraction techniques.
Adsorption to labware.Use low-adsorption tubes and pipette tips.

Experimental Protocols

Protocol 1: Plasma Sample Preparation for this compound Analysis

This protocol is a general guideline and may require optimization for specific experimental needs.

  • Protein Precipitation:

    • To a 100 µL plasma sample, add 300 µL of a precipitation solvent (e.g., acetonitrile (B52724) or methanol).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • Solid-Phase Extraction (SPE) for Cleaner Samples:

    • Conditioning: Condition an appropriate SPE cartridge with methanol (B129727) followed by water.

    • Loading: Load the plasma sample (pre-treated or diluted) onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove interfering substances.

    • Elution: Elute this compound and its metabolites using a stronger solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Protocol 2: HPLC Method for Separation of this compound and Metabolites

This method is based on a published protocol for 18F-MNI-444 and should be adapted as needed.

  • Column: Reversed-phase C18 column (e.g., Phenomenex Luna C18(2), 10 x 250 mm, 10 µm).

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) with a modifier like 0.8% triethylamine.

  • Flow Rate: 4.0 mL/min.

  • Detection: UV or Mass Spectrometry (MS).

Visualizations

MNI444_Metabolic_Pathway MNI444 This compound PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) MNI444->PhaseI Metabolite1 Metabolite 1 (e.g., Hydroxylated this compound) PhaseI->Metabolite1 Metabolite2 Metabolite 2 (e.g., N-dealkylated this compound) PhaseI->Metabolite2 PhaseII Phase II Metabolism (Conjugation) Metabolite1->PhaseII Metabolite2->PhaseII Conjugate1 Glucuronide Conjugate PhaseII->Conjugate1 Conjugate2 Sulfate Conjugate PhaseII->Conjugate2 Excretion Excretion Conjugate1->Excretion Conjugate2->Excretion Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Collection Precipitation Protein Precipitation Plasma->Precipitation SPE Solid-Phase Extraction (Optional) Precipitation->SPE HPLC HPLC Separation SPE->HPLC MS Mass Spectrometry Detection HPLC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

References

Addressing MNI-444 metabolite contamination in plasma analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MNI-444. The focus is on addressing challenges related to metabolite contamination during plasma analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in plasma important?

A1: this compound is a novel molecule under investigation, and its analysis in plasma is crucial for pharmacokinetic (PK) and toxicological studies. These studies help determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is essential for drug development.

Q2: What are the common challenges encountered during the bioanalysis of this compound and its metabolites in plasma?

A2: Common challenges in the bioanalysis of this compound and its metabolites include managing the matrix effect from complex plasma components, dealing with potential ion suppression or enhancement in LC-MS/MS analysis, and addressing the instability of certain metabolites.[1][2] It is also crucial to prevent the degradation or transformation of unstable drugs and metabolites during sample preparation, storage, and analysis to avoid inaccurate quantification.[2]

Q3: What are the initial steps for developing a robust bioanalytical method for this compound?

A3: To develop a robust method, it is important to select the appropriate internal standard, optimize the sample extraction procedure, and fine-tune the mobile phase, pH, and chromatographic conditions.[1] Proper sample preparation is key to converting a complex sample like plasma into a form suitable for chromatographic analysis.[3]

Q4: How can matrix effects be minimized in this compound plasma analysis?

A4: Matrix effects, which can interfere with the accuracy and sensitivity of the analysis, can be reduced by using effective sample preparation techniques. Methods like targeted phospholipid depletion (e.g., HybridSPE-Phospholipid) or analyte enrichment (e.g., biocompatible SPME) are effective at reducing matrix interference.

Q5: What is in-source fragmentation and how can it affect this compound analysis?

A5: In-source fragmentation is the fragmentation of an analyte during ionization, before it enters the mass analyzer. This can lead to the misidentification of fragments as actual metabolites, artificially increasing the perceived complexity of the sample. For this compound, this could result in the incorrect identification and quantification of its metabolites. Careful optimization of MS conditions and chromatographic separation is necessary to minimize and correctly identify in-source fragments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape or resolution for this compound or its metabolites Inadequate chromatographic separation.Optimize the HPLC/UPLC method, including the column, mobile phase composition, and gradient.
Interference from plasma matrix components.Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
Inconsistent quantification results Metabolite instability.Ensure samples are processed and stored under conditions that preserve metabolite stability (e.g., controlled temperature, addition of stabilizers).
In-source fragmentation of the parent drug or metabolites.Adjust mass spectrometer source parameters (e.g., temperature, voltage) to minimize fragmentation. Use chromatographic separation to distinguish between true metabolites and in-source fragments.
Unexpected peaks in the chromatogram Contamination from lab equipment or solvents.Use high-purity solvents and thoroughly clean all equipment.
Presence of previously unidentified metabolites.Conduct metabolite identification studies to characterize the unknown peaks.
Low recovery of this compound or metabolites Inefficient extraction from plasma.Optimize the extraction method by testing different solvents, pH conditions, and extraction techniques.
Adsorption to labware.Use low-adsorption tubes and pipette tips.

Experimental Protocols

Protocol 1: Plasma Sample Preparation for this compound Analysis

This protocol is a general guideline and may require optimization for specific experimental needs.

  • Protein Precipitation:

    • To a 100 µL plasma sample, add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • Solid-Phase Extraction (SPE) for Cleaner Samples:

    • Conditioning: Condition an appropriate SPE cartridge with methanol followed by water.

    • Loading: Load the plasma sample (pre-treated or diluted) onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove interfering substances.

    • Elution: Elute this compound and its metabolites using a stronger solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Protocol 2: HPLC Method for Separation of this compound and Metabolites

This method is based on a published protocol for 18F-MNI-444 and should be adapted as needed.

  • Column: Reversed-phase C18 column (e.g., Phenomenex Luna C18(2), 10 x 250 mm, 10 µm).

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) with a modifier like 0.8% triethylamine.

  • Flow Rate: 4.0 mL/min.

  • Detection: UV or Mass Spectrometry (MS).

Visualizations

MNI444_Metabolic_Pathway MNI444 This compound PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) MNI444->PhaseI Metabolite1 Metabolite 1 (e.g., Hydroxylated this compound) PhaseI->Metabolite1 Metabolite2 Metabolite 2 (e.g., N-dealkylated this compound) PhaseI->Metabolite2 PhaseII Phase II Metabolism (Conjugation) Metabolite1->PhaseII Metabolite2->PhaseII Conjugate1 Glucuronide Conjugate PhaseII->Conjugate1 Conjugate2 Sulfate Conjugate PhaseII->Conjugate2 Excretion Excretion Conjugate1->Excretion Conjugate2->Excretion Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Collection Precipitation Protein Precipitation Plasma->Precipitation SPE Solid-Phase Extraction (Optional) Precipitation->SPE HPLC HPLC Separation SPE->HPLC MS Mass Spectrometry Detection HPLC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

References

Refinement of MNI-444 imaging protocols for specific patient populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of MNI-444 for PET imaging of adenosine (B11128) A2A receptors. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound PET imaging experiments.

Issue/Observation Potential Cause Recommended Action
Low Signal-to-Noise Ratio Insufficient radiotracer dose.Ensure dose is calculated correctly based on patient weight and scanner specifications. For pediatric patients, use a weight-based dosing regimen (e.g., 5.3 MBq/kg) to minimize radiation while maintaining image quality.[1][2]
Incorrect uptake time.Adhere to the recommended uptake period to allow for optimal tracer distribution.
Patient movement during acquisition.Use head restraints and ensure patient comfort to minimize motion. For patients with movement disorders, consider shorter acquisition frames and motion correction software.
Image Artifacts (Streaking, Hot/Cold Spots) Patient movement.As above, minimize patient motion. Motion correction software is highly recommended.
Metal implants.If possible, position the patient to exclude metallic implants from the field of view. Use CT-based attenuation correction algorithms designed to reduce metal artifacts.[3]
Misalignment between PET and CT scans.Ensure the patient remains still between the CT and PET acquisitions. Respiratory motion can be a significant factor; consider respiratory gating if available.[3][4]
Extravasation of radiotracer.Careful intravenous injection is critical. Monitor the injection site. If significant extravasation occurs, the quantitative accuracy of the scan will be compromised.
High Cerebellar Uptake Non-specific binding.While the cerebellum is used as a reference region due to low A2A receptor density, some non-specific binding can occur. Ensure that the data analysis accounts for this by using appropriate kinetic models.
Pathological changes in the cerebellum.In rare cases, unexpected cerebellar uptake could indicate underlying pathology. Correlate with anatomical imaging (MRI or CT).
Variability in Test-Retest Results Physiological changes in the patient.Ensure consistent patient preparation for both scans (e.g., fasting state, caffeine (B1668208) abstinence).
Differences in scanning conditions.Maintain identical acquisition and reconstruction parameters between scans.
Inconsistent data analysis.Use a standardized methodology for region of interest (ROI) placement and kinetic modeling.

Frequently Asked Questions (FAQs)

A list of common questions regarding this compound imaging protocols.

Q1: What is the recommended dose of [18F]this compound for a typical adult human subject?

A single intravenous dose of 348.3 ± 59.6 MBq (9.41 ± 1.61 mCi) has been used in healthy adult volunteers. The injected mass of this compound should be kept low to avoid receptor occupancy by the cold compound.

Q2: How should the imaging protocol be adjusted for pediatric patients?

For pediatric imaging, it is crucial to minimize radiation dose. Adult protocols should be modified to use a weight-based injected activity, for example, 5.3 MBq/kg, and adjusted acquisition times (e.g., 3-5 minutes per field of view). CT parameters for attenuation correction should also be adjusted to be weight-based, using lower tube currents.

Q3: Are there specific considerations for imaging geriatric patients or those with dementia?

Patient comfort and the ability to remain still are paramount. Shorter scan times may be beneficial if they do not compromise image quality. For dementia patients, this compound imaging can be part of a broader diagnostic workup that may also include amyloid and tau PET imaging to aid in differential diagnosis.

Q4: What are the key patient preparation steps before an this compound PET scan?

Patients should typically fast for 4-6 hours before the scan to ensure stable metabolic conditions. They should be well-hydrated with water. It is also important to avoid caffeine and other substances that may interact with adenosine receptors. A quiet, dimly lit room for the uptake phase can help minimize physiological variability.

Q5: What is the typical scan duration for a brain this compound PET scan?

Dynamic brain imaging is often performed over 90 minutes, although acquisitions can extend up to 3.5 hours to assess tracer kinetics thoroughly. For simplified quantification methods, a 60 to 90-minute post-injection acquisition may be sufficient.

Q6: Which brain region is recommended as a reference for kinetic modeling?

The cerebellum is typically used as a reference region for data analysis due to its low density of A2A receptors.

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound PET imaging.

Standard this compound Brain PET Imaging Protocol for Adult Humans
  • Patient Preparation:

    • Confirm patient has fasted for at least 4-6 hours.

    • Ensure the patient has avoided caffeine for at least 24 hours.

    • Record the patient's weight.

    • Place an intravenous catheter for radiotracer injection.

    • Have the patient rest in a quiet, dimly lit room.

  • Radiotracer Administration:

    • Administer a single dose of approximately 350 MBq of [18F]this compound as a slow intravenous bolus injection over 3 minutes.

    • Follow the injection with a 10 mL saline flush.

  • Image Acquisition:

    • Position the patient comfortably in the PET scanner with a head holder to minimize motion.

    • Perform a low-dose CT scan for attenuation correction.

    • Begin dynamic PET image acquisition immediately upon radiotracer injection.

    • Acquire data in 3D mode for a total of 90 minutes.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic images with appropriate corrections for attenuation, scatter, and randoms.

    • Co-register the PET images with a structural MRI of the patient's brain.

    • Define regions of interest (ROIs) on the MRI, including the caudate, putamen, and cerebellum.

    • Extract time-activity curves for each ROI.

    • Perform kinetic modeling using the cerebellum as a reference region to estimate binding potentials.

Visualizations

Adenosine A2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor G_protein Gs Protein A2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates cAMP cAMP AC->cAMP converts Adenosine Adenosine (Extracellular) Adenosine->A2AR binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cell_Response Cellular Response (e.g., Neurotransmitter Release) PKA->Cell_Response phosphorylates targets leading to

Caption: Simplified signaling pathway of the Adenosine A2A receptor.

This compound PET Imaging Experimental Workflow

G cluster_prep Patient Preparation cluster_scan Imaging Procedure cluster_analysis Data Analysis Patient_Prep Fasting & Caffeine Abstinence IV_Line IV Line Placement Patient_Prep->IV_Line Injection [18F]this compound Injection IV_Line->Injection CT_Scan Low-Dose CT Scan (Attenuation Correction) Injection->CT_Scan PET_Scan Dynamic PET Scan (90 min) CT_Scan->PET_Scan Recon Image Reconstruction PET_Scan->Recon Coreg Co-registration with MRI Recon->Coreg ROI ROI Definition Coreg->ROI Modeling Kinetic Modeling ROI->Modeling

Caption: Standard experimental workflow for this compound PET imaging.

Troubleshooting Logic for Low Image Quality

G cluster_causes Potential Causes cluster_solutions Solutions Start Low Image Quality (Noise/Artifacts) Motion Patient Motion? Start->Motion Dose Incorrect Dose? Start->Dose Extravasation Tracer Extravasation? Start->Extravasation Recon_Error Reconstruction Error? Start->Recon_Error Motion_Correct Apply Motion Correction Motion->Motion_Correct Dose_Check Verify Dose Calculation Dose->Dose_Check Injection_Check Inspect Injection Site Extravasation->Injection_Check Recon_Params Review Recon Parameters Recon_Error->Recon_Params

References

Refinement of MNI-444 imaging protocols for specific patient populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of MNI-444 for PET imaging of adenosine A2A receptors. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound PET imaging experiments.

Issue/Observation Potential Cause Recommended Action
Low Signal-to-Noise Ratio Insufficient radiotracer dose.Ensure dose is calculated correctly based on patient weight and scanner specifications. For pediatric patients, use a weight-based dosing regimen (e.g., 5.3 MBq/kg) to minimize radiation while maintaining image quality.[1][2]
Incorrect uptake time.Adhere to the recommended uptake period to allow for optimal tracer distribution.
Patient movement during acquisition.Use head restraints and ensure patient comfort to minimize motion. For patients with movement disorders, consider shorter acquisition frames and motion correction software.
Image Artifacts (Streaking, Hot/Cold Spots) Patient movement.As above, minimize patient motion. Motion correction software is highly recommended.
Metal implants.If possible, position the patient to exclude metallic implants from the field of view. Use CT-based attenuation correction algorithms designed to reduce metal artifacts.[3]
Misalignment between PET and CT scans.Ensure the patient remains still between the CT and PET acquisitions. Respiratory motion can be a significant factor; consider respiratory gating if available.[3][4]
Extravasation of radiotracer.Careful intravenous injection is critical. Monitor the injection site. If significant extravasation occurs, the quantitative accuracy of the scan will be compromised.
High Cerebellar Uptake Non-specific binding.While the cerebellum is used as a reference region due to low A2A receptor density, some non-specific binding can occur. Ensure that the data analysis accounts for this by using appropriate kinetic models.
Pathological changes in the cerebellum.In rare cases, unexpected cerebellar uptake could indicate underlying pathology. Correlate with anatomical imaging (MRI or CT).
Variability in Test-Retest Results Physiological changes in the patient.Ensure consistent patient preparation for both scans (e.g., fasting state, caffeine abstinence).
Differences in scanning conditions.Maintain identical acquisition and reconstruction parameters between scans.
Inconsistent data analysis.Use a standardized methodology for region of interest (ROI) placement and kinetic modeling.

Frequently Asked Questions (FAQs)

A list of common questions regarding this compound imaging protocols.

Q1: What is the recommended dose of [18F]this compound for a typical adult human subject?

A single intravenous dose of 348.3 ± 59.6 MBq (9.41 ± 1.61 mCi) has been used in healthy adult volunteers. The injected mass of this compound should be kept low to avoid receptor occupancy by the cold compound.

Q2: How should the imaging protocol be adjusted for pediatric patients?

For pediatric imaging, it is crucial to minimize radiation dose. Adult protocols should be modified to use a weight-based injected activity, for example, 5.3 MBq/kg, and adjusted acquisition times (e.g., 3-5 minutes per field of view). CT parameters for attenuation correction should also be adjusted to be weight-based, using lower tube currents.

Q3: Are there specific considerations for imaging geriatric patients or those with dementia?

Patient comfort and the ability to remain still are paramount. Shorter scan times may be beneficial if they do not compromise image quality. For dementia patients, this compound imaging can be part of a broader diagnostic workup that may also include amyloid and tau PET imaging to aid in differential diagnosis.

Q4: What are the key patient preparation steps before an this compound PET scan?

Patients should typically fast for 4-6 hours before the scan to ensure stable metabolic conditions. They should be well-hydrated with water. It is also important to avoid caffeine and other substances that may interact with adenosine receptors. A quiet, dimly lit room for the uptake phase can help minimize physiological variability.

Q5: What is the typical scan duration for a brain this compound PET scan?

Dynamic brain imaging is often performed over 90 minutes, although acquisitions can extend up to 3.5 hours to assess tracer kinetics thoroughly. For simplified quantification methods, a 60 to 90-minute post-injection acquisition may be sufficient.

Q6: Which brain region is recommended as a reference for kinetic modeling?

The cerebellum is typically used as a reference region for data analysis due to its low density of A2A receptors.

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound PET imaging.

Standard this compound Brain PET Imaging Protocol for Adult Humans
  • Patient Preparation:

    • Confirm patient has fasted for at least 4-6 hours.

    • Ensure the patient has avoided caffeine for at least 24 hours.

    • Record the patient's weight.

    • Place an intravenous catheter for radiotracer injection.

    • Have the patient rest in a quiet, dimly lit room.

  • Radiotracer Administration:

    • Administer a single dose of approximately 350 MBq of [18F]this compound as a slow intravenous bolus injection over 3 minutes.

    • Follow the injection with a 10 mL saline flush.

  • Image Acquisition:

    • Position the patient comfortably in the PET scanner with a head holder to minimize motion.

    • Perform a low-dose CT scan for attenuation correction.

    • Begin dynamic PET image acquisition immediately upon radiotracer injection.

    • Acquire data in 3D mode for a total of 90 minutes.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic images with appropriate corrections for attenuation, scatter, and randoms.

    • Co-register the PET images with a structural MRI of the patient's brain.

    • Define regions of interest (ROIs) on the MRI, including the caudate, putamen, and cerebellum.

    • Extract time-activity curves for each ROI.

    • Perform kinetic modeling using the cerebellum as a reference region to estimate binding potentials.

Visualizations

Adenosine A2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor G_protein Gs Protein A2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates cAMP cAMP AC->cAMP converts Adenosine Adenosine (Extracellular) Adenosine->A2AR binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cell_Response Cellular Response (e.g., Neurotransmitter Release) PKA->Cell_Response phosphorylates targets leading to

Caption: Simplified signaling pathway of the Adenosine A2A receptor.

This compound PET Imaging Experimental Workflow

G cluster_prep Patient Preparation cluster_scan Imaging Procedure cluster_analysis Data Analysis Patient_Prep Fasting & Caffeine Abstinence IV_Line IV Line Placement Patient_Prep->IV_Line Injection [18F]this compound Injection IV_Line->Injection CT_Scan Low-Dose CT Scan (Attenuation Correction) Injection->CT_Scan PET_Scan Dynamic PET Scan (90 min) CT_Scan->PET_Scan Recon Image Reconstruction PET_Scan->Recon Coreg Co-registration with MRI Recon->Coreg ROI ROI Definition Coreg->ROI Modeling Kinetic Modeling ROI->Modeling

Caption: Standard experimental workflow for this compound PET imaging.

Troubleshooting Logic for Low Image Quality

G cluster_causes Potential Causes cluster_solutions Solutions Start Low Image Quality (Noise/Artifacts) Motion Patient Motion? Start->Motion Dose Incorrect Dose? Start->Dose Extravasation Tracer Extravasation? Start->Extravasation Recon_Error Reconstruction Error? Start->Recon_Error Motion_Correct Apply Motion Correction Motion->Motion_Correct Dose_Check Verify Dose Calculation Dose->Dose_Check Injection_Check Inspect Injection Site Extravasation->Injection_Check Recon_Params Review Recon Parameters Recon_Error->Recon_Params

References

Technical Support Center: Minimizing Motion Artifacts in Brain PET Scans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing motion artifacts during brain Positron Emission Tomography (PET) scans, including those utilizing the novel radiotracer ¹⁸F-MNI-444 for imaging adenosine (B11128) 2A receptors.[1][2][3][4] Motion artifacts can significantly degrade image quality, leading to inaccurate quantification and interpretation of results.[5]

Troubleshooting Guide: Identifying and Mitigating Motion Artifacts

This guide addresses specific issues that may arise during brain PET experiments, providing potential causes and actionable solutions.

Question: My reconstructed PET images appear blurry and anatomical details are poorly defined. What could be the cause and how can I fix this?

Answer: Blurring in PET images is a classic sign of patient motion during the scan. This can be caused by voluntary or involuntary movements.

Summary of Blurring Artifacts and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Generalized Blurring - Patient discomfort or anxiety leading to gradual movement.- Involuntary movements (e.g., tremors).- Ensure patient comfort with padding and clear communication before the scan.- Use appropriate head immobilization devices.- Consider shorter scan durations if the protocol allows.
"Ghosting" or Double Images - Sudden, brief patient movement (e.g., coughing, sneezing).- Implement retrospective, frame-by-frame motion correction.- Visually inspect sinograms or dynamic frames to identify and potentially exclude frames with significant motion.
Misalignment with Anatomical Scan (CT/MRI) - Patient movement between the PET and CT/MRI acquisitions.- Utilize integrated PET/CT or PET/MRI systems for simultaneous acquisition.- If scans are sequential, ensure robust head immobilization is maintained between scans.- Perform post-acquisition image registration to align the PET and anatomical images.

Question: I've noticed a mismatch between the emission and transmission (attenuation correction) data. How does this happen and what is the protocol to correct it?

Answer: A mismatch between emission and transmission scans is a critical issue that leads to incorrect attenuation correction and, consequently, inaccurate quantification of radiotracer uptake. This often occurs if the patient moves after the transmission scan (e.g., CT) but before or during the emission (PET) scan.

Experimental Protocol: Frame-Based Motion Correction for Emission-Transmission Mismatch

This protocol outlines a retrospective, frame-by-frame realignment method to correct for motion, including mismatches between emission and transmission scans.

  • Data Acquisition: Acquire PET data in list mode or as a series of short-duration frames.

  • Initial Reconstruction: Reconstruct both non-attenuation-corrected (NAC) and attenuation-corrected (AC) images for each time frame.

  • Reference Frame Selection: Choose a reference frame, often an early frame or a sum of early frames where motion is assumed to be minimal.

  • Realignment of NAC Images: Co-register each individual NAC frame to the reference NAC frame. This is often more robust as NAC images are less affected by noise and attenuation correction errors.

  • Transformation Matrix Application: Apply the transformation matrices derived from the NAC realignment to the corresponding AC frames.

  • Creation of Motion-Corrected Image: Sum the realigned AC frames to create a final, motion-corrected image.

  • Quality Control: Visually inspect the realigned dynamic sequence and the final summed image to ensure the correction has been successful. Automated quality control protocols can also be implemented by comparing image-based motion estimates with data from an external tracking system.

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to prevent patient motion before the scan begins?

A1: Proactive patient management and proper immobilization are key. This includes clearly explaining the procedure and the importance of remaining still, ensuring the patient is comfortable, and using a suitable head holder or immobilization device. For scans like those involving ¹⁸F-MNI-444, which may be part of longer research protocols, patient comfort is paramount to minimize motion over extended periods.

Q2: What are the main differences between prospective and retrospective motion correction?

A2:

  • Prospective Motion Correction: Involves tracking the patient's head position in real-time during the scan using an external device (e.g., an optical tracking system). The scanner's acquisition parameters are updated continuously to compensate for the motion as it happens. This can prevent mismatch between emission and transmission data from occurring.

  • Retrospective Motion Correction: Is applied to the data after the scan is complete. This typically involves reconstructing the data into a series of shorter time frames and then realigning these frames to a common reference position before summing them.

Comparison of Motion Correction Techniques

TechniqueDescriptionAdvantagesDisadvantages
Prospective Real-time tracking and correction during acquisition.- Corrects for intra-frame motion.- Prevents emission-transmission mismatch.- Requires specialized hardware.- Can be complex to implement.
Retrospective Post-acquisition realignment of framed data.- No special hardware required during scan.- Can be applied to older datasets.- Widely available in analysis software.- Does not correct for motion within a single frame.- Can be less accurate for large, rapid movements.

Q3: How significant is the impact of motion on the quantitative accuracy of my PET data?

A3: Even small movements can have a substantial impact on quantitative accuracy. Motion leads to blurring, which can cause an underestimation of radiotracer uptake in small regions of interest due to partial volume effects. Studies have shown that motion can introduce errors in kinetic parameter estimates and may even lead to misinterpretation of results, such as the binding potential of tracers like ¹⁸F-MNI-444. For instance, motion can decrease the measured distribution volume ratio (DVR), potentially masking true biological differences between groups.

Q4: Are there any specific considerations for dynamic brain PET scans?

A4: Yes, dynamic scans, which are often used for kinetic modeling with tracers like ¹⁸F-MNI-444, are particularly sensitive to motion. Motion can alter the time-activity curves (TACs) that are fundamental to this analysis. Frame-by-frame retrospective correction is highly recommended for dynamic studies. It is also crucial to ensure that any motion correction applied does not introduce systematic biases into the TACs.

Visualized Workflows and Protocols

To aid in experimental design and troubleshooting, the following diagrams illustrate key processes.

G Experimental Workflow for Minimizing Motion Artifacts cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_post Post-Acquisition PatientPrep Patient Preparation (Communication & Comfort) Immobilization Head Immobilization (Head holder, Cushions) PatientPrep->Immobilization Tracer Radiotracer Injection (e.g., ¹⁸F-MNI-444) Immobilization->Tracer TransmissionScan Transmission Scan (CT/MR) Tracer->TransmissionScan EmissionScan Dynamic PET Emission Scan (List Mode or Framed) TransmissionScan->EmissionScan ProspectiveCorrection Optional: Prospective Motion Correction EmissionScan->ProspectiveCorrection QC Visual & Automated QC (Inspect for Motion) EmissionScan->QC RetroCorrection Retrospective Motion Correction (Frame-based Realignment) QC->RetroCorrection Motion Detected Reconstruction Final Image Reconstruction QC->Reconstruction No Motion RetroCorrection->Reconstruction Analysis Quantitative Analysis Reconstruction->Analysis

Caption: High-level workflow for a brain PET scan with integrated motion correction steps.

G Troubleshooting Logic for Motion Artifacts Start Image Quality Issue (e.g., Blurring, Artifacts) CheckDynamic Review Dynamic Frames/ Sinograms for Movement? Start->CheckDynamic InterFrame Inter-frame Motion (Movement between frames) CheckDynamic->InterFrame Yes IntraFrame Intra-frame Motion (Blurring within a frame) CheckDynamic->IntraFrame Yes, but blurring remains after retro correction CheckImmobilization Review Patient Immobilization & Comfort Procedures CheckDynamic->CheckImmobilization No ApplyRetro Apply Retrospective Frame-by-Frame Correction InterFrame->ApplyRetro ConsiderProspective For future scans, use Prospective Correction IntraFrame->ConsiderProspective End Proceed with Analysis of Corrected Data ApplyRetro->End ConsiderProspective->CheckImmobilization CheckImmobilization->End Implement Improvements

References

Technical Support Center: Minimizing Motion Artifacts in Brain PET Scans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing motion artifacts during brain Positron Emission Tomography (PET) scans, including those utilizing the novel radiotracer ¹⁸F-MNI-444 for imaging adenosine 2A receptors.[1][2][3][4] Motion artifacts can significantly degrade image quality, leading to inaccurate quantification and interpretation of results.[5]

Troubleshooting Guide: Identifying and Mitigating Motion Artifacts

This guide addresses specific issues that may arise during brain PET experiments, providing potential causes and actionable solutions.

Question: My reconstructed PET images appear blurry and anatomical details are poorly defined. What could be the cause and how can I fix this?

Answer: Blurring in PET images is a classic sign of patient motion during the scan. This can be caused by voluntary or involuntary movements.

Summary of Blurring Artifacts and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Generalized Blurring - Patient discomfort or anxiety leading to gradual movement.- Involuntary movements (e.g., tremors).- Ensure patient comfort with padding and clear communication before the scan.- Use appropriate head immobilization devices.- Consider shorter scan durations if the protocol allows.
"Ghosting" or Double Images - Sudden, brief patient movement (e.g., coughing, sneezing).- Implement retrospective, frame-by-frame motion correction.- Visually inspect sinograms or dynamic frames to identify and potentially exclude frames with significant motion.
Misalignment with Anatomical Scan (CT/MRI) - Patient movement between the PET and CT/MRI acquisitions.- Utilize integrated PET/CT or PET/MRI systems for simultaneous acquisition.- If scans are sequential, ensure robust head immobilization is maintained between scans.- Perform post-acquisition image registration to align the PET and anatomical images.

Question: I've noticed a mismatch between the emission and transmission (attenuation correction) data. How does this happen and what is the protocol to correct it?

Answer: A mismatch between emission and transmission scans is a critical issue that leads to incorrect attenuation correction and, consequently, inaccurate quantification of radiotracer uptake. This often occurs if the patient moves after the transmission scan (e.g., CT) but before or during the emission (PET) scan.

Experimental Protocol: Frame-Based Motion Correction for Emission-Transmission Mismatch

This protocol outlines a retrospective, frame-by-frame realignment method to correct for motion, including mismatches between emission and transmission scans.

  • Data Acquisition: Acquire PET data in list mode or as a series of short-duration frames.

  • Initial Reconstruction: Reconstruct both non-attenuation-corrected (NAC) and attenuation-corrected (AC) images for each time frame.

  • Reference Frame Selection: Choose a reference frame, often an early frame or a sum of early frames where motion is assumed to be minimal.

  • Realignment of NAC Images: Co-register each individual NAC frame to the reference NAC frame. This is often more robust as NAC images are less affected by noise and attenuation correction errors.

  • Transformation Matrix Application: Apply the transformation matrices derived from the NAC realignment to the corresponding AC frames.

  • Creation of Motion-Corrected Image: Sum the realigned AC frames to create a final, motion-corrected image.

  • Quality Control: Visually inspect the realigned dynamic sequence and the final summed image to ensure the correction has been successful. Automated quality control protocols can also be implemented by comparing image-based motion estimates with data from an external tracking system.

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to prevent patient motion before the scan begins?

A1: Proactive patient management and proper immobilization are key. This includes clearly explaining the procedure and the importance of remaining still, ensuring the patient is comfortable, and using a suitable head holder or immobilization device. For scans like those involving ¹⁸F-MNI-444, which may be part of longer research protocols, patient comfort is paramount to minimize motion over extended periods.

Q2: What are the main differences between prospective and retrospective motion correction?

A2:

  • Prospective Motion Correction: Involves tracking the patient's head position in real-time during the scan using an external device (e.g., an optical tracking system). The scanner's acquisition parameters are updated continuously to compensate for the motion as it happens. This can prevent mismatch between emission and transmission data from occurring.

  • Retrospective Motion Correction: Is applied to the data after the scan is complete. This typically involves reconstructing the data into a series of shorter time frames and then realigning these frames to a common reference position before summing them.

Comparison of Motion Correction Techniques

TechniqueDescriptionAdvantagesDisadvantages
Prospective Real-time tracking and correction during acquisition.- Corrects for intra-frame motion.- Prevents emission-transmission mismatch.- Requires specialized hardware.- Can be complex to implement.
Retrospective Post-acquisition realignment of framed data.- No special hardware required during scan.- Can be applied to older datasets.- Widely available in analysis software.- Does not correct for motion within a single frame.- Can be less accurate for large, rapid movements.

Q3: How significant is the impact of motion on the quantitative accuracy of my PET data?

A3: Even small movements can have a substantial impact on quantitative accuracy. Motion leads to blurring, which can cause an underestimation of radiotracer uptake in small regions of interest due to partial volume effects. Studies have shown that motion can introduce errors in kinetic parameter estimates and may even lead to misinterpretation of results, such as the binding potential of tracers like ¹⁸F-MNI-444. For instance, motion can decrease the measured distribution volume ratio (DVR), potentially masking true biological differences between groups.

Q4: Are there any specific considerations for dynamic brain PET scans?

A4: Yes, dynamic scans, which are often used for kinetic modeling with tracers like ¹⁸F-MNI-444, are particularly sensitive to motion. Motion can alter the time-activity curves (TACs) that are fundamental to this analysis. Frame-by-frame retrospective correction is highly recommended for dynamic studies. It is also crucial to ensure that any motion correction applied does not introduce systematic biases into the TACs.

Visualized Workflows and Protocols

To aid in experimental design and troubleshooting, the following diagrams illustrate key processes.

G Experimental Workflow for Minimizing Motion Artifacts cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_post Post-Acquisition PatientPrep Patient Preparation (Communication & Comfort) Immobilization Head Immobilization (Head holder, Cushions) PatientPrep->Immobilization Tracer Radiotracer Injection (e.g., ¹⁸F-MNI-444) Immobilization->Tracer TransmissionScan Transmission Scan (CT/MR) Tracer->TransmissionScan EmissionScan Dynamic PET Emission Scan (List Mode or Framed) TransmissionScan->EmissionScan ProspectiveCorrection Optional: Prospective Motion Correction EmissionScan->ProspectiveCorrection QC Visual & Automated QC (Inspect for Motion) EmissionScan->QC RetroCorrection Retrospective Motion Correction (Frame-based Realignment) QC->RetroCorrection Motion Detected Reconstruction Final Image Reconstruction QC->Reconstruction No Motion RetroCorrection->Reconstruction Analysis Quantitative Analysis Reconstruction->Analysis

Caption: High-level workflow for a brain PET scan with integrated motion correction steps.

G Troubleshooting Logic for Motion Artifacts Start Image Quality Issue (e.g., Blurring, Artifacts) CheckDynamic Review Dynamic Frames/ Sinograms for Movement? Start->CheckDynamic InterFrame Inter-frame Motion (Movement between frames) CheckDynamic->InterFrame Yes IntraFrame Intra-frame Motion (Blurring within a frame) CheckDynamic->IntraFrame Yes, but blurring remains after retro correction CheckImmobilization Review Patient Immobilization & Comfort Procedures CheckDynamic->CheckImmobilization No ApplyRetro Apply Retrospective Frame-by-Frame Correction InterFrame->ApplyRetro ConsiderProspective For future scans, use Prospective Correction IntraFrame->ConsiderProspective End Proceed with Analysis of Corrected Data ApplyRetro->End ConsiderProspective->CheckImmobilization CheckImmobilization->End Implement Improvements

References

Validation & Comparative

A Comparative Guide to 18F-MNI-444 PET Imaging for Adenosine A2A Receptor Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the test-retest reliability of ¹⁸F-MNI-444 PET imaging with alternative radiotracers for the quantification of adenosine (B11128) A₂A receptors in the human brain. The information presented is supported by experimental data to aid in the selection of the most appropriate imaging agent for clinical research and drug development.

Introduction to Adenosine A₂A Receptor Imaging

Adenosine A₂A receptors are a key target in the investigation and development of therapies for a variety of neurological and psychiatric disorders, including Parkinson's disease. Positron Emission Tomography (PET) imaging with selective radiotracers allows for the in vivo quantification of these receptors, providing valuable insights into disease mechanisms and the pharmacodynamics of novel drugs. The reliability of these PET tracers is paramount for longitudinal studies and multi-center clinical trials. Test-retest reliability is a critical metric for evaluating the stability of a radiotracer's performance over time. This guide focuses on the test-retest reliability of ¹⁸F-MNI-444 and compares it with two prominent carbon-11 (B1219553) labeled alternatives: [¹¹C]preladenant and [¹¹C]TMSX.

Quantitative Comparison of Test-Retest Reliability

The following table summarizes the key test-retest reliability metrics for ¹⁸F-MNI-444, [¹¹C]preladenant, and [¹¹C]TMSX. The data is derived from studies conducted in healthy human volunteers.

RadiotracerKey ParameterTest-Retest Variability (TRV)Intraclass Correlation Coefficient (ICC)Reference
¹⁸F-MNI-444 Binding Potential (BPND)<10% (average)Not explicitly reported, but described as "good"[1][2]
[¹¹C]preladenant Distribution Volume Ratio (DVR)10% (Global mean for LGAR)0.81 (Global mean for LGAR)
[¹¹C]TMSX Distribution Volume (VT)6% to 13%>0.6 (most regions)

Note: Lower Test-Retest Variability (TRV) and higher Intraclass Correlation Coefficient (ICC) values indicate greater reliability.

Adenosine A₂A Receptor Signaling Pathway

The binding of adenosine to the A₂A receptor initiates a G-protein-coupled signaling cascade that plays a crucial role in modulating neuronal activity. The diagram below illustrates this pathway.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A₂A Receptor Adenosine->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (Neuronal Modulation) CREB->Gene_expression Modulates

Adenosine A₂A Receptor Signaling Cascade.

Experimental Workflow for a Test-Retest PET Study

The following diagram outlines the typical workflow for a test-retest PET imaging study designed to assess the reliability of a radiotracer like ¹⁸F-MNI-444.

Test_Retest_Workflow cluster_preparation Subject Preparation cluster_scan1 Test Scan (Session 1) cluster_scan2 Retest Scan (Session 2) cluster_analysis Data Analysis Informed_Consent Informed Consent Screening Medical Screening Informed_Consent->Screening Dietary_Restrictions Dietary Restrictions (e.g., caffeine (B1668208) abstinence) Screening->Dietary_Restrictions Radiotracer_Admin_1 Radiotracer Administration (e.g., ¹⁸F-MNI-444 injection) Dietary_Restrictions->Radiotracer_Admin_1 PET_Scan_1 Dynamic PET Scan Radiotracer_Admin_1->PET_Scan_1 Arterial_Sampling_1 Arterial Blood Sampling (for input function) PET_Scan_1->Arterial_Sampling_1 Inter_Scan_Interval Inter-Scan Interval (e.g., 1-4 weeks) Arterial_Sampling_1->Inter_Scan_Interval Radiotracer_Admin_2 Radiotracer Administration Inter_Scan_Interval->Radiotracer_Admin_2 PET_Scan_2 Dynamic PET Scan Radiotracer_Admin_2->PET_Scan_2 Arterial_Sampling_2 Arterial Blood Sampling PET_Scan_2->Arterial_Sampling_2 Image_Reconstruction Image Reconstruction Arterial_Sampling_2->Image_Reconstruction Kinetic_Modeling Kinetic Modeling (e.g., to estimate BP_ND) Image_Reconstruction->Kinetic_Modeling Statistical_Analysis Statistical Analysis (TRV, ICC) Kinetic_Modeling->Statistical_Analysis

Typical workflow of a test-retest PET imaging study.

Experimental Protocols

Below are the detailed methodologies for the key test-retest experiments cited in this guide.

¹⁸F-MNI-444 PET Imaging Protocol
  • Subjects: The study of ¹⁸F-MNI-444's test-retest reproducibility involved five healthy volunteers.[1]

  • Radiotracer Administration: Subjects received an intravenous bolus injection of ¹⁸F-MNI-444.[1]

  • PET Scanning: Dynamic PET scans were acquired for up to 120 minutes.[1]

  • Arterial Blood Sampling: Arterial blood samples were collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites, which is used to generate an arterial input function for kinetic modeling.

  • Image Analysis: Brain regions of interest were delineated on co-registered MRI scans. Time-activity curves were generated for these regions.

  • Kinetic Modeling: A two-tissue compartment model was used to estimate the total distribution volume (VT). The binding potential (BPND) was calculated using the cerebellum as a reference region.

  • Test-Retest Interval: The interval between the test and retest scans was not explicitly stated but is a critical parameter in such studies.

[¹¹C]preladenant PET Imaging Protocol
  • Subjects: Eight healthy male volunteers participated in the test-retest study for [¹¹C]preladenant.

  • Radiotracer Administration: An intravenous injection of [¹¹C]preladenant was administered.

  • PET Scanning: Dynamic PET scans were performed for 90 minutes.

  • Arterial Blood Sampling: Arterial blood was sampled to determine the arterial input function.

  • Image Analysis: Regions of interest were defined on individual MRIs.

  • Kinetic Modeling: The distribution volume ratio (DVR) was estimated using a Logan graphical analysis with the cerebellum as the reference region (LGAR).

  • Test-Retest Interval: The interval between scans was on average 177 ± 128 days.

[¹¹C]TMSX PET Imaging Protocol
  • Subjects: Five healthy volunteers were included in the test-retest study of [¹¹C]TMSX.

  • Radiotracer Administration: [¹¹C]TMSX was administered via intravenous injection.

  • PET Scanning: Dynamic PET scanning was conducted for 60 minutes.

  • Arterial Blood Sampling: Arterial blood samples were collected for metabolite analysis and to generate the input function.

  • Image Analysis: Regions of interest were drawn on co-registered MR images.

  • Kinetic Modeling: A two-tissue compartment model was used to estimate the total distribution volume (VT).

  • Test-Retest Interval: The specific interval between scans was not detailed in the provided search results.

Conclusion

¹⁸F-MNI-444 demonstrates excellent test-retest reliability for imaging adenosine A₂A receptors, with an average variability of less than 10%. This level of reproducibility is comparable to, and in some aspects potentially better than, the established ¹¹C-labeled tracers, [¹¹C]preladenant and [¹¹C]TMSX. The longer half-life of fluorine-18 (B77423) (approximately 110 minutes) compared to carbon-11 (approximately 20 minutes) offers significant logistical advantages for ¹⁸F-MNI-444, including the potential for centralized production and distribution, and longer scan times to achieve better statistical quality.

While all three tracers are valuable tools for A₂A receptor research, the favorable test-retest reliability and the practical benefits of ¹⁸F labeling position ¹⁸F-MNI-444 as a highly suitable radiotracer for longitudinal studies and multi-center clinical trials investigating the role of adenosine A₂A receptors in health and disease. The choice of tracer will ultimately depend on the specific research question, available resources, and logistical considerations.

References

A Comparative Guide to 18F-MNI-444 PET Imaging for Adenosine A2A Receptor Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the test-retest reliability of ¹⁸F-MNI-444 PET imaging with alternative radiotracers for the quantification of adenosine A₂A receptors in the human brain. The information presented is supported by experimental data to aid in the selection of the most appropriate imaging agent for clinical research and drug development.

Introduction to Adenosine A₂A Receptor Imaging

Adenosine A₂A receptors are a key target in the investigation and development of therapies for a variety of neurological and psychiatric disorders, including Parkinson's disease. Positron Emission Tomography (PET) imaging with selective radiotracers allows for the in vivo quantification of these receptors, providing valuable insights into disease mechanisms and the pharmacodynamics of novel drugs. The reliability of these PET tracers is paramount for longitudinal studies and multi-center clinical trials. Test-retest reliability is a critical metric for evaluating the stability of a radiotracer's performance over time. This guide focuses on the test-retest reliability of ¹⁸F-MNI-444 and compares it with two prominent carbon-11 labeled alternatives: [¹¹C]preladenant and [¹¹C]TMSX.

Quantitative Comparison of Test-Retest Reliability

The following table summarizes the key test-retest reliability metrics for ¹⁸F-MNI-444, [¹¹C]preladenant, and [¹¹C]TMSX. The data is derived from studies conducted in healthy human volunteers.

RadiotracerKey ParameterTest-Retest Variability (TRV)Intraclass Correlation Coefficient (ICC)Reference
¹⁸F-MNI-444 Binding Potential (BPND)<10% (average)Not explicitly reported, but described as "good"[1][2]
[¹¹C]preladenant Distribution Volume Ratio (DVR)10% (Global mean for LGAR)0.81 (Global mean for LGAR)
[¹¹C]TMSX Distribution Volume (VT)6% to 13%>0.6 (most regions)

Note: Lower Test-Retest Variability (TRV) and higher Intraclass Correlation Coefficient (ICC) values indicate greater reliability.

Adenosine A₂A Receptor Signaling Pathway

The binding of adenosine to the A₂A receptor initiates a G-protein-coupled signaling cascade that plays a crucial role in modulating neuronal activity. The diagram below illustrates this pathway.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A₂A Receptor Adenosine->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (Neuronal Modulation) CREB->Gene_expression Modulates

Adenosine A₂A Receptor Signaling Cascade.

Experimental Workflow for a Test-Retest PET Study

The following diagram outlines the typical workflow for a test-retest PET imaging study designed to assess the reliability of a radiotracer like ¹⁸F-MNI-444.

Test_Retest_Workflow cluster_preparation Subject Preparation cluster_scan1 Test Scan (Session 1) cluster_scan2 Retest Scan (Session 2) cluster_analysis Data Analysis Informed_Consent Informed Consent Screening Medical Screening Informed_Consent->Screening Dietary_Restrictions Dietary Restrictions (e.g., caffeine abstinence) Screening->Dietary_Restrictions Radiotracer_Admin_1 Radiotracer Administration (e.g., ¹⁸F-MNI-444 injection) Dietary_Restrictions->Radiotracer_Admin_1 PET_Scan_1 Dynamic PET Scan Radiotracer_Admin_1->PET_Scan_1 Arterial_Sampling_1 Arterial Blood Sampling (for input function) PET_Scan_1->Arterial_Sampling_1 Inter_Scan_Interval Inter-Scan Interval (e.g., 1-4 weeks) Arterial_Sampling_1->Inter_Scan_Interval Radiotracer_Admin_2 Radiotracer Administration Inter_Scan_Interval->Radiotracer_Admin_2 PET_Scan_2 Dynamic PET Scan Radiotracer_Admin_2->PET_Scan_2 Arterial_Sampling_2 Arterial Blood Sampling PET_Scan_2->Arterial_Sampling_2 Image_Reconstruction Image Reconstruction Arterial_Sampling_2->Image_Reconstruction Kinetic_Modeling Kinetic Modeling (e.g., to estimate BP_ND) Image_Reconstruction->Kinetic_Modeling Statistical_Analysis Statistical Analysis (TRV, ICC) Kinetic_Modeling->Statistical_Analysis

Typical workflow of a test-retest PET imaging study.

Experimental Protocols

Below are the detailed methodologies for the key test-retest experiments cited in this guide.

¹⁸F-MNI-444 PET Imaging Protocol
  • Subjects: The study of ¹⁸F-MNI-444's test-retest reproducibility involved five healthy volunteers.[1]

  • Radiotracer Administration: Subjects received an intravenous bolus injection of ¹⁸F-MNI-444.[1]

  • PET Scanning: Dynamic PET scans were acquired for up to 120 minutes.[1]

  • Arterial Blood Sampling: Arterial blood samples were collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites, which is used to generate an arterial input function for kinetic modeling.

  • Image Analysis: Brain regions of interest were delineated on co-registered MRI scans. Time-activity curves were generated for these regions.

  • Kinetic Modeling: A two-tissue compartment model was used to estimate the total distribution volume (VT). The binding potential (BPND) was calculated using the cerebellum as a reference region.

  • Test-Retest Interval: The interval between the test and retest scans was not explicitly stated but is a critical parameter in such studies.

[¹¹C]preladenant PET Imaging Protocol
  • Subjects: Eight healthy male volunteers participated in the test-retest study for [¹¹C]preladenant.

  • Radiotracer Administration: An intravenous injection of [¹¹C]preladenant was administered.

  • PET Scanning: Dynamic PET scans were performed for 90 minutes.

  • Arterial Blood Sampling: Arterial blood was sampled to determine the arterial input function.

  • Image Analysis: Regions of interest were defined on individual MRIs.

  • Kinetic Modeling: The distribution volume ratio (DVR) was estimated using a Logan graphical analysis with the cerebellum as the reference region (LGAR).

  • Test-Retest Interval: The interval between scans was on average 177 ± 128 days.

[¹¹C]TMSX PET Imaging Protocol
  • Subjects: Five healthy volunteers were included in the test-retest study of [¹¹C]TMSX.

  • Radiotracer Administration: [¹¹C]TMSX was administered via intravenous injection.

  • PET Scanning: Dynamic PET scanning was conducted for 60 minutes.

  • Arterial Blood Sampling: Arterial blood samples were collected for metabolite analysis and to generate the input function.

  • Image Analysis: Regions of interest were drawn on co-registered MR images.

  • Kinetic Modeling: A two-tissue compartment model was used to estimate the total distribution volume (VT).

  • Test-Retest Interval: The specific interval between scans was not detailed in the provided search results.

Conclusion

¹⁸F-MNI-444 demonstrates excellent test-retest reliability for imaging adenosine A₂A receptors, with an average variability of less than 10%. This level of reproducibility is comparable to, and in some aspects potentially better than, the established ¹¹C-labeled tracers, [¹¹C]preladenant and [¹¹C]TMSX. The longer half-life of fluorine-18 (approximately 110 minutes) compared to carbon-11 (approximately 20 minutes) offers significant logistical advantages for ¹⁸F-MNI-444, including the potential for centralized production and distribution, and longer scan times to achieve better statistical quality.

While all three tracers are valuable tools for A₂A receptor research, the favorable test-retest reliability and the practical benefits of ¹⁸F labeling position ¹⁸F-MNI-444 as a highly suitable radiotracer for longitudinal studies and multi-center clinical trials investigating the role of adenosine A₂A receptors in health and disease. The choice of tracer will ultimately depend on the specific research question, available resources, and logistical considerations.

References

A Comparative Guide to MNI-444 PET Imaging for Adenosine A2A Receptor Quantification, Validated Against Postmortem Human Brain Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of [¹⁸F]MNI-444 Positron Emission Tomography (PET) imaging for the in-vivo quantification of adenosine (B11128) A2A receptors (A2AR) in the human brain, with validation against postmortem human brain data. The performance of [¹⁸F]this compound is compared with alternative PET radiotracers, supported by experimental data and detailed methodologies.

Introduction

[¹⁸F]this compound is a PET radiotracer with high affinity and selectivity for the adenosine A2A receptor. Its favorable pharmacokinetic properties make it a valuable tool for in-vivo imaging in neuroscience research, particularly in the study of neurodegenerative and psychiatric disorders where A2A receptors are implicated. While a direct head-to-head comparison of in-vivo [¹⁸F]this compound PET imaging with postmortem autoradiography in the same human subjects has not been published, the distribution of [¹⁸F]this compound in the living human brain is consistent with the known high density of A2A receptors in the striatum as determined by postmortem tissue analysis.[1] This guide synthesizes available data to offer a comprehensive comparison.

Quantitative Data Presentation

The following tables summarize the quantitative data from in-vivo PET imaging studies with [¹⁸F]this compound and alternative tracers, and from postmortem human brain autoradiography studies.

Table 1: In-Vivo PET Imaging of Adenosine A2A Receptors in Healthy Human Brain

RadiotracerBrain RegionBinding Potential (BPnd)Reference
[¹⁸F]this compound Putamen~4.0 - 5.0[2]
Globus Pallidus~4.0 - 5.0[2]
Caudate2.6 - 4.9[3][4]
ThalamusLower than striatum
CerebellumReference Region (negligible binding)
[¹¹C]TMSX Anterior Putamen1.25
Posterior Putamen1.20
Head of Caudate Nucleus1.05
Thalamus1.03
Frontal Lobe0.46
[¹¹C]SCH442416 Putamen2.5
Caudate1.6
Thalamus0.5

Binding Potential (BPnd) is a measure of the density of available receptors.

Table 2: Postmortem Autoradiography of Adenosine A2A Receptors in Human Brain

RadioligandBrain RegionReceptor Density (Bmax)Reference
[³H]CGS 21680 PutamenAbundant
Nucleus CaudatusAbundant
Nucleus AccumbensAbundant
Globus Pallidus pars lateralisAbundant
Thalamic NucleiPresent
Cerebral CortexPresent

Bmax represents the maximum density of receptors, typically measured in fmol/mg of tissue or protein.

Experimental Protocols

[¹⁸F]this compound PET Imaging Protocol (Human)

A summary of a typical experimental protocol for [¹⁸F]this compound PET imaging in healthy human volunteers is as follows:

  • Subject Preparation: Subjects are required to abstain from caffeine (B1668208) for at least 12 hours prior to the scan.

  • Radiotracer Administration: A dose of approximately 10 mCi of [¹⁸F]this compound is administered as a slow intravenous bolus injection.

  • PET Scan Acquisition: Dynamic PET imaging is performed for up to 210 minutes. For quantitative analysis, a 90-minute scan is often sufficient.

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma, which is used as an input function for kinetic modeling.

  • Image Analysis:

    • Dynamic PET data is used to estimate the total distribution volume (VT) using kinetic models such as the Logan graphical analysis.

    • The binding potential (BPnd) is calculated using the cerebellum as a reference region, where A2A receptor density is negligible.

    • Non-invasive methods using a reference tissue model (e.g., Simplified Reference Tissue Model - SRTM) can also be employed to estimate BPnd.

Postmortem Human Brain Autoradiography Protocol

The following is a generalized protocol for in-vitro receptor autoradiography using a radioligand such as [³H]CGS 21680 to label adenosine A2A receptors in postmortem human brain tissue:

  • Tissue Preparation: Postmortem human brain hemispheres are sectioned into thin slices (e.g., 10-20 µm) using a cryostat.

  • Pre-incubation: The brain sections are pre-incubated in a buffer solution to wash away any endogenous ligands that might interfere with the binding of the radioligand.

  • Incubation: The sections are then incubated with a solution containing the radioligand (e.g., [³H]CGS 21680) at a specific concentration to allow it to bind to the A2A receptors.

  • Washing: After incubation, the sections are washed in a series of buffer solutions to remove any unbound radioligand.

  • Determination of Non-specific Binding: To determine the amount of non-specific binding, adjacent sections are incubated with the radioligand in the presence of a high concentration of a non-radioactive A2A receptor-specific drug.

  • Drying and Exposure: The washed and dried sections are exposed to a phosphor-imaging plate or autoradiographic film along with radioactive standards for a specific period.

  • Image Analysis: The resulting autoradiograms are analyzed using a densitometer or phosphor imager to quantify the amount of radioactivity in different brain regions. The specific binding is calculated by subtracting the non-specific binding from the total binding.

Mandatory Visualization

experimental_workflow cluster_pet In-Vivo PET Imaging ([¹⁸F]this compound) cluster_autorad Postmortem Autoradiography cluster_comparison Comparison pet_subject Human Subject pet_injection IV Injection ([¹⁸F]this compound) pet_subject->pet_injection pet_scan Dynamic PET Scan pet_injection->pet_scan pet_blood Arterial Blood Sampling pet_scan->pet_blood pet_analysis Kinetic Modeling (BPnd Calculation) pet_scan->pet_analysis pet_blood->pet_analysis comparison Qualitative & Quantitative Comparison pet_analysis->comparison autorad_tissue Postmortem Brain Tissue autorad_section Cryosectioning autorad_tissue->autorad_section autorad_incubation Radioligand Incubation autorad_section->autorad_incubation autorad_wash Washing autorad_incubation->autorad_wash autorad_exposure Exposure to Film autorad_wash->autorad_exposure autorad_analysis Densitometry (Bmax Calculation) autorad_exposure->autorad_analysis autorad_analysis->comparison

Caption: Experimental workflows for in-vivo PET imaging and postmortem autoradiography.

Caption: Simplified signaling pathway of Adenosine A2A and Dopamine D2 receptors.

References

A Comparative Guide to MNI-444 PET Imaging for Adenosine A2A Receptor Quantification, Validated Against Postmortem Human Brain Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of [¹⁸F]MNI-444 Positron Emission Tomography (PET) imaging for the in-vivo quantification of adenosine A2A receptors (A2AR) in the human brain, with validation against postmortem human brain data. The performance of [¹⁸F]this compound is compared with alternative PET radiotracers, supported by experimental data and detailed methodologies.

Introduction

[¹⁸F]this compound is a PET radiotracer with high affinity and selectivity for the adenosine A2A receptor. Its favorable pharmacokinetic properties make it a valuable tool for in-vivo imaging in neuroscience research, particularly in the study of neurodegenerative and psychiatric disorders where A2A receptors are implicated. While a direct head-to-head comparison of in-vivo [¹⁸F]this compound PET imaging with postmortem autoradiography in the same human subjects has not been published, the distribution of [¹⁸F]this compound in the living human brain is consistent with the known high density of A2A receptors in the striatum as determined by postmortem tissue analysis.[1] This guide synthesizes available data to offer a comprehensive comparison.

Quantitative Data Presentation

The following tables summarize the quantitative data from in-vivo PET imaging studies with [¹⁸F]this compound and alternative tracers, and from postmortem human brain autoradiography studies.

Table 1: In-Vivo PET Imaging of Adenosine A2A Receptors in Healthy Human Brain

RadiotracerBrain RegionBinding Potential (BPnd)Reference
[¹⁸F]this compound Putamen~4.0 - 5.0[2]
Globus Pallidus~4.0 - 5.0[2]
Caudate2.6 - 4.9[3][4]
ThalamusLower than striatum
CerebellumReference Region (negligible binding)
[¹¹C]TMSX Anterior Putamen1.25
Posterior Putamen1.20
Head of Caudate Nucleus1.05
Thalamus1.03
Frontal Lobe0.46
[¹¹C]SCH442416 Putamen2.5
Caudate1.6
Thalamus0.5

Binding Potential (BPnd) is a measure of the density of available receptors.

Table 2: Postmortem Autoradiography of Adenosine A2A Receptors in Human Brain

RadioligandBrain RegionReceptor Density (Bmax)Reference
[³H]CGS 21680 PutamenAbundant
Nucleus CaudatusAbundant
Nucleus AccumbensAbundant
Globus Pallidus pars lateralisAbundant
Thalamic NucleiPresent
Cerebral CortexPresent

Bmax represents the maximum density of receptors, typically measured in fmol/mg of tissue or protein.

Experimental Protocols

[¹⁸F]this compound PET Imaging Protocol (Human)

A summary of a typical experimental protocol for [¹⁸F]this compound PET imaging in healthy human volunteers is as follows:

  • Subject Preparation: Subjects are required to abstain from caffeine for at least 12 hours prior to the scan.

  • Radiotracer Administration: A dose of approximately 10 mCi of [¹⁸F]this compound is administered as a slow intravenous bolus injection.

  • PET Scan Acquisition: Dynamic PET imaging is performed for up to 210 minutes. For quantitative analysis, a 90-minute scan is often sufficient.

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma, which is used as an input function for kinetic modeling.

  • Image Analysis:

    • Dynamic PET data is used to estimate the total distribution volume (VT) using kinetic models such as the Logan graphical analysis.

    • The binding potential (BPnd) is calculated using the cerebellum as a reference region, where A2A receptor density is negligible.

    • Non-invasive methods using a reference tissue model (e.g., Simplified Reference Tissue Model - SRTM) can also be employed to estimate BPnd.

Postmortem Human Brain Autoradiography Protocol

The following is a generalized protocol for in-vitro receptor autoradiography using a radioligand such as [³H]CGS 21680 to label adenosine A2A receptors in postmortem human brain tissue:

  • Tissue Preparation: Postmortem human brain hemispheres are sectioned into thin slices (e.g., 10-20 µm) using a cryostat.

  • Pre-incubation: The brain sections are pre-incubated in a buffer solution to wash away any endogenous ligands that might interfere with the binding of the radioligand.

  • Incubation: The sections are then incubated with a solution containing the radioligand (e.g., [³H]CGS 21680) at a specific concentration to allow it to bind to the A2A receptors.

  • Washing: After incubation, the sections are washed in a series of buffer solutions to remove any unbound radioligand.

  • Determination of Non-specific Binding: To determine the amount of non-specific binding, adjacent sections are incubated with the radioligand in the presence of a high concentration of a non-radioactive A2A receptor-specific drug.

  • Drying and Exposure: The washed and dried sections are exposed to a phosphor-imaging plate or autoradiographic film along with radioactive standards for a specific period.

  • Image Analysis: The resulting autoradiograms are analyzed using a densitometer or phosphor imager to quantify the amount of radioactivity in different brain regions. The specific binding is calculated by subtracting the non-specific binding from the total binding.

Mandatory Visualization

experimental_workflow cluster_pet In-Vivo PET Imaging ([¹⁸F]this compound) cluster_autorad Postmortem Autoradiography cluster_comparison Comparison pet_subject Human Subject pet_injection IV Injection ([¹⁸F]this compound) pet_subject->pet_injection pet_scan Dynamic PET Scan pet_injection->pet_scan pet_blood Arterial Blood Sampling pet_scan->pet_blood pet_analysis Kinetic Modeling (BPnd Calculation) pet_scan->pet_analysis pet_blood->pet_analysis comparison Qualitative & Quantitative Comparison pet_analysis->comparison autorad_tissue Postmortem Brain Tissue autorad_section Cryosectioning autorad_tissue->autorad_section autorad_incubation Radioligand Incubation autorad_section->autorad_incubation autorad_wash Washing autorad_incubation->autorad_wash autorad_exposure Exposure to Film autorad_wash->autorad_exposure autorad_analysis Densitometry (Bmax Calculation) autorad_exposure->autorad_analysis autorad_analysis->comparison

Caption: Experimental workflows for in-vivo PET imaging and postmortem autoradiography.

Caption: Simplified signaling pathway of Adenosine A2A and Dopamine D2 receptors.

References

Cross-Validation of MNI-444 Binding Potential with In Vitro Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo binding potential of MNI-444, a selective antagonist for the Adenosine (B11128) A2A receptor, with its in vitro binding characteristics. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for preclinical and clinical imaging studies targeting the A2A receptor.

Introduction to this compound and the Adenosine A2A Receptor

This compound is a positron emission tomography (PET) radiotracer designed for the in vivo imaging and quantification of Adenosine A2A receptors in the brain. The A2A receptor, a G-protein coupled receptor, is a key modulator of glutamatergic and dopaminergic neurotransmission, making it a significant target for therapeutic intervention in neurodegenerative disorders such as Parkinson's disease and Huntington's disease. Cross-validation of in vivo data with in vitro assay results is crucial for establishing the reliability and specificity of a radiotracer.

Quantitative Data Comparison

The following tables summarize the in vivo and in vitro binding data for this compound and provide a comparison with other well-characterized A2A receptor antagonists.

Table 1: In Vivo and In Vitro Binding Data for this compound

ParameterBrain RegionValueReference
In Vivo Binding Potential (BPND) Caudate2.6 - 4.9[1][2]
Putamen2.6 - 4.9[1][2]
In Vitro Binding Affinity (Ki) Recombinant Human A2A Receptor2.8 nM

Table 2: Comparative In Vitro Binding Affinities of A2A Receptor Antagonists

CompoundKi (nM) for Human A2A ReceptorReference
This compound 2.8
ZM2413851.4[3]
SCH442416< 1
Preladenant1.1

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo PET Imaging with 18F-MNI-444

Objective: To determine the in vivo binding potential (BPND) of 18F-MNI-444 in the human brain.

Methodology:

  • Subject Population: Healthy human volunteers.

  • Radiotracer Administration: Intravenous bolus injection of 18F-MNI-444.

  • PET Imaging: Dynamic PET scans are acquired over a period of up to 210 minutes.

  • Arterial Blood Sampling: Serial arterial blood samples are collected to measure the concentration of the parent radiotracer in plasma.

  • Kinetic Modeling: Time-activity curves for different brain regions are generated from the PET data. The binding potential (BPND) is calculated using a kinetic model, such as the simplified reference tissue model (SRTM) or a compartmental model with an arterial input function. The cerebellum is often used as a reference region due to its low density of A2A receptors.

In Vitro Radioligand Competition Binding Assay

Objective: To determine the in vitro binding affinity (Ki) of this compound for the human Adenosine A2A receptor.

Methodology:

  • Biological Material: Cell membranes from Human Embryonic Kidney (HEK-293) cells stably transfected with the human Adenosine A2A receptor.

  • Radioligand: [3H]CGS21680, a selective A2A receptor agonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • A constant concentration of [3H]CGS21680 is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled competitor compound (this compound) are added to displace the binding of the radioligand.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]CGS21680 (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Autoradiography

Objective: To visualize and quantify the distribution of this compound binding sites in brain tissue sections.

Methodology:

  • Tissue Preparation: Post-mortem human brain tissue sections (typically 20 µm thick) are cut using a cryostat and thaw-mounted onto microscope slides.

  • Incubation: The tissue sections are incubated with a solution containing a radiolabeled form of this compound (e.g., 18F-MNI-444 or a tritiated version). To determine non-specific binding, a separate set of sections is incubated with the radioligand in the presence of a high concentration of a non-radioactive A2A receptor antagonist (e.g., ZM241385).

  • Washing: After incubation, the sections are washed in buffer to remove unbound radioligand.

  • Exposure: The dried sections are apposed to a phosphor imaging plate or autoradiographic film.

  • Imaging and Analysis: The resulting autoradiograms are scanned, and the density of binding in different brain regions is quantified using image analysis software. The specific binding is calculated by subtracting the non-specific binding from the total binding.

Visualizations

Adenosine A2A Receptor Signaling Pathway

The Adenosine A2A receptor is coupled to a stimulatory G-protein (Gs). Upon activation by an agonist, it initiates a signaling cascade that leads to the production of cyclic AMP (cAMP).

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR Adenosine A2A Receptor Gs Gs Protein (α, β, γ subunits) A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Extracellular Extracellular (Adenosine/Agonist) Extracellular->A2AR Binds

Adenosine A2A Receptor Signaling Cascade
Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the key steps in determining the in vitro binding affinity of a compound like this compound.

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Prepare Membranes (HEK-293 with A2A Receptor) Incubate Incubate Membranes, Radioligand, and Varying Competitor Concentrations Membranes->Incubate Radioligand Prepare Radioligand ([3H]CGS21680) Radioligand->Incubate Competitor Prepare Competitor (this compound) Competitor->Incubate Filter Rapid Filtration (Separate Bound from Free) Incubate->Filter Count Liquid Scintillation Counting (Measure Radioactivity) Filter->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Workflow for In Vitro Competition Binding Assay

Conclusion

The in vivo binding potential of this compound in A2A receptor-rich brain regions is consistent with its high in vitro binding affinity. The quantitative data presented in this guide, along with the detailed experimental protocols, support the use of this compound as a specific and reliable PET radiotracer for imaging the Adenosine A2A receptor. The comparison with other known A2A antagonists further validates its high affinity for the target. This information is critical for the design and interpretation of neuroscience research and drug development studies targeting the A2A receptor.

References

Cross-Validation of MNI-444 Binding Potential with In Vitro Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo binding potential of MNI-444, a selective antagonist for the Adenosine A2A receptor, with its in vitro binding characteristics. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for preclinical and clinical imaging studies targeting the A2A receptor.

Introduction to this compound and the Adenosine A2A Receptor

This compound is a positron emission tomography (PET) radiotracer designed for the in vivo imaging and quantification of Adenosine A2A receptors in the brain. The A2A receptor, a G-protein coupled receptor, is a key modulator of glutamatergic and dopaminergic neurotransmission, making it a significant target for therapeutic intervention in neurodegenerative disorders such as Parkinson's disease and Huntington's disease. Cross-validation of in vivo data with in vitro assay results is crucial for establishing the reliability and specificity of a radiotracer.

Quantitative Data Comparison

The following tables summarize the in vivo and in vitro binding data for this compound and provide a comparison with other well-characterized A2A receptor antagonists.

Table 1: In Vivo and In Vitro Binding Data for this compound

ParameterBrain RegionValueReference
In Vivo Binding Potential (BPND) Caudate2.6 - 4.9[1][2]
Putamen2.6 - 4.9[1][2]
In Vitro Binding Affinity (Ki) Recombinant Human A2A Receptor2.8 nM

Table 2: Comparative In Vitro Binding Affinities of A2A Receptor Antagonists

CompoundKi (nM) for Human A2A ReceptorReference
This compound 2.8
ZM2413851.4[3]
SCH442416< 1
Preladenant1.1

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo PET Imaging with 18F-MNI-444

Objective: To determine the in vivo binding potential (BPND) of 18F-MNI-444 in the human brain.

Methodology:

  • Subject Population: Healthy human volunteers.

  • Radiotracer Administration: Intravenous bolus injection of 18F-MNI-444.

  • PET Imaging: Dynamic PET scans are acquired over a period of up to 210 minutes.

  • Arterial Blood Sampling: Serial arterial blood samples are collected to measure the concentration of the parent radiotracer in plasma.

  • Kinetic Modeling: Time-activity curves for different brain regions are generated from the PET data. The binding potential (BPND) is calculated using a kinetic model, such as the simplified reference tissue model (SRTM) or a compartmental model with an arterial input function. The cerebellum is often used as a reference region due to its low density of A2A receptors.

In Vitro Radioligand Competition Binding Assay

Objective: To determine the in vitro binding affinity (Ki) of this compound for the human Adenosine A2A receptor.

Methodology:

  • Biological Material: Cell membranes from Human Embryonic Kidney (HEK-293) cells stably transfected with the human Adenosine A2A receptor.

  • Radioligand: [3H]CGS21680, a selective A2A receptor agonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • A constant concentration of [3H]CGS21680 is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled competitor compound (this compound) are added to displace the binding of the radioligand.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]CGS21680 (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Autoradiography

Objective: To visualize and quantify the distribution of this compound binding sites in brain tissue sections.

Methodology:

  • Tissue Preparation: Post-mortem human brain tissue sections (typically 20 µm thick) are cut using a cryostat and thaw-mounted onto microscope slides.

  • Incubation: The tissue sections are incubated with a solution containing a radiolabeled form of this compound (e.g., 18F-MNI-444 or a tritiated version). To determine non-specific binding, a separate set of sections is incubated with the radioligand in the presence of a high concentration of a non-radioactive A2A receptor antagonist (e.g., ZM241385).

  • Washing: After incubation, the sections are washed in buffer to remove unbound radioligand.

  • Exposure: The dried sections are apposed to a phosphor imaging plate or autoradiographic film.

  • Imaging and Analysis: The resulting autoradiograms are scanned, and the density of binding in different brain regions is quantified using image analysis software. The specific binding is calculated by subtracting the non-specific binding from the total binding.

Visualizations

Adenosine A2A Receptor Signaling Pathway

The Adenosine A2A receptor is coupled to a stimulatory G-protein (Gs). Upon activation by an agonist, it initiates a signaling cascade that leads to the production of cyclic AMP (cAMP).

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR Adenosine A2A Receptor Gs Gs Protein (α, β, γ subunits) A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Extracellular Extracellular (Adenosine/Agonist) Extracellular->A2AR Binds

Adenosine A2A Receptor Signaling Cascade
Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the key steps in determining the in vitro binding affinity of a compound like this compound.

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Prepare Membranes (HEK-293 with A2A Receptor) Incubate Incubate Membranes, Radioligand, and Varying Competitor Concentrations Membranes->Incubate Radioligand Prepare Radioligand ([3H]CGS21680) Radioligand->Incubate Competitor Prepare Competitor (this compound) Competitor->Incubate Filter Rapid Filtration (Separate Bound from Free) Incubate->Filter Count Liquid Scintillation Counting (Measure Radioactivity) Filter->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Workflow for In Vitro Competition Binding Assay

Conclusion

The in vivo binding potential of this compound in A2A receptor-rich brain regions is consistent with its high in vitro binding affinity. The quantitative data presented in this guide, along with the detailed experimental protocols, support the use of this compound as a specific and reliable PET radiotracer for imaging the Adenosine A2A receptor. The comparison with other known A2A antagonists further validates its high affinity for the target. This information is critical for the design and interpretation of neuroscience research and drug development studies targeting the A2A receptor.

References

MNI-444 versus [11C]preladenant for A2A receptor imaging

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of MNI-444 and [11C]Preladenant for A2A Receptor Imaging

For researchers, scientists, and drug development professionals invested in the study of neurodegenerative and neuropsychiatric disorders, the accurate in vivo imaging of adenosine (B11128) A2A receptors (A2AR) is of paramount importance. Two prominent positron emission tomography (PET) radiotracers, [18F]this compound and [11C]preladenant, have emerged as valuable tools for this purpose. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tracer for specific research needs.

Performance Comparison

Both this compound, labeled with fluorine-18, and preladenant, labeled with carbon-11, are selective antagonists for the A2AR. Their regional brain uptake is consistent with the known high density of these receptors in the striatum (caudate and putamen) and lower densities in other regions like the cerebellum, which is often used as a reference region for kinetic modeling.[1][2]

[18F]this compound is noted for its superior in vivo brain kinetic properties compared to many previously developed A2AR radiotracers.[1][3] It exhibits high binding potentials in A2AR-rich areas and has a longer half-life due to the 18F isotope, which can be advantageous for study logistics.[1] In contrast, [11C]preladenant, while having a shorter half-life, has also been demonstrated as a suitable tracer for quantifying striatal A2AR density and assessing receptor occupancy.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and [11C]preladenant from human and non-human primate studies.

Table 1: In Vivo Performance of [18F]this compound in Humans

ParameterBrain RegionValueReference
Binding Potential (BPND)A2AR-rich regions2.6 - 4.9
Test-Retest Variability (TRV)A2AR-rich regions< 10%
Effective DoseWhole-body~0.023 mSv/MBq
Peak Uptake (SUV)Putamen3.0 - 4.0
Time to Peak UptakePutamen~30 min
Parent Fraction in Plasmaat 90 min~75%

Table 2: In Vivo Performance of [11C]Preladenant in Humans and Monkeys

ParameterSpeciesBrain RegionValueReference
Binding Potential (BPND)MonkeyA2AR-rich regions~4.3 - 5.3
Distribution Volume (VT)MonkeyA2AR-rich regions~5.8 - 7.4
Distribution Volume Ratio (DVR)HumanPutamen, Caudate3.8 - 10.3
Effective DoseHumanWhole-body3.7 ± 0.4 µSv/MBq
Peak UptakeHumanPutamen, Caudate30-40 min post-injection
Ki (human A2AR)In vitro-1.1 nM

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline typical experimental protocols for PET imaging with [18F]this compound and [11C]preladenant.

[18F]this compound PET Imaging Protocol (Human)
  • Subject Preparation: Healthy volunteers or patients are recruited following institutional review board approval and written informed consent. A medical history and physical examination are conducted to ensure no contraindications.

  • Radiotracer Administration: A single dose of [18F]this compound (e.g., 348.3 ± 59.6 MBq) is administered as a slow intravenous bolus injection over approximately 3 minutes, followed by a saline flush.

  • PET Image Acquisition: Dynamic PET scans are acquired in 3D mode for a duration of 90 to 210 minutes.

  • Arterial Blood Sampling: For invasive kinetic modeling, arterial blood samples are collected throughout the scan to measure the parent radiotracer concentration in plasma.

  • Anatomical Imaging: A T1-weighted MRI is performed for anatomic coregistration and region of interest definition.

  • Data Analysis:

    • Kinetic Modeling: Time-activity curves are generated for various brain regions. The total distribution volume (VT) can be estimated using a two-tissue compartment model (2TCM).

    • Reference Tissue Models: Non-invasive methods like the simplified reference tissue model (SRTM) or Logan graphical analysis using the cerebellum as the reference region are employed to estimate the binding potential (BPND).

    • Dosimetry: Whole-body PET scans are acquired over several hours to estimate the radiation absorbed doses and the effective dose using software such as OLINDA/EXM.

[11C]Preladenant PET Imaging Protocol (Human & Non-Human Primate)
  • Subject Preparation: Similar to the this compound protocol, subjects (human or conscious monkeys) are prepared according to approved protocols.

  • Radiotracer Administration: [11C]preladenant is injected intravenously. For example, in rats, an injection of 66 ± 23 MBq is administered over 1 minute.

  • PET Image Acquisition: Dynamic PET scans are typically performed for 60 to 91 minutes.

  • Arterial Blood Sampling: Arterial blood is sampled at various time points to determine the input function for kinetic modeling, including metabolite analysis.

  • Anatomical Imaging: MRI is used for anatomical reference.

  • Data Analysis:

    • Kinetic Modeling: The two-tissue compartment model (2TCM) is often used to describe the tracer kinetics and estimate VT.

    • Reference Tissue Models: The simplified reference tissue model (SRTM) with the cerebellum or occipital cortex as the reference region is a preferred method for quantifying A2AR. A static scan of shorter duration (e.g., 35 minutes) can also be used to estimate BPND.

    • Occupancy Studies: To assess A2AR occupancy by other molecules, blocking studies are performed by pre-injecting an A2AR antagonist like KW-6002 or a non-selective antagonist like caffeine.

Visualizations

The following diagrams illustrate the A2A receptor signaling pathway and a generalized experimental workflow for A2AR PET imaging.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR binds Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Caption: A2A Receptor Signaling Pathway

PET_Workflow cluster_preparation Preparation cluster_imaging Imaging Session cluster_analysis Data Analysis Subject Subject Recruitment & Consent Injection Intravenous Radiotracer Injection Subject->Injection Tracer Radiotracer Synthesis ([18F]this compound or [11C]preladenant) Tracer->Injection PET Dynamic PET Scan Injection->PET Blood Arterial Blood Sampling (optional) Injection->Blood Coregistration PET-MRI Coregistration PET->Coregistration Modeling Kinetic Modeling (e.g., 2TCM, SRTM) Blood->Modeling MRI Anatomical MRI MRI->Coregistration Coregistration->Modeling Quantification Quantification of BP_ND, V_T, etc. Modeling->Quantification

Caption: Generalized A2AR PET Imaging Workflow

References

MNI-444 versus [11C]preladenant for A2A receptor imaging

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of MNI-444 and [11C]Preladenant for A2A Receptor Imaging

For researchers, scientists, and drug development professionals invested in the study of neurodegenerative and neuropsychiatric disorders, the accurate in vivo imaging of adenosine A2A receptors (A2AR) is of paramount importance. Two prominent positron emission tomography (PET) radiotracers, [18F]this compound and [11C]preladenant, have emerged as valuable tools for this purpose. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tracer for specific research needs.

Performance Comparison

Both this compound, labeled with fluorine-18, and preladenant, labeled with carbon-11, are selective antagonists for the A2AR. Their regional brain uptake is consistent with the known high density of these receptors in the striatum (caudate and putamen) and lower densities in other regions like the cerebellum, which is often used as a reference region for kinetic modeling.[1][2]

[18F]this compound is noted for its superior in vivo brain kinetic properties compared to many previously developed A2AR radiotracers.[1][3] It exhibits high binding potentials in A2AR-rich areas and has a longer half-life due to the 18F isotope, which can be advantageous for study logistics.[1] In contrast, [11C]preladenant, while having a shorter half-life, has also been demonstrated as a suitable tracer for quantifying striatal A2AR density and assessing receptor occupancy.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and [11C]preladenant from human and non-human primate studies.

Table 1: In Vivo Performance of [18F]this compound in Humans

ParameterBrain RegionValueReference
Binding Potential (BPND)A2AR-rich regions2.6 - 4.9
Test-Retest Variability (TRV)A2AR-rich regions< 10%
Effective DoseWhole-body~0.023 mSv/MBq
Peak Uptake (SUV)Putamen3.0 - 4.0
Time to Peak UptakePutamen~30 min
Parent Fraction in Plasmaat 90 min~75%

Table 2: In Vivo Performance of [11C]Preladenant in Humans and Monkeys

ParameterSpeciesBrain RegionValueReference
Binding Potential (BPND)MonkeyA2AR-rich regions~4.3 - 5.3
Distribution Volume (VT)MonkeyA2AR-rich regions~5.8 - 7.4
Distribution Volume Ratio (DVR)HumanPutamen, Caudate3.8 - 10.3
Effective DoseHumanWhole-body3.7 ± 0.4 µSv/MBq
Peak UptakeHumanPutamen, Caudate30-40 min post-injection
Ki (human A2AR)In vitro-1.1 nM

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline typical experimental protocols for PET imaging with [18F]this compound and [11C]preladenant.

[18F]this compound PET Imaging Protocol (Human)
  • Subject Preparation: Healthy volunteers or patients are recruited following institutional review board approval and written informed consent. A medical history and physical examination are conducted to ensure no contraindications.

  • Radiotracer Administration: A single dose of [18F]this compound (e.g., 348.3 ± 59.6 MBq) is administered as a slow intravenous bolus injection over approximately 3 minutes, followed by a saline flush.

  • PET Image Acquisition: Dynamic PET scans are acquired in 3D mode for a duration of 90 to 210 minutes.

  • Arterial Blood Sampling: For invasive kinetic modeling, arterial blood samples are collected throughout the scan to measure the parent radiotracer concentration in plasma.

  • Anatomical Imaging: A T1-weighted MRI is performed for anatomic coregistration and region of interest definition.

  • Data Analysis:

    • Kinetic Modeling: Time-activity curves are generated for various brain regions. The total distribution volume (VT) can be estimated using a two-tissue compartment model (2TCM).

    • Reference Tissue Models: Non-invasive methods like the simplified reference tissue model (SRTM) or Logan graphical analysis using the cerebellum as the reference region are employed to estimate the binding potential (BPND).

    • Dosimetry: Whole-body PET scans are acquired over several hours to estimate the radiation absorbed doses and the effective dose using software such as OLINDA/EXM.

[11C]Preladenant PET Imaging Protocol (Human & Non-Human Primate)
  • Subject Preparation: Similar to the this compound protocol, subjects (human or conscious monkeys) are prepared according to approved protocols.

  • Radiotracer Administration: [11C]preladenant is injected intravenously. For example, in rats, an injection of 66 ± 23 MBq is administered over 1 minute.

  • PET Image Acquisition: Dynamic PET scans are typically performed for 60 to 91 minutes.

  • Arterial Blood Sampling: Arterial blood is sampled at various time points to determine the input function for kinetic modeling, including metabolite analysis.

  • Anatomical Imaging: MRI is used for anatomical reference.

  • Data Analysis:

    • Kinetic Modeling: The two-tissue compartment model (2TCM) is often used to describe the tracer kinetics and estimate VT.

    • Reference Tissue Models: The simplified reference tissue model (SRTM) with the cerebellum or occipital cortex as the reference region is a preferred method for quantifying A2AR. A static scan of shorter duration (e.g., 35 minutes) can also be used to estimate BPND.

    • Occupancy Studies: To assess A2AR occupancy by other molecules, blocking studies are performed by pre-injecting an A2AR antagonist like KW-6002 or a non-selective antagonist like caffeine.

Visualizations

The following diagrams illustrate the A2A receptor signaling pathway and a generalized experimental workflow for A2AR PET imaging.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR binds Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Caption: A2A Receptor Signaling Pathway

PET_Workflow cluster_preparation Preparation cluster_imaging Imaging Session cluster_analysis Data Analysis Subject Subject Recruitment & Consent Injection Intravenous Radiotracer Injection Subject->Injection Tracer Radiotracer Synthesis ([18F]this compound or [11C]preladenant) Tracer->Injection PET Dynamic PET Scan Injection->PET Blood Arterial Blood Sampling (optional) Injection->Blood Coregistration PET-MRI Coregistration PET->Coregistration Modeling Kinetic Modeling (e.g., 2TCM, SRTM) Blood->Modeling MRI Anatomical MRI MRI->Coregistration Coregistration->Modeling Quantification Quantification of BP_ND, V_T, etc. Modeling->Quantification

Caption: Generalized A2AR PET Imaging Workflow

References

Comparative Analysis of MNI-444 Kinetics Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacokinetic properties of MNI-444, a selective antagonist for the Adenosine (B11128) A2A receptor, across different species. This analysis is based on available preclinical and clinical data, offering insights into its behavior as a potential therapeutic agent and a widely used PET imaging radiotracer, [¹⁸F]this compound.

Executive Summary

This compound, particularly in its radiolabeled form [¹⁸F]this compound, has been evaluated in humans, non-human primates, and rodents to assess its pharmacokinetic profile, biodistribution, and suitability for imaging the Adenosine A2A (A2A) receptor. This guide synthesizes the key findings from these studies, presenting a comparative overview of its kinetics. The available data indicates that [¹⁸F]this compound exhibits favorable characteristics for a central nervous system (CNS) PET tracer, including rapid brain penetration and distribution corresponding to the known density of A2A receptors. While detailed comparative pharmacokinetic parameters are not available for all species, this guide collates the existing data to aid in the design and interpretation of future studies.

Quantitative Data Summary

The following table summarizes the available pharmacokinetic and biodistribution data for [¹⁸F]this compound in humans and non-human primates. Data for rodent models such as mice and piglets is limited in the reviewed literature.

ParameterHumanNon-Human Primate (Rhesus Macaque)Rodents (Mice/Piglets)
Administration Route Intravenous BolusIntravenous-
Brain Uptake Rapidly enters the brain with peak uptake in the putamen around 30 minutes post-injection.[1]Regional uptake consistent with A2A receptor distribution.-
Distribution Highest accumulation in A2A-rich regions like the caudate and putamen; lower accumulation in the cortex and cerebellum.[2]Superior specific-to-nonspecific ratio compared to other A2A PET radiotracers.-
Metabolism Slow metabolism with the parent fraction of the radiotracer in arterial plasma being approximately 78% at 90 minutes and 61.5% at 210 minutes post-injection.--
Elimination Primarily through the hepatobiliary route.[1]--
Effective Dose Approximately 0.023 mSv/MBq.[1][3]--
Binding Potential (BPND) Ranging from 2.6 to 4.9 in A2A-rich regions.--

Data for rodents is not sufficiently available in the reviewed literature for a direct comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the experimental protocols for key studies involving [¹⁸F]this compound.

Human Studies
  • Study Design: Healthy human volunteers were enrolled for either brain PET studies or whole-body PET studies to evaluate brain pharmacokinetic properties, test-retest reproducibility, and whole-body biodistribution and dosimetry.

  • Radiotracer Administration: [¹⁸F]this compound was administered as an intravenous bolus injection.

  • Data Acquisition:

    • Brain PET: Dynamic PET imaging of the brain was performed to measure regional brain uptake and kinetics.

    • Whole-Body PET: Serial whole-body PET images were acquired over 6 hours post-injection to determine the radiotracer's distribution and dosimetry.

    • Arterial Blood Sampling: Arterial blood was collected for kinetic modeling of the brain PET data and to determine the parent fraction of the radiotracer over time.

  • Data Analysis:

    • Kinetic modeling was used to analyze the dynamic brain PET data.

    • Urine samples were collected to calculate urinary excretion.

Non-Human Primate Studies
  • Study Design: A series of PET experiments were conducted in adult rhesus macaques to investigate the relationship between plasma levels of A2A antagonists and A2A receptor occupancy using [¹⁸F]this compound.

  • Radiotracer Administration: [¹⁸F]this compound was administered intravenously.

  • Data Acquisition:

    • PET Imaging: PET data were acquired to assess regional brain uptake. Whole-body PET images were also acquired for radiation dosimetry estimates.

  • Data Analysis:

    • PET data were analyzed using plasma-input (Logan graphical analysis) and reference-region-based methods.

    • The selectivity of [¹⁸F]this compound was demonstrated by dose-dependent blocking with known A2A antagonists.

Signaling Pathway and Experimental Workflow

To visualize the biological context of this compound's action and the general workflow of its evaluation, the following diagrams are provided.

Adenosine_A2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor (GPCR) Adenosine->A2AR Activates MNI444 This compound (Antagonist) MNI444->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Adenosine A2A Receptor Signaling Pathway and the inhibitory action of this compound.

MNI444_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation in_vitro In Vitro Binding Assays (e.g., to A2A receptors) radiolabeling Radiolabeling with ¹⁸F to create [¹⁸F]this compound in_vitro->radiolabeling rodent_studies Rodent Studies (e.g., Mice, Piglets) Biodistribution & Metabolism radiolabeling->rodent_studies nhp_studies Non-Human Primate Studies (e.g., Rhesus Macaques) Kinetics & Receptor Occupancy rodent_studies->nhp_studies human_studies Human Studies (Healthy Volunteers) Pharmacokinetics, Dosimetry, Safety nhp_studies->human_studies patient_studies Patient Studies (e.g., Parkinson's Disease) Target Engagement & Efficacy human_studies->patient_studies

Caption: General workflow for the preclinical and clinical evaluation of this compound.

References

Comparative Analysis of MNI-444 Kinetics Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacokinetic properties of MNI-444, a selective antagonist for the Adenosine A2A receptor, across different species. This analysis is based on available preclinical and clinical data, offering insights into its behavior as a potential therapeutic agent and a widely used PET imaging radiotracer, [¹⁸F]this compound.

Executive Summary

This compound, particularly in its radiolabeled form [¹⁸F]this compound, has been evaluated in humans, non-human primates, and rodents to assess its pharmacokinetic profile, biodistribution, and suitability for imaging the Adenosine A2A (A2A) receptor. This guide synthesizes the key findings from these studies, presenting a comparative overview of its kinetics. The available data indicates that [¹⁸F]this compound exhibits favorable characteristics for a central nervous system (CNS) PET tracer, including rapid brain penetration and distribution corresponding to the known density of A2A receptors. While detailed comparative pharmacokinetic parameters are not available for all species, this guide collates the existing data to aid in the design and interpretation of future studies.

Quantitative Data Summary

The following table summarizes the available pharmacokinetic and biodistribution data for [¹⁸F]this compound in humans and non-human primates. Data for rodent models such as mice and piglets is limited in the reviewed literature.

ParameterHumanNon-Human Primate (Rhesus Macaque)Rodents (Mice/Piglets)
Administration Route Intravenous BolusIntravenous-
Brain Uptake Rapidly enters the brain with peak uptake in the putamen around 30 minutes post-injection.[1]Regional uptake consistent with A2A receptor distribution.-
Distribution Highest accumulation in A2A-rich regions like the caudate and putamen; lower accumulation in the cortex and cerebellum.[2]Superior specific-to-nonspecific ratio compared to other A2A PET radiotracers.-
Metabolism Slow metabolism with the parent fraction of the radiotracer in arterial plasma being approximately 78% at 90 minutes and 61.5% at 210 minutes post-injection.--
Elimination Primarily through the hepatobiliary route.[1]--
Effective Dose Approximately 0.023 mSv/MBq.[1][3]--
Binding Potential (BPND) Ranging from 2.6 to 4.9 in A2A-rich regions.--

Data for rodents is not sufficiently available in the reviewed literature for a direct comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the experimental protocols for key studies involving [¹⁸F]this compound.

Human Studies
  • Study Design: Healthy human volunteers were enrolled for either brain PET studies or whole-body PET studies to evaluate brain pharmacokinetic properties, test-retest reproducibility, and whole-body biodistribution and dosimetry.

  • Radiotracer Administration: [¹⁸F]this compound was administered as an intravenous bolus injection.

  • Data Acquisition:

    • Brain PET: Dynamic PET imaging of the brain was performed to measure regional brain uptake and kinetics.

    • Whole-Body PET: Serial whole-body PET images were acquired over 6 hours post-injection to determine the radiotracer's distribution and dosimetry.

    • Arterial Blood Sampling: Arterial blood was collected for kinetic modeling of the brain PET data and to determine the parent fraction of the radiotracer over time.

  • Data Analysis:

    • Kinetic modeling was used to analyze the dynamic brain PET data.

    • Urine samples were collected to calculate urinary excretion.

Non-Human Primate Studies
  • Study Design: A series of PET experiments were conducted in adult rhesus macaques to investigate the relationship between plasma levels of A2A antagonists and A2A receptor occupancy using [¹⁸F]this compound.

  • Radiotracer Administration: [¹⁸F]this compound was administered intravenously.

  • Data Acquisition:

    • PET Imaging: PET data were acquired to assess regional brain uptake. Whole-body PET images were also acquired for radiation dosimetry estimates.

  • Data Analysis:

    • PET data were analyzed using plasma-input (Logan graphical analysis) and reference-region-based methods.

    • The selectivity of [¹⁸F]this compound was demonstrated by dose-dependent blocking with known A2A antagonists.

Signaling Pathway and Experimental Workflow

To visualize the biological context of this compound's action and the general workflow of its evaluation, the following diagrams are provided.

Adenosine_A2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor (GPCR) Adenosine->A2AR Activates MNI444 This compound (Antagonist) MNI444->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Adenosine A2A Receptor Signaling Pathway and the inhibitory action of this compound.

MNI444_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation in_vitro In Vitro Binding Assays (e.g., to A2A receptors) radiolabeling Radiolabeling with ¹⁸F to create [¹⁸F]this compound in_vitro->radiolabeling rodent_studies Rodent Studies (e.g., Mice, Piglets) Biodistribution & Metabolism radiolabeling->rodent_studies nhp_studies Non-Human Primate Studies (e.g., Rhesus Macaques) Kinetics & Receptor Occupancy rodent_studies->nhp_studies human_studies Human Studies (Healthy Volunteers) Pharmacokinetics, Dosimetry, Safety nhp_studies->human_studies patient_studies Patient Studies (e.g., Parkinson's Disease) Target Engagement & Efficacy human_studies->patient_studies

Caption: General workflow for the preclinical and clinical evaluation of this compound.

References

A Comparative Guide to the Reproducibility of 18F-MNI-444 PET Measurements Across Different Centers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reproducibility of 18F-MNI-444 Positron Emission Tomography (PET) measurements, contextualized within the framework of multi-center clinical trials. While direct multi-center inter-site reproducibility data for 18F-MNI-444 is not yet extensively published, this document summarizes the available single-center test-retest reliability data and compares it with alternative adenosine (B11128) A2A receptor (A2AR) PET tracers, namely [11C]TMSX and [11C]preladenant. Furthermore, it outlines the critical experimental protocols and harmonization strategies essential for ensuring data consistency across different imaging centers.

Data Presentation: Quantitative Comparison of A2AR PET Tracer Reproducibility

The reproducibility of PET measurements is a critical factor for the validation of quantitative imaging biomarkers in multi-center research. The following tables summarize the test-retest variability for 18F-MNI-444 and alternative A2AR tracers. The primary metric for comparison is the absolute variability or the intraclass correlation coefficient (ICC), where available.

Tracer Parameter Brain Region Test-Retest Variability (%) Citation
18F-MNI-444 Binding Potential (BPND)A2A-rich regions< 10%[1][2]
Distribution Volume (VT)-20-25%[3]
[11C]TMSX Binding Potential (BPND)Putamen3-5%
Distribution Volume (VT)All regions6-13%
[11C]preladenant Distribution Volume Ratio (DVR)A2A-rich regionsHigh reproducibility (specific % not stated)[4]

Note: The data for 18F-MNI-444 is based on single-center studies. Multi-center reproducibility is expected to be lower and is highly dependent on rigorous harmonization protocols.

Experimental Protocols: Methodologies for Key Experiments

Standardized experimental protocols are fundamental to achieving reproducible results in multi-center PET studies. Below are detailed methodologies for 18F-MNI-444 and comparator tracers, based on published literature.

18F-MNI-444 PET Imaging Protocol
  • Subject Preparation: Subjects are typically required to fast for a minimum of 4 hours prior to radiotracer injection to minimize potential effects of glucose on tracer kinetics. A 12-hour abstinence from caffeine (B1668208) is also enforced due to its antagonist effect at adenosine A2A receptors.[5]

  • Radiotracer Administration: A slow intravenous bolus injection of 18F-MNI-444 is administered, with a typical dose of around 348.3 ± 59.6 MBq.

  • Image Acquisition: Dynamic brain imaging is performed for up to 210 minutes post-injection using a high-resolution PET scanner. Arterial blood sampling is often conducted to provide an input function for kinetic modeling.

  • Data Analysis: The primary outcome measure is the binding potential (BPND), which reflects the density of available A2A receptors. This is typically calculated using kinetic models such as the simplified reference tissue model (SRTM) or Logan graphical analysis, with the cerebellum often used as a reference region.

[11C]TMSX PET Imaging Protocol
  • Subject Preparation: Similar to 18F-MNI-444 protocols, subjects fast and abstain from caffeine prior to the scan.

  • Radiotracer Administration: [11C]TMSX is administered as an intravenous bolus.

  • Image Acquisition: Dynamic PET scans are typically acquired for 60-90 minutes. Arterial blood sampling is performed for metabolite analysis and to derive the arterial input function.

  • Data Analysis: Kinetic modeling, often using a two-tissue compartment model, is employed to estimate the distribution volume (VT) and binding potential (BPND). The centrum semiovale or cerebral cortex have been used as reference regions.

[11C]preladenant PET Imaging Protocol
  • Subject Preparation: Fasting and caffeine abstinence are required.

  • Radiotracer Administration: [11C]preladenant is injected intravenously.

  • Image Acquisition: Dynamic PET scans are acquired for approximately 90 minutes, with arterial blood sampling.

  • Data Analysis: The total distribution volume (VT) is estimated using one- or two-tissue compartment models. The distribution volume ratio (DVR) is calculated using a reference tissue model, with the cerebellar cortex commonly serving as the reference region.

Mandatory Visualization: Multi-Center PET Study Workflow

The following diagram illustrates a standardized workflow for conducting a multi-center PET study, emphasizing the crucial steps for data harmonization and quality control.

MultiCenterPETWorkflow SiteSelection Site Selection & Qualification ProtocolDev Standardized Protocol Development SiteSelection->ProtocolDev PhantomScans Phantom Scans for Scanner Harmonization ProtocolDev->PhantomScans Training Investigator & Staff Training PhantomScans->Training PatientRecruitment Patient Recruitment Training->PatientRecruitment ImageAcquisition Standardized Image Acquisition PatientRecruitment->ImageAcquisition DataTransfer Secure Data Transfer to Central Repository ImageAcquisition->DataTransfer QC Centralized Quality Control of Images DataTransfer->QC DataAnalysis Centralized Data Analysis QC->DataAnalysis StatisticalAnalysis Statistical Analysis DataAnalysis->StatisticalAnalysis Results Results Interpretation & Reporting StatisticalAnalysis->Results

Caption: Workflow for a Harmonized Multi-Center PET Study.

This guide highlights the excellent single-center reproducibility of 18F-MNI-444 PET for measuring adenosine A2A receptor availability. However, the lack of direct multi-center, inter-site reproducibility data underscores the critical need for such studies. For robust and reliable outcomes in multi-center trials utilizing 18F-MNI-444 or any other PET tracer, the implementation of rigorous standardization and harmonization protocols, as outlined in the workflow above, is paramount. Future research should focus on establishing the inter-site variability of 18F-MNI-444 to further solidify its role as a quantitative biomarker in large-scale clinical research.

References

A Comparative Guide to the Reproducibility of 18F-MNI-444 PET Measurements Across Different Centers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reproducibility of 18F-MNI-444 Positron Emission Tomography (PET) measurements, contextualized within the framework of multi-center clinical trials. While direct multi-center inter-site reproducibility data for 18F-MNI-444 is not yet extensively published, this document summarizes the available single-center test-retest reliability data and compares it with alternative adenosine A2A receptor (A2AR) PET tracers, namely [11C]TMSX and [11C]preladenant. Furthermore, it outlines the critical experimental protocols and harmonization strategies essential for ensuring data consistency across different imaging centers.

Data Presentation: Quantitative Comparison of A2AR PET Tracer Reproducibility

The reproducibility of PET measurements is a critical factor for the validation of quantitative imaging biomarkers in multi-center research. The following tables summarize the test-retest variability for 18F-MNI-444 and alternative A2AR tracers. The primary metric for comparison is the absolute variability or the intraclass correlation coefficient (ICC), where available.

Tracer Parameter Brain Region Test-Retest Variability (%) Citation
18F-MNI-444 Binding Potential (BPND)A2A-rich regions< 10%[1][2]
Distribution Volume (VT)-20-25%[3]
[11C]TMSX Binding Potential (BPND)Putamen3-5%
Distribution Volume (VT)All regions6-13%
[11C]preladenant Distribution Volume Ratio (DVR)A2A-rich regionsHigh reproducibility (specific % not stated)[4]

Note: The data for 18F-MNI-444 is based on single-center studies. Multi-center reproducibility is expected to be lower and is highly dependent on rigorous harmonization protocols.

Experimental Protocols: Methodologies for Key Experiments

Standardized experimental protocols are fundamental to achieving reproducible results in multi-center PET studies. Below are detailed methodologies for 18F-MNI-444 and comparator tracers, based on published literature.

18F-MNI-444 PET Imaging Protocol
  • Subject Preparation: Subjects are typically required to fast for a minimum of 4 hours prior to radiotracer injection to minimize potential effects of glucose on tracer kinetics. A 12-hour abstinence from caffeine is also enforced due to its antagonist effect at adenosine A2A receptors.[5]

  • Radiotracer Administration: A slow intravenous bolus injection of 18F-MNI-444 is administered, with a typical dose of around 348.3 ± 59.6 MBq.

  • Image Acquisition: Dynamic brain imaging is performed for up to 210 minutes post-injection using a high-resolution PET scanner. Arterial blood sampling is often conducted to provide an input function for kinetic modeling.

  • Data Analysis: The primary outcome measure is the binding potential (BPND), which reflects the density of available A2A receptors. This is typically calculated using kinetic models such as the simplified reference tissue model (SRTM) or Logan graphical analysis, with the cerebellum often used as a reference region.

[11C]TMSX PET Imaging Protocol
  • Subject Preparation: Similar to 18F-MNI-444 protocols, subjects fast and abstain from caffeine prior to the scan.

  • Radiotracer Administration: [11C]TMSX is administered as an intravenous bolus.

  • Image Acquisition: Dynamic PET scans are typically acquired for 60-90 minutes. Arterial blood sampling is performed for metabolite analysis and to derive the arterial input function.

  • Data Analysis: Kinetic modeling, often using a two-tissue compartment model, is employed to estimate the distribution volume (VT) and binding potential (BPND). The centrum semiovale or cerebral cortex have been used as reference regions.

[11C]preladenant PET Imaging Protocol
  • Subject Preparation: Fasting and caffeine abstinence are required.

  • Radiotracer Administration: [11C]preladenant is injected intravenously.

  • Image Acquisition: Dynamic PET scans are acquired for approximately 90 minutes, with arterial blood sampling.

  • Data Analysis: The total distribution volume (VT) is estimated using one- or two-tissue compartment models. The distribution volume ratio (DVR) is calculated using a reference tissue model, with the cerebellar cortex commonly serving as the reference region.

Mandatory Visualization: Multi-Center PET Study Workflow

The following diagram illustrates a standardized workflow for conducting a multi-center PET study, emphasizing the crucial steps for data harmonization and quality control.

MultiCenterPETWorkflow SiteSelection Site Selection & Qualification ProtocolDev Standardized Protocol Development SiteSelection->ProtocolDev PhantomScans Phantom Scans for Scanner Harmonization ProtocolDev->PhantomScans Training Investigator & Staff Training PhantomScans->Training PatientRecruitment Patient Recruitment Training->PatientRecruitment ImageAcquisition Standardized Image Acquisition PatientRecruitment->ImageAcquisition DataTransfer Secure Data Transfer to Central Repository ImageAcquisition->DataTransfer QC Centralized Quality Control of Images DataTransfer->QC DataAnalysis Centralized Data Analysis QC->DataAnalysis StatisticalAnalysis Statistical Analysis DataAnalysis->StatisticalAnalysis Results Results Interpretation & Reporting StatisticalAnalysis->Results

Caption: Workflow for a Harmonized Multi-Center PET Study.

This guide highlights the excellent single-center reproducibility of 18F-MNI-444 PET for measuring adenosine A2A receptor availability. However, the lack of direct multi-center, inter-site reproducibility data underscores the critical need for such studies. For robust and reliable outcomes in multi-center trials utilizing 18F-MNI-444 or any other PET tracer, the implementation of rigorous standardization and harmonization protocols, as outlined in the workflow above, is paramount. Future research should focus on establishing the inter-site variability of 18F-MNI-444 to further solidify its role as a quantitative biomarker in large-scale clinical research.

References

Head-to-Head Comparison of MNI-444 and Other Novel A2A PET Ligands

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The adenosine (B11128) A2A receptor is a critical target in the investigation and development of therapies for a range of neurological and psychiatric disorders, including Parkinson's disease. Positron Emission Tomography (PET) imaging using selective A2A receptor ligands provides an invaluable in vivo tool to study receptor density and occupancy. This guide offers a head-to-head comparison of the novel A2A PET ligand [¹⁸F]MNI-444 with other significant radiotracers, presenting key experimental data, methodologies, and visualizations to aid in the selection of the most appropriate imaging agent for research and clinical applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and other notable A2A PET ligands. This data is compiled from various in vitro and in vivo studies in human and animal models.

LigandRadiosotopeBinding Affinity (Ki, nM)In Vivo Human Brain Binding (BPnd or DVR)Selectivity (A2A vs. A1)Key Characteristics
[¹⁸F]this compound ¹⁸F2.8[1][2]BPnd: 2.6 - 4.9 (in A2A-rich regions)[1][2][3]High (details not specified in search results)Superior in vivo brain kinetics, high binding potential, and good test-retest variability (<10%). Slower kinetics may require longer scan times.
[¹¹C]Preladenant ¹¹C1.1DVR: ~3.8 - 10.3 (in putamen and caudate nucleus)HighReadily enters the brain with peak uptake at 30-40 minutes. Suitable for quantifying A2A receptor occupancy.
[¹⁸F]FLUDA ¹⁸F0.74 (human A2A)Not yet reported in humans (preclinical data shows high specific binding)High (Ki > 1000 nM for A1)Deuterated analog of [¹⁸F]FESCH with improved metabolic stability and absence of brain-penetrant radiometabolites.
[¹⁸F]BIBD-399 ¹⁸FHigh (specific values not provided in search results)Specific imaging in A2A-rich regions (preclinical)High (inhibited by A2A antagonist SCH442416 but not A1 antagonist DPCPX)Reaches equilibrium in the target region within 10 minutes, faster than this compound.
[¹¹C]TMSX ¹¹CHigh (specific values not provided in search results)BP: ~1.0 - 1.5 (in caudate and putamen)GoodOne of the earlier A2A PET ligands, shows good reproducibility in the striatum.
[¹¹C]SCH442416 ¹¹C0.5BPnd: ~0.5 - 1.0 (in caudate and putamen)HighA non-xanthine radioligand with high affinity and selectivity.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental data. Below are summaries of typical experimental protocols for in vivo PET imaging studies with these A2A ligands.

In Vitro Binding Affinity Assays
  • Objective: To determine the binding affinity (Ki) of the ligand for the A2A receptor.

  • Methodology: Competitive binding assays are typically performed using cell membranes from cell lines engineered to express high levels of the human A2A receptor (e.g., HEK-293 cells). A known radiolabeled A2A ligand with high affinity (e.g., [³H]CGS21680) is incubated with the cell membranes in the presence of varying concentrations of the novel, unlabeled ligand. The concentration of the novel ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Human In Vivo PET Imaging Protocol (General)
  • Subjects: Studies are typically initiated in healthy human volunteers to establish safety, dosimetry, and kinetic properties. Subsequent studies may involve patient populations with specific neurological disorders.

  • Radioligand Administration: A bolus injection of the radiolabeled ligand (e.g., [¹⁸F]this compound) is administered intravenously. The injected dose is carefully measured and recorded.

  • PET Scan Acquisition: Dynamic PET scans are acquired over a period of time (e.g., 90-120 minutes) to capture the uptake and washout of the radiotracer in the brain.

  • Arterial Blood Sampling: For quantitative analysis, arterial blood samples are often collected throughout the scan to measure the concentration of the parent radiotracer in the plasma, which serves as the input function for kinetic modeling.

  • Data Analysis:

    • Kinetic Modeling: Time-activity curves (TACs) are generated for various brain regions of interest. These TACs, along with the arterial input function, are fitted to compartmental models (e.g., two-tissue compartment model) to estimate kinetic parameters.

    • Binding Potential (BPnd) or Distribution Volume Ratio (DVR): These are common outcome measures that reflect the density of available receptors. They can be calculated using kinetic modeling with an arterial input function or with reference tissue models (e.g., using the cerebellum as a reference region where A2A receptor density is negligible).

Visualizations

Adenosine A2A Receptor Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates A2A_Antagonist A2A PET Ligand (e.g., this compound) A2A_Antagonist->A2AR Blocks G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to G cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis radioligand_synthesis Radioligand Synthesis (e.g., [18F]this compound) injection Intravenous Injection of Radioligand radioligand_synthesis->injection subject_preparation Subject Preparation (e.g., consent, positioning) subject_preparation->injection pet_scan Dynamic PET Scan injection->pet_scan blood_sampling Arterial Blood Sampling injection->blood_sampling image_reconstruction PET Image Reconstruction pet_scan->image_reconstruction kinetic_modeling Kinetic Modeling blood_sampling->kinetic_modeling roi_definition Region of Interest (ROI) Definition on MRI image_reconstruction->roi_definition roi_definition->kinetic_modeling parameter_estimation Estimation of Binding Parameters (BPnd, DVR) kinetic_modeling->parameter_estimation

References

Head-to-Head Comparison of MNI-444 and Other Novel A2A PET Ligands

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The adenosine A2A receptor is a critical target in the investigation and development of therapies for a range of neurological and psychiatric disorders, including Parkinson's disease. Positron Emission Tomography (PET) imaging using selective A2A receptor ligands provides an invaluable in vivo tool to study receptor density and occupancy. This guide offers a head-to-head comparison of the novel A2A PET ligand [¹⁸F]MNI-444 with other significant radiotracers, presenting key experimental data, methodologies, and visualizations to aid in the selection of the most appropriate imaging agent for research and clinical applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and other notable A2A PET ligands. This data is compiled from various in vitro and in vivo studies in human and animal models.

LigandRadiosotopeBinding Affinity (Ki, nM)In Vivo Human Brain Binding (BPnd or DVR)Selectivity (A2A vs. A1)Key Characteristics
[¹⁸F]this compound ¹⁸F2.8[1][2]BPnd: 2.6 - 4.9 (in A2A-rich regions)[1][2][3]High (details not specified in search results)Superior in vivo brain kinetics, high binding potential, and good test-retest variability (<10%). Slower kinetics may require longer scan times.
[¹¹C]Preladenant ¹¹C1.1DVR: ~3.8 - 10.3 (in putamen and caudate nucleus)HighReadily enters the brain with peak uptake at 30-40 minutes. Suitable for quantifying A2A receptor occupancy.
[¹⁸F]FLUDA ¹⁸F0.74 (human A2A)Not yet reported in humans (preclinical data shows high specific binding)High (Ki > 1000 nM for A1)Deuterated analog of [¹⁸F]FESCH with improved metabolic stability and absence of brain-penetrant radiometabolites.
[¹⁸F]BIBD-399 ¹⁸FHigh (specific values not provided in search results)Specific imaging in A2A-rich regions (preclinical)High (inhibited by A2A antagonist SCH442416 but not A1 antagonist DPCPX)Reaches equilibrium in the target region within 10 minutes, faster than this compound.
[¹¹C]TMSX ¹¹CHigh (specific values not provided in search results)BP: ~1.0 - 1.5 (in caudate and putamen)GoodOne of the earlier A2A PET ligands, shows good reproducibility in the striatum.
[¹¹C]SCH442416 ¹¹C0.5BPnd: ~0.5 - 1.0 (in caudate and putamen)HighA non-xanthine radioligand with high affinity and selectivity.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental data. Below are summaries of typical experimental protocols for in vivo PET imaging studies with these A2A ligands.

In Vitro Binding Affinity Assays
  • Objective: To determine the binding affinity (Ki) of the ligand for the A2A receptor.

  • Methodology: Competitive binding assays are typically performed using cell membranes from cell lines engineered to express high levels of the human A2A receptor (e.g., HEK-293 cells). A known radiolabeled A2A ligand with high affinity (e.g., [³H]CGS21680) is incubated with the cell membranes in the presence of varying concentrations of the novel, unlabeled ligand. The concentration of the novel ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Human In Vivo PET Imaging Protocol (General)
  • Subjects: Studies are typically initiated in healthy human volunteers to establish safety, dosimetry, and kinetic properties. Subsequent studies may involve patient populations with specific neurological disorders.

  • Radioligand Administration: A bolus injection of the radiolabeled ligand (e.g., [¹⁸F]this compound) is administered intravenously. The injected dose is carefully measured and recorded.

  • PET Scan Acquisition: Dynamic PET scans are acquired over a period of time (e.g., 90-120 minutes) to capture the uptake and washout of the radiotracer in the brain.

  • Arterial Blood Sampling: For quantitative analysis, arterial blood samples are often collected throughout the scan to measure the concentration of the parent radiotracer in the plasma, which serves as the input function for kinetic modeling.

  • Data Analysis:

    • Kinetic Modeling: Time-activity curves (TACs) are generated for various brain regions of interest. These TACs, along with the arterial input function, are fitted to compartmental models (e.g., two-tissue compartment model) to estimate kinetic parameters.

    • Binding Potential (BPnd) or Distribution Volume Ratio (DVR): These are common outcome measures that reflect the density of available receptors. They can be calculated using kinetic modeling with an arterial input function or with reference tissue models (e.g., using the cerebellum as a reference region where A2A receptor density is negligible).

Visualizations

Adenosine A2A Receptor Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates A2A_Antagonist A2A PET Ligand (e.g., this compound) A2A_Antagonist->A2AR Blocks G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to G cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis radioligand_synthesis Radioligand Synthesis (e.g., [18F]this compound) injection Intravenous Injection of Radioligand radioligand_synthesis->injection subject_preparation Subject Preparation (e.g., consent, positioning) subject_preparation->injection pet_scan Dynamic PET Scan injection->pet_scan blood_sampling Arterial Blood Sampling injection->blood_sampling image_reconstruction PET Image Reconstruction pet_scan->image_reconstruction kinetic_modeling Kinetic Modeling blood_sampling->kinetic_modeling roi_definition Region of Interest (ROI) Definition on MRI image_reconstruction->roi_definition roi_definition->kinetic_modeling parameter_estimation Estimation of Binding Parameters (BPnd, DVR) kinetic_modeling->parameter_estimation

References

MNI-444 PET: A Comparative Guide for Researchers in Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the [18F]MNI-444 Positron Emission Tomography (PET) tracer, designed for imaging the adenosine (B11128) A2A receptor (A2AR). While [18F]this compound shows promise as a research tool, a critical gap exists in the literature regarding the direct correlation of its imaging findings with clinical outcomes in patient populations. This guide presents the available data on [18F]this compound, compares it with alternative A2AR PET tracers, and provides detailed experimental protocols to inform future research aimed at bridging this evidence gap.

Performance of [18F]this compound in Human Studies

[18F]this compound has been evaluated in healthy human volunteers, demonstrating favorable properties for a PET radiotracer.[1][2] Following intravenous injection, it rapidly enters the brain and exhibits a distribution pattern consistent with the known high density of A2A receptors in the basal ganglia.[2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the initial human characterization study of [18F]this compound.

ParameterValueBrain Region(s)Reference
Binding Potential (BPND) 2.6 - 4.9A2A-rich regions (e.g., putamen, globus pallidus)
Test-Retest Variability < 10% for BPNDA2A-rich regions
Whole-Body Effective Dose ~0.023 mSv/MBqWhole Body
Time to Stable SUVr ~45 minutesStriatal regions

Comparison with Alternative Adenosine A2A Receptor PET Tracers

While [18F]this compound is a promising tracer, other radioligands targeting the A2AR have been used in clinical research, with some studies providing the correlational data currently lacking for [18F]this compound.

TracerIsotopeKey FindingsCorrelation with Clinical OutcomesReference
[18F]this compound 18FHigh binding potential in A2A-rich regions, good test-retest reliability.No published studies demonstrating a direct correlation with clinical outcomes in patient populations. A 2020 review noted a lack of follow-up human studies since 2015.
[11C]TMSX 11CIncreased binding in the putamen of Parkinson's disease (PD) patients with dyskinesias. Upregulated expression observed in the brains of patients with multiple sclerosis.Increased binding in multiple sclerosis patients correlated with higher clinical disability scores (EDSS).
[11C]SCH442416 11C70-80% increased A2AR availability in the striatum of PD patients with L-DOPA-induced dyskinesia.Not explicitly stated in the provided results.
[11C]preladenant 11CShowed changes in A2AR availability during the course of Parkinson's disease in a rat model.In a rat model of PD with levodopa-induced dyskinesia, A2AR availability positively correlated with dopamine (B1211576) D2 receptor availability. Human correlation studies are pending successful validation.
[18F]FESCH 18FShowed slightly higher striatal A2AR binding in a rotenone-treated mouse model of PD.Further investigation is needed to establish a correlation with increased A2AR levels in this animal model.

Experimental Protocols

[18F]this compound PET Imaging in Healthy Volunteers

The following protocol is based on the initial human characterization study of [18F]this compound.

1. Subject Population:

  • Ten healthy human volunteers were enrolled; six for brain PET studies and four for whole-body PET studies.

2. Radiotracer Administration:

  • A single dose of [18F]this compound (mean 348.3 ± 59.6 MBq) was administered as a slow intravenous injection over 3 minutes, followed by a 10 mL saline flush.

3. PET Image Acquisition:

  • Brain PET: Dynamic PET images were acquired over 210 minutes.

  • Whole-Body PET: Serial whole-body PET images were acquired over approximately 6 hours.

4. Arterial Blood Sampling:

  • Arterial blood was collected for invasive kinetic modeling of the brain PET data.

5. Data Analysis:

  • Kinetic Modeling: Brain PET data were modeled using Logan graphical analysis to estimate the distribution volume (VT).

  • Binding Potential (BPND): BPND was derived using the cerebellum as a reference region. Non-invasive methods of data quantification were also explored.

  • Dosimetry: Radiation absorbed doses and the effective dose were estimated from the whole-body PET scans.

  • Test-Retest Reproducibility: Evaluated in five subjects who underwent a second PET scan.

Visualizations

Below are diagrams illustrating key concepts and workflows related to [18F]this compound PET imaging.

G cluster_0 [18F]this compound PET Workflow Radiotracer\nInjection Radiotracer Injection PET Scan\nAcquisition PET Scan Acquisition Radiotracer\nInjection->PET Scan\nAcquisition Image\nReconstruction Image Reconstruction PET Scan\nAcquisition->Image\nReconstruction Kinetic\nModeling Kinetic Modeling Image\nReconstruction->Kinetic\nModeling Quantification\n(BP_ND) Quantification (BP_ND) Kinetic\nModeling->Quantification\n(BP_ND)

Caption: Workflow of an [18F]this compound PET imaging study.

G Adenosine A2A Receptor Adenosine A2A Receptor Striatal Neuron Striatal Neuron Adenosine A2A Receptor->Striatal Neuron Located on Dopamine D2 Receptor Dopamine D2 Receptor Dopamine D2 Receptor->Striatal Neuron Located on [18F]this compound [18F]this compound [18F]this compound->Adenosine A2A Receptor Binds to Neurodegenerative Disease\n(e.g., Parkinson's, Huntington's) Neurodegenerative Disease (e.g., Parkinson's, Huntington's) Neurodegenerative Disease\n(e.g., Parkinson's, Huntington's)->Adenosine A2A Receptor Dysregulation of

Caption: Simplified signaling context for [18F]this compound.

Future Directions and Conclusion

[18F]this compound is a well-characterized PET tracer with excellent properties for imaging adenosine A2A receptors in the human brain. Its high binding potential and good test-retest reliability make it a strong candidate for use in clinical research. However, the critical next step is to conduct longitudinal studies in patient populations with neurodegenerative diseases such as Parkinson's and Huntington's disease. Such studies are necessary to establish a correlation between [18F]this compound PET findings and clinical outcomes, such as changes in the Unified Parkinson's Disease Rating Scale (UPDRS) or the Unified Huntington's Disease Rating Scale (UHDRS).

Without these correlational data, the full potential of [18F]this compound as a biomarker for disease progression, a tool for patient stratification in clinical trials, and a method for assessing the efficacy of novel A2AR-targeting therapies remains unrealized. The detailed protocols and comparative data provided in this guide are intended to facilitate the design and implementation of these much-needed clinical investigations.

References

MNI-444 PET: A Comparative Guide for Researchers in Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the [18F]MNI-444 Positron Emission Tomography (PET) tracer, designed for imaging the adenosine A2A receptor (A2AR). While [18F]this compound shows promise as a research tool, a critical gap exists in the literature regarding the direct correlation of its imaging findings with clinical outcomes in patient populations. This guide presents the available data on [18F]this compound, compares it with alternative A2AR PET tracers, and provides detailed experimental protocols to inform future research aimed at bridging this evidence gap.

Performance of [18F]this compound in Human Studies

[18F]this compound has been evaluated in healthy human volunteers, demonstrating favorable properties for a PET radiotracer.[1][2] Following intravenous injection, it rapidly enters the brain and exhibits a distribution pattern consistent with the known high density of A2A receptors in the basal ganglia.[2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the initial human characterization study of [18F]this compound.

ParameterValueBrain Region(s)Reference
Binding Potential (BPND) 2.6 - 4.9A2A-rich regions (e.g., putamen, globus pallidus)
Test-Retest Variability < 10% for BPNDA2A-rich regions
Whole-Body Effective Dose ~0.023 mSv/MBqWhole Body
Time to Stable SUVr ~45 minutesStriatal regions

Comparison with Alternative Adenosine A2A Receptor PET Tracers

While [18F]this compound is a promising tracer, other radioligands targeting the A2AR have been used in clinical research, with some studies providing the correlational data currently lacking for [18F]this compound.

TracerIsotopeKey FindingsCorrelation with Clinical OutcomesReference
[18F]this compound 18FHigh binding potential in A2A-rich regions, good test-retest reliability.No published studies demonstrating a direct correlation with clinical outcomes in patient populations. A 2020 review noted a lack of follow-up human studies since 2015.
[11C]TMSX 11CIncreased binding in the putamen of Parkinson's disease (PD) patients with dyskinesias. Upregulated expression observed in the brains of patients with multiple sclerosis.Increased binding in multiple sclerosis patients correlated with higher clinical disability scores (EDSS).
[11C]SCH442416 11C70-80% increased A2AR availability in the striatum of PD patients with L-DOPA-induced dyskinesia.Not explicitly stated in the provided results.
[11C]preladenant 11CShowed changes in A2AR availability during the course of Parkinson's disease in a rat model.In a rat model of PD with levodopa-induced dyskinesia, A2AR availability positively correlated with dopamine D2 receptor availability. Human correlation studies are pending successful validation.
[18F]FESCH 18FShowed slightly higher striatal A2AR binding in a rotenone-treated mouse model of PD.Further investigation is needed to establish a correlation with increased A2AR levels in this animal model.

Experimental Protocols

[18F]this compound PET Imaging in Healthy Volunteers

The following protocol is based on the initial human characterization study of [18F]this compound.

1. Subject Population:

  • Ten healthy human volunteers were enrolled; six for brain PET studies and four for whole-body PET studies.

2. Radiotracer Administration:

  • A single dose of [18F]this compound (mean 348.3 ± 59.6 MBq) was administered as a slow intravenous injection over 3 minutes, followed by a 10 mL saline flush.

3. PET Image Acquisition:

  • Brain PET: Dynamic PET images were acquired over 210 minutes.

  • Whole-Body PET: Serial whole-body PET images were acquired over approximately 6 hours.

4. Arterial Blood Sampling:

  • Arterial blood was collected for invasive kinetic modeling of the brain PET data.

5. Data Analysis:

  • Kinetic Modeling: Brain PET data were modeled using Logan graphical analysis to estimate the distribution volume (VT).

  • Binding Potential (BPND): BPND was derived using the cerebellum as a reference region. Non-invasive methods of data quantification were also explored.

  • Dosimetry: Radiation absorbed doses and the effective dose were estimated from the whole-body PET scans.

  • Test-Retest Reproducibility: Evaluated in five subjects who underwent a second PET scan.

Visualizations

Below are diagrams illustrating key concepts and workflows related to [18F]this compound PET imaging.

G cluster_0 [18F]this compound PET Workflow Radiotracer\nInjection Radiotracer Injection PET Scan\nAcquisition PET Scan Acquisition Radiotracer\nInjection->PET Scan\nAcquisition Image\nReconstruction Image Reconstruction PET Scan\nAcquisition->Image\nReconstruction Kinetic\nModeling Kinetic Modeling Image\nReconstruction->Kinetic\nModeling Quantification\n(BP_ND) Quantification (BP_ND) Kinetic\nModeling->Quantification\n(BP_ND)

Caption: Workflow of an [18F]this compound PET imaging study.

G Adenosine A2A Receptor Adenosine A2A Receptor Striatal Neuron Striatal Neuron Adenosine A2A Receptor->Striatal Neuron Located on Dopamine D2 Receptor Dopamine D2 Receptor Dopamine D2 Receptor->Striatal Neuron Located on [18F]this compound [18F]this compound [18F]this compound->Adenosine A2A Receptor Binds to Neurodegenerative Disease\n(e.g., Parkinson's, Huntington's) Neurodegenerative Disease (e.g., Parkinson's, Huntington's) Neurodegenerative Disease\n(e.g., Parkinson's, Huntington's)->Adenosine A2A Receptor Dysregulation of

Caption: Simplified signaling context for [18F]this compound.

Future Directions and Conclusion

[18F]this compound is a well-characterized PET tracer with excellent properties for imaging adenosine A2A receptors in the human brain. Its high binding potential and good test-retest reliability make it a strong candidate for use in clinical research. However, the critical next step is to conduct longitudinal studies in patient populations with neurodegenerative diseases such as Parkinson's and Huntington's disease. Such studies are necessary to establish a correlation between [18F]this compound PET findings and clinical outcomes, such as changes in the Unified Parkinson's Disease Rating Scale (UPDRS) or the Unified Huntington's Disease Rating Scale (UHDRS).

Without these correlational data, the full potential of [18F]this compound as a biomarker for disease progression, a tool for patient stratification in clinical trials, and a method for assessing the efficacy of novel A2AR-targeting therapies remains unrealized. The detailed protocols and comparative data provided in this guide are intended to facilitate the design and implementation of these much-needed clinical investigations.

References

A Comparative Guide to Non-Invasive Quantification of 18F-MNI-444 PET

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of non-invasive quantification methods for 18F-MNI-444 Positron Emission Tomography (PET), a key imaging tool for the adenosine (B11128) A2A receptor in the brain. The following sections present supporting experimental data, detailed protocols, and visual workflows to validate the use of simplified, non-invasive approaches against the gold-standard invasive methods.

Data Presentation: Quantitative Comparison of Quantification Methods

The primary challenge in PET imaging is the accurate quantification of radiotracer binding to its target. While invasive methods involving arterial blood sampling are considered the gold standard, they are complex, associated with patient discomfort, and not always feasible in clinical research. Studies have demonstrated that non-invasive methods for 18F-MNI-444 PET, using the cerebellum as a reference region, provide reliable and highly correlated data.[1]

The binding potential (BPND) is a key metric representing the density of available receptors. The following table summarizes the BPND values for various brain regions obtained using different quantification methods from a study in healthy human volunteers.

Brain RegionInvasive Logan Graphical Analysis (LGA) BPNDNon-Invasive Logan Graphical Analysis (NI-LGA) BPNDSUVr-1 (60-90 min) BPND
Caudate 4.2 ± 0.74.0 ± 0.73.8 ± 0.6
Putamen 4.9 ± 0.84.7 ± 0.84.5 ± 0.7
Globus Pallidus 4.5 ± 0.84.3 ± 0.84.1 ± 0.7
Nucleus Accumbens 3.8 ± 0.73.6 ± 0.73.5 ± 0.6
Thalamus 2.6 ± 0.52.5 ± 0.52.4 ± 0.4

Data presented as mean ± standard deviation. SUVr denotes the Standardized Uptake Value ratio.

A strong correlation has been observed between invasive and non-invasive methods of quantification (R² > 0.99), with a small bias of approximately 6% for SUVr-based BPND estimates.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on studies validating 18F-MNI-444 quantification.[1][2][3]

Human Brain 18F-MNI-444 PET Imaging Protocol
  • Subject Preparation: Healthy volunteers are screened for any medical history or medications that could interfere with the study. Written informed consent is obtained.

  • Radiotracer Administration: A single dose of 18F-MNI-444 (mean ± SD: 348.3 ± 59.6 MBq) is administered as a slow intravenous injection over 3 minutes, followed by a 10-mL saline flush.

  • PET Image Acquisition:

    • Scanner: ECAT EXACT HR+ camera (Siemens) or similar.

    • Mode: 3-dimensional acquisition.

    • Duration: Dynamic brain imaging is performed for up to 210 minutes post-injection. For reliable quantification with non-invasive methods, a 90-minute scan is sufficient.

  • Arterial Blood Sampling (for invasive methods): Arterial blood is collected throughout the scan to measure the radiometabolite-corrected arterial plasma input function.

  • Image Analysis:

    • PET images are reconstructed and co-registered with anatomical MRI scans.

    • Time-activity curves are extracted for various brain regions of interest.

    • Invasive Quantification: Kinetic modeling (e.g., Logan Graphical Analysis) is performed using the arterial input function to estimate the volume of distribution (VT) and subsequently the binding potential (BPND).

    • Non-Invasive Quantification:

      • The cerebellum is used as the reference region due to its low A2A receptor density.

      • Non-Invasive Logan Graphical Analysis (NI-LGA): Estimates BPND without the need for arterial blood sampling.

      • Simplified Reference Tissue Model (SRTM): Another reference tissue-based method for estimating BPND.

      • Standardized Uptake Value Ratio (SUVr): Calculated as the ratio of tracer uptake in a target region to the reference region (cerebellum) at a specific time window (e.g., 60-90 minutes post-injection). BPND is then estimated as SUVr - 1.

Mandatory Visualizations

Adenosine A2A Receptor Signaling Pathway

The 18F-MNI-444 radiotracer targets the adenosine A2A receptor, a G-protein coupled receptor. Its activation initiates a downstream signaling cascade.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Adenosine A2A Receptor Signaling Pathway
Experimental Workflow for Validating 18F-MNI-444 Quantification Methods

This diagram illustrates the logical flow of the experimental process used to compare invasive and non-invasive quantification techniques.

Experimental_Workflow cluster_subject Subject Preparation & PET Scan cluster_analysis Data Analysis cluster_quantification Quantification cluster_comparison Comparison & Validation Subject Healthy Volunteer Injection 18F-MNI-444 Injection Subject->Injection PET_Scan Dynamic Brain PET Scan (90-210 min) Injection->PET_Scan Arterial_Sampling Arterial Blood Sampling PET_Scan->Arterial_Sampling Image_Recon Image Reconstruction & Co-registration with MRI PET_Scan->Image_Recon Invasive Invasive Method (Arterial Input Function) Arterial_Sampling->Invasive TACs Time-Activity Curve Generation Image_Recon->TACs TACs->Invasive NonInvasive Non-Invasive Methods (Cerebellum Reference) TACs->NonInvasive Comparison Compare BPnd Values Invasive->Comparison NonInvasive->Comparison Validation Validate Non-Invasive Methods Comparison->Validation

References

A Comparative Guide to Non-Invasive Quantification of 18F-MNI-444 PET

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of non-invasive quantification methods for 18F-MNI-444 Positron Emission Tomography (PET), a key imaging tool for the adenosine A2A receptor in the brain. The following sections present supporting experimental data, detailed protocols, and visual workflows to validate the use of simplified, non-invasive approaches against the gold-standard invasive methods.

Data Presentation: Quantitative Comparison of Quantification Methods

The primary challenge in PET imaging is the accurate quantification of radiotracer binding to its target. While invasive methods involving arterial blood sampling are considered the gold standard, they are complex, associated with patient discomfort, and not always feasible in clinical research. Studies have demonstrated that non-invasive methods for 18F-MNI-444 PET, using the cerebellum as a reference region, provide reliable and highly correlated data.[1]

The binding potential (BPND) is a key metric representing the density of available receptors. The following table summarizes the BPND values for various brain regions obtained using different quantification methods from a study in healthy human volunteers.

Brain RegionInvasive Logan Graphical Analysis (LGA) BPNDNon-Invasive Logan Graphical Analysis (NI-LGA) BPNDSUVr-1 (60-90 min) BPND
Caudate 4.2 ± 0.74.0 ± 0.73.8 ± 0.6
Putamen 4.9 ± 0.84.7 ± 0.84.5 ± 0.7
Globus Pallidus 4.5 ± 0.84.3 ± 0.84.1 ± 0.7
Nucleus Accumbens 3.8 ± 0.73.6 ± 0.73.5 ± 0.6
Thalamus 2.6 ± 0.52.5 ± 0.52.4 ± 0.4

Data presented as mean ± standard deviation. SUVr denotes the Standardized Uptake Value ratio.

A strong correlation has been observed between invasive and non-invasive methods of quantification (R² > 0.99), with a small bias of approximately 6% for SUVr-based BPND estimates.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on studies validating 18F-MNI-444 quantification.[1][2][3]

Human Brain 18F-MNI-444 PET Imaging Protocol
  • Subject Preparation: Healthy volunteers are screened for any medical history or medications that could interfere with the study. Written informed consent is obtained.

  • Radiotracer Administration: A single dose of 18F-MNI-444 (mean ± SD: 348.3 ± 59.6 MBq) is administered as a slow intravenous injection over 3 minutes, followed by a 10-mL saline flush.

  • PET Image Acquisition:

    • Scanner: ECAT EXACT HR+ camera (Siemens) or similar.

    • Mode: 3-dimensional acquisition.

    • Duration: Dynamic brain imaging is performed for up to 210 minutes post-injection. For reliable quantification with non-invasive methods, a 90-minute scan is sufficient.

  • Arterial Blood Sampling (for invasive methods): Arterial blood is collected throughout the scan to measure the radiometabolite-corrected arterial plasma input function.

  • Image Analysis:

    • PET images are reconstructed and co-registered with anatomical MRI scans.

    • Time-activity curves are extracted for various brain regions of interest.

    • Invasive Quantification: Kinetic modeling (e.g., Logan Graphical Analysis) is performed using the arterial input function to estimate the volume of distribution (VT) and subsequently the binding potential (BPND).

    • Non-Invasive Quantification:

      • The cerebellum is used as the reference region due to its low A2A receptor density.

      • Non-Invasive Logan Graphical Analysis (NI-LGA): Estimates BPND without the need for arterial blood sampling.

      • Simplified Reference Tissue Model (SRTM): Another reference tissue-based method for estimating BPND.

      • Standardized Uptake Value Ratio (SUVr): Calculated as the ratio of tracer uptake in a target region to the reference region (cerebellum) at a specific time window (e.g., 60-90 minutes post-injection). BPND is then estimated as SUVr - 1.

Mandatory Visualizations

Adenosine A2A Receptor Signaling Pathway

The 18F-MNI-444 radiotracer targets the adenosine A2A receptor, a G-protein coupled receptor. Its activation initiates a downstream signaling cascade.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Adenosine A2A Receptor Signaling Pathway
Experimental Workflow for Validating 18F-MNI-444 Quantification Methods

This diagram illustrates the logical flow of the experimental process used to compare invasive and non-invasive quantification techniques.

Experimental_Workflow cluster_subject Subject Preparation & PET Scan cluster_analysis Data Analysis cluster_quantification Quantification cluster_comparison Comparison & Validation Subject Healthy Volunteer Injection 18F-MNI-444 Injection Subject->Injection PET_Scan Dynamic Brain PET Scan (90-210 min) Injection->PET_Scan Arterial_Sampling Arterial Blood Sampling PET_Scan->Arterial_Sampling Image_Recon Image Reconstruction & Co-registration with MRI PET_Scan->Image_Recon Invasive Invasive Method (Arterial Input Function) Arterial_Sampling->Invasive TACs Time-Activity Curve Generation Image_Recon->TACs TACs->Invasive NonInvasive Non-Invasive Methods (Cerebellum Reference) TACs->NonInvasive Comparison Compare BPnd Values Invasive->Comparison NonInvasive->Comparison Validation Validate Non-Invasive Methods Comparison->Validation

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of ¹⁸F-MNI-444 Laboratory Waste

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing ¹⁸F-MNI-444, a positron emission tomography (PET) radiotracer, adherence to strict disposal protocols is paramount for ensuring laboratory and environmental safety. As no specific safety data sheet for a compound simply named "Mni-444" is publicly available, this guidance addresses the proper disposal of ¹⁸F-MNI-444, the widely referenced fluorine-18 (B77423) labeled radiopharmaceutical. The core principle for managing waste containing short-lived radionuclides like fluorine-18 (¹⁸F) is "decay-in-storage."

Important Note: This information provides a general framework for the disposal of laboratory waste contaminated with ¹⁸F-MNI-444. All personnel must consult and adhere to their institution's specific Radiation Safety Manual and the protocols established by their Radiation Safety Officer (RSO).

Step-by-Step Disposal Protocol for ¹⁸F-MNI-444 Waste

The following procedures outline the critical steps for managing solid and liquid laboratory waste contaminated with ¹⁸F-MNI-444.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the foundation of safe radioactive waste management.

  • Isolate Radioactive Waste: Never mix radioactive waste with non-radioactive laboratory trash.

  • Segregate by Waste Type: Use separate, clearly labeled containers for different types of radioactive waste.[1][2][3]

    • Dry Solids: Includes contaminated gloves, bench paper, pipette tips, and empty vials. These should be placed in designated containers lined with yellow radioactive waste bags.[3][4]

    • Liquids: Aqueous and organic liquid waste must be collected in separate, shatter-resistant containers. These containers should be kept in secondary containment to prevent spills.

    • Sharps: Needles, syringes, and other sharp objects must be placed in puncture-proof containers specifically designated for radioactive sharps.

  • Isotope-Specific Containers: Use waste containers dedicated solely to ¹⁸F and other short-lived isotopes (half-life < 90 days).

Step 2: Labeling and Initial Storage

Accurate labeling is crucial for tracking and safety.

  • Labeling: All radioactive waste containers must be conspicuously labeled with the universal radiation symbol (trefoil), the radionuclide (¹⁸F), the date, and the initial activity level.

  • Initial Storage: Store waste containers in a designated and shielded area within the laboratory, away from high-traffic zones.

Step 3: Decay-in-Storage

Fluorine-18 has a half-life of approximately 109.8 minutes. The standard procedure for waste containing short-lived radionuclides is to allow it to decay to background levels in a secure storage location.

  • Storage Duration: A general rule is to store the waste for a minimum of 10 half-lives. For ¹⁸F, this equates to approximately 1100 minutes or about 18.3 hours. To ensure complete decay, a 24-hour storage period is often recommended.

  • Secure Storage Area: The decay-in-storage area must be a secured location, accessible only to authorized personnel.

Step 4: Post-Decay Survey and Verification

Before final disposal, it is mandatory to verify that the radioactivity has decayed to a safe level.

  • Radiation Survey: Using a calibrated radiation survey meter (e.g., a Geiger-Müller counter), measure the radiation level of the waste container. The reading should be indistinguishable from the normal background radiation level of the laboratory.

  • Record Keeping: Log the survey results, including the date, the background reading, and the final reading of the waste container.

Step 5: De-identification and Final Disposal

Once the waste is confirmed to be at background radiation levels, it can be prepared for final disposal.

  • Remove Radiation Labels: All radiation symbols and markings must be removed, defaced, or completely covered on the waste containers. This prevents the waste from being mistaken as radioactive.

  • Dispose as Chemical or Medical Waste: After de-identification, the waste can be disposed of according to its other potential hazards. For example, if the waste contains hazardous chemicals, it should be disposed of through the institution's chemical waste program. If it is considered regulated medical waste, it should follow that disposal stream.

Quantitative Data: Fluorine-18 Decay

The following table provides a reference for the decay of Fluorine-18 over time.

Number of Half-LivesTime Elapsed (Hours)Percentage of Original Activity Remaining
11.8350%
23.6625%
35.4912.5%
47.326.25%
59.153.125%
610.981.5625%
712.810.78125%
814.640.390625%
916.470.1953125%
1018.30.09765625%
1323.79~0.012%

Data is calculated based on a half-life of 109.8 minutes.

Experimental Protocol: Verification of Radioactive Decay

Objective: To confirm that the radioactivity of ¹⁸F-contaminated waste has decayed to background levels before disposal as non-radioactive waste.

Materials:

  • Calibrated, low-level radiation survey meter (e.g., Geiger-Müller pancake probe).

  • Personal protective equipment (PPE): lab coat, safety glasses, disposable gloves.

  • Waste decay logbook or electronic record.

Methodology:

  • Prepare for Survey: Don appropriate PPE. Turn on the survey meter and allow it to stabilize according to the manufacturer's instructions.

  • Measure Background Radiation: In an area of the lab away from any radiation sources or stored radioactive waste, take a background radiation measurement. Record this value in the logbook (typically in counts per minute or µSv/hr).

  • Transport Waste: Carefully transport the decayed waste container from the decay-in-storage area to the survey area.

  • Survey the Waste Container:

    • Place the probe of the survey meter approximately 1 cm from all surfaces of the waste container (top, bottom, and all sides).

    • Move the probe slowly over the surfaces to ensure a thorough scan.

    • Record the highest measurement obtained from the container.

  • Compare to Background: Compare the highest measurement from the waste container to the background reading. The waste can be considered decayed if the reading is not statistically different from the background level.

  • Documentation: If the waste has successfully decayed, record the final survey reading, the date, and your initials in the logbook.

  • Proceed to Final Disposal: If the waste passes the survey, proceed with the de-identification and final disposal steps as outlined above. If the reading is still above background, return the container to the decay-in-storage area for an additional decay period and re-survey later.

Diagram of ¹⁸F-MNI-444 Waste Disposal Workflow

G cluster_0 Step 1: In-Lab Waste Handling cluster_1 Step 2: Decay-in-Storage cluster_2 Step 3: Verification cluster_3 Step 4: Final Disposal A Generation of ¹⁸F-MNI-444 Waste B Segregate by Type (Solid, Liquid, Sharps) A->B C Label Container: ¹⁸F, Date, Activity B->C D Store in Shielded, Designated Area C->D E Allow to Decay (Minimum 10 Half-Lives / 24 hrs) D->E F Survey with Radiation Meter E->F G Reading at Background Level? F->G Compare G->D No H Deface/Remove Radiation Symbols G->H Yes I Dispose as Chemical or Medical Waste H->I H->I

Caption: Workflow for the safe disposal of ¹⁸F-MNI-444 laboratory waste.

References

Essential Procedures for the Safe Disposal of ¹⁸F-MNI-444 Laboratory Waste

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing ¹⁸F-MNI-444, a positron emission tomography (PET) radiotracer, adherence to strict disposal protocols is paramount for ensuring laboratory and environmental safety. As no specific safety data sheet for a compound simply named "Mni-444" is publicly available, this guidance addresses the proper disposal of ¹⁸F-MNI-444, the widely referenced fluorine-18 labeled radiopharmaceutical. The core principle for managing waste containing short-lived radionuclides like fluorine-18 (¹⁸F) is "decay-in-storage."

Important Note: This information provides a general framework for the disposal of laboratory waste contaminated with ¹⁸F-MNI-444. All personnel must consult and adhere to their institution's specific Radiation Safety Manual and the protocols established by their Radiation Safety Officer (RSO).

Step-by-Step Disposal Protocol for ¹⁸F-MNI-444 Waste

The following procedures outline the critical steps for managing solid and liquid laboratory waste contaminated with ¹⁸F-MNI-444.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the foundation of safe radioactive waste management.

  • Isolate Radioactive Waste: Never mix radioactive waste with non-radioactive laboratory trash.

  • Segregate by Waste Type: Use separate, clearly labeled containers for different types of radioactive waste.[1][2][3]

    • Dry Solids: Includes contaminated gloves, bench paper, pipette tips, and empty vials. These should be placed in designated containers lined with yellow radioactive waste bags.[3][4]

    • Liquids: Aqueous and organic liquid waste must be collected in separate, shatter-resistant containers. These containers should be kept in secondary containment to prevent spills.

    • Sharps: Needles, syringes, and other sharp objects must be placed in puncture-proof containers specifically designated for radioactive sharps.

  • Isotope-Specific Containers: Use waste containers dedicated solely to ¹⁸F and other short-lived isotopes (half-life < 90 days).

Step 2: Labeling and Initial Storage

Accurate labeling is crucial for tracking and safety.

  • Labeling: All radioactive waste containers must be conspicuously labeled with the universal radiation symbol (trefoil), the radionuclide (¹⁸F), the date, and the initial activity level.

  • Initial Storage: Store waste containers in a designated and shielded area within the laboratory, away from high-traffic zones.

Step 3: Decay-in-Storage

Fluorine-18 has a half-life of approximately 109.8 minutes. The standard procedure for waste containing short-lived radionuclides is to allow it to decay to background levels in a secure storage location.

  • Storage Duration: A general rule is to store the waste for a minimum of 10 half-lives. For ¹⁸F, this equates to approximately 1100 minutes or about 18.3 hours. To ensure complete decay, a 24-hour storage period is often recommended.

  • Secure Storage Area: The decay-in-storage area must be a secured location, accessible only to authorized personnel.

Step 4: Post-Decay Survey and Verification

Before final disposal, it is mandatory to verify that the radioactivity has decayed to a safe level.

  • Radiation Survey: Using a calibrated radiation survey meter (e.g., a Geiger-Müller counter), measure the radiation level of the waste container. The reading should be indistinguishable from the normal background radiation level of the laboratory.

  • Record Keeping: Log the survey results, including the date, the background reading, and the final reading of the waste container.

Step 5: De-identification and Final Disposal

Once the waste is confirmed to be at background radiation levels, it can be prepared for final disposal.

  • Remove Radiation Labels: All radiation symbols and markings must be removed, defaced, or completely covered on the waste containers. This prevents the waste from being mistaken as radioactive.

  • Dispose as Chemical or Medical Waste: After de-identification, the waste can be disposed of according to its other potential hazards. For example, if the waste contains hazardous chemicals, it should be disposed of through the institution's chemical waste program. If it is considered regulated medical waste, it should follow that disposal stream.

Quantitative Data: Fluorine-18 Decay

The following table provides a reference for the decay of Fluorine-18 over time.

Number of Half-LivesTime Elapsed (Hours)Percentage of Original Activity Remaining
11.8350%
23.6625%
35.4912.5%
47.326.25%
59.153.125%
610.981.5625%
712.810.78125%
814.640.390625%
916.470.1953125%
1018.30.09765625%
1323.79~0.012%

Data is calculated based on a half-life of 109.8 minutes.

Experimental Protocol: Verification of Radioactive Decay

Objective: To confirm that the radioactivity of ¹⁸F-contaminated waste has decayed to background levels before disposal as non-radioactive waste.

Materials:

  • Calibrated, low-level radiation survey meter (e.g., Geiger-Müller pancake probe).

  • Personal protective equipment (PPE): lab coat, safety glasses, disposable gloves.

  • Waste decay logbook or electronic record.

Methodology:

  • Prepare for Survey: Don appropriate PPE. Turn on the survey meter and allow it to stabilize according to the manufacturer's instructions.

  • Measure Background Radiation: In an area of the lab away from any radiation sources or stored radioactive waste, take a background radiation measurement. Record this value in the logbook (typically in counts per minute or µSv/hr).

  • Transport Waste: Carefully transport the decayed waste container from the decay-in-storage area to the survey area.

  • Survey the Waste Container:

    • Place the probe of the survey meter approximately 1 cm from all surfaces of the waste container (top, bottom, and all sides).

    • Move the probe slowly over the surfaces to ensure a thorough scan.

    • Record the highest measurement obtained from the container.

  • Compare to Background: Compare the highest measurement from the waste container to the background reading. The waste can be considered decayed if the reading is not statistically different from the background level.

  • Documentation: If the waste has successfully decayed, record the final survey reading, the date, and your initials in the logbook.

  • Proceed to Final Disposal: If the waste passes the survey, proceed with the de-identification and final disposal steps as outlined above. If the reading is still above background, return the container to the decay-in-storage area for an additional decay period and re-survey later.

Diagram of ¹⁸F-MNI-444 Waste Disposal Workflow

G cluster_0 Step 1: In-Lab Waste Handling cluster_1 Step 2: Decay-in-Storage cluster_2 Step 3: Verification cluster_3 Step 4: Final Disposal A Generation of ¹⁸F-MNI-444 Waste B Segregate by Type (Solid, Liquid, Sharps) A->B C Label Container: ¹⁸F, Date, Activity B->C D Store in Shielded, Designated Area C->D E Allow to Decay (Minimum 10 Half-Lives / 24 hrs) D->E F Survey with Radiation Meter E->F G Reading at Background Level? F->G Compare G->D No H Deface/Remove Radiation Symbols G->H Yes I Dispose as Chemical or Medical Waste H->I H->I

Caption: Workflow for the safe disposal of ¹⁸F-MNI-444 laboratory waste.

References

Essential Safety and Handling Protocols for Mni-444

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Mni-444, a potent neuroactive compound. The information is based on general principles of laboratory safety for handling hazardous chemicals. Users should always consult their institution's specific safety protocols and the Safety Data Sheet (SDS) if available. A thorough risk assessment should be conducted before beginning any work with this compound.

Hazard Identification and Risk Assessment

This compound is a potent, centrally active compound. While a comprehensive toxicological profile is not publicly available, its action as a high-affinity ligand for adenosine (B11128) A2A receptors suggests significant biological activity.[1][2][3][4] For the purposes of ensuring personnel safety, this compound, particularly in its powdered form, should be treated as a potent neurotoxin with the potential for respiratory and dermal exposure.[5]

Primary Routes of Exposure:

  • Inhalation: Handling of powdered this compound can generate airborne particles that may be inhaled.

  • Dermal Contact: The compound may be absorbed through the skin.

  • Ingestion: Accidental ingestion can occur through hand-to-mouth contact.

  • Ocular Exposure: Contact with the eyes can cause irritation and absorption.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound in a laboratory setting.

Protection Level Equipment Specifications
Primary (Required for all handling) Lab CoatDisposable, fluid-resistant, with tight-fitting cuffs.
Eye ProtectionChemical splash goggles or a full-face shield.
GlovesDouble-gloving is required. See Table 2 for glove selection.
Secondary (Required for handling powdered form) Respiratory ProtectionA fit-tested N95 respirator at a minimum. For larger quantities or potential for aerosolization, a powered air-purifying respirator (PAPR) is recommended.
Body ProtectionDisposable coveralls over the lab coat.
Shoe CoversDisposable, slip-resistant shoe covers.

Table 1: Recommended Personal Protective Equipment for this compound

The selection of appropriate gloves is critical to prevent dermal exposure. The following table provides guidance on glove materials and their estimated breakthrough times for compounds with similar chemical properties. Always check the manufacturer's data for specific breakthrough times.

Glove Material Thickness (mil) Breakthrough Time (minutes) Rating
Nitrile8> 240Excellent
Neoprene15> 480Excellent
Latex8< 30Not Recommended
Vinyl4< 10Not Recommended

Table 2: Glove Compatibility and Breakthrough Data

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure. The following step-by-step protocol should be followed.

3.1. Preparation and Pre-Handling

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a glove box.

  • Decontamination Supplies: Ensure that appropriate decontamination solutions (e.g., 10% bleach solution followed by 70% ethanol) and spill kits are readily available.

  • PPE Donning: Don all required PPE as outlined in Table 1 before entering the designated handling area.

3.2. Handling of Powdered this compound

  • Weighing: Weighing of powdered this compound should be done in a containment ventilated enclosure (CVE) or a glove box to prevent inhalation of airborne particles.

  • Solubilization: If dissolving the compound, add the solvent slowly to the powder to avoid splashing.

  • Transfer: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the powder.

3.3. Post-Handling and Decontamination

  • Surface Decontamination: All surfaces and equipment in the designated area should be thoroughly decontaminated.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment. Inner gloves should be the last item removed.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous chemical waste.

4.1. Waste Segregation

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), disposable labware, and any other solid materials that have come into contact with this compound should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound and any solvents used for decontamination should be collected in a separate, labeled hazardous waste container.

  • Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container.

4.2. Waste Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Neurotoxin").

  • Waste should be stored in a secure, secondary containment area until it can be collected by the institution's environmental health and safety department for proper disposal.

Experimental Protocols and Visualizations

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for this compound Handling start Start: Plan to Handle this compound is_powder Is this compound in powdered form? start->is_powder powder_ppe Required PPE: - Double Nitrile Gloves - Disposable Gown - Chemical Splash Goggles - N95 Respirator (fit-tested) - Disposable Coveralls - Shoe Covers is_powder->powder_ppe Yes solution_ppe Required PPE: - Double Nitrile Gloves - Disposable Gown - Chemical Splash Goggles is_powder->solution_ppe No (in solution) end Proceed with Handling powder_ppe->end solution_ppe->end

Figure 1: PPE Selection Workflow for this compound Handling

This diagram outlines the logical steps for the proper disposal of waste contaminated with this compound.

Waste_Disposal_Workflow Figure 2: this compound Waste Disposal Workflow start Start: Generate this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (PPE, labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste waste_type->sharps_waste Sharps solid_container Place in labeled hazardous solid waste container. solid_waste->solid_container liquid_container Collect in labeled hazardous liquid waste container. liquid_waste->liquid_container sharps_container Dispose of in designated sharps container. sharps_waste->sharps_container storage Store in secure secondary containment area for pickup. solid_container->storage liquid_container->storage sharps_container->storage

Figure 2: this compound Waste Disposal Workflow

References

Essential Safety and Handling Protocols for Mni-444

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Mni-444, a potent neuroactive compound. The information is based on general principles of laboratory safety for handling hazardous chemicals. Users should always consult their institution's specific safety protocols and the Safety Data Sheet (SDS) if available. A thorough risk assessment should be conducted before beginning any work with this compound.

Hazard Identification and Risk Assessment

This compound is a potent, centrally active compound. While a comprehensive toxicological profile is not publicly available, its action as a high-affinity ligand for adenosine A2A receptors suggests significant biological activity.[1][2][3][4] For the purposes of ensuring personnel safety, this compound, particularly in its powdered form, should be treated as a potent neurotoxin with the potential for respiratory and dermal exposure.[5]

Primary Routes of Exposure:

  • Inhalation: Handling of powdered this compound can generate airborne particles that may be inhaled.

  • Dermal Contact: The compound may be absorbed through the skin.

  • Ingestion: Accidental ingestion can occur through hand-to-mouth contact.

  • Ocular Exposure: Contact with the eyes can cause irritation and absorption.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound in a laboratory setting.

Protection Level Equipment Specifications
Primary (Required for all handling) Lab CoatDisposable, fluid-resistant, with tight-fitting cuffs.
Eye ProtectionChemical splash goggles or a full-face shield.
GlovesDouble-gloving is required. See Table 2 for glove selection.
Secondary (Required for handling powdered form) Respiratory ProtectionA fit-tested N95 respirator at a minimum. For larger quantities or potential for aerosolization, a powered air-purifying respirator (PAPR) is recommended.
Body ProtectionDisposable coveralls over the lab coat.
Shoe CoversDisposable, slip-resistant shoe covers.

Table 1: Recommended Personal Protective Equipment for this compound

The selection of appropriate gloves is critical to prevent dermal exposure. The following table provides guidance on glove materials and their estimated breakthrough times for compounds with similar chemical properties. Always check the manufacturer's data for specific breakthrough times.

Glove Material Thickness (mil) Breakthrough Time (minutes) Rating
Nitrile8> 240Excellent
Neoprene15> 480Excellent
Latex8< 30Not Recommended
Vinyl4< 10Not Recommended

Table 2: Glove Compatibility and Breakthrough Data

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure. The following step-by-step protocol should be followed.

3.1. Preparation and Pre-Handling

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a glove box.

  • Decontamination Supplies: Ensure that appropriate decontamination solutions (e.g., 10% bleach solution followed by 70% ethanol) and spill kits are readily available.

  • PPE Donning: Don all required PPE as outlined in Table 1 before entering the designated handling area.

3.2. Handling of Powdered this compound

  • Weighing: Weighing of powdered this compound should be done in a containment ventilated enclosure (CVE) or a glove box to prevent inhalation of airborne particles.

  • Solubilization: If dissolving the compound, add the solvent slowly to the powder to avoid splashing.

  • Transfer: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the powder.

3.3. Post-Handling and Decontamination

  • Surface Decontamination: All surfaces and equipment in the designated area should be thoroughly decontaminated.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment. Inner gloves should be the last item removed.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous chemical waste.

4.1. Waste Segregation

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), disposable labware, and any other solid materials that have come into contact with this compound should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound and any solvents used for decontamination should be collected in a separate, labeled hazardous waste container.

  • Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container.

4.2. Waste Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Neurotoxin").

  • Waste should be stored in a secure, secondary containment area until it can be collected by the institution's environmental health and safety department for proper disposal.

Experimental Protocols and Visualizations

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for this compound Handling start Start: Plan to Handle this compound is_powder Is this compound in powdered form? start->is_powder powder_ppe Required PPE: - Double Nitrile Gloves - Disposable Gown - Chemical Splash Goggles - N95 Respirator (fit-tested) - Disposable Coveralls - Shoe Covers is_powder->powder_ppe Yes solution_ppe Required PPE: - Double Nitrile Gloves - Disposable Gown - Chemical Splash Goggles is_powder->solution_ppe No (in solution) end Proceed with Handling powder_ppe->end solution_ppe->end

Figure 1: PPE Selection Workflow for this compound Handling

This diagram outlines the logical steps for the proper disposal of waste contaminated with this compound.

Waste_Disposal_Workflow Figure 2: this compound Waste Disposal Workflow start Start: Generate this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (PPE, labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste waste_type->sharps_waste Sharps solid_container Place in labeled hazardous solid waste container. solid_waste->solid_container liquid_container Collect in labeled hazardous liquid waste container. liquid_waste->liquid_container sharps_container Dispose of in designated sharps container. sharps_waste->sharps_container storage Store in secure secondary containment area for pickup. solid_container->storage liquid_container->storage sharps_container->storage

Figure 2: this compound Waste Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mni-444
Reactant of Route 2
Mni-444

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.